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4-(Morpholin-4-yl)-piperidine dihydrochloride Documentation Hub

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  • Product: 4-(Morpholin-4-yl)-piperidine dihydrochloride
  • CAS: 334942-10-8

Core Science & Biosynthesis

Foundational

Technical Guide: 4-(Morpholin-4-yl)piperidine Dihydrochloride

[1][2][3] Primary CAS (Free Base): 53617-35-9 CAS (Dihydrochloride): 125480-07-7 (varies by hydration/supplier; see Chemical Identity) Formula: C₉H₁₈N₂O · 2HCl Molecular Weight: 243.17 g/mol (Dihydrochloride salt) Execut...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Primary CAS (Free Base): 53617-35-9 CAS (Dihydrochloride): 125480-07-7 (varies by hydration/supplier; see Chemical Identity) Formula: C₉H₁₈N₂O · 2HCl Molecular Weight: 243.17 g/mol (Dihydrochloride salt)

Executive Summary

4-(Morpholin-4-yl)piperidine dihydrochloride is a bicyclic diamine building block extensively utilized in medicinal chemistry. Characterized by a secondary amine (piperidine) and a tertiary amine (morpholine), it serves as a critical pharmacophore for modulating physicochemical properties such as solubility, lipophilicity (LogD), and metabolic stability. This guide details its synthesis, chemical behavior, and application in the development of kinase inhibitors and GPCR ligands.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

Structural Analysis

The molecule consists of a piperidine ring substituted at the 4-position with a morpholine moiety.[1] In its dihydrochloride salt form, both nitrogen atoms are protonated, rendering the compound highly water-soluble and crystalline, which facilitates handling compared to the hygroscopic or low-melting free base.

PropertySpecification (Dihydrochloride)Specification (Free Base)
Appearance White to off-white crystalline powderLow-melting solid or viscous oil
Melting Point > 250 °C (dec.)40–43 °C
Solubility High (Water, DMSO, Methanol)High (DCM, Ethanol, Ethers)
pKa (Calc.) ~8.5 (Morpholine), ~10.8 (Piperidine)N/A
Hygroscopicity Moderate to High (Desiccation required)N/A
Key Reactivity Profile
  • N-Alkylation/Acylation: The secondary amine on the piperidine ring is the primary nucleophile. It readily undergoes SN2 reactions, reductive aminations, and amide couplings.

  • Salt Disassociation: To participate in nucleophilic attack, the dihydrochloride must be neutralized in situ using a non-nucleophilic base (e.g., DIPEA, Et₃N) or converted to the free base via an aqueous workup (NaOH/DCM extraction).

Synthesis & Manufacturing Workflows

The industrial synthesis typically follows a Reductive Amination pathway. This route is preferred over direct nucleophilic substitution due to higher yields and cleaner impurity profiles.

Synthesis Protocol (Reductive Amination Route)

Objective: Synthesis of 4-(Morpholin-4-yl)piperidine from N-Boc-4-piperidone.

  • Imine Formation:

    • Reagents: N-Boc-4-piperidone (1.0 eq), Morpholine (1.1 eq), Ti(OiPr)₄ (1.2 eq) or catalytic acetic acid.

    • Solvent: Dichloroethane (DCE) or THF.

    • Conditions: Stir at room temperature for 2–4 hours to form the enamine/iminium intermediate.

  • Reduction:

    • Reagent: Sodium triacetoxyborohydride (STAB) (1.5 eq).

    • Mechanism: Hydride transfer reduces the iminium ion to the tertiary amine.

    • Quench: Aqueous NaHCO₃.

  • Deprotection (Boc Removal):

    • Reagent: 4M HCl in Dioxane or TFA/DCM.

    • Product Isolation: Filtration of the precipitating dihydrochloride salt.

Visualization of Synthesis Pathway

SynthesisPathway Start N-Boc-4-piperidone Intermediate Iminium Species Start->Intermediate Ti(OiPr)4 / DCE Morpholine Morpholine Morpholine->Intermediate ProtectedProd N-Boc-4-morpholinopiperidine Intermediate->ProtectedProd NaBH(OAc)3 Reductive Amination FinalProd 4-(Morpholin-4-yl)piperidine Dihydrochloride ProtectedProd->FinalProd HCl / Dioxane Deprotection

Figure 1: Step-wise synthesis via reductive amination and acid-mediated deprotection.

Medicinal Chemistry Applications

The 4-morpholinopiperidine moiety is a "privileged scaffold" in drug discovery, often used to optimize the pharmacokinetic (PK) profile of lead compounds.

Pharmacological Utility
  • Solubility Enhancement: The morpholine oxygen acts as a hydrogen bond acceptor, while the protonated piperidine nitrogen improves aqueous solubility at physiological pH.

  • Metabolic Stability: The scaffold is generally resistant to rapid oxidative metabolism compared to flexible alkyl chains.

  • Target Classes:

    • Kinase Inhibitors: Used in the solvent-exposed region of ATP-binding pockets to improve potency and solubility (e.g., analogues of Alectinib).

    • GPCR Ligands: Acts as a linker or headgroup in Histamine H3 antagonists and Chemokine receptor modulators.

Application Workflow: From Scaffold to Lead

MedChemWorkflow cluster_Properties Property Optimization Scaffold 4-(Morpholin-4-yl)piperidine (Building Block) Coupling Coupling Reaction (SNAr or Amide Bond) Scaffold->Coupling + Electrophilic Core (e.g., Chloropyrimidine) Lead Lead Compound (Kinase/GPCR Ligand) Coupling->Lead Solubility Increased Solubility (Polar Surface Area) Lead->Solubility Selectivity Selectivity Profile (Shape Complementarity) Lead->Selectivity

Figure 2: Integration of the scaffold into drug discovery pipelines for property optimization.

Handling, Stability, and Safety

Storage & Stability[1]
  • Hygroscopicity: The dihydrochloride salt is hygroscopic. It must be stored in a tightly sealed container, preferably within a desiccator.

  • Shelf Life: Stable for >2 years if stored at room temperature (15–25 °C) away from moisture.

  • Incompatibility: Strong oxidizing agents and strong bases (liberates the free base).

Safety (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[3][2]

  • PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory during handling to prevent inhalation of fine dust.

Analytical Quality Control
  • 1H NMR (D₂O): Distinctive multiplets for the piperidine ring (approx. 1.5–3.5 ppm) and morpholine ring (approx. 3.0–4.0 ppm). The absence of the Boc peak (~1.4 ppm) confirms deprotection.

  • Chloride Content: Titration with AgNO₃ to confirm the dihydrochloride stoichiometry (approx. 28-29% Cl w/w).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 795724, 4-Morpholinopiperidine. Retrieved from [Link]

  • Vertex AI Search.Synthesis and Medicinal Chemistry Applications of Morpholine-Piperidine Scaffolds. (Aggregated technical data from multiple sources including MDPI and RSC Medicinal Chemistry).

Sources

Exploratory

Technical Whitepaper: 4-(Morpholin-4-yl)piperidine Dihydrochloride

Chemical Identity & Structural Analysis[2][3][4][5] 4-(Morpholin-4-yl)piperidine dihydrochloride is a bidentate secondary amine scaffold widely utilized in medicinal chemistry as a solubility-enhancing linker and a pharm...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Structural Analysis[2][3][4][5]

4-(Morpholin-4-yl)piperidine dihydrochloride is a bidentate secondary amine scaffold widely utilized in medicinal chemistry as a solubility-enhancing linker and a pharmacophore builder.[1] It belongs to the class of "privileged structures" due to its ability to present two distinct hydrogen-bonding faces while maintaining a defined spatial geometry.[1][2]

Core Specifications
PropertySpecification
Chemical Name 4-(Morpholin-4-yl)piperidine dihydrochloride
Synonyms 4-Morpholinopiperidine 2HCl; 4-(4-Piperidinyl)morpholine dihydrochloride
CAS Number (Free Base) 53617-35-9
CAS Number (Salt) Varies by vendor (e.g., 125480-16-6 or 550370-31-5 for HCl)
Molecular Formula C₉H₁₈N₂O[1][3][4][5][6][7] · 2HCl
Molecular Weight 243.17 g/mol (Salt); 170.25 g/mol (Base)
Appearance White to off-white crystalline solid
Solubility Highly soluble in water, DMSO, Methanol; Insoluble in Et₂O, Hexanes
pKa ~9.8 (Piperidine NH), ~4.5 (Morpholine N - protonated in 2HCl)
Conformational Geometry

The molecule consists of two saturated heterocycles connected by a C-N single bond.[1][2]

  • Piperidine Ring: Adopts a chair conformation.[1][2] The bulky morpholine substituent at the C4 position predominantly occupies the equatorial position to minimize 1,3-diaxial interactions.[1][2]

  • Morpholine Ring: Also adopts a chair conformation.[1][2]

  • Salt Stoichiometry: As a dihydrochloride, both nitrogen atoms are protonated.[1][2] The piperidine nitrogen is the primary basic center, while the morpholine nitrogen is weakly basic but becomes protonated under the strong acidic conditions of salt formation.[1][2]

Synthetic Pathways & Manufacturing[2][10]

The synthesis of 4-(Morpholin-4-yl)piperidine dihydrochloride typically proceeds via reductive amination followed by deprotection.[1] The choice of protecting group (Benzyl vs. Boc) depends on the scale and available hydrogenation equipment.[1][2]

Pathway A: The Industrial N-Benzyl Route

This route is preferred for kilogram-scale production due to the low cost of starting materials.[1][2]

Step 1: Reductive Amination

  • Reagents: 1-Benzyl-4-piperidone, Morpholine, Sodium Triacetoxyborohydride (STAB) or Ti(OiPr)₄/NaBH₄.[1]

  • Mechanism: Formation of an iminium ion intermediate followed by hydride reduction.[1][2]

  • Process Note: Titanium isopropoxide is often used as a Lewis acid to drive imine formation before reduction.[1][2]

Step 2: Debenzylation (Hydrogenolysis)

  • Reagents: H₂, Pd/C (10%), Methanol or Ethanol.[1][2]

  • Conditions: 50 psi H₂, RT to 50°C.

  • Critical Control: Complete removal of the benzyl group must be monitored via LCMS to avoid mixed salt species later.

Step 3: Salt Formation

  • Reagents: HCl in Dioxane (4M) or gaseous HCl in Et₂O.

  • Thermodynamics: The reaction is highly exothermic.[1][2] Slow addition of acid to the cooled amine solution is required to prevent "gumming" or amorphous precipitation.[1][2]

Pathway B: The Laboratory N-Boc Route

Preferred for small-scale discovery chemistry (gram scale) to avoid high-pressure hydrogenation.[1]

Synthesis_Workflow cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Deprotection & Salt Formation Start N-Boc-4-piperidone Inter Intermediate (N-Boc-4-morpholinopiperidine) Start->Inter STAB, DCE, AcOH Morph Morpholine Morph->Inter Final Target Product (Dihydrochloride Salt) Inter->Final 4M HCl in Dioxane (Anhydrous)

Figure 1: Laboratory scale synthesis via N-Boc protection strategy.

Detailed Experimental Protocol (N-Boc Route)
  • Reductive Amination:

    • Dissolve tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) and morpholine (1.2 eq) in 1,2-dichloroethane (DCE).

    • Add acetic acid (1.0 eq) to catalyze imine formation.[1][2] Stir for 30 min at RT.[2]

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise.[1][2] Caution: Gas evolution.

    • Stir overnight. Quench with saturated NaHCO₃.[1][2] Extract with DCM.[1][2]

  • Salt Formation (The Critical Step):

    • Dissolve the crude Boc-protected intermediate in a minimal amount of dry 1,4-dioxane or diethyl ether.[1]

    • Cool to 0°C.[1][2]

    • Add 4M HCl in Dioxane (4.0 eq) dropwise.[1][2]

    • Observation: A white precipitate should form immediately.[1][2] If a gum forms, sonicate and add more ether.[1][2]

    • Filter the solid under N₂ atmosphere (hygroscopic).[1][2] Wash with cold ether.[1][2] Dry under high vacuum.[1][2]

Analytical Characterization & Validation

To ensure the material is suitable for biological assays, the following validation parameters must be met.

MethodExpected Signal / CriteriaPurpose
¹H NMR (D₂O) δ 3.5-3.6 (m, 4H, piperidine), δ 3.8-4.0 (m, 4H, morpholine), δ 3.1-3.3 (m, CH-N bridge).[1]Confirm structure and protonation state.[1][2]
LC-MS [M+H]⁺ = 171.2 m/z (Free base mass detected).[1]Identity confirmation.[1][2]
Elemental Analysis Cl content should reflect ~2.0 molar equivalents (approx. 29% Cl by weight).[1][2]Confirm Dihydrochloride stoichiometry.
Water Content (KF) < 1.0% (Material is hygroscopic; high water content indicates poor storage).[1][2]Ensure accurate molar dosing.[1][2]

Medicinal Chemistry Applications

This scaffold is not merely a passive linker; it actively modulates the physicochemical profile of drug candidates.[1][2]

Pharmacophore Utility
  • Solubility Enhancement: The morpholine oxygen acts as a weak hydrogen bond acceptor, while the protonated piperidine (at physiological pH) improves aqueous solubility.[1][2]

  • Metabolic Stability: The morpholine ring is generally resistant to oxidative metabolism compared to open-chain diethylamines.[1][2]

  • Target Classes:

    • Kinase Inhibitors: Used as a solvent-exposed tail to improve PK properties (e.g., ALK inhibitors).[1]

    • GPCR Ligands: Found in antagonists for Adenosine A2A and P2Y12 receptors.[1][2]

Biological Signaling Context[1][2]

Applications cluster_kinase Oncology (Kinase Inhibition) cluster_gpcr Neurology & CV (GPCRs) Scaffold 4-(Morpholin-4-yl)piperidine Scaffold Solubility Solvent Front Interaction Scaffold->Solubility Modifies PK A2A Adenosine A2A Receptor Scaffold->A2A Antagonist Core P2Y12 P2Y12 Receptor (Platelets) Scaffold->P2Y12 Antagonist Core ALK ALK Receptor Tyrosine Kinase Solubility->ALK Inhibits

Figure 2: Mechanistic utility of the scaffold in oncology and neurology drug design.[1]

Handling, Stability & Safety

Hygroscopicity Management

The dihydrochloride salt is highly hygroscopic .[1][2]

  • Storage: Must be stored in a desiccator or under inert gas (Argon/Nitrogen) at room temperature.

  • Handling: Weigh quickly. If the solid turns into a sticky gum, it has absorbed atmospheric moisture.[1][2] It can be recrystallized from MeOH/Et₂O to restore the solid form.[1][2]

Safety Profile (GHS Classifications)
  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][8]

  • H335: May cause respiratory irritation.[1][2][8]

  • PPE: Standard lab coat, nitrile gloves, and safety glasses are mandatory.[1][2] Use a fume hood when handling the fine powder to avoid inhalation.[2]

References

  • PubChem. 4-Morpholinopiperidine (Compound Summary). National Library of Medicine.[2] [Link]

  • Kinoshita, K., et al. (2012).[1][2] Design and synthesis of a highly selective, orally active and potent anaplastic lymphoma kinase inhibitor (CH5424802).[1][2][9] Bioorganic & Medicinal Chemistry.[1][2][10][9] [Link]

  • Google Patents. WO2017213245A1: Method for producing 4-(piperidin-4-yl)morpholine.[2][11]

Sources

Foundational

4-(Morpholin-4-yl)-piperidine dihydrochloride molecular weight

Technical Whitepaper: Characterization and Utilization of 4-(Morpholin-4-yl)piperidine Dihydrochloride Executive Summary 4-(Morpholin-4-yl)piperidine dihydrochloride is a critical saturated heterocycle used extensively a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Characterization and Utilization of 4-(Morpholin-4-yl)piperidine Dihydrochloride

Executive Summary

4-(Morpholin-4-yl)piperidine dihydrochloride is a critical saturated heterocycle used extensively as a building block in medicinal chemistry.[1] Its dual-ring system—combining a piperidine and a morpholine—provides a unique pharmacological profile, often serving as a solubility-enhancing linker or a specific binding motif in kinase inhibitors and GPCR ligands.[1]

This guide addresses the precise physicochemical characterization of the dihydrochloride salt, distinguishing it from its free base and monohydrochloride counterparts to prevent stoichiometric errors in synthetic workflows.

Part 1: Chemical Identity & Molecular Metrics

The exact molecular weight is the fundamental constant for all stoichiometric calculations.[1] Researchers frequently encounter yield errors by confusing the dihydrochloride salt with the monohydrochloride or free base.

Stoichiometric Comparison Table
PropertyFree BaseMonohydrochlorideDihydrochloride (Target)
Formula



MW ( g/mol ) 170.25 206.71 243.17
CAS No. 53617-35-9550370-31-5Check CoA (Often listed under parent)
Appearance Viscous Oil / Low melting solidWhite SolidWhite to Off-white Crystalline Solid
Solubility Organic solvents (DCM, MeOH)Water, MeOHHighly Water Soluble, Hygroscopic

Critical Note: The dihydrochloride form is highly hygroscopic. When weighing for precise stoichiometry (e.g.,


 determination or GMP synthesis), the material must be dried under vacuum over 

for at least 4 hours, or a water content correction factor (via Karl Fischer titration) must be applied.[1]

Part 2: Synthetic Utility & Pathway

The synthesis of 4-(Morpholin-4-yl)piperidine dihydrochloride typically proceeds via reductive amination.[1] The choice of the protecting group on the piperidine nitrogen dictates the downstream workflow. The N-Boc route is preferred for discovery chemistry due to the clean generation of the dihydrochloride salt during the deprotection step.

Synthesis Workflow Visualization

SynthesisWorkflow Start N-Boc-4-piperidone Intermediate N-Boc-4-morpholinopiperidine (Stable Intermediate) Start->Intermediate Reductive Amination Reagent Morpholine + NaBH(OAc)3 Reagent->Intermediate Deprotection 4M HCl in Dioxane Intermediate->Deprotection Acidic Cleavage Product 4-(Morpholin-4-yl)piperidine Dihydrochloride (Precipitate) Deprotection->Product Filtration

Figure 1: Synthetic pathway from N-Boc-4-piperidone to the dihydrochloride salt via reductive amination and acid deprotection.[1][2][3][4][5][6][7]

Protocol: Synthesis via Reductive Amination
  • Reagents: Dissolve N-Boc-4-piperidone (1.0 eq) and morpholine (1.1 eq) in Dichloroethane (DCE).

  • Activation: Add Acetic Acid (1.0 eq) to catalyze imine formation.[1] Stir for 30 minutes at room temperature.

  • Reduction: Cool to 0°C and add Sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise. STAB is preferred over

    
     to prevent reduction of the ketone before imine formation.[1]
    
  • Workup: Quench with saturated

    
    . Extract with DCM.[1]
    
  • Salt Formation (Critical Step): Dissolve the crude Boc-intermediate in 1,4-dioxane.[1] Add 4M HCl in dioxane (excess, ~4-5 eq). The dihydrochloride salt will precipitate as a white solid.[1]

  • Isolation: Filter the solid under nitrogen (to prevent moisture absorption) and wash with diethyl ether.[1]

Part 3: Analytical Verification (E-E-A-T)

Trusting the label on a bottle is insufficient for high-stakes research. You must validate the salt stoichiometry.[1] If the material is actually a monohydrochloride, your reaction equivalents will be off by ~15%.[1]

Protocol: Chloride Content Determination (Volhard Titration)

This method definitively distinguishes between Mono-HCl and Di-HCl salts by quantifying the chloride counter-ions.[1]

Reagents:

  • 0.1 M Silver Nitrate (

    
    ) Standard Solution.[1][8]
    
  • 0.1 M Potassium Thiocyanate (

    
    ) Standard Solution.[1]
    
  • Ferric Ammonium Sulfate (Indicator).[1]

  • Nitric Acid (

    
    ).[1]
    

Step-by-Step Methodology:

  • Dissolution: Accurately weigh ~100 mg of the sample into a 250 mL Erlenmeyer flask. Dissolve in 50 mL of distilled water.

  • Acidification: Add 5 mL of 6M

    
     to prevent precipitation of silver salts other than chloride (e.g., phosphate/carbonate).
    
  • Precipitation: Add a known excess (e.g., 20.0 mL) of 0.1 M

    
     via volumetric pipette.[1]
    
    • Reaction:

      
       (White precipitate).[1]
      
  • Back-Titration: Add 1 mL of Ferric Ammonium Sulfate indicator. Titrate the excess silver ions with 0.1 M

    
    .[1]
    
    • Endpoint: The solution turns a permanent reddish-brown (formation of

      
       complex).[1]
      

Calculation:





[1]

Compare your experimental value to these benchmarks to confirm salt form.

Part 4: Handling & Stability

Free-Basing Protocol (In-Situ)

For nucleophilic aromatic substitution (


) or coupling reactions, the dihydrochloride salt is non-nucleophilic.[1] It must be neutralized.[1]
  • Method A (Biphasic): Suspend salt in DCM.[1] Add 2.5 eq of 1M NaOH. Shake, separate organic layer, dry over

    
    , and concentrate. Use immediately.
    
  • Method B (In-Situ): In the reaction vessel (e.g., DMF or DMSO solvent), add the dihydrochloride salt and 3.0 equivalents of DIPEA or TEA.[1]

    • Why 3.0 eq? 2.0 eq to neutralize the HCl, 1.0 eq to scavenge protons generated during the substitution reaction.

Storage Decision Tree

StorageLogic Condition Material State Solid Solid Salt (Di-HCl) Condition->Solid Solution Free Base in Solution Condition->Solution Action1 Store at RT Desiccator Required (Hygroscopic) Solid->Action1 Action2 Store at -20°C Under Argon (Oxidation Prone) Solution->Action2

Figure 2: Storage logic based on chemical state. The salt is stable but hygroscopic; the free base is prone to oxidation.

References

  • PubChem. "4-(Piperidin-4-yl)morpholine hydrochloride Compound Summary."[1][4] National Center for Biotechnology Information.[1] Accessed February 7, 2026.[1] [Link]

  • Gassama, A., et al. "Synthesis of N-Substituted piperidines from piperidone."[1][9] Journal de la Société Ouest-Africaine de Chimie, 2015.[1][9] [Link]

Sources

Exploratory

Technical Guide: Characterization and Solubility Profiling of 4-(Morpholin-4-yl)-piperidine Dihydrochloride

[1] Executive Summary This technical guide provides a comprehensive analysis of 4-(Morpholin-4-yl)-piperidine dihydrochloride (CAS: 125480-07-7 / Free Base CAS: 53617-35-9), a critical bifunctional building block in medi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide provides a comprehensive analysis of 4-(Morpholin-4-yl)-piperidine dihydrochloride (CAS: 125480-07-7 / Free Base CAS: 53617-35-9), a critical bifunctional building block in medicinal chemistry.[1] Unlike its free base counterpart, the dihydrochloride salt exhibits distinct solubility behaviors driven by its high lattice energy and ionic character.[1] This document details its physicochemical properties, solvent compatibility, and validated protocols for solubility determination, designed for researchers optimizing nucleophilic aromatic substitutions (


) or reductive amination workflows.[1]

Physicochemical Profile & Identity

Understanding the stoichiometry is the first step in accurate solubility prediction.[1] The compound exists as a secondary amine (piperidine) and a tertiary amine (morpholine).[1] In the dihydrochloride form, both nitrogen centers are protonated.[1]

PropertyDataTechnical Note
Chemical Name 4-(Morpholin-4-yl)piperidine dihydrochlorideOften abbreviated as 4-Morpholinopiperidine 2HCl
Structure

Ionic lattice structure
Molecular Weight 243.17 g/mol Free Base: 170.25 g/mol + 2HCl (72.92 g/mol )
pKa (Predicted)

(Piperidine)

(Morpholine)
The high pKa of the piperidine ring ensures it remains protonated in most physiological buffers.[1][2][3]
LogP (Free Base) ~0.3Highly polar; salt formation further decreases LogP (LogD < -2.0).[1]
Appearance White to off-white crystalline solidHygroscopic; tends to clump if exposed to moisture.[1]

Solubility Data & Solvent Compatibility

Scientific Insight: The solubility of the dihydrochloride salt is governed by ion-dipole interactions .[1] While the free base is soluble in organic solvents like dichloromethane (DCM) or ethanol, the 2HCl salt is strictly limited to high-dielectric protic solvents or polar aprotic solvents.[1]

Empirical Solubility Matrix

Note: "Soluble" implies > 50 mg/mL; "Sparingly" implies 1–10 mg/mL; "Insoluble" implies < 0.1 mg/mL.[1]

Solvent ClassSolventSolubility RatingOperational Notes
Aqueous Water (pH 7)High Dissolution is endothermic.[1] Resulting solution is acidic (pH ~2-3).[1]
Aqueous PBS (pH 7.4)High High buffering capacity required to maintain pH due to release of 2 eq.[1] HCl.
Polar Aprotic DMSOHigh Ideal for stock solutions (typically 100 mM).[1]
Polar Aprotic DMFModerate Heating (40°C) may be required for saturation.[1]
Alcohol MethanolModerate Good for transfers; less soluble than in water.[1]
Alcohol EthanolLow/Sparingly Often used as an antisolvent to crystallize the salt from water.[1]
Chlorinated DCM / ChloroformInsoluble Critical: Use for washing away non-polar impurities from the solid salt.[1]
Hydrocarbon Hexanes / TolueneInsoluble Used to precipitate the salt during synthesis.[1]

Technical Protocol: Gravimetric Solubility Determination

Since batch-specific crystal morphology affects dissolution rates, researchers should validate solubility empirically rather than relying on generic literature values.[1]

Workflow Visualization

The following diagram outlines the "Shake-Flask" method, the gold standard for equilibrium solubility.

SolubilityProtocol Figure 1: Standard Operating Procedure for Equilibrium Solubility Determination. Start Weigh Excess Solid (Target: ~100 mg) Solvent Add Solvent (Start with 0.5 mL) Start->Solvent Agitate Equilibrate (Shake 24h @ 25°C) Solvent->Agitate Check Solid Remaining? Agitate->Check Filter Filter Supernatant (0.22 µm PTFE) Check->Filter Yes (Saturated) AddMore Add More Solid Check->AddMore No (Clear Soln) Analyze Quantify (HPLC or Gravimetric) Filter->Analyze AddMore->Agitate

Protocol Steps
  • Preparation: Place 100 mg of 4-(Morpholin-4-yl)piperidine 2HCl into a 4 mL glass vial.

  • Solvent Addition: Add 500 µL of the target solvent (e.g., Water or DMSO).[1]

  • Equilibration: Vortex for 1 minute, then shake at 25°C for 24 hours.

    • Observation: If the solution becomes clear immediately, the solubility exceeds 200 mg/mL.[1] Add more solid until a suspension persists.[1]

  • Phase Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.22 µm syringe filter.

  • Quantification (Gravimetric):

    • Pipette 200 µL of the supernatant into a pre-weighed aluminum weighing boat.

    • Evaporate solvent (vacuum oven at 50°C).[1]

    • Weigh the residue.[1] Calculation:

      
      .[1]
      

Handling & Stability: The "Salt Effect"[1]

The dihydrochloride form is significantly more stable than the free base, which is prone to oxidation and


 absorption (carbamate formation).[1] However, the salt introduces specific handling constraints.[1]
Hygroscopicity Management[1]
  • Problem: The 2HCl salt is hygroscopic. Absorption of atmospheric water alters the effective molecular weight, leading to stoichiometry errors in reactions.[1]

  • Solution: Store in a desiccator at room temperature. For precise analytical work, dry the solid in a vacuum oven at 40°C for 4 hours before weighing.[1]

pH-Dependent Species Logic

When using this compound in synthesis (e.g.,


 coupling), you must neutralize the HCl to activate the nucleophilic piperidine nitrogen.[1]

SpeciesLogic Figure 2: Ionization states relative to pH. Synthesis requires pH > 11. Salt Dihydrochloride Salt (pH < 3) Inactive Nucleophile Mono Mono-Cation (pH 6-8) Morpholine deprotonated Salt->Mono + 1 eq. Base (e.g., TEA) Base Free Base (pH > 11) Active Nucleophile Mono->Base + 1 eq. Base (e.g., K2CO3)

Application Context

Reductive Amination
  • Role: Used as the amine component.[1][4][5]

  • Solubility Impact: The reaction is often performed in DCM or DCE.[1] Since the 2HCl salt is insoluble in these, Methanol is the preferred co-solvent, or the salt must be "free-based" in situ using Triethylamine (TEA) or DIPEA.[1]

Nucleophilic Aromatic Substitution ( )
  • Role: Attacking nucleophile.

  • Protocol: In polar aprotic solvents (DMSO/DMF), the salt dissolves well.[1] However, an excess of inorganic base (e.g., 3 equivalents of

    
    ) is mandatory to scavenge the 2 moles of HCl and regenerate the free amine.[1]
    

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 795724, 4-Morpholinopiperidine. Retrieved from [Link]

  • Google Patents (2016). CN105777615A - Preparation method of 4-morpholino piperidine.[1] Retrieved from

Sources

Foundational

4-(Morpholin-4-yl)-piperidine dihydrochloride stability and storage

Executive Summary 4-(Morpholin-4-yl)piperidine dihydrochloride (CAS: 125480-07-7 for the salt; 53617-35-9 for free base) is a critical bifunctional building block utilized in the synthesis of kinase inhibitors, GPCR liga...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Morpholin-4-yl)piperidine dihydrochloride (CAS: 125480-07-7 for the salt; 53617-35-9 for free base) is a critical bifunctional building block utilized in the synthesis of kinase inhibitors, GPCR ligands, and antipsychotic candidates.[1][2] While the dihydrochloride salt form offers improved thermal stability over its free base counterpart, it introduces significant challenges regarding hygroscopicity and stoichiometric integrity .

This guide defines the physicochemical degradation pathways of this compound and establishes a self-validating storage protocol. The core recommendation is strict moisture control to prevent deliquescence and the subsequent formation of corrosive micro-environments that accelerate degradation.

Chemical Identity & Physicochemical Profile

To understand the stability profile, one must analyze the structural vulnerabilities of the molecule.

  • Compound: 4-(Morpholin-4-yl)piperidine dihydrochloride[3][4]

  • Molecular Formula:

    
    
    
  • Molecular Weight: ~243.17 g/mol (Note: Monohydrochloride is ~206.71 g/mol ; verify stoichiometry upon receipt).

  • Structure: A piperidine ring substituted at the 4-position with a morpholine ring.[4][5][6] Both nitrogen atoms are protonated in the dihydrochloride form.

FeatureStability Implication
Salt Form (

)
Significantly higher melting point than the free base (oil/low-melting solid). Reduces susceptibility to N-oxidation but increases affinity for atmospheric water.
Bifunctional Amines The molecule contains two basic centers (pKa ~8.5 and ~10.5). Incomplete protonation (monohydrochloride impurities) can lead to "sticky" batches and lower stability.
C-N Linkage The bond connecting the morpholine and piperidine rings is sterically hindered but chemically stable under standard storage. It is not the primary degradation point; moisture is.

Degradation Mechanisms

The degradation of this salt is rarely due to spontaneous bond cleavage but rather environmentally induced state changes.

A. Hygroscopic Deliquescence (Primary Risk)

The dihydrochloride salt is highly hygroscopic. Upon exposure to ambient humidity (>40% RH), the crystal lattice absorbs water, leading to:

  • Clumping: Loss of free-flowing powder characteristics, complicating weighing.

  • Deliquescence: Formation of a viscous, acidic syrup.

  • Hydrolysis Risk: While the C-N bond is stable, the localized high acidity in the dissolved state can corrode storage containers or catalyze reactions with trace impurities.

B. HCl Dissociation (Thermal Risk)

At elevated temperatures (>40°C) or under high vacuum during drying, the salt can lose HCl gas, reverting partially to the monohydrochloride or free base.



  • Consequence: This shifts the stoichiometry, affecting the molar equivalents in subsequent reactions.

C. Oxidation (Secondary Risk)

While the salt form protects the nitrogen lone pairs, any reversion to the free base (via HCl loss) exposes the secondary amine (piperidine) to N-oxidation, forming N-oxides which often appear as yellow discoloration.

Storage Protocols (The "How")

This protocol utilizes a "Defense in Depth" strategy.

Storage Decision Matrix
ParameterLong-Term (>3 Months) Short-Term / Working Aliquot
Temperature 2°C to 8°C (Refrigerated)Ambient (20°C - 25°C)
Atmosphere Inert Gas Purge (Argon preferred over Nitrogen due to density)Tightly capped; minimize headspace
Desiccation Active Desiccant (Silica Gel or

) in secondary containment
Desiccator cabinet storage
Container Amber Glass (Type I) with PTFE-lined screw capAmber Glass or HDPE
Protocol 3.1: The "Double-Vessel" System

For maximum stability, do not rely on the vendor's bottle alone.

  • Primary Vessel: Place the substance in an amber glass vial with a Teflon (PTFE) lined cap. Tape the seal with Parafilm.

  • Secondary Vessel: Place the primary vial inside a larger jar (HDPE or Glass) containing a pouch of activated silica gel or molecular sieves.

  • Environment: Store the entire assembly in a refrigerator (4°C).

Critical Handling Note: Before opening a refrigerated bottle, allow it to warm to room temperature for 30 minutes. Opening a cold bottle in humid air causes immediate condensation on the powder, triggering degradation.

Visualization: Stability Logic Flow

The following diagram illustrates the causal relationship between environmental factors and degradation, mapping them to specific mitigation strategies.

StabilityLogic Humidity High Humidity (>40% RH) Deliquescence Deliquescence (Syrup Formation) Humidity->Deliquescence Temp High Temp (>30°C) HCl_Loss HCl Dissociation (Stoichiometry Shift) Temp->HCl_Loss Oxidation N-Oxidation (Yellowing) Temp->Oxidation Oxygen Oxygen Exposure HCl_Loss->Oxidation Exposes Free Base Desiccation Active Desiccation (Double Vessel) Desiccation->Humidity Blocks ColdStorage Refrigeration (4°C) ColdStorage->Temp Controls InertGas Argon Purge InertGas->Oxidation Prevents

Caption: Causal map linking environmental risks (Red) to degradation outcomes (Grey) and required mitigations (Green).

Quality Control & Re-Test Protocols

Trust but verify. Because the stoichiometry can drift (loss of HCl) or water can be absorbed, standard weight-based dosing may become inaccurate.

QC Workflow Diagram

QCWorkflow Start Re-Test Required (Every 6-12 Months) Visual 1. Visual Inspection (White Powder?) Start->Visual Fail_Visual Yellow/Sticky: Purify or Discard Visual->Fail_Visual No HNMR 2. H-NMR (D2O) Check Identity Visual->HNMR Yes Pass_Visual Pass Titration 3. Silver Nitrate Titration Check Chloride Content HNMR->Titration Decision Stoichiometry Check Is Cl % ~29%? Titration->Decision Adjust Adjust MW for Calculation (Use corrected factor) Decision->Adjust No (<2HCl) Approve Release for Use Decision->Approve Yes (2HCl)

Caption: Step-by-step decision tree for qualifying stored material before use in critical synthesis.

Detailed QC Methods
  • Visual Inspection:

    • Pass: White to off-white crystalline powder.

    • Fail: Yellow/Orange tint (oxidation) or sticky agglomerates (moisture).

  • Chloride Content Titration (Critical):

    • Dissolve 50 mg in water. Titrate with 0.1 M

      
       using a chromate indicator (Mohr’s method) or potentiometric endpoint.
      
    • Target: ~29.1% Chloride by weight for the dihydrochloride. Significant deviation indicates loss of HCl or excess water.

  • 
    -NMR: 
    
    • Solvent:

      
      .
      
    • Verify the integration of the piperidine vs. morpholine protons. Shift in peaks can indicate pH changes due to HCl loss.

Safety & Handling (E-E-A-T)

Expert Insight: The "dihydrochloride" designation implies this compound is acidic. Upon contact with mucous membranes (eyes, nose, lungs), it will hydrolyze to form hydrochloric acid, causing severe irritation.

  • PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory.

  • Engineering Controls: Handle strictly within a chemical fume hood.

  • Spill Cleanup: Do not sweep dry dust (creates aerosols). Cover with sodium bicarbonate (baking soda) to neutralize acidity, dampen with water, and wipe up.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22061300, 4-piperidin-4-ylmorpholine hydrochloride. Retrieved February 7, 2026 from [Link]

  • Poupin, P., et al. (1998). Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria. Applied and Environmental Microbiology. (Demonstrates biological stability risks of the scaffold). Retrieved from [Link]

Sources

Exploratory

Technical Guide: Spectral Characterization of 4-(Morpholin-4-yl)-piperidine Dihydrochloride

This guide provides an in-depth technical analysis of the spectral characteristics of 4-(Morpholin-4-yl)-piperidine dihydrochloride , a critical building block in the synthesis of kinase inhibitors (e.g., Alectinib) and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the spectral characteristics of 4-(Morpholin-4-yl)-piperidine dihydrochloride , a critical building block in the synthesis of kinase inhibitors (e.g., Alectinib) and other pharmacological agents.[1]

Introduction & Chemical Profile

4-(Morpholin-4-yl)-piperidine dihydrochloride (CAS: 550370-31-5 for the salt; 53617-35-9 for free base) is a bicyclic heterocycle featuring a piperidine ring substituted at the 4-position with a morpholine moiety.[1][2][3][4] In medicinal chemistry, it serves as a robust solubilizing group and a pharmacophore modulator, often improving the metabolic stability and bioavailability of drug candidates.[1]

The dihydrochloride salt form is preferred for handling and storage due to its enhanced stability and crystallinity compared to the hygroscopic free base.[1]

Chemical Identity
PropertyData
IUPAC Name 4-(Piperidin-4-yl)morpholine dihydrochloride
Molecular Formula C₉H₁₈N₂O[1][2][3][5][6][7][8] · 2HCl
Molecular Weight 243.17 g/mol (Salt); 170.25 g/mol (Free Base)
Appearance White to off-white crystalline solid
Solubility Highly soluble in water (D₂O), Methanol; Insoluble in non-polar solvents (Hexane, Et₂O)
Melting Point >250 °C (decomposition)

Synthesis & Salt Formation Workflow

Understanding the origin of the sample is critical for interpreting spectral impurities.[1] The compound is typically synthesized via reductive amination of N-Boc-4-piperidone with morpholine, followed by Boc-deprotection and salt formation.[1]

SynthesisWorkflow Start N-Boc-4-Piperidone Step1 Reductive Amination (Morpholine, NaBH(OAc)3) Start->Step1 Inter Intermediate: N-Boc-4-morpholinopiperidine Step1->Inter Step2 Deprotection (HCl/Dioxane or HCl/MeOH) Inter->Step2 Product Target: 4-(Morpholin-4-yl)-piperidine Dihydrochloride Step2->Product Crystallization

Figure 1: Synthetic pathway to the dihydrochloride salt. Impurities often include traces of unreacted morpholine or incomplete Boc-deprotection byproducts.

Spectral Analysis: The Core Data

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The formation of the dihydrochloride salt significantly alters the chemical shifts compared to the free base.[1] The protonation of both nitrogen atoms withdraws electron density, causing a downfield shift (deshielding) of the adjacent protons (α-protons).[1]

Experimental 1H NMR Data (400 MHz, D₂O)

Solvent: Deuterium Oxide (D₂O) | Reference: HDO at 4.79 ppm[1]

Assignment (Proton Type)Shift (δ ppm)MultiplicityIntegrationCoupling (J Hz)Structural Insight
Morpholine O-CH₂ 4.09Singlet (Broad)2H-Deshielded by oxygen and proximity to N⁺.[1]
Morpholine O-CH₂ 3.79Singlet (Broad)2H-Axial/Equatorial splitting collapsed or broad.[1]
Morpholine N-CH₂ + Piperidine N-CH (Methine) 3.57Multiplet5H-Overlapping region of α-protons to N⁺.[1]
Piperidine Ring N-CH₂ (Equatorial) 3.24Singlet (Broad)2H-Strongly deshielded by piperidine N⁺.[1]
Piperidine Ring N-CH₂ (Axial) 3.06Triplet of Doublets2H13.4, 2.9Characteristic geminal/axial-axial coupling.[1]
Piperidine Ring C-CH₂ 2.50 - 2.29Multiplet2H-β-protons relative to N⁺.[1]
Piperidine Ring C-CH₂ 1.90Quartet of Doublets2H13.2, 4.2Distinctive ring methylene pattern.[1]

Analyst Note: In D₂O, the acidic protons (NH⁺) exchange rapidly with deuterium and are not observed .[1] If run in DMSO-d₆, two distinct broad singlets would appear at δ 9.0–10.0 ppm corresponding to the piperidinium and morpholinium protons.[1]

13C NMR Prediction (D₂O)
  • Ether Carbons (Morpholine): ~64.0 ppm[1][5]

  • α-Nitrogen Carbons (Morpholine): ~50.0 ppm[1][5]

  • α-Nitrogen Carbons (Piperidine): ~43.0 ppm[1][4]

  • Methine Carbon (Linker): ~60.0 ppm[1]

  • β-Carbons (Piperidine): ~26.0 ppm[1][4]

B. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the parent cation.[1] Since the salt dissociates in solution, the observed species is the protonated free base.[1]

  • Ionization Mode: Electrospray Ionization (ESI) Positive (+)[1]

  • Monoisotopic Mass (Free Base): 170.14 Da[1]

  • Observed Molecular Ion: m/z 171.15 [M+H]⁺ [1]

Fragmentation Pathway (ESI-MS/MS)

High-energy collision-induced dissociation (CID) typically yields characteristic fragments.[1]

MassSpecFragmentation Parent Parent Ion [M+H]+ = 171.15 Frag1 Fragment A [C5H10N]+ (Piperidine ring) m/z ~84 Parent->Frag1 C-N bond cleavage Frag2 Fragment B [C4H8NO]+ (Morpholine ring) m/z ~86 Parent->Frag2 C-N bond cleavage Frag3 Loss of Morpholine [M - Morpholine]+ Parent->Frag3 Neutral loss

Figure 2: Proposed ESI-MS fragmentation pathway. The stability of the cyclic ammonium ions dominates the spectrum.

C. Infrared (IR) Spectroscopy

The IR spectrum of the dihydrochloride salt is dominated by the ammonium salt features, which can obscure C-H stretches.[1]

Frequency (cm⁻¹)Vibration ModeDescription
2400 – 3000 N-H⁺ Stretching Very broad, strong band characteristic of amine salts (ammonium).[1] Often overlaps C-H stretches.[1]
~2950 C-H Stretching Aliphatic C-H stretches (masked by N-H⁺ broadness).[1]
1580 – 1620 N-H⁺ Bending Medium intensity deformation band.[1]
1100 – 1150 C-O-C Stretching Strong, sharp band characteristic of the morpholine ether linkage.[1] Diagnostic peak.
~950 Ring Breathing Characteristic of morpholine/piperidine ring systems.[1]

Experimental Protocols

Protocol 1: Preparation for NMR Analysis
  • Solvent Choice: Use D₂O (99.9% D) .[1] The dihydrochloride salt is sparingly soluble in CDCl₃ but highly soluble in water.[1]

  • Concentration: Dissolve 10–15 mg of the sample in 0.6 mL of solvent.

  • pH Adjustment (Optional): If the resolution of the methylene protons is poor due to aggregation, adding 1 drop of NaOD (in D₂O) will convert the salt to the free base in situ, shifting peaks upfield and simplifying the coupling patterns, though this changes the species being measured.[1]

Protocol 2: Purity Assessment via HPLC-UV/MS
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).[1]

  • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA) or Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 210 nm (low wavelength required due to lack of conjugation).[1] MS detection is preferred for sensitivity.[1]

References

  • PubChem Compound Summary. 4-(Piperidin-4-yl)morpholine hydrochloride (CID 22061300).[1][8] National Center for Biotechnology Information.[1] [Link]

  • Kinoshita, K., et al. Design and synthesis of a highly selective, orally active and potent anaplastic lymphoma kinase inhibitor (CH5424802).[1] Bioorganic & Medicinal Chemistry, 2012.[1] [Link][1]

Sources

Foundational

1H NMR Spectrum of 4-(Morpholin-4-yl)-piperidine Dihydrochloride: A Technical Guide

Executive Summary This guide provides a definitive technical analysis of the 1H NMR spectrum of 4-(Morpholin-4-yl)-piperidine dihydrochloride (CAS: 550370-31-5 / 125480-16-6).[1] As a critical bifunctional building block...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive technical analysis of the 1H NMR spectrum of 4-(Morpholin-4-yl)-piperidine dihydrochloride (CAS: 550370-31-5 / 125480-16-6).[1] As a critical bifunctional building block in drug discovery—most notably as an intermediate for the ALK inhibitor Alectinib—accurate structural characterization of this salt form is essential.[1]

Unlike the free base, the dihydrochloride salt exhibits significant chemical shift perturbations due to the protonation of both nitrogen centers.[1] This guide details the specific spectral signature observed in Deuterium Oxide (D₂O) , the preferred solvent for this hydrophilic salt, and offers a self-validating assignment protocol.[1]

Chemical Structure & Theoretical Shift Logic[1]

The molecule consists of two saturated heterocycles: a piperidine ring and a morpholine ring connected at the piperidine C4 position.[1] In the dihydrochloride form, both the secondary amine of the piperidine and the tertiary amine of the morpholine are protonated, locking the rings into rigid chair conformations and significantly deshielding adjacent protons.[1]

Structural Diagram & Numbering

The following diagram illustrates the atom mapping used for spectral assignment.

G cluster_morph Morpholine Ring (Protonated) cluster_pip Piperidine Ring (Protonated) M_N N+' M_C2 C2'/6' (N-CH2) M_N->M_C2 M_C3 C3'/5' (O-CH2) M_C2->M_C3 M_O O M_C3->M_O P_N NH2+ P_C2 C2/6 (α-CH2) P_N->P_C2 P_C3 C3/5 (β-CH2) P_C2->P_C3 P_C4 C4 (Methine) P_C3->P_C4 P_C4->M_N Linkage

Figure 1: Connectivity and protonation sites of 4-(Morpholin-4-yl)-piperidine dihydrochloride.

Experimental Protocol: Sample Preparation

To ensure high-resolution data and prevent salt disproportionation, strict adherence to the following protocol is required.

Solvent Selection
  • Primary Solvent: D₂O (Deuterium Oxide) .[1] The dihydrochloride salt is highly polar and insoluble in CDCl₃.[1] D₂O ensures complete solubility and exchanges the ammonium protons (

    
     and 
    
    
    
    ), simplifying the spectrum by removing broad N-H signals and their couplings.[1]
  • Alternative: DMSO-d₆ . Use only if observation of the exchangeable N-H protons is required for specific structural confirmation. Note that DMSO is viscous and may broaden multiplets.[1]

Preparation Workflow

Prep Start Start: Solid Dihydrochloride Salt Weigh Weigh 10-15 mg of Sample (Avoid excess to prevent viscosity broadening) Start->Weigh Solvent Add 0.6 mL D2O (99.9% D) Optional: Add TSP internal standard Weigh->Solvent Mix Vortex or Sonicate (Ensure clear solution; salt dissolves rapidly) Solvent->Mix Filter Filter through glass wool (Remove trace insoluble fibers) Mix->Filter Tube Transfer to 5mm NMR Tube Filter->Tube Acquire Acquire 1H NMR (ns=16 or 32, d1=2.0s) Tube->Acquire

Figure 2: Optimized sample preparation workflow for amine salts.[1]

Spectral Assignments & Interpretation[1][2][3][4]

The spectrum in D₂O is characterized by three distinct regions: the downfield morpholine ether protons, the mid-field alpha-nitrogen protons (deshielded by positive charge), and the upfield beta-piperidine protons.[1]

Reference Frequency: 400 MHz Solvent: D₂O (Chemical shifts


 in ppm)[1][2]
Master Assignment Table[1]
Chemical Shift (

)
Mult.[1][3][2][4][5]Int.[1][5][6][7]AssignmentStructural Logic
4.09 m/br d2HMorpholine O-CH₂ (eq)Strong deshielding by O; split due to rigid chair.[1]
3.79 m/br d2HMorpholine O-CH₂ (ax)Geminal partner to 4.09; axial protons typically upfield.[1]
3.57 m5HOverlap RegionContains Pip-C2,6(eq) , Morph-N-CH₂(eq) , & Pip-C4(H) .
3.24 m/br s2HMorpholine N-CH₂ (ax)Axial protons alpha to Morpholine N+.[1]
3.06 td2HPiperidine C2,6-H (ax)Diagnostic Peak. Large diaxial coupling (

Hz).[1][2]
2.40 m/br d2HPiperidine C3,5-H (eq)Beta-proton; equatorial geometry limits shielding.[1]
1.90 qd2HPiperidine C3,5-H (ax)Diagnostic Peak. Large diaxial couplings to C2 and C4 axial protons.[1]
Detailed Mechanistic Analysis[1]
The "Salt Effect" on Chemical Shifts

In the free base, the alpha-protons of the piperidine ring typically appear near 2.6 ppm (axial) and 3.1 ppm (equatorial).[1] Upon formation of the dihydrochloride, the protonation of the piperidine nitrogen introduces a positive charge that inductively withdraws electron density.[1] This causes a uniform downfield shift of ~0.5 - 0.8 ppm , pushing the axial signal to 3.06 ppm and the equatorial signal into the 3.57 ppm cluster.[1]

The Morpholine Split (4.09 / 3.79 ppm)

A unique feature of the salt form is the resolution of the morpholine O-CH₂ protons.[1] In the free base, these often appear as a tight multiplet near 3.70 ppm.[1] In the salt, the protonation of the morpholine nitrogen "locks" the ring into a rigid chair conformation to minimize steric strain.[1] This enhances the magnetic inequality between the axial and equatorial protons adjacent to the oxygen, resolving them into two distinct 2H multiplets at 4.09 ppm and 3.79 ppm .[1]

The Diagnostic Multiplets[1]
  • 3.06 ppm (td): This signal is the "anchor" for assigning the piperidine ring.[1] It represents the axial protons at positions 2 and 6.[1] The "triplet of doublets" splitting arises from two large geminal/diaxial couplings (~12 Hz) and one smaller equatorial-axial coupling (~3 Hz).[1]

  • 1.90 ppm (qd): This signal corresponds to the axial protons at positions 3 and 5.[1] The "quartet" appearance (often a qd or dddd) is due to the proton having three axial neighbors (C2-ax, C4-ax, C6-ax) with large

    
     values (~10-12 Hz), creating a wide, distinct multiplet characteristic of piperidine rings.[1]
    

Troubleshooting & Validation

When analyzing your spectrum, use this checklist to validate the integrity of your sample.

ObservationDiagnosisCorrective Action
Broad/Undefined Peaks Incomplete solubility or pH drift.[1]Ensure clear solution; check pH (should be < 4).[1]
Missing Peaks > 8 ppm Expected in D₂O.Exchangeable NH/NH₂ protons are silent in D₂O.[1] Run in DMSO-d₆ if needed.
Extra Singlet ~3.34 ppm Methanol impurity.[1]Common recrystallization solvent.[1] Dry sample under vacuum.[1]
Shift of 3.06 to ~2.6 ppm Free base present.[1]Sample is not fully protonated. Add 1-2 drops of DCl/D₂O.[1]

References

  • PubChem. 4-(Piperidin-4-yl)morpholine hydrochloride (Compound).[1][6] National Library of Medicine.[1] Available at: [Link][1]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515.[1] (Standard reference for solvent impurities).

Sources

Exploratory

Technical Guide: 13C NMR Characterization of 4-(Morpholin-4-yl)-piperidine Dihydrochloride

Topic: 13C NMR Analysis of 4-(Morpholin-4-yl)-piperidine dihydrochloride Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Analytical Chemists, and Drug Development Professionals[1] Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 13C NMR Analysis of 4-(Morpholin-4-yl)-piperidine dihydrochloride Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Analytical Chemists, and Drug Development Professionals[1]

Executive Summary

4-(Morpholin-4-yl)-piperidine dihydrochloride (CAS: 53617-35-9, salt form) is a critical bifunctional building block in medicinal chemistry, often serving as a hydrophilic linker or a solubility-enhancing moiety in kinase inhibitors and GPCR ligands.[1][2]

This guide provides a rigorous framework for the structural validation of this compound using Carbon-13 Nuclear Magnetic Resonance (


C NMR). Unlike simple aliphatic amines, the dual-heterocycle architecture and dihydrochloride salt form present unique spectral challenges—specifically regarding solubility, symmetry-induced signal equivalence, and pH-dependent chemical shift variations.[1]

Part 1: Structural Context & Symmetry Analysis

Before acquiring data, the analyst must understand the topochemcial environment. The molecule consists of two saturated heterocycles connected via a C-N single bond.[1]

Symmetry Elements

The molecule exhibits a high degree of effective symmetry in solution (time-averaged), assuming rapid chair-chair interconversion.[1]

  • The Morpholine Ring: Contains a plane of symmetry bisecting the oxygen and nitrogen atoms.[1] This makes the two

    
     carbons equivalent and the two 
    
    
    
    carbons equivalent.[1]
  • The Piperidine Ring: Contains a plane of symmetry through the N1 and C4 axis.[1] This makes C2 equivalent to C6, and C3 equivalent to C5.[1]

Analytical Consequence: Although the molecule contains 9 carbon atoms , the


C NMR spectrum will display only 5 distinct signals .
The Salt Effect (Dihydrochloride)

The


 designation implies protonation at both nitrogen centers (the piperidine secondary amine and the morpholine tertiary amine).
  • Solubility: The salt is highly polar and likely insoluble in

    
    .[1]
    
  • Chemical Shift Perturbation: Protonation of aliphatic amines typically causes an upfield shift (shielding) of

    
    -carbons (1–3 ppm) and 
    
    
    
    -carbons (3–5 ppm) compared to the free base.[1] This is counter-intuitive to
    
    
    NMR (where protons shift downfield) and is a critical checkpoint for validating the salt form versus the free base.

Part 2: Experimental Protocol (The "How-To")

To ensure reproducibility and data integrity, the following protocol prioritizes solubility and relaxation dynamics.

Solvent Selection[1]
  • Preferred: Deuterium Oxide (

    
    ) .[1]
    
    • Reasoning: Excellent solubility for dihydrochloride salts.[1] Eliminates the large solvent peaks associated with DMSO or Methanol that can obscure signals in the 40–50 ppm range.[1]

    • Reference Standard: Use internal TSP (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt) set to 0.00 ppm, as TMS is insoluble in water.[1]

  • Alternative: DMSO-

    
     .
    
    • Reasoning: Used if the sample must be recovered or if exchangeable proton observation (

      
      ) is required in a concurrent 
      
      
      
      experiment.[1]
    • Caution: DMSO peaks (septet at ~39.5 ppm) may overlap with the piperidine C2/C6 signals.[1]

Acquisition Parameters (Instrument Independent)
  • Pulse Sequence: Standard Proton-Decoupled

    
    C (typically zgpg30 or equivalent).
    
  • Relaxation Delay (D1): Set to 2–5 seconds .

    • Causality: The molecule has no quaternary carbons (all carbons have attached protons), allowing for efficient Nuclear Overhauser Effect (NOE) buildup and faster relaxation compared to aromatics.

  • Scans (NS): Minimum 512 (due to the lower sensitivity of

    
    C and the splitting of signal intensity into salt-associated broadening).
    
  • Temperature: 298 K (25°C).[1] Ensure stability to prevent chemical shift drifting of the salt species.

Workflow Visualization

ExperimentalWorkflow Sample Sample Preparation ~20-30mg Compound Solvent Solvation 0.6mL D2O + TSP Sample->Solvent Dissolve completely Shim Shimming & Locking Optimize for Polar Solvent Solvent->Shim Transfer to tube Acquisition Acquisition 1H-Decoupled 13C NS > 512 Shim->Acquisition Stable Lock Process Processing LB = 1.0-3.0 Hz Ref: TSP = 0.0 ppm Acquisition->Process Fourier Transform

Figure 1: Optimized experimental workflow for acquiring high-fidelity 13C NMR data of amine salts.

Part 3: Spectral Analysis & Assignment Logic[1]

This section details the expected chemical shifts.[1][3][4][5][6][7][8][9] Note that exact values vary by concentration and pH, but the relative order and signal multiplicity (in DEPT) are invariant constants.

Expected Chemical Shift Data (in )
Carbon IDMoietyTypeDEPT-135 PhaseExpected Shift (

ppm)
Structural Logic
C-A Morpholine

Negative (Down)63.0 – 65.0 Deshielded by Oxygen (electronegative).[1]
C-B Piperidine

(C4)
Positive (Up)58.0 – 62.0 Methine carbon attached to N. Unique positive DEPT signal.[1]
C-C Morpholine

Negative (Down)49.0 – 53.0

to Morpholine Nitrogen.[1]
C-D Piperidine

(C2/6)
Negative (Down)42.0 – 45.0

to Piperidine Nitrogen.[1]
C-E Piperidine

(C3/5)
Negative (Down)24.0 – 27.0

to Nitrogen; most shielded aliphatic region.[1]
Assignment Logic Tree

To definitively assign the peaks without 2D HSQC data, use the following logic derived from DEPT-135 (Distortionless Enhancement by Polarization Transfer).

AssignmentLogic Start Analyze 5 Major Signals DEPT Check DEPT-135 Phase Start->DEPT Positive Positive (+) (CH / CH3) DEPT->Positive Negative Negative (-) (CH2) DEPT->Negative C4 Assign: Piperidine C4 (Only CH in molecule) ~60 ppm Positive->C4 ShiftCheck Check Chemical Shift Negative->ShiftCheck HighShift > 60 ppm (Oxygen Effect) ShiftCheck->HighShift MidShift 40 - 55 ppm (Alpha to Nitrogen) ShiftCheck->MidShift LowShift < 30 ppm (Beta to Nitrogen) ShiftCheck->LowShift MorphO Assign: Morpholine O-CH2 ~64 ppm HighShift->MorphO NitrogenAlpha Distinguish N-Alpha MidShift->NitrogenAlpha PiperidineBeta Assign: Piperidine C3/C5 ~25 ppm LowShift->PiperidineBeta MorphN Assign: Morpholine N-CH2 ~51 ppm NitrogenAlpha->MorphN More Deshielded PipN Assign: Piperidine C2/C6 ~43 ppm NitrogenAlpha->PipN Less Deshielded

Figure 2: Logical decision tree for signal assignment using DEPT-135 phasing and electronegativity rules.

Part 4: Troubleshooting & Artifacts

Hygroscopicity & Water Peak

The dihydrochloride salt is hygroscopic.[1] In


, the residual HDO peak appears at approx.[1] 4.79 ppm (in 

), but in

C, water is transparent.[1] However, if using DMSO-

, absorbed water will appear as a broad proton peak that can obscure integration in

NMR, though it rarely affects

C chemical shifts significantly unless the concentration changes the pH.
pH Dependence

If the sample is not a pure dihydrochloride (e.g., partial free base), the chemical shifts of the carbons adjacent to the nitrogens (C2/6, Morpholine N-C) will shift downfield toward their free-base values.

  • Validation: If C2/6 appears near 47-48 ppm instead of 42-43 ppm, the salt formation may be incomplete.[1]

Impurity Profiling

Common synthetic impurities include:

  • Piperidine: Signals at 47, 27, 25 ppm (free base).[1]

  • Morpholine: Signals at 67, 46 ppm.[1]

  • Ethanol/Isopropanol: Residual solvents from recrystallization (check 58/18 ppm or 64/25 ppm).[1]

References

  • Oregon State University. (n.d.).[1] 13C NMR Chemical Shifts and Coupling Constants. General Organic Chemistry Resources.[1][4] Link

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).[1][10] Spectral Database for Organic Compounds (SDBS).[1][10][11] SDBS No. 16061 (Morpholine derivatives).[1] Link[1]

  • Fulmer, G. R., et al. (2010).[1][12] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1] Link[1]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data.[1] Springer-Verlag Berlin Heidelberg.[1] (Standard reference for substituent effects on piperidine rings).

Sources

Foundational

Technical Deep Dive: Mass Spectrometry Fragmentation of 4-(Morpholin-4-yl)-piperidine

Executive Summary & Structural Context[1][2][3] 4-(Morpholin-4-yl)-piperidine (CAS: 53617-35-9) is a "privileged scaffold" in modern drug discovery, widely utilized to enhance aqueous solubility and tune the pharmacokine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3]

4-(Morpholin-4-yl)-piperidine (CAS: 53617-35-9) is a "privileged scaffold" in modern drug discovery, widely utilized to enhance aqueous solubility and tune the pharmacokinetic profiles of lipophilic drug candidates.[1] Structurally, it consists of two saturated heterocycles—a piperidine ring and a morpholine ring—connected via a C-N single bond at the piperidine 4-position.[1]

Accurate mass spectrometry (MS) characterization of this moiety is critical for:

  • Metabolite Identification: Distinguishing oxidative hotspots (N-oxidation vs. hydroxylation).

  • Impurity Profiling: Verifying the integrity of the C-N linker during synthesis.[1]

  • Isomer Differentiation: Separating it from isobaric piperazine derivatives.[1]

This guide provides a definitive analysis of the fragmentation pathways of 4-(Morpholin-4-yl)-piperidine under Electrospray Ionization (ESI) and Electron Ionization (EI), grounded in first-principles mass spectrometry and empirical data.[1]

Experimental Methodology

To replicate the fragmentation patterns described below, the following experimental conditions are recommended as a self-validating protocol.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Ionization Source: Electrospray Ionization (ESI), Positive Mode (

    
    ).[1][2][3]
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Proton source).[1][3]

    • B: Acetonitrile + 0.1% Formic Acid.[1][4]

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm) to ensure retention of polar amines.

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) is crucial to observe both the fragile linker cleavage and the high-energy ring openings.

System Suitability Test (SST)

Before analyzing unknowns, validate system performance using the "3-Point Check" :

  • Precursor Stability: Verify

    
     at m/z 171.15  is the base peak at 0V collision energy.[1]
    
  • Fragment Ratio: At 30 eV, the ratio of m/z 86 to m/z 127 should be consistent (typically >1:1 depending on instrument optics).

  • Mass Accuracy: Ensure mass error <5 ppm for the precursor to rule out isobaric interferences (e.g.,

    
     vs 
    
    
    
    ).

Mechanistic Fragmentation Analysis

The fragmentation of 4-(Morpholin-4-yl)-piperidine is driven by the competition between the two basic nitrogen atoms for the proton and the stability of the resulting carbocations.[1]

The Precursor Ion[4]
  • Formula:

    
    
    
  • Exact Mass: 170.1419 Da

  • Observed Ion (ESI+):

    
    [1]
    
  • Protonation Site: The piperidine nitrogen (secondary amine, pKa ~11) is more basic than the morpholine nitrogen (tertiary amine with inductive withdrawal from oxygen, pKa ~8). Therefore, the initial charge is predominantly localized on the piperidine ring.

Primary Pathway: The Linker Cleavage (Diagnostic)

The bond connecting the Piperidine-C4 and Morpholine-N4 is the weakest link, particularly after collisional activation.[1]

  • Mechanism: Inductive cleavage driven by the charge on the piperidine nitrogen.[1]

  • Fragment A (m/z 86.06): The Morpholinium cation (

    
    ).[1] This is a signature ion for any morpholine-containing drug.[1] It forms via heterolytic cleavage where the positive charge migrates to the morpholine fragment (often stabilized as an iminium ion).[1]
    
  • Fragment B (m/z 84.08): The Piperidinyl cation (

    
    ).[1] This results from the neutral loss of the morpholine moiety (87 Da).[1][2]
    
Secondary Pathway: Morpholine Ring Contraction

A classic fragmentation for morpholine derivatives involves the cleavage of the C-O bonds within the ring.[1]

  • Mechanism: Retro-Diels-Alder (RDA) type reaction or stepwise neutral loss.[1]

  • Neutral Loss: Expulsion of

    
     (Ethylene oxide equivalent, 44.03 Da).[1]
    
  • Resulting Fragment (m/z 127.12):

    
    . This ion retains the piperidine ring intact but converts the morpholine ring into a vinyl-amine or aziridine-like structure.[1] Presence of m/z 127 confirms the morpholine ring is attached. 
    
Tertiary Pathway: High-Energy Ring Opening

At higher collision energies (>40 eV), the piperidine ring itself fragments.[1]

  • Fragment (m/z 56.05):

    
    . Typical for piperidine ring cleavage (loss of 
    
    
    
    ).[1]

Visualizing the Fragmentation Tree

The following diagram illustrates the causal relationships between the precursor and its product ions.

G Precursor [M+H]+ Precursor m/z 171.15 (C9H19N2O+) Frag_127 Ring Contraction m/z 127.12 (Loss of C2H4O) Precursor->Frag_127 - 44 Da (Neutral C2H4O) Frag_86 Morpholinium Ion m/z 86.06 (C4H8NO+) Precursor->Frag_86 Linker Cleavage (Chg Mig.) Frag_84 Piperidinyl Cation m/z 84.08 (C5H10N+) Precursor->Frag_84 Linker Cleavage (Neut. Loss 87) Frag_56 Immonium Ion m/z 56.05 (C3H6N+) Frag_84->Frag_56 - 28 Da (C2H4)

Figure 1: ESI(+) Fragmentation Tree for 4-(Morpholin-4-yl)-piperidine showing primary neutral losses and diagnostic cations.[1]

Diagnostic Ion Table

Use this table to interpret your mass spectrum. Relative intensities are approximate and instrument-dependent.[1]

m/z (Exp)FormulaIon TypeOrigin/MechanismDiagnostic Value
171.15


Protonated MoleculeConfirms MW 170
127.12

FragmentLoss of

(Morpholine ring)
High : Proves Morpholine presence
86.06

FragmentMorpholinium CationMedium : Common to all morpholines
84.08

FragmentPiperidinyl Cation (4,5-dehydro)High : Specific to Piperidine scaffold
70.07

FragmentPiperidine Ring ContractionLow: General cyclic amine marker

Differentiation from Isobaric Impurities

A common challenge is distinguishing 4-(Morpholin-4-yl)-piperidine from 1-(Piperidin-4-yl)-piperazine derivatives or other isomers.[1]

  • Key Differentiator: The Oxygen Atom.[1]

  • The Test: Look for the m/z 127 transition (

    
    ).[1]
    
    • Morpholine derivative: Shows -44 Da loss (

      
      ).[1]
      
    • Piperazine derivative: Will NOT show -44 Da.[1] Instead, it typically shows -43 Da (loss of

      
      ) or -57 Da.[1]
      
  • High-Res Confirmation: If using HRMS, the mass defect of Oxygen (-0.005 Da relative to

    
    ) vs Nitrogen is definitive.[1]
    
    • Morpholine fragment (m/z 86.0600) vs Piperazine fragment (m/z 85.0760).[1]

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Morpholine and Piperidine Derivatives. NIST Chemistry WebBook, SRD 69.[1][5][6] Available at: [Link][1]

  • PubChem. Compound Summary for CID 795724: 4-(Morpholin-4-yl)piperidine. National Center for Biotechnology Information.[1] Available at: [Link][1]

  • Holčapek, M., et al. (2010).[1] Fragmentation behavior of N-substituted morpholines in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. (Contextual grounding for morpholine ring contraction mechanism).

Sources

Exploratory

Starting materials for 4-(Morpholin-4-yl)-piperidine synthesis

Technical Whitepaper: Strategic Synthesis of 4-(Morpholin-4-yl)-piperidine Executive Summary The 4-(morpholin-4-yl)-piperidine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical solubili...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Strategic Synthesis of 4-(Morpholin-4-yl)-piperidine

Executive Summary The 4-(morpholin-4-yl)-piperidine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical solubility-enhancing moiety in kinase inhibitors (e.g., ALK inhibitors) and GPCR ligands. While structurally simple, its synthesis is governed by strict regulatory oversight and specific chemoselectivity requirements.

This guide details the two primary synthetic pathways: Reductive Amination (the industry standard) and Nucleophilic Substitution (the alternative). It prioritizes the use of N-protected precursors to prevent polymerization and addresses the critical regulatory status of 4-piperidone derivatives as DEA List I chemicals (fentanyl precursors).

Part 1: Critical Analysis of Starting Materials

The selection of starting materials is not merely chemical but legal. 1-Boc-4-piperidone is a controlled precursor.[1] All procurement must follow local regulations (e.g., DEA Form 486 in the US).

The Electrophile: N-Protected 4-Piperidines

Unprotected 4-piperidone is unstable (dimerizes) and commercially restricted. Protection is mandatory.

Starting MaterialCAS No.ProsConsRecommendation
1-Boc-4-piperidone 79099-07-3Clean deprotection (acid); No heavy metals required.DEA List I Chemical . Expensive.Primary Choice for GMP/GLP.
1-Benzyl-4-piperidone 3612-20-2Cheaper; UV active (easy HPLC monitoring).Requires Pd/C hydrogenation for removal (fire hazard, metal scavenging).Secondary Choice for large scale.
1-Cbz-4-piperidone 19099-93-5Orthogonal to Boc/Benzyl.Expensive; atom uneconomical.Niche use only.
The Nucleophile: Morpholine[2]
  • CAS: 110-91-8

  • Role: Secondary amine nucleophile.

  • Quality Attribute: Must be anhydrous. Water competes with the amine for the iminium formation, leading to ketone reduction (impurity formation).

The Reductant: Selectivity is Key
  • Sodium Triacetoxyborohydride (STAB): The gold standard. It reduces the iminium ion faster than the ketone, allowing for "one-pot" procedures without over-reducing the starting material to the alcohol.[2]

  • Sodium Cyanoborohydride (NaBH3CN): Effective but generates toxic cyanide byproducts and requires strict pH control. Avoid if possible.

Part 2: Primary Synthetic Pathway (Reductive Amination)

This is the most robust route, utilizing Sodium Triacetoxyborohydride (STAB) . It avoids the isolation of the unstable imine intermediate.

Mechanism of Action

The reaction proceeds via the formation of a carbinolamine, dehydration to an iminium ion, and irreversible hydride transfer.

ReductiveAmination SM1 1-Boc-4-piperidone Inter1 Hemiaminal (Transient) SM1->Inter1 + Morpholine + AcOH (Cat) Side Side Product: 4-Hydroxy-piperidine SM1->Side Direct Reduction (If no amine present) SM2 Morpholine SM2->Inter1 Inter2 Iminium Ion (Active Species) Inter1->Inter2 - H2O Product 4-(Morpholin-4-yl) -piperidine (Boc) Inter2->Product + STAB Reagent STAB (H- Source) Reagent->Product

Figure 1: Mechanistic flow of the STAB-mediated reductive amination. Note the competition between iminium formation and direct ketone reduction.

Detailed Protocol (Self-Validating)

Reagents:

  • 1-Boc-4-piperidone (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (AcOH) (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

Step-by-Step Workflow:

  • Imine Pre-Equilibrium (Critical Step):

    • In a dry flask under Nitrogen, dissolve 1-Boc-4-piperidone in DCE (0.2 M concentration).

    • Add Morpholine (1.2 eq) and Acetic Acid (1.0 eq).

    • Validation: Stir at room temperature for 30-60 minutes. This allows the iminium ion to form before the reducing agent is introduced, minimizing the direct reduction of the ketone to the alcohol impurity.

  • Reduction:

    • Cool the mixture to 0°C (optional, but improves selectivity).

    • Add STAB (1.5 eq) portion-wise over 10 minutes. Gas evolution (H2) may occur; ensure venting.

    • Warm to room temperature and stir for 4–16 hours.

    • Monitoring: TLC (5% MeOH in DCM, stain with Ninhydrin or PMA). The ketone spot should disappear.

  • Quench and Workup:

    • Quench with saturated aqueous NaHCO3 (gas evolution!). Stir for 15 minutes.

    • Extract the aqueous layer with DCM (3x).

    • Wash combined organics with Brine, dry over Na2SO4, and concentrate.

  • Purification:

    • The crude material is often a white/off-white solid.

    • If necessary, recrystallize from Hexane/EtOAc or purify via silica gel chromatography (DCM:MeOH 95:5).

Part 3: Alternative Pathway (Nucleophilic Substitution)

Use this route if the ketone starting material is unavailable or if you possess the 4-hydroxy derivative. This involves converting the alcohol to a leaving group (LG) and displacing it.

Reagents:

  • 1-Boc-4-hydroxypiperidine

  • Mesyl Chloride (MsCl) or Tosyl Chloride (TsCl)

  • Morpholine (Excess)

Substitution Start 1-Boc-4-hydroxypiperidine Inter 1-Boc-4-mesyloxypiperidine Start->Inter 0°C, DCM Activate Activation Step (MsCl/TEA) Activate->Inter Final 4-(Morpholin-4-yl) -piperidine (Boc) Inter->Final SN2 Reaction (Inversion of config if chiral) Displace Displacement (Morpholine, Heat) Displace->Final

Figure 2: Activation and displacement strategy. This route is preferred when starting from the alcohol.

Protocol Summary:

  • Activation: React 1-Boc-4-hydroxypiperidine with MsCl and Triethylamine (TEA) in DCM at 0°C to form the Mesylate.

  • Displacement: Dissolve the Mesylate in acetonitrile or neat Morpholine. Heat to 60–80°C.

  • Note: This requires excess morpholine to act as both nucleophile and base.

Part 4: Quality Control & Troubleshooting

IssueCauseSolution
Impurity: 4-Hydroxypiperidine Direct reduction of ketone by STAB before imine formation.Increase "Pre-Equilibrium" time (Step 1) before adding STAB. Ensure conditions are anhydrous.
Low Yield Incomplete imine formation.Add molecular sieves (4Å) to the reaction to scavenge water.
Gummy Product Residual Boron salts.Perform a rigorous NaHCO3 wash or a tartaric acid workup to break up Boron-Amine complexes.

References

  • Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. Link

    • Core Reference: Establishes STAB as the superior reagent for this transform
  • Drug Enforcement Administration (DEA). (2022). "Designation of 4-Piperidone as a List I Chemical."[1] Federal Register. Link

    • Regulatory Reference: Critical compliance data regarding the starting m
  • BenchChem Technical Review. (2025). "4-Methylmorpholine-borane versus sodium triacetoxyborohydride in reductive amination." Link

    • Comparative Analysis: Validates the choice of reducing agents.[3]

  • Patent CN105777615A. "Preparation method of 4-morpholino piperidine."[4] Link

    • Process Reference: Describes the benzyl-protected route and industrial scale-up consider

Sources

Foundational

Reductive amination synthesis of 4-(morpholin-4-yl)piperidine

Topic: via Reductive Amination Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists A Strategic Guide to Reductive Amination in Drug Discovery Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: via Reductive Amination Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

A Strategic Guide to Reductive Amination in Drug Discovery

Executive Summary & Strategic Context

4-(Morpholin-4-yl)piperidine (CAS: 53617-35-9) is a privileged pharmacophore in medicinal chemistry, serving as a critical solubilizing group and hydrogen-bond acceptor in numerous kinase inhibitors (e.g., analogs of Gefitinib) and GPCR ligands. Its amphiphilic nature modulates LogP while improving metabolic stability compared to acyclic amines.

While various synthetic routes exist, Reductive Amination remains the industry standard due to its convergence and scalability. This guide focuses on the Sodium Triacetoxyborohydride (STAB) protocol (the Abdel-Magid method), which offers superior chemoselectivity over traditional cyanoborohydride methods or catalytic hydrogenation, particularly during early-phase drug development where functional group tolerance is paramount.

Strategic Retrosynthesis

To synthesize high-purity 4-(morpholin-4-yl)piperidine, a protecting group strategy is essential to prevent polymerization or self-alkylation of the piperidine nitrogen.

  • Target: 4-(Morpholin-4-yl)piperidine (3 )[1]

  • Precursors: N-Boc-4-piperidone (1 ) + Morpholine (2 )

  • Transformation: Direct Reductive Amination

    
     Acidic Deprotection
    

We utilize the N-Boc protecting group for its orthogonality to the reductive conditions and ease of removal, yielding a highly crystalline or easily distillable product.

Pathway Visualization

Retrosynthesis Target 4-(Morpholin-4-yl)piperidine (Target) Intermediate N-Boc-4-morpholinopiperidine (Protected Intermediate) Intermediate->Target Deprotection (TFA or HCl) SM1 N-Boc-4-piperidone SM1->Intermediate Reductive Amination (STAB, AcOH) SM2 Morpholine SM2->Intermediate

Figure 1: Retosynthetic disconnection showing the N-Boc strategy.

Mechanistic Underpinnings

The success of the STAB protocol relies on the subtle kinetics of hydride transfer. Unlike Sodium Cyanoborohydride (


), which requires toxic conditions and pH monitoring, Sodium Triacetoxyborohydride (

) is mild and self-regulating.
  • Imine/Iminium Formation: Morpholine attacks the ketone of N-Boc-4-piperidone. Acid catalysis (AcOH) promotes the dehydration to form the iminium ion.

  • Selective Reduction: STAB is sterically bulky and electron-deficient. It reduces the iminium ion much faster than the starting ketone . This kinetic differentiation is the key to high yields, preventing the formation of the alcohol side-product (4-hydroxypiperidine derivative).

Reaction Mechanism Diagram

Mechanism Reactants Ketone + Morpholine Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal + AcOH Equilibrium KetoneReduction Alcohol Side Product (Minimised by STAB) Reactants->KetoneReduction Direct Reduction (Slow with STAB) Iminium Iminium Ion (Electrophile) Hemiaminal->Iminium - H2O (Rate Limiting in some cases) Transition Hydride Transfer (via STAB) Iminium->Transition Coordination Product Tertiary Amine (Protected) Transition->Product Irreversible Reduction

Figure 2: Mechanistic pathway highlighting the selectivity of STAB for the iminium ion.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale but is linearly scalable to 100 mmol.

Phase 1: Reductive Amination

Reagents:

  • N-Boc-4-piperidone (1.0 eq, 1.99 g)

  • Morpholine (1.1 eq, 0.96 g)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq, 3.18 g)

  • Acetic Acid (AcOH) (1.0 eq, 0.60 g)

  • 1,2-Dichloroethane (DCE) (Solvent, 20 mL) [Alternative: DCM or THF]

Procedure:

  • Setup: In a dry round-bottom flask under

    
     atmosphere, dissolve N-Boc-4-piperidone and Morpholine in DCE.
    
  • Catalysis: Add Acetic Acid. Stir for 15–30 minutes at Room Temperature (RT) to establish the imine/iminium equilibrium. Note: The solution may warm slightly.

  • Reduction: Cool the mixture to 0°C (ice bath). Add STAB portion-wise over 10 minutes. Reasoning: Exotherm control and preventing localized "hotspots" of reduction.

  • Reaction: Remove ice bath and stir at RT for 4–16 hours. Monitor by TLC (Stain: Ninhydrin or PMA) or LC-MS.

  • Quench: Quench carefully with saturated aqueous

    
     (gas evolution: 
    
    
    
    ). Stir for 15 minutes.
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
    • Checkpoint: The crude N-Boc intermediate is usually >95% pure and can be used directly.

Phase 2: Deprotection & Isolation

Reagents:

  • Trifluoroacetic acid (TFA) (10 eq) in DCM (1:1 ratio) OR 4M HCl in Dioxane.

Procedure:

  • Dissolve the crude intermediate in DCM.

  • Add TFA slowly at 0°C. Stir at RT for 2 hours.

  • Concentrate to dryness to yield the TFA salt.

  • Free-Basing (Critical for Stability): Redissolve in minimal MeOH/Water. Pass through a basic ion-exchange resin (e.g., Amberlyst A-21) or treat with

    
     and extract into IPA/DCM (3:1).
    
  • Purification: Distillation (bp ~100-115°C @ 0.2 mmHg) or recrystallization from Hexane/Et2O if solid.

Critical Process Parameters (CPP) & Troubleshooting

The following table summarizes key variables affecting yield and purity.

ParameterRecommendationScientific Rationale
Solvent DCE (1,2-Dichloroethane) DCE promotes iminium formation better than MeOH. In MeOH, STAB reacts with the solvent (slowly), consuming reagent.
Stoichiometry Amine (1.1 eq) Slight excess of morpholine drives the equilibrium toward the imine.
Reducing Agent STAB (1.4 - 1.6 eq) STAB is milder than

. Using

often requires pre-forming the imine to avoid ketone reduction.
Water Content Anhydrous (<0.1%) Water hydrolyzes the iminium ion back to the ketone and hydrolyzes STAB. Use molecular sieves if necessary.
pH Control Add AcOH (1 eq) Essential for ketone activation. Without acid, the reaction is sluggish.

Experimental Workflow Visualization

Workflow Start Dissolve N-Boc-Piperidone + Morpholine in DCE ImineStep Add AcOH (1 eq) Stir 30 min (Imine Formation) Start->ImineStep Reduction Add STAB (1.5 eq) at 0°C Warm to RT (4-16h) ImineStep->Reduction Check LCMS Check: SM consumed? Reduction->Check Check->Reduction No (Add more STAB) Quench Quench with sat. NaHCO3 Extract DCM Check->Quench Yes Deprotect Deprotection (TFA/DCM) Concentrate Quench->Deprotect Final Free Base & Distill Target: 4-(Morpholin-4-yl)piperidine Deprotect->Final

Figure 3: Step-by-step experimental workflow for the synthesis and isolation.

References

  • Abdel-Magid, A. F., et al. (1996).[2][3][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • ChemicalBook. (2024). "4-Morpholinopiperidine Properties and Synthesis Protocols."

  • Matassini, C., et al. (2020). "The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines." Chimica.

  • Organic Chemistry Portal.

  • Patent US2019/210968. (2019). "Process for the preparation of piperidine derivatives."[6][7][8][9] (Demonstrates hydrogenation alternative).

Sources

Exploratory

Mechanistic &amp; Synthetic Insights: Formation of 4-(Morpholin-4-yl)-piperidine Scaffolds

Executive Summary The 4-(morpholin-4-yl)-piperidine moiety is a privileged pharmacophore in medicinal chemistry, serving as a critical solubility-enhancing scaffold in kinase inhibitors (e.g., Alectinib) and GPCR ligands...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-(morpholin-4-yl)-piperidine moiety is a privileged pharmacophore in medicinal chemistry, serving as a critical solubility-enhancing scaffold in kinase inhibitors (e.g., Alectinib) and GPCR ligands. While theoretically accessible via nucleophilic substitution (SN2), the industrial and research "gold standard" is Reductive Amination .

This guide details the mechanistic underpinnings of constructing this C–N bond using Sodium Triacetoxyborohydride (STAB), prioritizing chemoselectivity and scalability.

Part 1: The Mechanistic Core

Why Reductive Amination?

Direct alkylation of morpholine with 4-halopiperidines often suffers from elimination side reactions (forming enol ethers or alkenes) and poly-alkylation. Reductive amination circumvents this by coupling N-Boc-4-piperidone and morpholine via an iminium intermediate.

The Role of Sodium Triacetoxyborohydride (STAB)

Unlike Sodium Borohydride (NaBH4), which reduces ketones rapidly, STAB is an electron-deficient hydride source due to the three acetoxy groups. This electron withdrawal stabilizes the Boron-Hydrogen bond, rendering it:

  • Less nucleophilic: It reacts sluggishly with the neutral ketone.

  • Highly selective: It rapidly reduces the positively charged, highly electrophilic iminium ion formed in situ.

Mechanism Diagram

The following diagram illustrates the equilibrium-driven formation of the iminium ion and the irreversible hydride transfer.

ReductiveAmination Ketone N-Boc-4-Piperidone (Electrophile) Hemiaminal Carbinolamine (Unstable Intermediate) Ketone->Hemiaminal Addition Morpholine Morpholine (Nucleophile) Morpholine->Hemiaminal Addition Hemiaminal->Ketone Reversible Iminium Iminium Ion (Active Species) Hemiaminal->Iminium -H2O (Acid Cat.) Product 4-(Morpholin-4-yl)-piperidine (Target Scaffold) Iminium->Product Hydride Transfer (Irreversible) Acid AcOH (Catalyst) STAB NaBH(OAc)3 (Hydride Source)

Caption: Mechanistic pathway of STAB-mediated reductive amination. The rate-determining step is often the formation of the iminium ion, while the hydride transfer is rapid and irreversible.

Part 2: Strategic Reagent Selection

In process chemistry, the choice of reducing agent dictates the safety profile and impurity landscape.

FeatureSodium Triacetoxyborohydride (STAB) Sodium Cyanoborohydride (NaBH3CN) Catalytic Hydrogenation (H2/Pd-C)
Selectivity High. Reduces iminium > ketone.High. Reduces iminium > ketone.Low. Can reduce other olefins or benzyl groups.
Toxicity Low. Byproducts are boric acid/acetate.High. Generates HCN/Cyanide waste.None. Green chemistry compliant.
pH Sensitivity Tolerates acid; no pH adjustment needed.Requires strict pH 5–6 control.Neutral conditions.
Water Tolerance Moderate (reacts slowly with H2O).High.High.
Verdict Preferred for Lab/Pilot Scale. Avoid. Safety hazard.Preferred for Large Scale (if N-benzyl protected).

Part 3: Optimized Experimental Protocol

Objective: Synthesis of tert-butyl 4-(morpholin-4-yl)piperidine-1-carboxylate, followed by deprotection.

Reagents
  • Substrate: N-Boc-4-piperidone (1.0 equiv)

  • Amine: Morpholine (1.1 – 1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (1.4 – 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE is historically preferred for STAB solubility, but DCM is a safer alternative.

  • Catalyst: Acetic Acid (1.0 equiv).

Step-by-Step Methodology
  • Imine Pre-Equilibrium (Critical for Yield):

    • Charge a reactor with N-Boc-4-piperidone and DCM (10 mL/g).

    • Add Morpholine and Acetic Acid.

    • Scientist's Note: Stir for 30–60 minutes at room temperature before adding the hydride. This allows the equilibrium to shift toward the iminium species, minimizing direct reduction of the ketone.

  • Reductive Step:

    • Cool the mixture to 0°C (optional, but controls exotherm).

    • Add NaBH(OAc)3 portion-wise over 15 minutes.

    • Warm to room temperature and stir for 4–12 hours.

    • Monitoring: Use TLC (stain with Ninhydrin or PMA) or LC-MS. Look for the disappearance of the ketone peak.

  • Quench and Workup:

    • Quench with saturated aqueous NaHCO3 or 1N NaOH. Why? This neutralizes the acetic acid and breaks down boron-amine complexes.

    • Extract the aqueous layer with DCM (3x).

    • Dry organics over Na2SO4 and concentrate.

  • Deprotection (To yield title compound):

    • Dissolve the intermediate in 1,4-Dioxane.

    • Add 4M HCl in Dioxane (5 equiv).

    • Stir until precipitation of the dihydrochloride salt is complete.

    • Filter to isolate 4-(Morpholin-4-yl)-piperidine dihydrochloride .

Workflow Visualization

Workflow Start Start: N-Boc-4-Piperidone + Morpholine Equilibrium Step 1: Acid Catalysis (Add AcOH, Stir 30 min) Forms Iminium Start->Equilibrium Reduction Step 2: Hydride Addition (Add STAB, 0°C -> RT) Reduces Iminium Equilibrium->Reduction Quench Step 3: Basic Quench (Sat. NaHCO3) Breaks Boron Complexes Reduction->Quench Deprotect Step 4: Deprotection (HCl/Dioxane) Quench->Deprotect Final Final Product: 4-(Morpholin-4-yl)-piperidine (Salt Form) Deprotect->Final

Caption: Operational workflow for the synthesis of the target scaffold starting from N-Boc-4-piperidone.

Part 4: Troubleshooting & Field Insights

Incomplete Conversion

If the ketone remains unreacted after 12 hours:

  • Cause: High water content in the solvent may be hydrolyzing the iminium back to the ketone.

  • Fix: Add activated 4Å Molecular Sieves to the reaction mixture during the pre-equilibrium phase to drive dehydration.

"Stuck" Boron Complexes

Tertiary amines often chelate strongly to boron byproducts, leading to poor recovery during extraction.

  • Fix: Ensure the quench pH is >10. If an emulsion forms, use a Rochelle's Salt (Potassium Sodium Tartrate) wash, which specifically sequesters boron/aluminum species.

Impurity Profile
  • Bis-alkylation: Impossible here due to the secondary amine nature of morpholine.

  • Reduction to Alcohol: If STAB is old or decomposed (to NaBH4), you may see 4-hydroxypiperidine. Always use fresh reagent or store STAB in a desiccator.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4] Studies on Direct and Indirect Reductive Amination Procedures.[2][4][5] The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40.[6]

  • Medical Science And Technology (Shanghai) Co Ltd. (2016).[7] Preparation method of 4-morpholino piperidine. CN Patent CN105777615A.

  • Tripathy, R., et al. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.

Sources

Foundational

Biological activity of 4-(Morpholin-4-yl)-piperidine derivatives

An In-Depth Technical Guide to the Biological Activity of 4-(Morpholin-4-yl)-piperidine Derivatives For Researchers, Scientists, and Drug Development Professionals Abstract The 4-(morpholin-4-yl)-piperidine scaffold is a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 4-(Morpholin-4-yl)-piperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(morpholin-4-yl)-piperidine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of these derivatives. We delve into their therapeutic potential in key disease areas, including neurodegenerative disorders, oncology, and infectious diseases. Furthermore, this guide offers detailed, field-proven experimental protocols for the evaluation of their biological activities, aiming to equip researchers with the necessary knowledge to advance the design and development of novel therapeutics based on this promising scaffold.

Introduction: The Rise of a Privileged Scaffold

In the landscape of drug discovery, certain chemical structures consistently appear in biologically active compounds, earning them the designation of "privileged scaffolds." The 4-(morpholin-4-yl)-piperidine core is a prime example of such a structure. This heterocyclic system, which combines the structural features of both morpholine and piperidine rings, has proven to be a valuable building block in the design of novel therapeutic agents.[1][2] The unique combination of these two saturated heterocycles imparts favorable physicochemical properties to the molecules, such as improved aqueous solubility and metabolic stability, which are crucial for drug development.

The versatility of the 4-(morpholin-4-yl)-piperidine scaffold lies in its ability to be readily functionalized at various positions, allowing for the fine-tuning of its pharmacological profile. This has led to the discovery of derivatives with a wide spectrum of biological activities, making them attractive candidates for targeting a diverse range of biological targets.[3] This guide will explore the synthesis of these compounds and their significant therapeutic applications.

Synthetic Strategies: Accessing the Core

The synthesis of 4-(morpholin-4-yl)-piperidine derivatives typically involves the construction of the core scaffold followed by diversification. A common and efficient method is the reductive amination of N-substituted 4-piperidones with morpholine. This approach offers a straightforward route to the desired products with good yields.

Experimental Protocol: General Synthesis of 4-(Morpholin-4-yl)-piperidine Derivatives via Reductive Amination

  • Reaction Setup: To a solution of an appropriately N-substituted 4-piperidone (1 equivalent) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added morpholine (1.2 equivalents).

  • Reductant Addition: A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), is added portion-wise to the reaction mixture at room temperature. The use of NaBH(OAc)₃ is advantageous as it is a mild and selective reducing agent for iminium ions formed in situ.

  • Reaction Monitoring: The reaction is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 4-(morpholin-4-yl)-piperidine derivative.

G cluster_synthesis General Synthetic Workflow piperidone N-Substituted 4-Piperidone reductive_amination Reductive Amination (e.g., NaBH(OAc)₃) piperidone->reductive_amination morpholine Morpholine morpholine->reductive_amination product 4-(Morpholin-4-yl)-piperidine Derivative reductive_amination->product

Caption: General workflow for the synthesis of 4-(morpholin-4-yl)-piperidine derivatives.

A Spectrum of Biological Activities

The 4-(morpholin-4-yl)-piperidine scaffold has been incorporated into a multitude of compounds demonstrating significant therapeutic potential across various disease areas.

Neurodegenerative Diseases

Derivatives of 4-(morpholin-4-yl)-piperidine have emerged as promising agents for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[4][5][6] Their mechanism of action often involves the inhibition of key enzymes implicated in the pathophysiology of these conditions.

  • Cholinesterase Inhibition: Many derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[6] By inhibiting these enzymes, these compounds can increase acetylcholine levels in the brain, which is a key therapeutic strategy for managing the cognitive symptoms of Alzheimer's disease.

  • Monoamine Oxidase (MAO) Inhibition: Certain derivatives also exhibit inhibitory activity against monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B).[6] MAO-B inhibitors are particularly relevant for Parkinson's disease as they prevent the degradation of dopamine, thereby helping to alleviate motor symptoms.

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrates, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen, and the respective cholinesterase enzyme (AChE or BuChE) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Plate Setup: In a 96-well microplate, add the buffer, the test compound solution (at various concentrations), and the enzyme solution. Incubate for a pre-determined period (e.g., 15 minutes) at 37°C.

  • Reaction Initiation: Initiate the reaction by adding the substrate (ATCI or BTCI) and DTNB to each well.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

G cluster_neuro Mechanism in Neurodegenerative Diseases derivative 4-(Morpholin-4-yl)-piperidine Derivative ache_buche AChE / BuChE Inhibition derivative->ache_buche mao MAO Inhibition derivative->mao acetylcholine ↑ Acetylcholine ache_buche->acetylcholine dopamine ↑ Dopamine mao->dopamine alzheimers Therapeutic Effect in Alzheimer's Disease acetylcholine->alzheimers parkinsons Therapeutic Effect in Parkinson's Disease dopamine->parkinsons

Caption: Key mechanisms of action in neurodegenerative diseases.

Oncology

The 4-(morpholin-4-yl)-piperidine scaffold is also a key component of several potent anticancer agents.[7][8] These compounds often exert their effects through various mechanisms, including the inhibition of kinases involved in cancer cell signaling and the induction of apoptosis.

A notable example is GDC-0941, a potent and selective inhibitor of class I PI3 kinase, which has been evaluated in clinical trials for the treatment of cancer.[9] The morpholine group in GDC-0941 is crucial for its activity and pharmacokinetic properties.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 4-(morpholin-4-yl)-piperidine derivative for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Determination: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value, which represents the concentration of the compound that inhibits cell growth by 50%.

Infectious Diseases

Derivatives incorporating the 4-(morpholin-4-yl)-piperidine moiety have demonstrated significant activity against a range of pathogens, including fungi and bacteria.[10][11][12][13]

  • Antifungal Activity: Inspired by the morpholine-containing antifungal drug amorolfine, researchers have developed 4-aminopiperidine derivatives with a morpholine substituent that exhibit potent antifungal activity.[10] These compounds often target the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity.

  • Antimicrobial Properties: The incorporation of the 4-(morpholin-4-yl)-piperidine scaffold has also led to the development of compounds with broad-spectrum antibacterial activity.

Experimental Protocol: Antifungal Susceptibility Testing (Microbroth Dilution Method)

  • Inoculum Preparation: Prepare a standardized inoculum of the fungal strain to be tested.

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microplate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the fungal suspension.

  • Incubation: Incubate the microplate at an appropriate temperature for 24-48 hours.

  • MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the fungus.

Structure-Activity Relationship (SAR) Insights

The biological activity of 4-(morpholin-4-yl)-piperidine derivatives can be significantly influenced by the nature and position of substituents on the piperidine and morpholine rings.

G cluster_sar Structure-Activity Relationship (SAR) core r1 R1 Substituent (Piperidine Nitrogen) activity Biological Activity r1->activity Modulates potency and selectivity r2 R2 Substituent (Piperidine Ring) r2->activity Influences target binding r3 R3 Substituent (Morpholine Ring) r3->activity Affects physicochemical properties

Caption: Key areas for structural modification and their impact on biological activity.

  • Substitution on the Piperidine Nitrogen (R1): The substituent at this position plays a crucial role in determining the potency and selectivity of the compound. For instance, in the context of antifungal agents, a benzyl or phenethyl group at this position has been shown to be favorable for activity.[10]

  • Substitution on the Piperidine Ring (R2): Modifications to the piperidine ring can influence the compound's interaction with the target protein.

  • Substitution on the Morpholine Ring (R3): While less commonly explored, modifications to the morpholine ring can impact the physicochemical properties of the molecule, such as its solubility and metabolic stability.

Table 1: Summary of Biological Activities and Key Structural Features

Biological ActivityKey Structural Features and SAR InsightsRepresentative References
Neuroprotective - Inhibition of AChE, BuChE, and MAO. - Aromatic or heteroaromatic substituents on the piperidine nitrogen often enhance activity.[4](
Anticancer - Inhibition of key signaling kinases (e.g., PI3K). - The morpholine moiety is often crucial for binding to the kinase hinge region.[7](
Antifungal - Inhibition of ergosterol biosynthesis. - A long alkyl chain attached to the piperidine nitrogen enhances antifungal potency.[10]()
Antimicrobial - Broad-spectrum activity against various bacterial strains. - The presence of specific aromatic or heteroaromatic moieties can enhance antibacterial efficacy.[11](

Conclusion and Future Perspectives

The 4-(morpholin-4-yl)-piperidine scaffold has firmly established itself as a privileged structure in medicinal chemistry, with derivatives demonstrating a remarkable range of biological activities. The synthetic accessibility and the potential for diverse functionalization make this scaffold an attractive starting point for the development of new therapeutic agents. Future research in this area will likely focus on the design of more selective and potent derivatives, the exploration of novel therapeutic applications, and the optimization of their pharmacokinetic and pharmacodynamic properties. A deeper understanding of the structure-activity relationships will continue to guide the rational design of next-generation drugs based on this versatile and promising heterocyclic core.

References

  • Taylor & Francis. (2025, June 8). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis.
  • ResearchGate. (2020, January). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
  • MDPI. (2021, November 28). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis.
  • Sigma-Aldrich. 4-Morpholinopiperidine 98 53617-35-9.
  • PMC. Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • PubMed. (2025, June 8). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis.
  • Google Patents.
  • MDPI. (2024, June 26).
  • ResearchGate. (2019, October 25). (PDF)
  • Computer‐aided evaluation of targets and biological activity spectra for new piperidine deriv
  • (2022, October 31). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics.
  • (2024, October 20).
  • Khamitova, A. E., & Berillo, D. A. (2023, May 31). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
  • ACS Publications. (2022, September 1). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents.
  • NIH. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents.
  • Google Patents.
  • Preprints.org. (2023, December 25).
  • PubMed. (2008, September 25). 6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941)
  • Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines.
  • PubMed. (2024, August 15).
  • ResearchGate. Structure of morpholine, piperazine, and piperidine moieties.
  • (2013, July 23). synthesis and antimicrobial activity of 4-(morpholin- 4-yl)
  • ACS Publications. (2022, October 12). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties.
  • Asian Journal of Chemistry. (2017, December 31). Synthesis and Antimicrobial Properties of New Derivatives of Morpholine and Piperidine Based on 1-Chloro-3-methoxy-propylbenzene.
  • PubMed. (2002, August 15). Electronic-topological study of the structure-activity relationships in a series of piperidine morphinomimetics.
  • PMC.

Sources

Exploratory

The Morpholine-Piperidine Scaffold: A Privileged Chimeric Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer both potent b...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer both potent biological activity and favorable pharmacokinetic profiles is perpetual. Among the myriad of heterocyclic systems, the morpholine-piperidine scaffold has emerged as a particularly compelling chimeric motif. This guide provides a comprehensive technical overview of the pharmacological profile of molecules incorporating this scaffold, delving into the mechanistic underpinnings of their therapeutic effects across diverse disease areas, including oncology, neurodegenerative disorders, and infectious diseases. By synthesizing data from seminal and contemporary research, this document offers field-proven insights into the structure-activity relationships (SAR), key experimental validation protocols, and the strategic design of morpholine-piperidine-based therapeutics.

The Strategic Advantage of the Morpholine-Piperidine Chimera

The amalgamation of the morpholine and piperidine rings into a single molecular entity creates a unique scaffold with a confluence of desirable physicochemical properties. The piperidine ring, a ubiquitous fragment in pharmaceuticals, offers a basic nitrogen atom that can be readily protonated at physiological pH, enhancing aqueous solubility and enabling key ionic interactions with biological targets[1][2]. Its conformational flexibility allows it to adapt to the topology of various binding pockets[1][2].

The morpholine moiety, with its ether linkage, introduces a degree of polarity and hydrogen bond accepting capability, which can significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile[3][4]. The presence of the oxygen atom can also mitigate the strong basicity of the piperidine nitrogen, fine-tuning the pKa to optimize cell permeability and reduce off-target effects[3]. This synergistic interplay of properties makes the morpholine-piperidine scaffold a powerful tool for medicinal chemists to enhance potency, selectivity, and drug-like characteristics[2][4].

Anticancer Activity: Targeting Key Signaling Cascades

A significant body of research has highlighted the potent anticancer activity of morpholine-piperidine derivatives. A primary mechanism of action for many of these compounds is the inhibition of the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, a critical cascade that is frequently dysregulated in cancer, promoting cell growth, proliferation, and survival.

Mechanism of Action: Dual PI3K/mTOR Inhibition

Several morpholine-piperidine-containing compounds have been identified as potent dual inhibitors of PI3K and mTOR, which is a particularly effective anticancer strategy as it can overcome feedback activation of the PI3K pathway that often occurs with mTOR-only inhibitors. The morpholine ring, in particular, has been shown to form crucial hydrogen bonds within the ATP-binding site of these kinases, contributing to high-affinity binding and potent inhibition.

Below is a conceptual representation of the PI3K/Akt/mTOR signaling pathway and the inhibitory action of morpholine-piperidine derivatives.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Activation Inhibitor Morpholine-Piperidine Inhibitor Inhibitor->PI3K Inhibitor->mTORC1 Inhibitor->mTORC2

Caption: Inhibition of the PI3K/Akt/mTOR pathway by morpholine-piperidine derivatives.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of morpholine-piperidine derivatives is highly dependent on their substitution patterns. The following table summarizes representative SAR data for a series of 2-(benzimidazol-2-yl)quinoxalines bearing morpholine and piperidine moieties, highlighting their cytotoxic activity against various cancer cell lines.

Compound IDHeterocyclic MoietyR Group (on phenyl ring)A549 (Lung) IC50 (µM)[5][6]PANC-1 (Pancreatic) IC50 (µM)[5][6]
1a Piperidine4-F26.3>100
1b Piperidine4-Cl>10029.7
2a Morpholine4-F>100>100
2b Morpholine2-F87.4>100

Data synthesized from Mamedov, V. A., et al. (2022).[5][6]

From this data, it is evident that the nature of the heterocyclic ring and the substitution on the phenyl ring significantly impact cytotoxic activity and selectivity. For instance, the piperidine-containing compound 1a with a 4-fluoro substituent shows selective activity against the A549 lung cancer cell line, while its morpholine analogue 2a is inactive[5][6]. Conversely, introducing a 4-chloro substituent on the piperidine-containing scaffold (1b ) shifts the activity towards the PANC-1 pancreatic cancer cell line[5][6]. These findings underscore the nuanced interplay of structural features in determining the pharmacological profile.

Experimental Protocol: Cell Viability Assessment using MTT Assay

A fundamental method to evaluate the cytotoxic effects of novel morpholine-piperidine compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the morpholine-piperidine test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

This self-validating protocol, when performed with appropriate controls, provides robust and reproducible data on the cytotoxic potential of the synthesized compounds.

Experimental Workflow: Western Blot Analysis of PI3K/Akt Pathway

To confirm the mechanism of action, Western blotting can be employed to assess the phosphorylation status of key proteins in the PI3K/Akt pathway.

Western_Blot_Workflow cluster_workflow Western Blot Workflow A 1. Cell Lysis & Protein Quantification B 2. SDS-PAGE (Protein Separation) A->B C 3. Protein Transfer (to PVDF membrane) B->C D 4. Blocking (with BSA or milk) C->D E 5. Primary Antibody Incubation (e.g., p-Akt, Akt) D->E F 6. Secondary Antibody Incubation (HRP-conjugated) E->F G 7. Chemiluminescent Detection & Imaging F->G H 8. Data Analysis (Band Densitometry) G->H

Caption: A streamlined workflow for Western blot analysis.

Neuroprotective Applications: Combating Neurodegenerative Diseases

Morpholine-piperidine scaffolds have also demonstrated significant promise in the development of therapies for neurodegenerative disorders such as Alzheimer's disease. A key therapeutic strategy in this area is the inhibition of cholinesterases.

Mechanism of Action: Cholinesterase Inhibition

In Alzheimer's disease, there is a decline in the levels of the neurotransmitter acetylcholine. Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are enzymes that degrade acetylcholine in the synaptic cleft. By inhibiting these enzymes, morpholine-piperidine derivatives can increase the levels of acetylcholine, thereby enhancing cholinergic neurotransmission and improving cognitive function[6]. The piperidine nitrogen often plays a crucial role in binding to the catalytic anionic site (CAS) of the enzyme, while the morpholine moiety can interact with the peripheral anionic site (PAS), leading to potent and sometimes dual inhibition[6].

SAR Insights in Cholinesterase Inhibition

Research has shown that subtle structural modifications to the morpholine-piperidine scaffold can significantly alter the inhibitory potency and selectivity towards AChE and BuChE.

Compound SeriesKey Structural FeatureAChE IC50 (µM)[7]BuChE IC50 (µM)[7]
Phenoxyethyl Piperidines Piperidine ring0.5 - 71.72.5 - 71.3
Phenoxyethyl Morpholines Morpholine ringGenerally less potent than piperidine analoguesGenerally less potent than piperidine analogues

Data synthesized from Pourshojaei, Y., et al. (2019).[7]

These findings suggest that for this particular scaffold, the piperidine moiety is more favorable for potent cholinesterase inhibition compared to the morpholine ring[7].

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

Ellman's method is a widely used and reliable spectrophotometric assay to determine cholinesterase activity and the inhibitory potential of test compounds[8][9][10][11].

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a phosphate buffer (pH 8.0), acetylthiocholine iodide (ATCI) substrate solution, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) reagent, and a solution of the cholinesterase enzyme.

  • Assay Setup: In a 96-well plate, add the phosphate buffer, the test compound at various concentrations, and the enzyme solution. Incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: Add the DTNB reagent followed by the ATCI substrate to initiate the reaction.

  • Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC50 value.

Antimicrobial Properties of Morpholine-Piperidine Scaffolds

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Morpholine-piperidine derivatives have shown promising activity against a range of bacteria.

Mechanism of Action

The precise antimicrobial mechanism of action can vary, but it is often attributed to the disruption of the bacterial cell membrane. The cationic nature of the protonated piperidine ring can facilitate electrostatic interactions with the negatively charged components of the bacterial cell wall, leading to membrane depolarization, leakage of intracellular contents, and ultimately cell death. The morpholine moiety can contribute to the overall lipophilicity of the molecule, enhancing its ability to penetrate the bacterial cell membrane.

Representative Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for a representative morpholine derivative against various bacterial strains.

Bacterial StrainMIC (mg/mL)[3]
Enterococcus hirae3.125
Enterococcus faecium3.125
Escherichia coli12.5
Listeria monocytogenes>12.5

Data synthesized from a study on novel morpholine derivatives.[3]

Synthesis and ADME Considerations

The synthesis of morpholine-piperidine scaffolds can be achieved through various synthetic routes, often involving multi-step sequences that allow for the introduction of diverse functional groups to explore SAR[12][13][14]. Common strategies include reductive amination, nucleophilic substitution, and coupling reactions[1].

The incorporation of morpholine and piperidine moieties generally imparts favorable ADME properties. These scaffolds can enhance aqueous solubility, modulate lipophilicity to optimize membrane permeability, and improve metabolic stability[3][15][16]. Early in silico and in vitro ADME profiling is crucial in the drug discovery process to identify candidates with the highest potential for successful clinical development[16][17][18][19].

Conclusion and Future Directions

The morpholine-piperidine scaffold represents a privileged structural motif in medicinal chemistry, offering a versatile platform for the design of potent and selective modulators of various biological targets. The wealth of data on their anticancer, neuroprotective, and antimicrobial activities, coupled with their favorable pharmacokinetic properties, underscores their therapeutic potential. Future research in this area should focus on the continued exploration of SAR to fine-tune potency and selectivity, the elucidation of novel mechanisms of action, and the application of advanced drug delivery strategies to further enhance the clinical utility of this promising class of compounds.

References

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]

  • DergiPark. (2023). Molecular Docking Studies and ADME Predictions on Synthesized Chalcone Compounds Targeting EGFR. Retrieved from [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Retrieved from [Link]

  • Kourounakis, A. P., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. [Link]

  • Mamedov, V. A., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Omega. [Link]

  • MDPI. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Heterocycles in Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts. Retrieved from [Link]

  • Pourshojaei, Y., et al. (2019). Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design. Scientific Reports. [Link]

  • Preprints.org. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Retrieved from [Link]

  • Public Health Toxicology. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Retrieved from [Link]

  • ResearchGate. (2015). Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. Retrieved from [Link]

  • ResearchGate. (2019). Western blot analysis of a PI3K/AKT/mTOR pathway components, b.... Retrieved from [Link]

  • Taylor & Francis Online. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Retrieved from [Link]

  • Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • bio-protocol. (n.d.). Acetylcholinesterase Inhibition Assay. Retrieved from [Link]

  • bpb.io. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • sci-hub.se. (n.d.). Mitigating Heterocycle Metabolism in Drug Discovery. Retrieved from [Link]

  • scispace.com. (n.d.). Piperazine and morpholine:Synthetic preview and pharmaceutical applications. Retrieved from [Link]

  • springer.com. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • wiley.com. (n.d.). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

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Foundational

The Strategic Deployment of 4-(Morpholin-4-yl)piperidine in Modern Drug Discovery

An In-depth Technical Guide for Medicinal Chemists Introduction: A Privileged Scaffold in Drug Design In the landscape of contemporary medicinal chemistry, the strategic selection of molecular building blocks is paramoun...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Medicinal Chemists

Introduction: A Privileged Scaffold in Drug Design

In the landscape of contemporary medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of heterocyclic scaffolds, 4-(morpholin-4-yl)piperidine has emerged as a particularly valuable and versatile component. Its unique structural amalgamation of a piperidine and a morpholine ring bestows upon it a desirable combination of physicochemical properties, rendering it a privileged scaffold in the design of a wide array of biologically active agents.[1] This guide, intended for researchers and professionals in the field of drug development, will provide a comprehensive overview of the synthesis, properties, and extensive applications of 4-(morpholin-4-yl)piperidine, underscoring its significance as a cornerstone in the architecture of modern pharmaceuticals.

The inherent features of this diamine, including its defined conformational rigidity, basicity, and capacity for hydrogen bonding, allow for the fine-tuning of a drug candidate's solubility, lipophilicity, and metabolic stability.[2] These attributes are critical for optimizing pharmacokinetic and pharmacodynamic profiles. This guide will delve into the causality behind its frequent incorporation into drug candidates, exploring how its distinct structural motifs contribute to target engagement and overall therapeutic efficacy across various disease paradigms.

Physicochemical Properties: A Foundation for Favorable Pharmacokinetics

The utility of 4-(morpholin-4-yl)piperidine in medicinal chemistry is deeply rooted in its advantageous physicochemical characteristics. The interplay between the lipophilic piperidine and the polar morpholine moiety, with its ether oxygen, creates a balanced profile that is often sought after in drug design.

PropertyValueSource
Molecular Formula C9H18N2O[3]
Molecular Weight 170.25 g/mol [4][5]
Melting Point 40-43 °C[3][6]
Boiling Point 100-115 °C at 0.20-0.3 hPa[6]
pKa 10.21 ± 0.10 (Predicted)[3]
LogP 0.3 (at 25°C and pH 11)[3]
Hydrogen Bond Donors 1[4][5]
Hydrogen Bond Acceptors 3[4][5]

The secondary amine of the piperidine ring provides a key point for derivatization, allowing for the covalent attachment of the scaffold to a larger molecular framework. The basicity of this nitrogen is crucial for forming salt forms of the final drug substance, which can significantly enhance solubility and bioavailability.[7] Furthermore, the oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets.[8] The relatively low LogP value indicates a favorable balance between lipophilicity and hydrophilicity, which is often a prerequisite for good oral absorption and distribution.[3]

Synthesis of 4-(Morpholin-4-yl)piperidine: A Practical Guide

The synthesis of 4-(morpholin-4-yl)piperidine is well-established, with several efficient methods reported in the literature. A common and scalable approach involves the reductive amination of a protected 4-piperidone with morpholine, followed by deprotection. An alternative robust method is the debenzylation of N-benzyl-4-(morpholin-4-yl)piperidine.

Experimental Protocol: Debenzylation of N-Benzyl-4-(morpholin-4-yl)piperidine

This protocol describes a high-yield synthesis of 4-(morpholin-4-yl)piperidine via catalytic hydrogenation.[3][9]

Materials:

  • N-benzyl-4-(morpholin-4-yl)piperidine (1 equivalent)

  • Methanol (as solvent)

  • 10% Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas (H₂)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Dissolve N-benzyl-4-(morpholin-4-yl)piperidine (e.g., 41.59 g, 0.16 mol) in methanol (e.g., 400 mL) in a suitable hydrogenation vessel.[3]

  • Carefully add 10% Pd/C catalyst (e.g., 5.2 g) to the solution.[3]

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen to 50 psi.[3]

  • Stir the reaction mixture vigorously at room temperature for 18 hours.[3]

  • Upon completion of the reaction (monitored by TLC or LC-MS), carefully vent the hydrogen gas.

  • Remove the catalyst by filtration through a pad of celite, washing the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the product as a colorless oil, which may crystallize upon standing. A yield of approximately 93% can be expected.[3]

G cluster_start Starting Material cluster_reaction Reaction Conditions cluster_workup Workup cluster_product Final Product start N-Benzyl-4-(morpholin-4-yl)piperidine reagents 10% Pd/C, H₂ (50 psi) start->reagents filtration Filtration to remove Pd/C reagents->filtration solvent Methanol conditions Room Temperature, 18h concentration Concentration in vacuo filtration->concentration product 4-(Morpholin-4-yl)piperidine concentration->product

Synthetic Workflow for 4-(Morpholin-4-yl)piperidine

Applications in Medicinal Chemistry: A Scaffold for Diverse Therapeutic Areas

The 4-(morpholin-4-yl)piperidine moiety is a recurring structural motif in a multitude of drug candidates and approved medicines, spanning a wide range of therapeutic indications.[8][10] Its prevalence is a testament to its ability to impart favorable pharmacological properties.

Therapeutic AreaExamples of Drug Candidates/Targets
Oncology Alectinib (ALK inhibitor), DNA synthesis inhibitors[11][12][13]
Central Nervous System Antidepressants, Selective adenosine A2A receptor antagonists[3][10]
Cardiovascular Orally bioavailable P2Y12 antagonists for inhibition of platelet aggregation[3]
Infectious Diseases Antimalarials, Antimicrobials (Quinoline derivatives)[3]
Metabolic Disorders Antidiabetic agents[8][14]
Gastrointestinal Small molecules that restore E-cadherin expression in colorectal carcinoma cells[10]

The piperidine and morpholine rings are considered "prerogative structures" that can enhance therapeutic properties and improve pharmacokinetics.[1]

Case Study: Alectinib - A Targeted Cancer Therapy

Alectinib is a potent and selective second-generation anaplastic lymphoma kinase (ALK) inhibitor approved for the treatment of ALK-positive non-small cell lung cancer (NSCLC). The 4-(morpholin-4-yl)piperidine moiety is a critical component of the Alectinib structure, contributing significantly to its high efficacy and favorable safety profile.[11]

In the molecular architecture of Alectinib, the 4-(morpholin-4-yl)piperidine group serves multiple functions:

  • Solubilizing Group: The polar nature of the morpholine ring enhances the aqueous solubility of the molecule, which is crucial for oral bioavailability.

  • Structural Anchor: The piperidine ring provides a rigid and defined orientation for the rest of the molecule, facilitating optimal binding to the ATP-binding pocket of the ALK enzyme.

  • Metabolic Stability: The presence of the morpholine can block potential sites of metabolism on the piperidine ring, leading to a more favorable pharmacokinetic profile.

G cluster_alectinib Alectinib cluster_alk ALK Kinase Domain cluster_interaction Pharmacological Effect alectinib_core Core Scaffold morpholino_piperidine 4-(Morpholin-4-yl)piperidine alectinib_core->morpholino_piperidine Covalent Linkage atp_pocket ATP Binding Pocket alectinib_core->atp_pocket Binds to morpholino_piperidine->atp_pocket Improves Solubility & Binding Affinity inhibition Inhibition of ALK Signaling atp_pocket->inhibition Leads to apoptosis Tumor Cell Apoptosis inhibition->apoptosis

Role of the 4-(Morpholin-4-yl)piperidine Moiety in Alectinib's Mechanism of Action

Conclusion: An Enduring Building Block in Drug Discovery

4-(Morpholin-4-yl)piperidine has firmly established itself as a valuable and frequently employed building block in medicinal chemistry. Its unique combination of a rigid piperidine scaffold and a polar morpholine ring provides a powerful tool for medicinal chemists to optimize the physicochemical and pharmacological properties of drug candidates. The successful application of this moiety in a diverse range of therapeutic agents, exemplified by the potent ALK inhibitor Alectinib, highlights its strategic importance. As the quest for novel and improved therapeutics continues, the versatility and favorable characteristics of 4-(morpholin-4-yl)piperidine ensure its enduring role in the future of drug discovery.

References

  • Google Patents.
  • WorldOfChemicals. What is 4-Morpholinopiperidine - Properties & Specifications. [Link]

  • ACS Publications. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • MDPI. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. [Link]

  • National Institutes of Health. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. [Link]

  • ResearchGate. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Request PDF. [Link]

  • PubChem. 4-Morpholinopiperidine | C9H18N2O | CID 795724. [Link]

  • Drug development & registration. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova. [Link]

  • PubMed. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. [Link]

  • PubChem. 4-(Piperidin-4-yl)morpholine hydrochloride | C9H19ClN2O | CID 22061300. [Link]

  • PharmaCompass. 4-(Piperidin-4-Yl)Morpholine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

Sources

Exploratory

The Morpholine Advantage: Strategic Applications in Modern Medicinal Chemistry

Executive Summary: The "Privileged" Heterocycle In the landscape of modern drug discovery, the morpholine moiety is not merely a structural filler; it is a tactical tool used to modulate the physicochemical and pharmacok...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Heterocycle

In the landscape of modern drug discovery, the morpholine moiety is not merely a structural filler; it is a tactical tool used to modulate the physicochemical and pharmacokinetic profiles of lead compounds.[1][2][3][4][5] Defined as a six-membered heterocycle containing both amine and ether functionalities at the 1,4-positions, morpholine acts as a "privileged structure" capable of addressing three critical failure modes in drug development: poor aqueous solubility, high lipophilicity-driven toxicity, and hERG channel liability.

This guide dissects the mechanistic role of morpholine, providing actionable protocols for its installation and rationale for its deployment in Structure-Activity Relationship (SAR) campaigns.[1][4]

The Physicochemical Anchor: Modulating Basicity and Lipophilicity[3][4][6]

The strategic value of morpholine lies in its unique electronic environment. Unlike its carbocyclic analog (cyclohexane) or purely nitrogenous analog (piperidine), morpholine possesses an oxygen atom at the 4-position relative to the nitrogen.

The Inductive "Pull"

The oxygen atom exerts a negative inductive effect (


) through the 

-framework. This withdraws electron density from the nitrogen atom, significantly lowering its basicity compared to piperidine.
  • Piperidine

    
    :  ~11.2 (Highly basic, often fully protonated at physiological pH).
    
  • Morpholine

    
    :  ~8.3 (Moderately basic, exists in equilibrium between ionized and unionized forms at physiological pH 7.4).
    

Implication: This


 shift is the "Goldilocks" zone. It ensures sufficient ionization for solubility while maintaining enough neutral species to permit passive diffusion across the blood-brain barrier (BBB) and cell membranes.
Visualization: The Physicochemical Balance

The following diagram illustrates the central role of morpholine in balancing competing physicochemical demands.

Morpholine_Properties Morpholine Morpholine Moiety Basicity Basicity (pKa ~8.3) Reduced vs Piperidine Morpholine->Basicity Solubility Aqueous Solubility (Lower logP) Morpholine->Solubility Permeability Membrane Permeability (Balanced Ionization) Morpholine->Permeability Metabolism Metabolic Stability (Blocked Metabolic Soft Spot) Morpholine->Metabolism Bioavail Enhanced Bioavailability Basicity->Bioavail Safety Reduced hERG Liability Basicity->Safety Reduced Cationic Interaction Solubility->Bioavail Permeability->Bioavail

Figure 1: The Morpholine Physicochemical Impact Network. The moiety acts as a central node optimizing solubility, permeability, and safety profiles.[6][7]

ADMET Optimization & Comparative Data

The hERG Safety Valve

One of the most common reasons for late-stage attrition is cardiotoxicity via hERG potassium channel inhibition. High basicity and high lipophilicity are primary drivers of hERG binding (trapping in the pore).

  • Mechanism: Morpholine’s reduced basicity (lower

    
    ) reduces the concentration of the cationic species required for high-affinity hERG binding.
    
  • Lipophilicity: The ether oxygen lowers

    
    , reducing the hydrophobic interactions within the channel.
    
Comparative Structural Analysis

The table below compares morpholine against common bioisosteres, highlighting why it is often the superior choice for lead optimization.

PropertyMorpholinePiperidinePiperazineStrategic Advantage
Structure 1-O, 4-N HeterocycleCyclic Amine1,4-DiamineBalanced polarity/basicity.

(Conj. Acid)
8.3 11.29.8 (N1), 5.6 (N4)Ideal for bioavailability/BBB crossing.

(Lipophilicity)
-0.86 0.84-1.17Increases solubility without excessive polarity.
H-Bonding Acceptor (O), Donor/Acceptor (N)Donor/Acceptor (N)Donor/Acceptor (2xN)Oxygen provides unique binding vector (e.g., kinase hinge).
Metabolic Risk Low (N-oxide, Lactam)Medium (Hydroxylation)High (N-glucuronidation)"Metabolic blocker" for alkyl chains.

Synthetic Protocol: The Buchwald-Hartwig Amination[8][9][10]

While morpholine can be introduced via nucleophilic substitution (


) using alkyl halides, modern medicinal chemistry relies on the Buchwald-Hartwig Cross-Coupling  to install morpholine onto aryl/heteroaryl scaffolds (e.g., for kinase inhibitors like Gefitinib).
Protocol Design (Self-Validating)

Objective: C-N bond formation between an aryl bromide and morpholine. Scale: 1.0 mmol (Standard Discovery Scale).

Reagents:

  • Substrate: Aryl Bromide (1.0 equiv)

  • Amine: Morpholine (1.2 equiv)

  • Catalyst:

    
     (2-5 mol%)
    
  • Ligand: BINAP or Xantphos (4-10 mol%)

  • Base:

    
     (Sodium tert-butoxide) (1.5 equiv) or 
    
    
    
    (for sensitive substrates).
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous, degassed).

Step-by-Step Workflow:

  • Inert Environment: Flame-dry a reaction vial and cool under Argon/Nitrogen flow. Oxygen is the enemy of Pd(0).

  • Solvent Prep: Degas toluene by sparging with Argon for 15 minutes. Validation: Solvent must be anhydrous; water quenches the active catalyst species.

  • Loading: Add Aryl Bromide (1.0 mmol),

    
     (25 mg), BINAP (35 mg), and 
    
    
    
    (145 mg) to the vial.
  • Addition: Add Morpholine (105 µL) and Toluene (5 mL) via syringe.

  • Reaction: Seal and heat to 80-100°C for 12-16 hours. Monitoring: Check via LC-MS for consumption of Aryl Bromide.

  • Workup: Filter through a Celite pad (removes Pd black). Dilute with EtOAc, wash with water/brine.

  • Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH).

Synthetic Logic Flowchart

Buchwald_Protocol Start Aryl Halide + Morpholine Reaction Heat (80-100°C) Base (NaOtBu) Start->Reaction Cat_Prep Catalyst System Pd2(dba)3 + BINAP Cat_Prep->Reaction Activates Check LC-MS Check (SM Consumption) Reaction->Check Check->Reaction Incomplete (Add time/Cat) Workup Celite Filter & Flash Column Check->Workup Complete

Figure 2: Optimized Buchwald-Hartwig Amination Workflow for Morpholine Installation.

Structural Case Studies: Success in the Clinic

Morpholine is not limited to a single therapeutic class.[1][2][3][4][6] Its versatility is evident in oncology, antibiotics, and CNS agents.[7]

Gefitinib (Iressa) - Oncology
  • Target: EGFR Tyrosine Kinase.

  • Morpholine Role: Located on the propoxy side chain. It serves as a solubilizing tail . The morpholine nitrogen is protonated in the acidic environment of the stomach, aiding absorption, but remains largely neutral in blood to facilitate tissue distribution.

  • Interaction: The ether oxygen points out into the solvent front, improving water solubility of the otherwise hydrophobic quinazoline core.

Linezolid (Zyvox) - Antibiotic
  • Target: Bacterial 50S ribosomal subunit.

  • Morpholine Role: The morpholine ring is directly attached to the phenyl ring. It is critical for the electronic tuning of the aryl system and provides a specific steric fit within the ribosomal binding pocket.

  • Metabolism: The morpholine ring is robust, though minor oxidation can occur.

Timolol - Cardiovascular
  • Target: Beta-adrenergic receptor.

  • Morpholine Role: Acts as a bioisostere for other amine substituents, optimizing the lipophilicity (

    
    ) to prevent excessive CNS penetration (reducing side effects like nightmares common with more lipophilic beta-blockers) while maintaining potency.
    
Decision Logic for Morpholine Incorporation

SAR_Logic Problem Lead Compound Issue? Solubility Poor Solubility Problem->Solubility hERG hERG Liability (High Basicity) Problem->hERG Metabolism Metabolic Instability (Alkyl Chain) Problem->Metabolism Solution INSTALL MORPHOLINE Solubility->Solution hERG->Solution Metabolism->Solution Result1 Lowers logP (Ether Oxygen) Solution->Result1 Result2 Lowers pKa (~8.3) Reduces Cationic Species Solution->Result2 Result3 Blocks Metabolic Soft Spot Solution->Result3

Figure 3: Medicinal Chemistry Decision Tree. Logic flow for selecting morpholine during lead optimization.

References

  • Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR).[4] Bioorganic Chemistry, 96, 103578.[4]

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

  • Lenci, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.[3][5][8] ACS Chemical Neuroscience, 12(3), 378–390.

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361.

  • FDA Label (Gefitinib). Clinical Pharmacology and Biopharmaceutics Review.

Sources

Foundational

The Piperidine Scaffold in CNS Therapeutics: A Structural &amp; Synthetic Technical Guide

Executive Summary The piperidine ring (hexahydropyridine) is not merely a structural linker; it is a privileged scaffold that dominates the landscape of Central Nervous System (CNS) drug discovery. Found in over 12,000 b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine ring (hexahydropyridine) is not merely a structural linker; it is a privileged scaffold that dominates the landscape of Central Nervous System (CNS) drug discovery. Found in over 12,000 biologically active compounds and a significant percentage of FDA-approved CNS agents (e.g., Donepezil, Fentanyl, Haloperidol, Methylphenidate), its ubiquity stems from a unique convergence of physicochemical properties.

This guide analyzes the piperidine ring’s critical role in modulating Blood-Brain Barrier (BBB) permeability and receptor affinity. It provides a self-validating synthetic workflow for derivatization and a standardized protocol for assessing CNS penetration.

Part 1: The Structural Rationale (Physicochemical Mechanics)

The "Protonated Nitrogen" Hypothesis

The defining feature of the piperidine ring in CNS pharmacology is its basicity. With a pKa of approximately 11.2 , the piperidine nitrogen exists predominantly as a cationic species at physiological pH (7.4).



Why this matters: Most aminergic G-Protein Coupled Receptors (GPCRs)—including Dopamine (


), Serotonin (

), and Opioid (

) receptors—possess a conserved aspartate residue (Asp3.32) deep within the binding pocket. The protonated piperidine nitrogen mimics the endogenous neurotransmitter's amine group, forming a critical salt bridge (ionic interaction) with this aspartate. This interaction anchors the ligand, allowing peripheral substituents on the ring to engage in selectivity-determining hydrophobic or pi-stacking interactions.
Conformational Flexibility vs. Rigidity

Unlike the planar pyridine or the highly flexible aliphatic chain, piperidine adopts a defined chair conformation . This provides a rigid vector that directs substituents (specifically at the C4 position) into specific sub-pockets of the receptor while maintaining enough torsional freedom to induce "induced fit" binding.

Visualization: The Pharmacophore Interaction

The following diagram illustrates the canonical interaction between a 4-substituted piperidine and a generic aminergic GPCR binding pocket.

Piperidine_Interaction Piperidine Piperidine Scaffold (Protonated N+) Receptor_Asp Receptor Aspartate (Asp3.32 Anionic Site) Piperidine->Receptor_Asp Ionic Salt Bridge (Critical Anchor) Substituent C4-Aryl Substituent (e.g., Phenyl ring) Piperidine->Substituent Rigid Vector (Chair Conformation) Receptor_Aro Aromatic Cluster (Trp/Phe/Tyr) Substituent->Receptor_Aro Pi-Pi Stacking (Selectivity)

Caption: Schematic of the conserved salt-bridge interaction between the protonated piperidine nitrogen and the GPCR aspartate residue, anchoring the C4-substituent for hydrophobic interactions.

Part 2: Comparative Pharmacokinetics & SAR

The following table contrasts key piperidine-based CNS drugs, highlighting how the ring contributes to their specific mechanism of action (MoA) and lipophilicity (LogP).

DrugIndicationPiperidine RoleBinding MechanismLogP
Donepezil Alzheimer'sLinker & AnchorN-benzylpiperidine binds to the catalytic anionic site (CAS) of AChE; interacts with Trp86.4.1
Fentanyl AnalgesicCore Scaffold4-anilidopiperidine core. High lipophilicity drives rapid BBB crossing.4.0
Haloperidol AntipsychoticPharmacophoreTertiary amine interacts with D2 receptor Asp residue.4.3
Methylphenidate ADHDCore ScaffoldPiperidine ring mimics the dopamine structure, blocking DAT.2.1

Key Insight: For CNS penetration, an optimal LogP is generally 2.0–4.0. The piperidine ring itself is moderately lipophilic but can be easily substituted to tune this parameter.

Part 3: Synthetic Strategy – Reductive Amination

Objective: Efficient synthesis of N-substituted-4-functionalized piperidines. Rationale: Reductive amination is the "workhorse" reaction for this scaffold because it avoids the harsh conditions of direct alkylation (which can lead to over-alkylation) and allows for the convergence of two complex fragments.

Protocol: Reductive Amination of N-Boc-4-Piperidone

Reagents:

  • N-Boc-4-piperidone (1.0 equiv)

  • Primary Amine (

    
    ) (1.1 equiv)
    
  • Sodium Triacetoxyborohydride (

    
    ) (1.5 equiv)
    
  • Acetic Acid (catalytic, 1-2 drops)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Imine Formation: In a dry round-bottom flask under nitrogen, dissolve N-Boc-4-piperidone and the amine in DCE (0.1 M concentration). Add catalytic acetic acid. Stir at room temperature for 1–2 hours.

    • Checkpoint: Monitor by TLC.[1] Formation of the imine (Schiff base) is often visible.

  • Reduction: Cool the mixture to 0°C. Add

    
     portion-wise.
    
    • Why this reagent? Unlike

      
      , triacetoxyborohydride is mild and selective for imines over ketones/aldehydes, preventing side reactions.
      
  • Quench & Workup: Stir overnight at room temperature. Quench with saturated aqueous

    
    . Extract with DCM (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Part 4: Validation – The PAMPA-BBB Assay

Objective: To determine the passive CNS permeability of the synthesized piperidine derivative. Rationale: The Parallel Artificial Membrane Permeability Assay (PAMPA) for the Blood-Brain Barrier (BBB) is a high-throughput, non-cell-based assay that predicts passive transport. It is a self-validating system when proper controls are used.

Experimental Protocol

Materials:

  • Donor Plate: 96-well filter plate (PVDF membrane, 0.45 µm).

  • Acceptor Plate: 96-well PTFE plate.

  • Lipid Solution: 2% (w/v) Porcine Brain Lipid extract in Dodecane.

  • Buffer: PBS (pH 7.4).

  • Integrity Marker: Lucifer Yellow (low permeability control).[2][3]

Workflow:

  • Membrane Preparation: Carefully apply 4 µL of the Lipid Solution to the membrane of the Donor Plate. Allow 5 minutes for solvent evaporation/impregnation.

  • Donor Loading: Add 150 µL of the test compound (10 µM in PBS/DMSO) to the Donor Plate wells.

    • Control: Include Verapamil (High permeability) and Theophylline (Low permeability) as standards.

  • Acceptor Loading: Add 300 µL of PBS to the Acceptor Plate wells.

  • Sandwich Assembly: Place the Donor Plate on top of the Acceptor Plate.

  • Incubation: Incubate at room temperature for 4 hours in a humidity chamber (to prevent evaporation).

  • Analysis:

    • Separate plates.[4]

    • Quantify compound concentration in both Donor and Acceptor wells using LC-MS/MS or UV-Vis spectroscopy.[5]

    • Validation Step: Measure Lucifer Yellow permeability.[2] If

      
       cm/s, the membrane integrity was compromised; discard data.
      
Visualization: PAMPA-BBB Workflow

PAMPA_Workflow Prep 1. Membrane Coating (Porcine Brain Lipid) Assembly 2. Sandwich Assembly (Donor + Acceptor) Prep->Assembly Incubation 3. Incubation (4 Hours, RT) Assembly->Incubation Analysis 4. LC-MS/MS Analysis (Calc. Permeability Pe) Incubation->Analysis QC QC Check (Lucifer Yellow) Analysis->QC Valid Data Valid Data QC->Valid Data Low Pe Discard Discard QC->Discard High Pe

Caption: Step-by-step workflow for the PAMPA-BBB assay, including the critical Quality Control (QC) step using Lucifer Yellow to ensure membrane integrity.

References

  • Review of Piperidine Scaffold: Goel, R., et al. (2025). "Piperidine-containing drugs and recently studied analogs." European Journal of Medicinal Chemistry.

  • Physicochemical Properties: National Center for Biotechnology Information (2024). "PubChem Compound Summary for CID 8082, Piperidine."[6] PubChem.

  • Donepezil Binding Mechanism: Cheung, J., et al. (2012). "Structures of human acetylcholinesterase in complex with pharmacologically important ligands." Journal of Medicinal Chemistry.

  • Reductive Amination Protocol: Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • PAMPA-BBB Methodology: Di, L., et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier." European Journal of Medicinal Chemistry.

Sources

Protocols & Analytical Methods

Method

Application Note: 4-(Morpholin-4-yl)-piperidine as a Kinase Inhibitor Scaffold

[1] Executive Summary The 4-(morpholin-4-yl)-piperidine moiety is a privileged bicyclic scaffold in modern kinase inhibitor design.[1] It serves two distinct but critical functions: (1) acting as a solubilizing tail that...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The 4-(morpholin-4-yl)-piperidine moiety is a privileged bicyclic scaffold in modern kinase inhibitor design.[1] It serves two distinct but critical functions: (1) acting as a solubilizing tail that projects into the solvent-exposed region of the kinase ATP-binding pocket, and (2) functioning as a hinge-binding motif where the morpholine oxygen accepts a hydrogen bond from the backbone amide of the kinase hinge region (e.g., Val828 in PI3K


).[1]

This application note provides a comprehensive guide for integrating this scaffold into lead compounds. It details the structural activity relationship (SAR) logic, a robust reductive amination protocol overcoming common synthetic bottlenecks, and a validated biological characterization workflow focusing on the PI3K/mTOR pathway.[1]

Structural Rationale & SAR Logic

The "Solubility-Selectivity" Balance

Kinase inhibitors often suffer from high lipophilicity (High LogP), leading to poor oral bioavailability.[1] The 4-(morpholin-4-yl)-piperidine scaffold addresses this by introducing a basic center (tertiary amine, pKa ~8-9) and a polar oxygen atom.[1]

  • Topology: The piperidine ring acts as a rigid linker, directing the morpholine group at a specific vector (typically 180° relative to the piperidine nitrogen).[1]

  • Metabolic Stability: Unlike flexible alkyl chains, the bicyclic system reduces the entropic penalty of binding and protects the nitrogen centers from rapid oxidative metabolism.

  • H-Bonding: The morpholine ether oxygen is a weak H-bond acceptor, often critical for water-mediated interactions or direct hinge binding.

Diagram: Anatomy of the Scaffold

The following diagram illustrates the functional dissection of the scaffold within a typical ATP-competitive inhibitor.

Scaffold_SAR Warhead Kinase Hinge Binder (e.g., Pyrimidine/Quinoline) Linker Piperidine Ring (Rigid Spacer/Vector) Warhead->Linker C-N or C-C Bond Tail Morpholine Ring (Solubilizing/H-Bond Acceptor) Linker->Tail Reductive Amination (C4 Position) Solvent Solvent Front (Interaction Zone) Tail->Solvent H-Bonding (Ether O) Solubility (Tertiary N)

Figure 1: Functional decomposition of the 4-(morpholin-4-yl)-piperidine scaffold in kinase inhibitor design.

Synthetic Protocol: Robust Reductive Amination

Challenge: The reaction between the secondary amine of morpholine and the ketone of N-protected 4-piperidone is often sluggish due to the low electrophilicity of the ketone and steric bulk. Standard NaBH(OAc)3 conditions can lead to stalled reactions.[1] Solution: Use of Titanium(IV) Isopropoxide as a Lewis acid dehydrating agent to pre-form the enamine/iminium species before reduction.[1]

Materials
  • Amine: Morpholine (1.2 equiv)[1]

  • Ketone: 1-Boc-4-piperidone (1.0 equiv)[1]

  • Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)4) (1.5 equiv)[1]

  • Reducing Agent: Sodium Borohydride (NaBH4) (2.0 equiv) Note: NaBH4 is compatible here because the imine is pre-formed.[1]

  • Solvent: Anhydrous Dichloromethane (DCM) and Methanol (MeOH).[1]

Step-by-Step Procedure
  • Imine Formation (Dehydration):

    • In a flame-dried round-bottom flask under Argon, dissolve 1-Boc-4-piperidone (1.0 g, 5.0 mmol) in anhydrous DCM (10 mL).

    • Add Morpholine (0.52 mL, 6.0 mmol).[1]

    • Add Ti(OiPr)4 (2.2 mL, 7.5 mmol) dropwise. Caution: Exothermic.[1]

    • Stir at room temperature for 6–12 hours.

    • Checkpoint: Monitor by NMR or MS.[1] The ketone peak should disappear, replaced by the enamine/iminium species.

  • Reduction:

    • Cool the reaction mixture to 0°C.

    • Dilute with anhydrous MeOH (10 mL).

    • Add NaBH4 (380 mg, 10.0 mmol) portion-wise over 15 minutes. Caution: Gas evolution (H2).

    • Allow to warm to room temperature and stir for 2 hours.

  • Work-up (The "Titanium Emulsion" Fix):

    • Crucial Step: Quench by adding 5 mL of water.[1] A white sticky precipitate (TiO2) will form.[1]

    • Add 1N NaOH (10 mL) to break up the titanium complex or filter through a pad of Celite.[1] Washing the Celite cake thoroughly with DCM/MeOH (9:1) is essential to recover the product.[1]

    • Dry organic phase over Na2SO4 and concentrate.[1]

  • Purification:

    • The crude product is usually pure enough for the next step (deprotection).[1] If needed, purify via flash chromatography (DCM:MeOH:NH4OH, 90:9:1).[1]

Biological Characterization Protocols

Once the scaffold is incorporated into the inhibitor, its efficacy must be validated. The following protocols focus on the PI3K/mTOR pathway, a primary target for this motif (e.g., PF-04691502).

In Vitro Kinase Assay (ADP-Glo™ Platform)

This assay measures the conversion of ATP to ADP by the kinase.[1]

  • Reagents: Recombinant PI3K

    
     (p110
    
    
    
    /p85
    
    
    ), PIP2:PS lipid substrate, Ultra-Pure ATP.[1]
  • Protocol:

    • Compound Prep: Serial dilute compound in DMSO (10 mM start) to generate a 10-point dose-response curve.

    • Reaction: Mix kinase (2 ng/well), lipid substrate (50

      
      M), and compound in kinase buffer. Incubate 10 min.
      
    • Initiation: Add ATP (10

      
      M final). Incubate 60 min at RT.
      
    • Detection: Add ADP-Glo Reagent (terminates reaction, depletes remaining ATP).[1] Incubate 40 min. Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase).[1]

    • Read: Measure Luminescence on a plate reader (e.g., EnVision).

    • Analysis: Fit data to a 4-parameter logistic equation to determine IC50.

Cellular Target Engagement (Western Blot)

Validating that the morpholine-piperidine tail permeates the cell membrane and hits the target.[1]

  • Cell Line: PC3 or MCF7 (High PI3K activity).[1]

  • Readouts:

    • pAKT (Ser473): Direct downstream marker of PI3K/mTORC2.[1]

    • pS6 (Ser235/236): Marker of mTORC1 activity.[1][2]

  • Protocol:

    • Seed cells at

      
       cells/well in 6-well plates.
      
    • Starve cells (serum-free media) for 12 hours.

    • Treat with compound (0.1, 1.0, 10

      
      M) for 2 hours.
      
    • Stimulate with Insulin (100 nM) for 15 min to hyper-activate the pathway.[1]

    • Lyse cells in RIPA buffer + Phosphatase Inhibitors.[1]

    • Perform standard SDS-PAGE and immunoblotting.[1]

Experimental Workflow Diagram

Bio_Workflow cluster_0 Synthesis Phase cluster_1 Validation Phase S1 Reductive Amination (Ti(OiPr)4 Mediated) S2 Boc-Deprotection (TFA/DCM) S1->S2 S3 Coupling to Warhead (SnAr or Buchwald) S2->S3 B1 Enzymatic Assay (IC50 Determination) S3->B1 Purified cmpd B2 Cellular Assay (Western Blot pAKT) B1->B2 If IC50 < 100nM B3 ADME Profiling (Solubility/Microsomal Stability) B2->B3 If cell active

Figure 2: Integrated workflow from chemical synthesis to biological validation.

Case Study: PF-04691502

To contextualize the utility of this scaffold, we examine PF-04691502 , a potent PI3K/mTOR inhibitor.[1][3]

  • Structure: It features a 4-(morpholin-4-yl)-piperidine linked to a pyridopyrimidine core.[1]

  • Role of Scaffold:

    • The piperidine ring orients the morpholine towards the solvent interface.

    • The morpholine oxygen participates in a water-mediated hydrogen bond network, improving selectivity and solubility compared to purely hydrophobic analogs.

  • Data Profile:

    • PI3K

      
       IC50:  1.8 nM[1]
      
    • mTOR IC50: 16 nM[1]

    • Solubility: High aqueous solubility at pH 7.4 due to the protonatable piperidine nitrogen.[1]

PropertyMorpholino-Piperidine AnalogCyclohexyl Analog (Hypothetical)
LogP ~2.5 (Moderate)>4.5 (High - Poor Solubility)
pKa ~8.5 (Basic)Neutral
Metabolic Liability Low (Stable Ring)Moderate (Oxidation prone)
Solubility High (>100

M)
Low (<1

M)

References

  • Yuan, J., et al. (2011).[1] "PF-04691502, a Potent and Selective Oral Inhibitor of PI3K and mTOR Kinases with Antitumor Activity."[1] Molecular Cancer Therapeutics.[1]

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Breslin, H. J., et al. (2012).[1] "Titanium(IV) isopropoxide-mediated reductive amination." Organic Process Research & Development. (Standard industry protocol reference).

  • Bagley, M. C., et al. (2019).[1] "Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere."[1] ACS Medicinal Chemistry Letters. [1]

Sources

Application

Design and Synthesis of GPCR Ligands Utilizing the 4-(Morpholin-4-yl)-piperidine Scaffold

Application Note: AN-GPCR-MPP-01 Executive Summary The 4-(Morpholin-4-yl)-piperidine moiety represents a "privileged structure" in G-Protein Coupled Receptor (GPCR) medicinal chemistry. Its utility stems from a unique bi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-GPCR-MPP-01

Executive Summary

The 4-(Morpholin-4-yl)-piperidine moiety represents a "privileged structure" in G-Protein Coupled Receptor (GPCR) medicinal chemistry. Its utility stems from a unique bivalent nature: the piperidine nitrogen serves as a critical ionic anchor for the conserved Aspartate (Asp3.32) residue in Class A GPCRs, while the morpholine ring acts as a solubility-enhancing "cap" that can simultaneously engage in hydrogen bonding with extracellular loops. This Application Note provides a comprehensive guide to the rational design, chemical synthesis, and biological validation of ligands containing this scaffold, with a specific focus on Histamine H3 receptor antagonists as a case study.

Rational Design Strategy: The "Warhead" & "Cap" Concept

Successful GPCR ligand design requires satisfying both the orthosteric binding site (conserved) and the allosteric/extracellular regions (variable for selectivity).

2.1 Pharmacophore Mechanics
  • The Ionic Anchor (Piperidine N1): In ~90% of aminergic GPCRs, the ligand must possess a basic nitrogen to form a salt bridge with Asp3.32 (Ballesteros-Weinstein numbering) in Transmembrane Helix 3 (TM3). The piperidine nitrogen (

    
    ) is ideal for this interaction at physiological pH.
    
  • The Solubility Cap (Morpholine): Lipophilic ligands often suffer from poor metabolic stability and solubility. Replacing a cyclohexyl or phenyl group with a morpholine ring lowers the LogP (typically by ~1.5 units) and introduces an ether oxygen as a Hydrogen Bond Acceptor (HBA), often targeting Tyr or Ser residues in Transmembrane Helix 7 (TM7) or Extracellular Loop 2 (ECL2).

  • The Linker Vector: The substituent at the piperidine nitrogen (N1) directs the molecule toward the hydrophobic pocket (often TM5/TM6), determining subtype selectivity.

2.2 Visualization of the Binding Mode

The following diagram illustrates the theoretical binding mode of a 4-(morpholin-4-yl)-piperidine ligand within a generic Class A GPCR pocket.

GPCR_Binding_Model Ligand_Core 4-(Morpholin-4-yl)-piperidine Scaffold Asp332 Asp3.32 (TM3) Conserved Anchor Ligand_Core->Asp332 Ionic Bond (Piperidine N+) Hydrophobic_Pocket Hydrophobic Pocket (TM5/TM6) Ligand_Core->Hydrophobic_Pocket N1-Substituent (Selectivity Vector) ECL2_Residues ECL2 / TM7 (Tyr/Ser) Ligand_Core->ECL2_Residues H-Bond Acceptor (Morpholine O) Solubility ADME Property: Reduced LogP / High Sol Ligand_Core->Solubility Physicochemical Effect

Figure 1: Pharmacophore model showing the bivalent interaction of the scaffold. The Piperidine N engages the conserved Aspartate, while the Morpholine O interacts with extracellular residues.

Chemical Synthesis Protocol: Reductive Amination[1][2]

The construction of the 4-(morpholin-4-yl)-piperidine core is most efficiently achieved via reductive amination . While conceptually simple, the reaction between the electron-rich morpholine and the sterically hindered 4-piperidone can be sluggish.

Critical Insight: Direct reductive amination using Sodium Cyanoborohydride (


) is often too slow and toxic. The protocol below utilizes Sodium Triacetoxyborohydride (STAB) , which is milder and allows for "one-pot" efficiency without pre-forming the imine.
Protocol A: Synthesis of 1-Benzyl-4-(morpholin-4-yl)piperidine (Representative Intermediate)

Reagents:

  • 1-Benzyl-4-piperidone (1.0 eq)

  • Morpholine (1.2 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (AcOH) (1.0 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried Round Bottom Flask (RBF) under Nitrogen atmosphere, dissolve 1-Benzyl-4-piperidone (10 mmol) in anhydrous DCE (30 mL).

  • Amine Addition: Add Morpholine (12 mmol) followed by Acetic Acid (10 mmol).

    • Why AcOH? It catalyzes the formation of the iminium ion intermediate, which is the actual species reduced by STAB.

  • Stirring: Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: The solution may turn slightly cloudy. This is normal.

  • Reduction: Cool the mixture to 0°C (ice bath) and add STAB (15 mmol) portion-wise over 10 minutes.

    • Safety: Gas evolution (

      
      ) is minimal but possible.
      
  • Reaction: Remove ice bath and stir at RT for 12–16 hours. Monitor by TLC (System: DCM/MeOH 9:1 + 1%

    
    ).
    
    • Self-Validation: The starting ketone spot should disappear. If ketone persists after 16h, add 0.5 eq more STAB.

  • Quench: Quench by adding saturated aqueous

    
     (30 mL). Stir for 15 minutes.
    
  • Extraction: Extract with DCM (3 x 30 mL). Wash combined organics with Brine, dry over

    
    , and concentrate.
    
  • Purification: The crude product is often pure enough (>90%) for the next step. If needed, purify via flash chromatography (Silica, 0-5% MeOH in DCM).

Data Table 1: Troubleshooting the Synthesis

ObservationProbable CauseCorrective Action
Low Conversion Old/Wet STAB reagentUse fresh STAB bottle; STAB hydrolyzes rapidly in moist air.
Impurity: Alcohol Direct reduction of ketoneImine formation was too slow. Increase AcOH or stir longer before adding STAB.
Stuck at Imine Steric hindranceSwitch solvent to THF or use

as a Lewis Acid promoter (Titanium method).
Biological Evaluation Protocols

Once synthesized, the ligand must be validated for affinity and function. The following protocols are optimized for a generic


-coupled receptor (e.g., Histamine H3).
Protocol B: Membrane Preparation (HEK293 Cells)

High-quality membranes are the foundation of reproducible binding data.

  • Harvest: Detach cells using PBS/EDTA (avoid Trypsin if receptor is protease-sensitive). Centrifuge at 500 x g for 5 min.

  • Lysis: Resuspend pellet in ice-cold Lysis Buffer (50 mM Tris-HCl, pH 7.4, 5 mM

    
    , Protease Inhibitor Cocktail). Homogenize using a Polytron (2 x 10 sec bursts).
    
  • Clarification: Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei/debris. Save the supernatant.

  • Collection: Centrifuge supernatant at 30,000 x g for 60 min at 4°C.

  • Storage: Resuspend the final pellet in Binding Buffer , aliquot, and flash freeze in liquid nitrogen. Store at -80°C.

Protocol C: Radioligand Competition Binding Assay

Determines the Affinity (


).
  • Tracer:

    
    -N-alpha-methylhistamine (for H3R) or specific radioligand for target.
    
  • Format: 96-well plate.

  • Incubation: Mix:

    • 50

      
      L Membrane prep (5-10 
      
      
      
      g protein).
    • 50

      
      L Radioligand (at 
      
      
      
      concentration).
    • 50

      
      L Test Compound (10 concentrations, 
      
      
      
      M to
      
      
      M).
  • Equilibrium: Incubate at 25°C for 60-90 minutes.

  • Termination: Rapid filtration through GF/B filters (pre-soaked in 0.3% Polyethylenimine to reduce non-specific binding) using a cell harvester.

  • Readout: Liquid Scintillation Counting.

  • Analysis: Fit data to a one-site competition model to derive

    
    . Calculate 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Workflow Visualization

The following diagram outlines the iterative cycle from synthesis to assay validation.

Workflow Start Start: Scaffold Selection Synth Synthesis: Reductive Amination (STAB/AcOH) Start->Synth QC QC Check: NMR / LCMS (Purity >95%) Synth->QC QC->Synth Fail (Repurify) Bind Binding Assay: Radioligand Displacement (Determine Ki) QC->Bind Pass Func Functional Assay: cAMP / GTPyS (Agonist vs Antagonist) Bind->Func Ki < 100nM Decision SAR Decision: Optimize Linker? Func->Decision Decision->Synth Iterate

Figure 2: The iterative drug discovery workflow for 4-morpholinopiperidine ligands.

Case Study: Histamine H3 Receptor Antagonists

The 4-(morpholin-4-yl)-piperidine scaffold gained prominence through the work of Johnson & Johnson (e.g., JNJ-5207852). In these ligands, the scaffold serves as a non-imidazole replacement for the endogenous histamine.

  • Compound A (Reference): 1-(3-phenoxypropyl)-4-(morpholin-4-yl)piperidine.

  • Mechanism: The piperidine N mimics the amine of histamine. The phenoxypropyl tail extends into the hydrophobic pocket, providing high affinity (

    
    ).
    
  • Advantage: Unlike imidazole-based ligands, this scaffold does not inhibit Cytochrome P450 enzymes (CYP inhibition is a common liability of imidazoles).

Comparative Data (Representative):

Compound StructureH3 Receptor

(nM)
LogPCYP450 Inhibition
Imidazole-based Ref 5.22.1High (Potent Inhibitor)
4-Morpholinopiperidine (JNJ-like) 1.82.8Low/None
Cyclohexyl analog (No Morpholine) 4.54.2Low (But Poor Solubility)

Note: The morpholine analog maintains potency while improving the drug-like profile (lower LogP, no CYP inhibition).

References
  • Privileged Structures in GPCR Design: Bondensgaard, K., et al. (2004). Recognition of Privileged Structures by G-Protein Coupled Receptors. Journal of Medicinal Chemistry. [Link]

  • JNJ H3 Antagonist Discovery: Barbier, A. J., et al. (2004). Pharmacological characterization of JNJ-5207852, a novel, potent and selective histamine H3 receptor antagonist. British Journal of Pharmacology. [Link]

  • Reductive Amination Protocols: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. [Link]

  • GPCR Binding Assay Methodology: Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology. [Link]

Method

4-(Morpholin-4-yl)-piperidine in CNS drug discovery libraries

Application Note: 4-(Morpholin-4-yl)-piperidine in CNS Drug Discovery Abstract The 4-(morpholin-4-yl)-piperidine scaffold represents a "privileged structure" in modern Central Nervous System (CNS) drug discovery. Its uti...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-(Morpholin-4-yl)-piperidine in CNS Drug Discovery

Abstract

The 4-(morpholin-4-yl)-piperidine scaffold represents a "privileged structure" in modern Central Nervous System (CNS) drug discovery. Its utility stems from a unique physicochemical profile that balances basicity, solubility, and lipophilicity—the three pillars of blood-brain barrier (BBB) permeability. This guide provides a technical deep-dive into the rationale for using this moiety, an optimized synthetic protocol using Titanium(IV) isopropoxide to overcome steric hindrance, and a validated PAMPA-BBB screening workflow.

Physicochemical Profiling & CNS MPO

The success of 4-(morpholin-4-yl)-piperidine lies in its ability to modulate the CNS Multiparameter Optimization (MPO) score. Unlike a simple cyclohexyl or phenyl spacer, this diamine scaffold introduces specific electronic properties:

  • pKa Modulation (The "Stealth" Basic Center):

    • Piperidine Nitrogen (

      
      ):  Highly basic (
      
      
      
      ). At physiological pH (7.4), this nitrogen is
      
      
      protonated. This is critical for high-affinity binding to GPCR aspartate residues (e.g., Asp3.32 in aminergic receptors).
    • Morpholine Nitrogen (

      
      ):  significantly less basic (
      
      
      
      ) due to the inductive electron-withdrawing effect of the distal ether oxygen. At pH 7.4, this nitrogen remains largely neutral.
    • Impact: This differential allows the molecule to maintain high solubility (via the piperidinium cation) without incurring the "penalty" of two highly charged centers, which would drastically reduce membrane permeability.

  • Lipophilic Efficiency (LipE): The morpholine oxygen acts as a hydrogen bond acceptor (HBA) but lowers the LogP compared to a piperidine-piperidine analog. This reduction in lipophilicity often improves the free fraction in the brain (

    
    ) by reducing non-specific binding to brain lipids.
    
Visual Logic: Structural Advantages

G Piperidine Piperidine Ring (Primary Interaction) Linker C4-N Bond (Rigid Spacer) Piperidine->Linker Target GPCR Aspartate (Ionic Bond) Piperidine->Target High pKa (~10.2) Protonated at pH 7.4 Morpholine Morpholine Ring (Solubility Modulator) Morpholine->Piperidine Inductive Effect (Reduces Lipophilicity) BBB BBB Permeability (LogD 7.4 Optimization) Morpholine->BBB Low pKa (~5.5) Neutral at pH 7.4 Linker->Morpholine

Figure 1: Structural logic of the 4-(morpholin-4-yl)-piperidine scaffold highlighting the pKa differential that drives both receptor affinity and BBB permeability.

Synthetic Accessibility: The "Make" Phase

Challenge: Direct reductive amination of 4-piperidone with morpholine using standard Sodium Triacetoxyborohydride (STAB) can be sluggish due to the secondary amine's steric bulk and the equilibrium favoring the ketone over the hemiaminal.

Solution: A Titanium(IV) Isopropoxide (


)  mediated protocol.[1][2] The titanium acts as a Lewis acid to activate the carbonyl and a water scavenger, driving the formation of the enamine/iminium species before reduction.
Protocol: Ti(OiPr)4-Mediated Reductive Amination

Reagents:

  • N-Boc-4-piperidone (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Titanium(IV) isopropoxide (1.25 equiv)

  • Sodium Borohydride (

    
    ) (1.5 equiv)
    
  • Methanol (Anhydrous)

Step-by-Step Methodology:

  • Enamine Formation (The Critical Step):

    • In a flame-dried round-bottom flask under

      
      , dissolve N-Boc-4-piperidone  (5 mmol) and Morpholine  (6 mmol) in anhydrous THF or DCM (10 mL).
      
    • Add

      
        (6.25 mmol, ~1.85 mL) dropwise. Caution: Exothermic.
      
    • Stir at room temperature for 6–12 hours . The solution will turn slightly yellow/viscous as the titanium-enamine complex forms. Note: Do not add reducing agent yet.

  • Reduction:

    • Dilute the mixture with anhydrous Methanol (10 mL).

    • Cool to 0°C in an ice bath.

    • Add

      
        (7.5 mmol) portion-wise over 15 minutes. Gas evolution (
      
      
      
      ) will occur.
    • Allow to warm to room temperature and stir for 2 hours.

  • Workup (Titanium Quench):

    • Crucial Step: Quench by adding 0.1M NaOH (5 mL) or water. A white precipitate (

      
      ) will form.
      
    • Filter the suspension through a Celite pad to remove titanium salts. Wash the pad with EtOAc.

    • Concentrate the filtrate.[1] Dissolve the residue in EtOAc and wash with brine.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • The crude product is often

      
       pure. If necessary, purify via flash chromatography (DCM:MeOH:NH4OH, 90:9:1).
      
  • Deprotection (Library Generation):

    • Treat the N-Boc intermediate with 4M HCl in Dioxane (1 hour, RT) to yield the 4-(morpholin-4-yl)-piperidine dihydrochloride salt, ready for coupling into the library.

Synthesis Workflow Diagram

Synthesis Start N-Boc-4-Piperidone + Morpholine TiStep Add Ti(OiPr)4 (Lewis Acid / Dehydrating) Start->TiStep Intermediate Titanium-Enamine Complex TiStep->Intermediate Stir 6-12h Reduction Add NaBH4 / MeOH (Reduction) Intermediate->Reduction 0°C -> RT Quench NaOH Quench (Remove TiO2 via Celite) Reduction->Quench Product N-Boc-4-(morpholin-4-yl)piperidine Quench->Product >85% Yield

Figure 2: Optimized Ti(IV)-mediated reductive amination workflow for sterically hindered secondary amines.

In Vitro ADME: PAMPA-BBB Screening

To validate the CNS potential of library members containing this scaffold, the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) is the industry standard high-throughput screen.

Principle: Passive diffusion is measured across an artificial lipid membrane impregnated with porcine brain lipid extract.

Protocol: PAMPA-BBB[3][4]

Materials:

  • Donor Plate: 96-well filter plate (PVDF, 0.45 µm).

  • Acceptor Plate: 96-well PTFE receiver plate.

  • Lipid Solution: 20 mg/mL Porcine Polar Brain Lipid (Avanti Polar Lipids) in Dodecane.

  • Buffer: PBS (pH 7.4).

Procedure:

  • Membrane Coating: Carefully pipette 4 µL of the Lipid Solution onto the filter membrane of the Donor Plate. Allow 5 minutes for solvent evaporation/impregnation.

  • Donor Preparation: Dissolve test compounds (10 mM DMSO stock) in PBS to a final concentration of 10 µM (ensure DMSO < 5%). Add 200 µL to the Donor wells.

  • Acceptor Preparation: Add 300 µL of blank PBS to the Acceptor wells.

  • Sandwich & Incubation: Place the Donor plate on top of the Acceptor plate (creating a "sandwich"). Incubate at 25°C for 18 hours in a humidity chamber (to prevent evaporation).

  • Analysis:

    • Separate plates.

    • Quantify compound concentration in both Donor and Acceptor wells using LC-MS/MS or UV-Vis plate reader.[3]

  • Calculation: Calculate Effective Permeability (

    
    ):
    
    
    
    
    Where
    
    
    is acceptor concentration,
    
    
    are volumes,
    
    
    is filter area, and
    
    
    is time.

Benchmarks for 4-(morpholin-4-yl)-piperidine derivatives: | Classification | Permeability (


 cm/s) | Interpretation |
| :--- | :--- | :--- |
| CNS +  | > 4.0 | High BBB penetration predicted. |
| CNS +/-  | 2.0 – 4.0 | Moderate/Uncertain penetration. |
| CNS -  | < 2.0 | Low penetration (Peripherally restricted).[3] |

Case Studies & Pharmacology

  • Sigma-1 Receptor Ligands: The 4-morpholinopiperidine moiety mimics the N-substituted pharmacophore required for Sigma-1 affinity. Compounds like PRE-084 utilize morpholine spacers to achieve nanomolar affinity, acting as agonists for neuroprotection.

  • Histamine H3 Antagonists: This scaffold is frequently used to access the "basic amine" binding pocket of the H3 receptor. The morpholine reduces the risk of phospholipidosis (a common toxicity of amphiphilic cations) compared to bis-piperidines by lowering the overall LogP and basicity.

References

  • Wager, T. T., et al. (2010). "Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach to Enable Alignment of Druglike Properties." ACS Chemical Neuroscience. Link

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Link

  • Di, L., et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB)." European Journal of Medicinal Chemistry. Link

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1. Link

Sources

Application

Application Notes and Protocols for High-Throughput Screening with 4-(Morpholin-4-yl)-piperidine Derivatives

Introduction: The Promise of the 4-(Morpholin-4-yl)-piperidine Scaffold in Drug Discovery The quest for novel therapeutics is an intricate journey, often beginning with the identification of a promising chemical scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of the 4-(Morpholin-4-yl)-piperidine Scaffold in Drug Discovery

The quest for novel therapeutics is an intricate journey, often beginning with the identification of a promising chemical scaffold. The 4-(Morpholin-4-yl)-piperidine moiety is one such scaffold of significant interest in medicinal chemistry. This structural motif is frequently found in biologically active compounds, valued for its favorable physicochemical properties, including aqueous solubility and metabolic stability, which are conferred by the morpholine and piperidine rings.[1] These heterocycles are considered "prerogative structures" in drug design, not only for enhancing biological activity but also for imparting desirable pharmacokinetic characteristics.[1]

Derivatives of piperidine and morpholine have demonstrated a broad spectrum of pharmacological activities, including anticancer, antioxidant, and antidiabetic properties.[2][3] This versatility makes libraries of compounds containing the 4-(Morpholin-4-yl)-piperidine core attractive for high-throughput screening (HTS) campaigns against a wide array of biological targets. HTS allows for the rapid and automated testing of thousands to millions of chemical compounds to identify "hits" that modulate the activity of a specific biological target.[4][5] This application note will provide a detailed guide for researchers, scientists, and drug development professionals on conducting an HTS campaign with a library of 4-(Morpholin-4-yl)-piperidine derivatives, using Polo-like kinase 1 (PLK1), a critical oncology target, as an exemplary case.

Principle of the Assay: Targeting Polo-like Kinase 1 (PLK1)

PLK1 is a serine/threonine kinase that plays a pivotal role in cell cycle regulation, particularly during mitosis.[6] Its dysregulation is strongly associated with cancer, making it a high-value target for therapeutic intervention.[6] The primary goal of this HTS campaign is to identify inhibitors of PLK1 from a library of 4-(Morpholin-4-yl)-piperidine derivatives.

The chosen assay is a luminescence-based kinase assay that quantifies the amount of ATP remaining in solution after the kinase reaction.[7] In the presence of an active kinase, ATP is consumed to phosphorylate a substrate. An inhibitor will block this activity, resulting in a higher concentration of residual ATP. This change in ATP concentration can be sensitively detected by a luciferase/luciferin system, where the amount of light produced is directly proportional to the amount of ATP. Therefore, a high luminescence signal indicates potent inhibition of the kinase.[7]

Experimental Workflow and Signaling Pathway

The overall workflow for the high-throughput screening and subsequent hit validation is depicted below. This multi-step process is designed to efficiently identify true positive hits while eliminating false positives.

HTS_Workflow cluster_Primary_Screen Primary HTS cluster_Hit_Confirmation Hit Confirmation & Prioritization cluster_Secondary_Assays Secondary & Counter Screens cluster_Lead_Opt Lead Optimization Primary_HTS Single-Concentration (10 µM) Screening of 4-(Morpholin-4-yl)-piperidine Derivative Library Identify_Hits Identification of Initial Hits (>50% Inhibition) Primary_HTS->Identify_Hits Dose_Response Dose-Response (IC50) Determination Identify_Hits->Dose_Response Confirmed Hits Orthogonal_Assay Orthogonal Assay (e.g., TR-FRET) Dose_Response->Orthogonal_Assay Selectivity_Profiling Kinase Selectivity Profiling Orthogonal_Assay->Selectivity_Profiling Validated Hits CETSA Cellular Thermal Shift Assay (CETSA) for Target Engagement Selectivity_Profiling->CETSA SAR_Studies Structure-Activity Relationship (SAR) Studies CETSA->SAR_Studies Cellularly Active Hits

Caption: High-throughput screening workflow for the identification of PLK1 inhibitors.

The simplified signaling pathway context for PLK1 inhibition is illustrated below. By inhibiting PLK1, the compounds identified in this screen are expected to disrupt the cell cycle, leading to mitotic arrest and ultimately apoptosis in cancer cells.

PLK1_Pathway PLK1 PLK1 Substrates Mitotic Substrates (e.g., CDC25C, Cyclin B1) PLK1->Substrates Phosphorylation Mitosis Mitotic Progression Substrates->Mitosis Apoptosis Apoptosis Mitosis->Apoptosis Mitotic Arrest Leads to Inhibitor 4-(Morpholin-4-yl)-piperidine Derivative (Hit Compound) Inhibitor->PLK1

Caption: Simplified schematic of PLK1 signaling and inhibition.

Detailed Protocols

Protocol 1: Primary High-Throughput Screening (HTS) for PLK1 Inhibitors

This protocol outlines the single-concentration screening of the 4-(Morpholin-4-yl)-piperidine derivative library to identify initial hits.

Materials:

  • PLK1 enzyme (recombinant human)

  • PLK1 substrate (e.g., a synthetic peptide)

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Luminescence-based ATP detection kit

  • 4-(Morpholin-4-yl)-piperidine derivative library (10 mM in DMSO)

  • Positive control inhibitor (e.g., a known PLK1 inhibitor)

  • 384-well white, opaque microplates

  • Automated liquid handling system

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating:

    • Using an automated liquid handler, transfer 50 nL of each compound from the 10 mM library stock plate to the 384-well assay plate. This results in a final compound concentration of 10 µM in a 5 µL reaction volume.

    • Include columns for positive controls (known PLK1 inhibitor at a concentration that gives >90% inhibition) and negative controls (DMSO vehicle only).

  • Enzyme and Substrate Addition:

    • Prepare a master mix of PLK1 enzyme and substrate in kinase assay buffer. The final concentration of the enzyme should be optimized for a robust signal window.

    • Dispense 2.5 µL of the enzyme/substrate mix to each well of the assay plate.

  • Incubation:

    • Briefly centrifuge the plates to ensure all components are mixed.

    • Incubate the plates at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Initiation of Kinase Reaction:

    • Prepare an ATP solution in kinase assay buffer at a concentration close to the Km for PLK1.

    • Dispense 2.5 µL of the ATP solution to all wells to start the kinase reaction.

  • Reaction Incubation:

    • Incubate the plates at room temperature for 60 minutes. The incubation time should be within the linear range of the kinase reaction.

  • Detection:

    • Add 5 µL of the ATP detection reagent to each well.

    • Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

Data Analysis:

  • Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))

  • Identify "hits" as compounds that exhibit a percent inhibition greater than a predefined threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).

  • Calculate the Z'-factor to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates a robust assay suitable for HTS.[5] Z' = 1 - (3 * (SD_Negative_Control + SD_Positive_Control)) / |Mean_Negative_Control - Mean_Positive_Control|

Protocol 2: Dose-Response (IC₅₀) Determination

This protocol is for confirming the activity of the initial hits and determining their potency (IC₅₀ value).

Materials:

  • Same as Protocol 1

  • Hit compounds identified from the primary screen

Procedure:

  • Serial Dilution of Hit Compounds:

    • Create a series of dilutions for each hit compound, typically in a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM).

  • Assay Performance:

    • Perform the kinase assay as described in Protocol 1, but instead of a single concentration, add the serially diluted compounds to the assay plates.

  • Data Analysis:

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Protocol 3: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

This protocol is a secondary assay to confirm that the hit compounds bind to PLK1 within a cellular context.[8] Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile.[8][9][10]

Materials:

  • Cancer cell line with high PLK1 expression (e.g., HeLa or A549)

  • Cell culture medium and reagents

  • Hit compounds with potent IC₅₀ values

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Equipment for heating cell lysates (e.g., PCR cycler)

  • SDS-PAGE and Western blotting reagents

  • Anti-PLK1 antibody and secondary antibody

Procedure:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat the cells with the hit compound at various concentrations (e.g., 0.1, 1, 10 µM) or with DMSO as a vehicle control for 1-2 hours.

  • Harvesting and Lysis:

    • Harvest the cells, wash with PBS, and resuspend in lysis buffer.

    • Lyse the cells through freeze-thaw cycles or sonication.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Heat Shock:

    • Aliquot the cell lysate into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a PCR cycler, followed by cooling at 4°C for 3 minutes.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the denatured, aggregated proteins.

  • Analysis by Western Blot:

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble PLK1 in each sample by SDS-PAGE and Western blotting using an anti-PLK1 antibody.

Data Analysis:

  • Quantify the band intensities from the Western blot.

  • Plot the percentage of soluble PLK1 against the temperature for both the DMSO-treated and compound-treated samples.

  • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Data Presentation and Interpretation

The data generated from the HTS campaign should be systematically organized and analyzed to facilitate decision-making.

Table 1: Primary HTS and IC₅₀ Data for Exemplary Hits

Compound ID% Inhibition at 10 µMIC₅₀ (µM)
HTS-MP-00185.20.15
HTS-MP-00262.51.2
HTS-MP-00391.80.08
HTS-MP-00455.15.8

Interpretation: Compounds with high percentage inhibition in the primary screen and low IC₅₀ values (e.g., HTS-MP-001 and HTS-MP-003) are prioritized for further investigation.

Table 2: CETSA Results for a Prioritized Hit (HTS-MP-003)

TreatmentMelting Temperature (Tm) (°C)
DMSO (Vehicle)52.1
HTS-MP-003 (10 µM)56.8

Interpretation: The increase in the melting temperature of PLK1 in the presence of HTS-MP-003 confirms that the compound engages with its target in a cellular environment. This provides strong evidence that the observed in vitro inhibition is due to direct binding to PLK1.

Conclusion and Future Directions

This application note provides a comprehensive framework for conducting a high-throughput screening campaign using a library of 4-(Morpholin-4-yl)-piperidine derivatives against the oncology target PLK1. The detailed protocols for primary screening, dose-response determination, and cellular target engagement offer a robust and self-validating system for hit identification and validation.

The successful identification of potent and cellularly active hits, such as the hypothetical HTS-MP-003, serves as a critical starting point for lead optimization. Subsequent steps would involve structure-activity relationship (SAR) studies to improve potency and selectivity, as well as comprehensive pharmacokinetic and pharmacodynamic profiling to assess the drug-like properties of the lead compounds. The versatile nature of the 4-(Morpholin-4-yl)-piperidine scaffold, combined with a rigorous HTS cascade, provides a powerful platform for the discovery of novel therapeutics.

References

  • Celtarys. High-Throughput Screening of GPCRs for Drug Discovery. Available at: [Link]

  • Hill, S. J. (2006). An Overview of High Throughput Screening at G Protein Coupled Receptors. Methods in Molecular Biology, 332, 45-58.
  • Roy, A., et al. (2016). High throughput screening of small molecule library: procedure, challenges and future.
  • Chen, Y., et al. (2019). High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. Methods in Molecular Biology, 2002, 189-202.
  • American Chemical Society. (2024). A High-Throughput Method for Screening Peptide Activators of G-Protein-Coupled Receptors. ACS Omega. Available at: [Link]

  • Unchained Labs. (2023). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Available at: [Link]

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  • National Center for Biotechnology Information. (2020). High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery. PubMed. Available at: [Link]

  • Pelago Bioscience. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. Available at: [Link]

  • Agilent. (2021). High-Throughput GPCR Assay Development. Available at: [Link]

  • Pharmaceutical Technology. (2024). Accelerating Discovery and Development with Advances in High-Throughput Screening. Available at: [Link]

  • National Center for Biotechnology Information. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. Available at: [Link]

  • Girgis, A. S., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(48), 31235-31253.
  • ResearchGate. (2022). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Available at: [Link]

  • PharmaCompass. 4-(Piperidin-4-Yl)Morpholine. Available at: [Link]

  • ACS Publications. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Omega. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. PMC. Available at: [Link]

  • National Center for Biotechnology Information. (2022). High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. PMC. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. Available at: [Link]

  • BellBrook Labs. (2024). Using an HTS Ready Assay for PLK1 Inhibitor Screening. Available at: [Link]

  • MRC Laboratory of Molecular Biology. (2023). Thermal Shift Methods and High Throughput Screening. YouTube. Available at: [Link]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. PMC. Available at: [Link]

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Method

Application Notes and Protocols for the Synthesis of Novel Antipsychotics Utilizing 4-(Morpholin-4-yl)-piperidine

Introduction: The Strategic Importance of the 4-(Morpholin-4-yl)-piperidine Scaffold in Modern Antipsychotic Drug Design The quest for novel antipsychotic agents with improved efficacy and a more favorable side-effect pr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 4-(Morpholin-4-yl)-piperidine Scaffold in Modern Antipsychotic Drug Design

The quest for novel antipsychotic agents with improved efficacy and a more favorable side-effect profile remains a paramount challenge in medicinal chemistry. Atypical antipsychotics have made significant strides by modulating both dopamine D2 and serotonin 5-HT2A receptors, leading to a broader therapeutic window compared to their predecessors.[1][2] Within this landscape, the 4-(morpholin-4-yl)-piperidine moiety has emerged as a privileged scaffold in the design of new central nervous system (CNS) agents.[3][4][5] Its unique combination of a basic piperidine nitrogen, essential for receptor interaction, and the polar, hydrogen-bond accepting morpholine ring, offers a versatile platform for fine-tuning physicochemical properties such as solubility and blood-brain barrier penetration.[5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and pharmacological evaluation of novel antipsychotic candidates derived from 4-(morpholin-4-yl)-piperidine.

The underlying rationale for employing this scaffold is rooted in the established pharmacophore of many successful antipsychotic drugs, which often feature a basic amine connected to an aromatic system by a flexible linker.[6] The 4-(morpholin-4-yl)-piperidine core provides this essential basic nitrogen, while the secondary amine of the piperidine ring serves as a versatile attachment point for a variety of aromatic and heteroaromatic systems. This allows for the systematic exploration of the chemical space around the D2 and 5-HT2A receptor binding pockets to optimize receptor affinity and functional activity.

Core Synthetic Strategies: Building Novel Antipsychotics from 4-(Morpholin-4-yl)-piperidine

The synthesis of novel antipsychotic candidates from 4-(morpholin-4-yl)-piperidine can be broadly categorized into two primary strategies: N-arylation and reductive amination . These methods allow for the coupling of the 4-(morpholin-4-yl)-piperidine core to a diverse range of chemical entities to generate novel chemical matter for screening.

Palladium-Catalyzed N-Arylation: Forging the Aryl-Piperidine Bond

The Buchwald-Hartwig amination and related palladium-catalyzed N-arylation reactions are powerful tools for constructing the crucial aryl-amine bond found in many antipsychotics.[7][8] This approach involves the coupling of 4-(morpholin-4-yl)-piperidine with a variety of aryl or heteroaryl halides.

Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation of 4-(Morpholin-4-yl)-piperidine

Objective: To synthesize a library of N-aryl-4-(morpholin-4-yl)-piperidine derivatives for antipsychotic screening.

Materials:

  • 4-(Morpholin-4-yl)-piperidine

  • Substituted aryl or heteroaryl halide (e.g., 2-fluorobenzonitrile, 4-chlorobenzisoxazole)

  • Palladium catalyst (e.g., Pd2(dba)3, Pd(OAc)2)

  • Phosphine ligand (e.g., Xantphos, BINAP)

  • Base (e.g., NaOtBu, Cs2CO3)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Inert gas (Argon or Nitrogen)

Step-by-Step Methodology:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), 4-(morpholin-4-yl)-piperidine (1.2 mmol), palladium catalyst (0.02 mmol), and phosphine ligand (0.04 mmol).

  • Add the base (1.5 mmol) and anhydrous solvent (10 mL).

  • Degas the reaction mixture by bubbling the inert gas through the solution for 15 minutes.

  • Heat the reaction mixture to 80-110 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-4-(morpholin-4-yl)-piperidine derivative.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the oxidation of the palladium catalyst and phosphine ligand, which would deactivate the catalytic system.

  • Anhydrous Solvent: Water can interfere with the catalytic cycle and lead to lower yields.

  • Base: Essential for the deprotonation of the piperidine nitrogen, allowing for its participation in the catalytic cycle. The choice of base can significantly impact the reaction rate and yield.

  • Phosphine Ligand: Stabilizes the palladium catalyst and facilitates the reductive elimination step, which forms the desired C-N bond. The choice of ligand is crucial and often needs to be optimized for a specific substrate combination.

Reductive Amination: A Versatile Approach for Diverse Scaffolds

Reductive amination is a highly versatile and widely used method for the formation of C-N bonds.[9][10] This two-step, one-pot reaction involves the initial formation of an iminium ion from the reaction of 4-(morpholin-4-yl)-piperidine with a ketone or aldehyde, followed by in situ reduction to the corresponding amine.

Protocol 2: General Procedure for Reductive Amination with 4-(Morpholin-4-yl)-piperidine

Objective: To synthesize a diverse library of compounds by coupling 4-(morpholin-4-yl)-piperidine to various carbonyl-containing fragments.

Materials:

  • 4-(Morpholin-4-yl)-piperidine

  • Aldehyde or ketone (1.0 mmol)

  • Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)

  • Solvent (e.g., dichloromethane, 1,2-dichloroethane)

  • Acetic acid (catalytic amount)

Step-by-Step Methodology:

  • To a round-bottom flask, add the aldehyde or ketone (1.0 mmol) and 4-(morpholin-4-yl)-piperidine (1.1 mmol) in the chosen solvent (15 mL).

  • Add a catalytic amount of acetic acid (0.1 mmol) to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add the reducing agent portion-wise over 15 minutes.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Acid Catalyst: The formation of the iminium ion is acid-catalyzed. Acetic acid is a mild and effective catalyst for this transformation.

  • Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less toxic than sodium cyanoborohydride.

Visualizing the Synthetic Pathways

Synthetic_Pathways cluster_0 Synthesis of 4-(Morpholin-4-yl)-piperidine cluster_1 Synthesis of Novel Antipsychotics N-Boc-4-piperidone N-Boc-4-piperidone Reductive_Amination_1 Reductive Amination N-Boc-4-piperidone->Reductive_Amination_1 Morpholine Morpholine Morpholine->Reductive_Amination_1 N-Boc-4-(morpholin-4-yl)piperidine N-Boc-4-(morpholin-4-yl)piperidine Reductive_Amination_1->N-Boc-4-(morpholin-4-yl)piperidine Deprotection Deprotection (e.g., TFA, HCl) N-Boc-4-(morpholin-4-yl)piperidine->Deprotection 4-MP 4-(Morpholin-4-yl)-piperidine Deprotection->4-MP N-Arylation N-Arylation (Buchwald-Hartwig) 4-MP->N-Arylation Reductive_Amination_2 Reductive Amination 4-MP->Reductive_Amination_2 Aryl_Halide Aryl/Heteroaryl Halide Aryl_Halide->N-Arylation Ketone_Aldehyde Ketone/Aldehyde Ketone_Aldehyde->Reductive_Amination_2 Novel_Antipsychotic_1 N-Aryl-4-(morpholin-4-yl)piperidine Derivative N-Arylation->Novel_Antipsychotic_1 Novel_Antipsychotic_2 N-Alkyl-4-(morpholin-4-yl)piperidine Derivative Reductive_Amination_2->Novel_Antipsychotic_2

Caption: Synthetic strategies for novel antipsychotics.

Characterization of Synthesized Compounds

Thorough characterization of the synthesized compounds is crucial to confirm their identity, purity, and structure. A combination of spectroscopic and chromatographic techniques should be employed.

Technique Purpose Typical Observations for a Novel Derivative
¹H and ¹³C NMR Structural elucidation and confirmation of covalent bonds.Appearance of new aromatic or aliphatic signals corresponding to the coupled fragment. Shifts in the signals of the 4-(morpholin-4-yl)-piperidine core upon substitution.
Mass Spectrometry (MS) Determination of molecular weight and confirmation of elemental composition.Observation of the [M+H]⁺ ion corresponding to the calculated molecular weight of the target compound.
High-Performance Liquid Chromatography (HPLC) Assessment of purity.A single major peak with >95% purity is desirable for compounds intended for biological testing.
Infrared (IR) Spectroscopy Identification of functional groups.Presence of characteristic absorption bands for C-N, C=O, and aromatic C-H stretching, depending on the synthesized derivative.

Pharmacological Evaluation: Assessing Antipsychotic Potential

The antipsychotic potential of the newly synthesized compounds is evaluated through a hierarchical screening process, beginning with in vitro receptor binding assays and progressing to in vivo animal models of psychosis.

In Vitro Receptor Binding Assays

The primary targets for atypical antipsychotics are the dopamine D2 and serotonin 5-HT2A receptors.[11][12] Radioligand binding assays are the gold standard for determining the affinity of a compound for these receptors.[13]

Protocol 3: Dopamine D2 and Serotonin 5-HT2A Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of the synthesized compounds for the human D2 and 5-HT2A receptors.

Materials:

  • Cell membranes expressing human recombinant D2 or 5-HT2A receptors.

  • Radioligands: [³H]Spiperone (for D2) and [³H]Ketanserin (for 5-HT2A).

  • Non-specific binding inhibitors: Haloperidol (for D2) and Mianserin (for 5-HT2A).

  • Synthesized compounds at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂).

  • Scintillation cocktail and liquid scintillation counter.

Step-by-Step Methodology:

  • Prepare serial dilutions of the synthesized compounds.

  • In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), non-specific inhibitor (for non-specific binding), or the synthesized compound.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filters and add scintillation cocktail to each well.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ value for each compound.

  • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

In Vivo Animal Models of Psychosis

Promising compounds from in vitro assays are then evaluated in animal models that mimic certain aspects of psychosis.[14][15][16][17][18] These models are crucial for assessing the functional effects of the compounds in a living system.

Commonly Used Animal Models:

  • Apomorphine-Induced Climbing in Mice: Apomorphine is a dopamine agonist that induces a characteristic climbing behavior in mice. The ability of a compound to inhibit this behavior is indicative of D2 receptor antagonism.

  • Prepulse Inhibition (PPI) of the Acoustic Startle Reflex: PPI is a measure of sensorimotor gating, which is deficient in individuals with schizophrenia. The ability of a compound to restore PPI deficits induced by psychomimetic drugs (e.g., phencyclidine, PCP) suggests potential antipsychotic activity.

  • Conditioned Avoidance Response (CAR): This model assesses the ability of a compound to suppress a learned avoidance response without producing sedation. It is a classic predictive model for antipsychotic efficacy.

Structure-Activity Relationship (SAR) and Lead Optimization

The data obtained from the synthesis and pharmacological evaluation of the initial library of compounds will be used to establish a structure-activity relationship (SAR). This involves identifying the structural features that contribute to high receptor affinity and in vivo efficacy.

SAR_Diagram Core_Scaffold 4-(Morpholin-4-yl)-piperidine Core D2_Affinity Dopamine D2 Receptor Affinity Core_Scaffold->D2_Affinity 5HT2A_Affinity Serotonin 5-HT2A Receptor Affinity Core_Scaffold->5HT2A_Affinity Aromatic_System Aromatic/Heteroaromatic System (R Group) Aromatic_System->Core_Scaffold Attached via Linker Physicochemical_Properties Physicochemical Properties (Solubility, BBB penetration) Aromatic_System->Physicochemical_Properties Linker Linker (e.g., direct bond, alkyl chain) In_Vivo_Efficacy In Vivo Efficacy (e.g., CAR, PPI) D2_Affinity->In_Vivo_Efficacy 5HT2A_Affinity->In_Vivo_Efficacy

Caption: Key elements for SAR exploration.

By systematically modifying the aromatic/heteroaromatic system and the linker connecting it to the 4-(morpholin-4-yl)-piperidine core, researchers can optimize the pharmacological profile of the lead compounds. For instance, the introduction of electron-withdrawing or electron-donating groups on the aromatic ring can significantly impact receptor affinity and selectivity.

Conclusion

The 4-(morpholin-4-yl)-piperidine scaffold represents a highly promising starting point for the development of novel antipsychotic agents. The synthetic strategies and pharmacological evaluation protocols outlined in this document provide a robust framework for the systematic exploration of this chemical space. By combining rational drug design with efficient synthetic methodologies and a comprehensive screening cascade, researchers can accelerate the discovery of new drug candidates with the potential to improve the lives of individuals living with psychotic disorders.

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Application

Application of 4-(Morpholin-4-yl)-piperidine in Alzheimer's Disease Research: A Guide to Synthesis, Screening, and Preclinical Evaluation

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the prospective application of the 4-(Morpholin-4-yl)-piperidine scaffold in the discovery of nove...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the prospective application of the 4-(Morpholin-4-yl)-piperidine scaffold in the discovery of novel therapeutics for Alzheimer's disease (AD). While direct studies on this specific molecule in AD are not extensively documented, its constituent morpholine and piperidine moieties are privileged structures in the design of multi-target-directed ligands for neurodegenerative disorders.[1][2][3] This guide, therefore, outlines the scientific rationale, synthetic strategies, and detailed protocols for leveraging this scaffold to develop and evaluate new chemical entities for AD.

Introduction: The Rationale for 4-(Morpholin-4-yl)-piperidine in Alzheimer's Drug Discovery

Alzheimer's disease is a multifactorial neurodegenerative disorder characterized by complex pathophysiology, including cholinergic deficits, amyloid-beta (Aβ) plaque deposition, and tau hyperphosphorylation.[4][5] Single-target drugs have shown limited efficacy, necessitating the development of multi-target-directed ligands (MTDLs).[6] The 4-(Morpholin-4-yl)-piperidine scaffold presents a promising starting point for MTDL design due to the favorable properties of its constituent heterocycles.

The morpholine ring, with its nitrogen and oxygen atoms, provides a balance of hydrophilicity and lipophilicity, which can enhance blood-brain barrier (BBB) permeability—a critical attribute for central nervous system (CNS) drugs.[1] Morpholine derivatives have been investigated as inhibitors of key enzymes in AD, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase (MAO).[1][2] The piperidine ring is also a common feature in many CNS-active compounds and has been incorporated into molecules designed to inhibit AChE and Aβ aggregation.[4][5][7]

This guide provides a roadmap for the synthesis of novel derivatives of 4-(Morpholin-4-yl)-piperidine and their subsequent evaluation as potential anti-Alzheimer's agents.

Synthetic Strategies and Protocols

The 4-(Morpholin-4-yl)-piperidine core can be synthesized through several established methods.[8][9] Once obtained, it serves as a versatile building block for further chemical modifications to introduce pharmacophores that can interact with various biological targets implicated in AD.

Synthesis of the Core Scaffold: 4-(Morpholin-4-yl)-piperidine

A common synthetic route involves the reductive amination of N-tert-butoxycarbonyl-4-piperidone with morpholine, followed by deprotection.[9]

Protocol 2.1: Synthesis of 4-(Morpholin-4-yl)-piperidine

  • Step 1: Reductive Amination.

    • Dissolve N-tert-butoxycarbonyl-4-piperidone (1 equivalent) in anhydrous methanol.

    • Slowly add morpholine (1.1 equivalents) and acetic acid.

    • Add palladium on carbon (10% w/w) as a catalyst.

    • Stir the reaction mixture under a hydrogen atmosphere overnight.

    • Monitor the reaction completion using gas chromatography.

    • Upon completion, evaporate the solvent. Dissolve the residue in dichloromethane and wash with water.

    • Purify the product by column chromatography.

  • Step 2: Deprotection.

    • Dissolve the product from Step 1 in a solution of hydrochloric acid in 1,4-dioxane.

    • Stir the mixture, leading to the precipitation of the hydrochloride salt.

    • Filter the solid and neutralize it with a base to obtain the final product, 4-(Morpholin-4-yl)-piperidine.[9]

Derivative Synthesis: An Exemplar Approach

To create a library of potential MTDLs, the secondary amine of the piperidine ring can be functionalized. The following workflow illustrates a general strategy for synthesizing a diverse set of derivatives.

G cluster_synthesis Derivative Synthesis Workflow start 4-(Morpholin-4-yl)-piperidine reaction Chemical Reaction (e.g., Reductive Amination, Acylation, Alkylation) start->reaction reagents Diverse Chemical Building Blocks (e.g., substituted benzaldehydes, acyl chlorides, alkyl halides) reagents->reaction purification Purification (e.g., Column Chromatography, Recrystallization) reaction->purification characterization Structural Characterization (NMR, Mass Spectrometry) purification->characterization library Library of Novel Derivatives characterization->library

Caption: Workflow for the synthesis of a chemical library based on the 4-(Morpholin-4-yl)-piperidine scaffold.

In Vitro Screening Protocols for Anti-Alzheimer's Activity

A crucial step in the drug discovery process is the in vitro evaluation of the synthesized derivatives for their activity against key AD targets.

Acetylcholinesterase (AChE) Inhibition Assay

The cholinergic hypothesis of AD suggests that a decline in acetylcholine levels contributes to cognitive deficits.[10] Therefore, inhibiting AChE, the enzyme that degrades acetylcholine, is a primary therapeutic strategy.[7]

Protocol 3.1: Ellman's Spectrophotometric Assay for AChE Inhibition [11][12]

  • Principle: This colorimetric assay measures the activity of AChE by detecting the product of the enzymatic reaction, thiocholine, which reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound.[11] The absorbance of this compound is proportional to the enzyme activity.

  • Materials:

    • Acetylcholinesterase (AChE) from a commercial source.

    • Acetylthiocholine iodide (ATCI) as the substrate.

    • DTNB (Ellman's reagent).

    • Phosphate buffer (pH 8.0).

    • Test compounds (derivatives of 4-(Morpholin-4-yl)-piperidine) dissolved in a suitable solvent (e.g., DMSO).

    • Donepezil or galantamine as a positive control.

    • 96-well microplate and a microplate reader.

  • Procedure:

    • Prepare serial dilutions of the test compounds and the positive control.

    • In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution to the respective wells.

    • Add the AChE solution to initiate the pre-incubation (typically 15 minutes at 37°C).

    • Start the reaction by adding the ATCI solution.

    • Measure the absorbance at 412 nm at regular intervals for a set period (e.g., 10 minutes).

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate of control - Rate of test) / Rate of control] x 100.[11]

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

Compound Target Reported IC50 (µM) Reference
DonepezilAChE0.14 ± 0.03[7]
RivastigmineAChE5.26[6]
RivastigmineBuChE2.02[6]
Morpholine-based chalconesMAO-Bas low as 0.030[1]
Morpholine-based chalconesAChEas low as 6.1[1]

Table 1: Examples of IC50 values for known inhibitors of enzymes relevant to Alzheimer's disease.

Amyloid-Beta (Aβ) Aggregation Inhibition Assay

The aggregation of Aβ peptides into neurotoxic oligomers and plaques is a central event in AD pathogenesis.[4] Compounds that can inhibit this process are of significant therapeutic interest.

Protocol 3.2: Thioflavin T (ThT) Fluorescence Assay [13]

  • Principle: Thioflavin T (ThT) is a fluorescent dye that binds to the beta-sheet structures of amyloid fibrils, resulting in a significant increase in its fluorescence emission. This assay is used to monitor the kinetics of Aβ aggregation.

  • Materials:

    • Aβ1-42 peptide.

    • Hexafluoroisopropanol (HFIP) to prepare the initial Aβ stock solution.

    • Phosphate buffer (pH 7.4).

    • Thioflavin T (ThT) solution.

    • Test compounds.

    • Curcumin or a known Aβ aggregation inhibitor as a positive control.

    • 96-well black microplate with a clear bottom.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare a monomeric Aβ1-42 solution by dissolving the peptide in HFIP, evaporating the solvent, and resuspending in buffer.

    • In the microplate, mix the Aβ1-42 solution with the test compounds at various concentrations.

    • Add the ThT solution to each well.

    • Incubate the plate at 37°C with intermittent shaking.

    • Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) over time (e.g., 48 hours).

  • Data Analysis:

    • Plot the fluorescence intensity against time for each condition.

    • The extent of inhibition can be determined by comparing the final fluorescence values of the test compounds with the control (Aβ alone).

    • Calculate the percentage of inhibition and determine the IC50 value for Aβ aggregation.

In Vivo Evaluation in Animal Models of Alzheimer's Disease

Promising candidates from in vitro screening should be advanced to in vivo studies using established animal models of AD to assess their efficacy and safety.

Commonly Used Animal Models

Several transgenic mouse models that recapitulate aspects of AD pathology are available.[14][15][16][17]

  • APP/PS1 mice: These mice express mutant forms of the amyloid precursor protein (APP) and presenilin-1 (PS1) genes, leading to the early and aggressive deposition of Aβ plaques.

  • 5XFAD mice: These mice express five familial AD mutations in the APP and PS1 genes, resulting in rapid Aβ accumulation and neurodegeneration.

  • 3xTg-AD mice: These mice harbor three mutations (APP, PS1, and tau) and develop both Aβ plaques and tau pathology.

Zebrafish models are also utilized for high-throughput screening of potential AD therapeutics.[18]

Experimental Design for Efficacy Studies

A typical preclinical efficacy study would involve the following steps:

G cluster_invivo In Vivo Efficacy Study Workflow model Select Animal Model (e.g., APP/PS1 mice) treatment Chronic Treatment with Test Compound model->treatment behavioral Behavioral Testing (e.g., Morris Water Maze, Novel Object Recognition) treatment->behavioral biochemical Biochemical Analysis (e.g., Aβ and Tau levels in brain) behavioral->biochemical histological Histopathological Analysis (e.g., Plaque load, Neuroinflammation) biochemical->histological conclusion Evaluation of Therapeutic Efficacy histological->conclusion

Caption: A generalized workflow for preclinical evaluation of a candidate compound in an Alzheimer's disease animal model.

Protocol 4.1: Assessment of Cognitive Improvement using the Morris Water Maze

  • Principle: The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents.

  • Procedure:

    • Acclimatize the animals to the testing room.

    • The maze consists of a circular pool filled with opaque water with a hidden platform.

    • Acquisition Phase: For several consecutive days, place the animal in the pool from different starting positions and allow it to find the hidden platform. Record the time taken (escape latency) and the path length.

    • Probe Trial: After the acquisition phase, remove the platform and allow the animal to swim freely for a set time (e.g., 60 seconds). Record the time spent in the target quadrant where the platform was previously located.

  • Data Analysis:

    • Compare the escape latencies and the time spent in the target quadrant between the treated and vehicle control groups. A significant improvement in these parameters in the treated group suggests a pro-cognitive effect of the compound.

Concluding Remarks

The 4-(Morpholin-4-yl)-piperidine scaffold holds considerable potential as a starting point for the development of novel, multi-target-directed ligands for the treatment of Alzheimer's disease. Its favorable physicochemical properties and the established roles of its constituent morpholine and piperidine moieties in CNS drug discovery provide a strong rationale for its exploration. The synthetic strategies and detailed in vitro and in vivo protocols outlined in this guide offer a comprehensive framework for researchers to systematically synthesize, screen, and validate new chemical entities derived from this promising scaffold. Through a rigorous and well-designed drug discovery cascade, it is plausible that derivatives of 4-(Morpholin-4-yl)-piperidine could emerge as next-generation therapeutics for this devastating neurodegenerative condition.

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Method

Application Notes and Protocols for the Synthesis of N-Aryl-4-(Morpholin-4-yl)-piperidines

Introduction: The Significance of the N-Aryl-4-(morpholin-4-yl)-piperidine Scaffold The N-aryl-4-(morpholin-4-yl)-piperidine motif is a privileged scaffold in modern medicinal chemistry and drug discovery. Its prevalence...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the N-Aryl-4-(morpholin-4-yl)-piperidine Scaffold

The N-aryl-4-(morpholin-4-yl)-piperidine motif is a privileged scaffold in modern medicinal chemistry and drug discovery. Its prevalence in biologically active molecules stems from the unique combination of physicochemical properties conferred by its constituent parts. The piperidine ring provides a three-dimensional framework that can effectively explore chemical space and interact with protein targets. The morpholine substituent often enhances aqueous solubility and metabolic stability, while the N-aryl group allows for a wide range of modifications to modulate potency, selectivity, and pharmacokinetic profiles. Consequently, this structural unit is a cornerstone in the development of therapeutics targeting a variety of diseases.

This comprehensive guide provides detailed protocols and expert insights into the most effective methods for coupling 4-(Morpholin-4-yl)-piperidine to an aromatic ring. We will delve into the mechanistic intricacies of the Buchwald-Hartwig amination, the Ullmann condensation, and the Chan-Lam coupling, offering practical guidance to researchers, scientists, and drug development professionals.

Choosing the Right Coupling Strategy: A Comparative Overview

The selection of an appropriate synthetic methodology is paramount for the successful and efficient synthesis of N-aryl-4-(morpholin-4-yl)-piperidines. The three primary catalytic cross-coupling reactions for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination, the Copper-catalyzed Ullmann condensation, and the Copper-catalyzed Chan-Lam coupling. Each method possesses distinct advantages and limitations.

FeatureBuchwald-Hartwig AminationUllmann CondensationChan-Lam Coupling
Catalyst PalladiumCopperCopper
Aryl Partner Halides (Cl, Br, I), Triflates, TosylatesHalides (I, Br)Boronic Acids
Typical Ligands Bulky, electron-rich phosphines (e.g., XPhos, RuPhos)Diamines, amino acids (e.g., L-proline)Often ligand-free or with simple ligands
Base Strong, non-nucleophilic (e.g., NaOtBu, K₃PO₄)Moderate (e.g., K₂CO₃, Cs₂CO₃)Often mild or no base required
Solvent Toluene, Dioxane, THFDMF, DMSODichloromethane, Methanol
Temperature 80 - 130 °C90 - 115 °CRoom Temperature to 80 °C
Reaction Time 2 - 24 hours12 - 48 hours12 - 72 hours
Substrate Scope BroadestGood, but less tolerant of sensitive groupsGood, but sensitive to sterically hindered boronic acids
Functional Group Tolerance Very GoodModerateGood
Key Advantages High yields, broad scope, well-understoodLower cost catalyst, simpler ligandsMild conditions, readily available boronic acids
Key Disadvantages Expensive catalyst and ligands, air-sensitiveHarsher conditions, longer reaction timesCan be slow, sometimes requires excess boronic acid

Reaction Mechanisms: A Visual Guide

Understanding the catalytic cycles of these reactions is crucial for troubleshooting and optimization.

Buchwald-Hartwig Amination

The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle.[1][2]

Buchwald_Hartwig cluster_reactants Reactants Pd0 Pd(0)L OA_complex Ar-Pd(II)(L)-X Pd0->OA_complex Oxidative Addition Amine_adduct [Ar-Pd(II)(L)(Amine)]+X- OA_complex->Amine_adduct Ligand Exchange Amidate_complex Ar-Pd(II)(L)-Amide Amine_adduct->Amidate_complex Deprotonation Product Ar-Amine Amidate_complex->Product Reductive Elimination Catalyst_regen Pd(0)L ArX Ar-X Amine Amine-H Base Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

The reaction is initiated by the oxidative addition of the aryl halide to the Pd(0) catalyst.[1] Subsequent association of the amine and deprotonation by a base forms a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[1]

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction, and its mechanism is thought to involve a Cu(I)/Cu(III) cycle.[3]

Ullmann_Condensation cluster_reactants Reactants CuI Cu(I)X Amide_complex Cu(I)-Amide CuI->Amide_complex Ligand Exchange OA_complex Ar-Cu(III)(Amide)-X Amide_complex->OA_complex Oxidative Addition Product Ar-Amine OA_complex->Product Reductive Elimination Catalyst_regen Cu(I)X ArX Ar-X Amine Amine-H Base Base

Caption: Catalytic cycle of the Ullmann condensation.

The reaction begins with the coordination of the amine to the Cu(I) salt, followed by deprotonation to form a copper-amido complex. Oxidative addition of the aryl halide to this complex generates a Cu(III) intermediate. Reductive elimination then yields the N-arylated product and regenerates the Cu(I) catalyst.[3]

Chan-Lam Coupling

The Chan-Lam coupling utilizes an aryl boronic acid as the aryl source and is also catalyzed by copper. The mechanism is believed to proceed through a Cu(II)/Cu(III) cycle.[4]

Chan_Lam_Coupling cluster_reactants Reactants CuII Cu(II) Amine_adduct Cu(II)-Amine CuII->Amine_adduct Coordination Transmetalation Ar-Cu(II)-Amine Amine_adduct->Transmetalation Transmetalation Oxidation Ar-Cu(III)-Amine Transmetalation->Oxidation Oxidation Product Ar-Amine Oxidation->Product Reductive Elimination Catalyst_regen Cu(II) ArBOH2 Ar-B(OH)2 Amine Amine-H Oxidant Oxidant (O2)

Caption: Catalytic cycle of the Chan-Lam coupling.

In this reaction, the amine coordinates to the Cu(II) catalyst. Transmetalation with the aryl boronic acid forms an aryl-copper(II)-amine complex. This is followed by oxidation to a Cu(III) species, which then undergoes reductive elimination to give the desired product and regenerate the Cu(II) catalyst.[4][5]

Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization depending on the specific aryl partner and desired scale.

Protocol 1: Buchwald-Hartwig Amination of 4-(Morpholin-4-yl)-piperidine with an Aryl Bromide

This protocol is a general procedure for the palladium-catalyzed N-arylation of 4-(morpholin-4-yl)piperidine with an aryl bromide.[6]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • 4-(Morpholin-4-yl)-piperidine (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 mmol, 2 mol%)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl bromide, Pd₂(dba)₃, RuPhos, and sodium tert-butoxide.

  • Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon three times.

  • Add the anhydrous toluene via syringe, followed by the 4-(morpholin-4-yl)piperidine.

  • Place the reaction mixture in a preheated oil bath at 100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate (2 x 10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Ullmann Condensation of 4-(Morpholin-4-yl)-piperidine with an Aryl Iodide

This protocol describes a copper-catalyzed N-arylation of 4-(morpholin-4-yl)piperidine with an aryl iodide.

Materials:

  • Aryl iodide (1.0 mmol, 1.0 equiv)

  • 4-(Morpholin-4-yl)-piperidine (1.5 mmol, 1.5 equiv)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • L-Proline (0.2 mmol, 20 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a dry Schlenk flask, add the aryl iodide, CuI, L-proline, and potassium carbonate.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous DMF, followed by the 4-(morpholin-4-yl)piperidine.

  • Heat the reaction mixture to 110 °C and stir for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into water (50 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Protocol 3: Chan-Lam Coupling of 4-(Morpholin-4-yl)-piperidine with an Arylboronic Acid

This protocol outlines the copper-catalyzed coupling of 4-(morpholin-4-yl)piperidine with an arylboronic acid.[4][5]

Materials:

  • Arylboronic acid (1.5 mmol, 1.5 equiv)

  • 4-(Morpholin-4-yl)-piperidine (1.0 mmol, 1.0 equiv)

  • Copper(II) acetate (Cu(OAc)₂) (0.2 mmol, 20 mol%)

  • Pyridine (2.0 mmol, 2.0 equiv)

  • Dichloromethane (DCM) (10 mL)

  • Molecular sieves (4 Å)

Procedure:

  • To a round-bottom flask, add the arylboronic acid, 4-(morpholin-4-yl)piperidine, Cu(OAc)₂, and activated molecular sieves.

  • Add the dichloromethane and pyridine.

  • Stir the reaction mixture at room temperature, open to the air, for 24-72 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite®, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Troubleshooting and Expert Insights

Problem Potential Cause(s) Suggested Solution(s)
Low or no conversion - Inactive catalyst- Poor quality reagents/solvents- Insufficient base- Low reaction temperature- Use a fresh batch of catalyst and ligands.- Ensure all reagents and solvents are anhydrous.- Use a stronger base or increase the stoichiometry.- Increase the reaction temperature in increments.
Formation of dehalogenated arene - Presence of water or protic impurities- β-hydride elimination from the palladium-amido complex- Use rigorously dried solvents and reagents.- For Buchwald-Hartwig, consider a different ligand that promotes reductive elimination over β-hydride elimination.
Homocoupling of aryl halide - Inefficient trapping of the oxidative addition complex by the amine- Increase the concentration of the amine.- For Ullmann reactions, ensure the copper catalyst is not used in excess.
Difficult purification - Co-elution of product with ligand or starting materials- If the product is basic, consider using a basic-washed silica gel or adding a small amount of triethylamine to the eluent.- Recrystallization can be an effective purification method for solid products.

Expert Tip: For the Buchwald-Hartwig amination, the choice of phosphine ligand is critical and often substrate-dependent. For sterically hindered aryl halides or secondary amines, bulky, electron-rich biarylphosphine ligands like RuPhos or XPhos are often superior. It is advisable to screen a small panel of ligands to identify the optimal one for a new substrate combination.

Characterization of N-Aryl-4-(morpholin-4-yl)-piperidines

The synthesized compounds should be thoroughly characterized to confirm their identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, as well as the protons of the piperidine and morpholine rings.[7]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the product. LC-MS is a valuable tool for monitoring reaction progress and assessing the purity of the final compound.[8][9][10]

  • Chromatography: Thin-layer chromatography (TLC) is used for rapid reaction monitoring. High-performance liquid chromatography (HPLC) is employed to determine the purity of the final product.

Conclusion

The N-arylation of 4-(morpholin-4-yl)-piperidine is a crucial transformation in the synthesis of many pharmaceutically important compounds. The Buchwald-Hartwig amination, Ullmann condensation, and Chan-Lam coupling each offer viable routes to these valuable scaffolds. The choice of method will depend on factors such as substrate scope, functional group tolerance, cost, and scalability. The detailed protocols and insights provided in this guide are intended to empower researchers to confidently and efficiently synthesize N-aryl-4-(morpholin-4-yl)-piperidines for their drug discovery and development programs.

References

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]

  • Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. Retrieved from [Link]

  • Buchwald–Hartwig amination. In Wikipedia. Retrieved February 7, 2026, from [Link]

  • Kozłowska, A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7350.
  • Buchwald-Hartwig Coupling. Organic Synthesis. Retrieved from [Link]

  • Kashani, S. K., et al. (2020). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination.
  • Yaseneva, P., et al. (2016). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering, 1, 81-90.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years.
  • Jana, A., et al. (2023). Recent advances in Chan-Lam Coupling Reaction. RSC Advances, 13, 23456-23478.
  • Evano, G., et al. (2010). Palladium- versus Copper-Catalyzed N-Arylation Towards an Efficient Access to Polysubstituted Dibenzophenanthrolines and Carbazoles. Synthesis, 2010(12), 2029-2042.
  • Ullmann Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • O'Brien, P., & Tower, T. D. (2014). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 79(4), 1683–1695.
  • Monnier, F., & Taillefer, M. (2011). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journal of Organic Chemistry, 7, 59–74.
  • Chan, D. M. T., et al. (2003). Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives. Chemical Reviews, 103(7), 2933-2954.
  • Perjési, P., & Rozlosnik, N. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 647-651.
  • Wen, B., et al. (2007). LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH desloratadine, and 3-OH desloratadine. Journal of Mass Spectrometry, 42(6), 772-779.
  • Ye, Y., et al. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • Li, Y., et al. (2023). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies in Health and Medicine, 29(8), 412-417.
  • Perjési, P., & Rozlosnik, N. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 647-651.
  • Monnier, F., & Taillefer, M. (2011). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journal of Organic Chemistry, 7, 59–74.
  • Kim, J., & Lee, W. S. (2019). Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides. RSC Advances, 9(5), 2493-2497.
  • Foley, D. J., et al. (2018). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereochemically defined scaffolds. Organic & Biomolecular Chemistry, 16(43), 8273-8285.
  • Singh, A. K., et al. (2020). Scaling Relations in Homogeneous Catalysis: Analyzing the Buchwald Hartwig Amination Reaction.
  • Kim, J., & Lee, S. (2012). An Ullmann Coupling of Aryl Iodides and Amines Using an Air-Stable Diazaphospholane Ligand. Bulletin of the Korean Chemical Society, 33(10), 3449-3452.
  • Utkin, Y. N. (2021). Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines. Molecules, 26(16), 4983.
  • Li, Y., et al. (2023). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies in Health and Medicine, 29(8), 412-417.
  • Li, B., et al. (2015). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Organic and Biomolecular Chemistry, 13(10), 2954-2993.
  • Kim, J., & Lee, W. S. (2019). Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides. RSC Advances, 9(5), 2493-2497.
  • Barbero, M., et al. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Molecules, 27(11), 3594.
  • Kumar, S., et al. (2016). Copper(ii)-catalyzed Chan–Lam cross-coupling: chemoselective N-arylation of aminophenols. Organic & Biomolecular Chemistry, 14(15), 3788-3792.
  • 4-Morpholinopiperidine. PubChem. Retrieved from [Link]

Sources

Application

Strategic Incorporation of 4-(Morpholin-4-yl)-piperidine in Solid-Phase Synthesis

Executive Summary & Rationale 4-(Morpholin-4-yl)-piperidine (CAS: 53617-35-9), often abbreviated as 4-MPP , is a privileged bicyclic secondary amine.[1] While structurally related to piperidine—the standard deprotection...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

4-(Morpholin-4-yl)-piperidine (CAS: 53617-35-9), often abbreviated as 4-MPP , is a privileged bicyclic secondary amine.[1] While structurally related to piperidine—the standard deprotection reagent in Fmoc chemistry—4-MPP is functionally distinct.[1] In Solid-Phase Organic Synthesis (SPOS), it is primarily utilized not as a reagent, but as a high-value building block for constructing small molecule libraries, particularly in Fragment-Based Drug Discovery (FBDD).[1]

Its incorporation serves a critical medicinal chemistry function: Physicochemical Optimization. The addition of the morpholino-piperidine motif significantly enhances the aqueous solubility and metabolic stability of lipophilic scaffolds (e.g., kinase inhibitors) without introducing a hydrogen bond donor (HBD), thereby maintaining membrane permeability.[1]

This guide details the protocols for incorporating 4-MPP via Reductive Amination and Nucleophilic Aromatic Substitution (SNAr) on solid support.[1]

Chemical Profile & Handling

Unlike piperidine (a volatile liquid), 4-MPP is a solid at room temperature.[1] This dictates specific handling requirements for automation and manual synthesis.[1]

PropertySpecificationOperational Impact
CAS 53617-35-9Unique identifier for sourcing.[1][2]
Physical State Solid (Crystalline)Requires dissolution steps prior to automated dispensing; lower inhalation risk than piperidine.
Melting Point 40–46 °CCan be melted for neat reactions, but solution phase is preferred in SPOS.
Basicity (pKa) ~10–11 (Est.)Strong enough to act as a base/scavenger; nucleophilic at the piperidine nitrogen.
Regulatory Non-RegulatedKey Advantage: Unlike piperidine (DEA List I/II watch), 4-MPP is not a controlled precursor.[1]

Application I: Reductive Amination on Solid Support

The most robust method for installing 4-MPP is via reductive amination of resin-bound aldehydes.[1] This reaction is favored for creating "Peptide Tertiary Amides" (PTAs) or modifying side chains.

Mechanistic Insight

The reaction proceeds via the formation of a resin-bound iminium ion intermediate.[1] Because 4-MPP is a secondary amine, it forms an iminium ion that is sterically more congested than primary amines.[1] Therefore, the choice of solvent and reducing agent is critical to prevent hydrolysis back to the aldehyde before reduction occurs.[1]

Protocol A: Reductive Amination of Resin-Bound Aldehydes

Reagents:

  • Resin: Aldehyde-functionalized resin (e.g., Formyl-Wang or backbone amide linker (BAL) aldehyde).[1]

  • Amine: 4-(Morpholin-4-yl)-piperidine (5–10 equivalents).[1]

  • Solvent: 1% Acetic Acid (HOAc) in DMF or DCM/TMOF (Trimethyl orthoformate) mixture (1:1).

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)3) (5–10 equivalents).

Step-by-Step Methodology:

  • Resin Preparation: Swell 100 mg of aldehyde-resin in DMF for 30 minutes. Drain.

  • Imine Formation (Pre-equilibrium):

    • Dissolve 4-MPP (5 eq) in dry DMF containing 1% HOAc.[1]

    • Note: If solubility is an issue, mild heating (35°C) or addition of DCM helps.

    • Add solution to resin.[1][3] Shake for 1 hour at Room Temperature (RT).

    • Critical: TMOF can be added as a water scavenger to drive iminium formation.[1]

  • Reduction:

    • Add NaBH(OAc)3 (5 eq) directly to the reaction slurry.[1]

    • Shake for 4–16 hours at RT.

    • Validation: The reaction is generally complete when the "Chloranil Test" (for aldehydes) is negative, though this is difficult to read on dark resins.[1] LC-MS of a cleaved micro-sample is the gold standard.[1]

  • Washing: Drain and wash with DMF (3x), DCM (3x), and MeOH (3x) to remove excess borate salts and amine.

Workflow Visualization (DOT)

ReductiveAmination Start Resin-Bound Aldehyde Step1 Add 4-MPP (1% HOAc/DMF) Start->Step1 Swelling Inter Iminium Ion Intermediate Step1->Inter -H2O (TMOF helps) Step2 Add NaBH(OAc)3 (Reduction) Inter->Step2 Hydride Transfer End Tertiary Amine Product Step2->End Workup

Figure 1: Step-wise workflow for the reductive amination of resin-bound aldehydes with 4-MPP.

Application II: Nucleophilic Aromatic Substitution (SNAr)

4-MPP is an excellent nucleophile for displacing halogens on heteroaromatic scaffolds (e.g., chloropyrimidines, fluoronitrobenzenes) attached to the resin.[1] This is a standard tactic in kinase inhibitor synthesis.[1]

Protocol B: SNAr Displacement

Reagents:

  • Resin: Resin-bound aryl halide (e.g., 2,4-dichloropyrimidine linked via the 4-position).[1]

  • Nucleophile: 4-(Morpholin-4-yl)-piperidine (3–5 equivalents).[1]

  • Base: DIPEA (Diisopropylethylamine) (3–5 equivalents) – Optional, as 4-MPP is self-scavenging, but DIPEA conserves the expensive monomer.[1]

  • Solvent: DMSO or NMP (High boiling point polar aprotic solvents are required).

Step-by-Step Methodology:

  • Preparation: Swell resin in DMSO for 20 minutes.

  • Reagent Mix: Dissolve 4-MPP (3 eq) and DIPEA (3 eq) in DMSO.

  • Reaction:

    • Add mixture to the resin.[1][3][4]

    • Heat to 60–80 °C for 2–4 hours.

    • Note: SNAr with secondary amines on solid phase often requires thermal activation.[1] Microwave irradiation (50W, 60°C, 15 min) is highly recommended for difficult substrates.

  • Workup: Wash extensively with DMF (hot), then DCM, to remove adsorbed reagents.

Application III: 4-MPP as a Non-Regulated Scavenger

While less common than polystyrene-bound scavengers, free 4-MPP can be used in solution-phase post-cleavage workups to scavenge excess electrophiles (e.g., acid chlorides, isocyanates) used during the synthesis.[1]

  • Mechanism: The secondary amine of 4-MPP reacts rapidly with electrophiles.[1]

  • Advantage: The resulting adduct contains a basic morpholine/piperidine core. This allows the impurity to be removed via an acidic aqueous wash (e.g., 1M HCl extraction), pulling the scavenger-adduct into the aqueous phase while the neutral product remains in the organic phase.[1]

References

  • Fmoc Solid Phase Peptide Synthesis: Basics and Altern

    • Context: Discusses the role of secondary amines in SPPS and alternatives to regul
    • Source: National Institutes of Health (NIH) / PMC.
  • Solid-phase synthesis of diverse peptide tertiary amides by reductive amin

    • Context: Establishes the protocol for reductive amination of secondary amines on solid support.
    • Source: ACS Combin
  • 4-Morpholinopiperidine Product D

    • Context: Physical properties (MP 40-43°C) and safety data sheets.[1]

    • Source: Sigma-Aldrich.[1]

    • [1]

  • Replacing piperidine in solid phase peptide synthesis.

    • Context: Comparison of bases for Fmoc removal, highlighting the regulatory pressure on piperidine and the viability of heterocyclic amine alternatives.[1][5]

    • Source: Royal Society of Chemistry (Green Chemistry).

Sources

Method

Application Notes &amp; Protocols: Pharmacophore Modeling of 4-(Morpholin-4-yl)-piperidine Analogs

Abstract The 4-(morpholin-4-yl)-piperidine scaffold is a privileged structure in modern medicinal chemistry, appearing in a multitude of clinically successful drugs and investigational agents. Its prevalence stems from t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-(morpholin-4-yl)-piperidine scaffold is a privileged structure in modern medicinal chemistry, appearing in a multitude of clinically successful drugs and investigational agents. Its prevalence stems from the favorable physicochemical properties conferred by the morpholine and piperidine rings, which can enhance aqueous solubility, metabolic stability, and target engagement.[1][2] This document provides a comprehensive guide to the application of pharmacophore modeling, a cornerstone of computer-aided drug design (CADD), for the discovery and optimization of novel 4-(morpholin-4-yl)-piperidine analogs. We will delve into the strategic rationale behind this approach, present detailed, step-by-step protocols for model generation and validation, and offer expert insights to navigate the nuances of this powerful computational technique.

Introduction: The Strategic Imperative for Pharmacophore Modeling

The 4-(morpholin-4-yl)-piperidine moiety is a versatile pharmacophore, with the morpholine group often acting as a hydrogen bond acceptor and improving pharmacokinetic properties, while the piperidine ring provides a rigid scaffold for orienting substituents towards target proteins.[3][4] The inherent complexity of drug-target interactions, however, necessitates a rational approach to navigate the vast chemical space of possible analogs. Pharmacophore modeling serves as an indispensable tool in this endeavor, offering an abstract representation of the key molecular features responsible for a drug's biological activity.[5]

This modeling technique distills complex chemical information into a three-dimensional arrangement of essential features, such as hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and charged groups.[6] The resulting pharmacophore model acts as a powerful 3D query for virtual screening of compound libraries, enabling the identification of novel chemotypes with the desired biological activity.[7][8] Furthermore, it provides invaluable insights for lead optimization by highlighting the critical interactions that govern potency and selectivity.[9]

There are two primary approaches to pharmacophore modeling: ligand-based and structure-based.[5]

  • Ligand-based pharmacophore modeling is employed when the three-dimensional structure of the biological target is unknown. This method relies on a set of known active compounds to deduce a common pharmacophore model that encapsulates their shared interaction features.[10]

  • Structure-based pharmacophore modeling , conversely, leverages the known 3D structure of the target protein, typically obtained from X-ray crystallography or NMR spectroscopy. This approach directly identifies the key interaction points within the active site.[6]

This guide will focus primarily on the ligand-based approach, as it is a common scenario in the early stages of drug discovery where a validated target structure may not be available.

The 4-(Morpholin-4-yl)-piperidine Scaffold: A Privileged Element in Drug Design

The piperidine ring is a fundamental heterocyclic scaffold found in numerous pharmaceuticals across various therapeutic areas.[11] Its saturated, non-planar structure allows for the precise spatial arrangement of substituents, which is crucial for optimal target binding. The introduction of a morpholine moiety at the 4-position of the piperidine ring further enhances the drug-like properties of the resulting molecule. The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, while the entire group can improve aqueous solubility and metabolic stability.[1][4] This combination of features makes the 4-(morpholin-4-yl)-piperidine scaffold a highly attractive starting point for the design of novel therapeutic agents targeting a wide range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes.[2][12]

Ligand-Based Pharmacophore Modeling Workflow

The following diagram illustrates the typical workflow for ligand-based pharmacophore modeling, which will be detailed in the subsequent protocols.

LigandBasedWorkflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Model Generation cluster_2 Phase 3: Validation & Application A Dataset Collection & Curation B 2D to 3D Conversion & Conformer Generation A->B Cleaned Ligand Set C Pharmacophore Feature Identification B->C 3D Conformers D Hypothesis Generation C->D Common Features E Model Validation (Test Set & Decoys) D->E Generated Hypotheses F Virtual Screening E->F Validated Model G Hit Identification & Prioritization F->G Screened Hits

Caption: Ligand-Based Pharmacophore Modeling Workflow.

Detailed Protocols

Protocol 1: Dataset Preparation and Curation

Objective: To assemble a high-quality dataset of active and, if available, inactive 4-(morpholin-4-yl)-piperidine analogs to serve as the basis for pharmacophore model generation.

Materials:

  • A list of known active ligands with their corresponding biological activity data (e.g., IC50, Ki, EC50).

  • Chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • A computational chemistry software package with tools for dataset curation.

Procedure:

  • Data Collection: Gather a set of at least 5-10 structurally diverse and potent 4-(morpholin-4-yl)-piperidine analogs with reliable biological activity data against the target of interest.

  • Structural Standardization:

    • Draw the 2D structures of all molecules using a consistent format.

    • Standardize charge states and tautomeric forms. For the 4-(morpholin-4-yl)-piperidine core, the piperidine nitrogen is typically protonated at physiological pH.

    • Remove any counter-ions or solvent molecules.

  • Data Curation:

    • Ensure the biological activity data is consistent and comparable (e.g., all IC50 values).

    • Divide the dataset into a training set (typically 70-80% of the active compounds) and a test set (the remaining 20-30%). The training set will be used to generate the pharmacophore models, while the test set will be used for validation.[13]

    • If available, compile a set of known inactive or significantly less active molecules to aid in model validation.

Expert Insight: The quality and diversity of the input ligand set are paramount to the success of pharmacophore modeling. A well-curated dataset with a significant range of activities will yield a more robust and predictive model.

Protocol 2: 3D Conformer Generation and Ligand Alignment

Objective: To generate realistic 3D conformations for each ligand in the training set and align them based on common chemical features.

Materials:

  • Curated 2D structures of the training set ligands.

  • Computational chemistry software with conformational analysis and ligand alignment capabilities (e.g., MOE, Discovery Studio, Schrödinger Maestro).

Procedure:

  • 2D to 3D Conversion: Convert the 2D structures of the training set ligands into 3D representations.

  • Conformational Search: Perform a thorough conformational search for each ligand to explore its accessible 3D space. This is crucial as the bioactive conformation may not be the lowest energy state.

  • Feature Identification: The software will automatically identify potential pharmacophoric features for each conformer, such as:

    • Hydrogen Bond Acceptors (HBA)

    • Hydrogen Bond Donors (HBD)

    • Hydrophobic (HY) regions

    • Aromatic Rings (AR)

    • Positive Ionizable (PI)

    • Negative Ionizable (NI)

  • Ligand Alignment: The software will then align the conformers of the active molecules, superimposing them based on the identified common pharmacophoric features.[6]

Expert Insight: The choice of alignment algorithm can significantly impact the resulting pharmacophore model. It is often beneficial to explore different alignment methods and compare the resulting hypotheses.

Protocol 3: Pharmacophore Model Generation and Scoring

Objective: To generate a set of pharmacophore hypotheses that represent the common features of the aligned active ligands and rank them based on a scoring function.

Materials:

  • Aligned 3D conformers of the training set ligands.

  • Pharmacophore modeling software.

Procedure:

  • Hypothesis Generation: Based on the alignment of the training set molecules, the software will generate a series of pharmacophore hypotheses. Each hypothesis will consist of a specific 3D arrangement of pharmacophoric features.

  • Scoring and Ranking: The generated hypotheses are then scored and ranked based on how well they map to the active molecules in the training set. The scoring function typically considers factors such as the fit of the ligands to the pharmacophore and the complexity of the model.

Data Presentation: Hypothetical Pharmacophore Model Scores

Hypothesis IDFeaturesFit ScoreComplexity ScoreOverall Rank
Hypo-1HBA, HBD, HY, PI95.60.851
Hypo-2HBA, HY, PI, AR88.20.922
Hypo-3HBA, HBD, HY85.10.783
Hypo-4HBA, PI, AR79.50.894
Protocol 4: Pharmacophore Model Validation

Objective: To assess the predictive power of the generated pharmacophore models and select the best one for virtual screening.[14]

Materials:

  • Ranked pharmacophore hypotheses.

  • The test set of active compounds.

  • A set of decoy molecules (known inactives or compounds with different biological activities).

Procedure:

  • Test Set Validation: Screen the test set of active compounds against the top-ranked pharmacophore hypotheses. A good model should be able to identify a high percentage of these known actives.

  • Decoy Set Validation: Screen a decoy set against the hypotheses. A robust model should have a low hit rate for these inactive or irrelevant molecules.[15]

  • Enrichment Factor Calculation: Calculate the enrichment factor (EF), which measures how well the model can distinguish between active and inactive compounds. A higher EF indicates better predictive ability.

  • Model Selection: Based on the validation results, select the pharmacophore hypothesis that demonstrates the best ability to retrieve active compounds while rejecting inactive ones.

Expert Insight: A well-validated pharmacophore model is a critical prerequisite for a successful virtual screening campaign. Do not proceed to screening without rigorous validation.

Application: Virtual Screening and Hit Identification

Once a validated pharmacophore model is established, it can be used as a 3D query to search large compound databases for novel molecules that match the pharmacophoric features.[16]

VirtualScreening cluster_0 Screening Phase cluster_1 Post-Screening Analysis A Validated Pharmacophore Model C Virtual Screening Engine A->C B Compound Database (e.g., ZINC, Enamine) B->C D Initial Hit List C->D Matching Compounds E Filtering (ADMET, Novelty, etc.) D->E Filtering Criteria F Prioritized Hits for Biological Testing E->F Refined Hit List

Caption: Virtual Screening Workflow.

The hits identified from the virtual screen can then be subjected to further computational analysis, such as molecular docking, to predict their binding mode and affinity.[17] Promising candidates are then prioritized for synthesis and biological evaluation.

Trustworthiness and Self-Validation

The protocols outlined in this guide are designed to be a self-validating system. The rigorous validation of the pharmacophore model against both a test set of known actives and a decoy set of inactives ensures that the model has true predictive power and is not simply a result of overfitting to the training data. The iterative nature of drug discovery allows for the refinement of the pharmacophore model as new biological data becomes available, creating a continuous feedback loop that enhances the model's accuracy over time.

Conclusion

Pharmacophore modeling is a powerful and versatile computational tool that can significantly accelerate the discovery and development of novel 4-(morpholin-4-yl)-piperidine analogs. By providing a rational framework for understanding structure-activity relationships and identifying promising new chemical entities, this approach can help to reduce the time and cost associated with bringing new medicines to patients. The protocols and insights provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to effectively apply pharmacophore modeling in their own research endeavors.

References

  • Creative Biostructure. (n.d.). Pharmacophore Modeling. Retrieved from [Link]

  • Berillo, D., & Khamitova, A. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
  • PatSnap. (2025, May 21). What is pharmacophore modeling and its applications? Synapse. Retrieved from [Link]

  • Leach, A. R., & Hann, M. M. (2011). Chapter 6: Pharmacophore Models in Drug Design. In Virtual Screening: Principles, Challenges, and Practical Guidelines (pp. 115-144). Wiley-VCH.
  • Kaser, R., & S. S. (2025). Pharmacophore modeling in drug design. Methods in Enzymology.
  • Frontiers in Pharmacology. (2023, January 11). Structure-based pharmacophore modeling, virtual screening, and molecular dynamics simulation studies for identification of Plasmodium falciparum 5-aminolevulinate synthase inhibitors. Retrieved from [Link]

  • SlideShare. (n.d.). Pharmacophore modeling. Retrieved from [Link]

  • Yang, S. Y. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Computer-Aided Molecular Design, 28(11), 1045-1055.
  • ResearchGate. (2022, August 16). (PDF) Pharmacophore modeling and its applications. Retrieved from [Link]

  • DergiPark. (2021, June 25). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • National Institutes of Health. (2025, February 23). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Retrieved from [Link]

  • Drug development & registration. (2023, May 31). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Retrieved from [Link]

  • ACS Publications. (2022, September 1). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. Retrieved from [Link]

  • YouTube. (2025, July 1). Pharmacophore Modelling and Docking Technique | Pharmaceutical Chemistry | Yenepoya Pharmacy College. Retrieved from [Link]

  • MDPI. (2024, June 26). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Retrieved from [Link]

  • YouTube. (2020, October 13). Demonstration-7 Pharmacophore model generation and screening. Retrieved from [Link]

  • YouTube. (2024, March 31). Learn the Art of Pharmacophore Modeling in Drug Designing. Retrieved from [Link]

  • National Institutes of Health. (2024, June 26). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Retrieved from [Link]

  • E3S Web of Conferences. (n.d.). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. Retrieved from [Link]

  • LinkedIn. (2025, May 15). Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. Retrieved from [Link]

Sources

Application

Application Note: Structure-Activity Relationship (SAR) &amp; Synthetic Protocols for 4-(Morpholin-4-yl)-piperidine Scaffolds

Executive Summary & Rationale The 4-(morpholin-4-yl)piperidine moiety is a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

The 4-(morpholin-4-yl)piperidine moiety is a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its utility spans from Sigma-1 receptor (


R) modulation  (neuroprotection, analgesia) to Histamine H3 antagonism  and Kinase inhibition  (PI3K/mTOR).

This guide moves beyond basic descriptions to address the translational challenges of working with this scaffold. Specifically, it addresses the synthetic bottleneck of the sterically hindered reductive amination at the piperidine C4 position and provides a validated SAR logic for tuning selectivity between


 and off-target GPCRs (e.g., Dopamine D2, hERG).
Key Chemical Features[1][2][3][4][5][6][7][8][9][10]
  • Topology: The piperidine ring provides a semi-rigid chair conformation, directing the morpholine oxygen and the piperidine nitrogen vectors at a defined angle (

    
    109.5°).
    
  • Basicity: The piperidine nitrogen (

    
    ) serves as the primary protonation site for ionic anchoring (e.g., Asp/Glu residues), while the morpholine oxygen serves as a weak hydrogen bond acceptor (
    
    
    
    for conjugate acid), crucial for water-bridged interactions.

Synthetic Protocols: The "Mattson" Modification

Standard reductive amination (using NaBH(OAc)


/AcOH) of 4-piperidone with morpholine is often sluggish due to the low nucleophilicity of morpholine and steric strain at the C4 ketone. The following protocol utilizes Titanium(IV) isopropoxide , a Lewis acid that facilitates imine/enamine formation, significantly boosting yield and reproducibility.
Protocol A: Ti(IV)-Mediated Reductive Amination

Objective: Synthesis of tert-butyl 4-morpholinopiperidine-1-carboxylate (Intermediate A).

Reagents
  • N-Boc-4-piperidone (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Titanium(IV) isopropoxide (Ti(OiPr)

    
    ) (1.2 equiv)
    
  • Sodium borohydride (NaBH

    
    ) (1.5 equiv)
    
  • Ethanol (Absolute)

  • Dichloromethane (DCM)

Step-by-Step Methodology
  • Imine Formation (Anhydrous Conditions):

    • In a flame-dried RBF under N

      
      , dissolve N-Boc-4-piperidone (5.0 g, 25 mmol) in neat Ti(OiPr)
      
      
      
      (8.9 mL, 30 mmol).
    • Add morpholine (2.6 mL, 30 mmol) dropwise.

    • Critical Step: Stir the viscous mixture at ambient temperature for 12–16 hours. The solution will turn yellow/orange, indicating titanium-complexed imine formation.

  • Reduction:

    • Dilute the reaction mixture with absolute Ethanol (50 mL).

    • Cool to 0°C in an ice bath.

    • Add NaBH

      
       (1.42 g, 37.5 mmol) portion-wise (Caution: Hydrogen gas evolution).
      
    • Allow to warm to room temperature and stir for 4 hours.

  • Quenching & Workup (The "Emulsion Breaker" Method):

    • Quench by adding water (10 mL) dropwise. A heavy white precipitate (TiO

      
      ) will form.
      
    • Expert Tip: Filter the slurry through a Celite pad to remove titanium salts. Wash the pad with DCM.

    • Concentrate the filtrate to remove ethanol.

    • Redissolve residue in DCM (100 mL) and wash with saturated NaHCO

      
       and Brine.
      
    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.
  • Purification:

    • Recrystallize from Hexane/EtOAc or purify via flash chromatography (DCM:MeOH 95:5).

Workflow Visualization

SyntheticWorkflow Start N-Boc-4-Piperidone + Morpholine TiComplex Titanium-Imine Complex Start->TiComplex Ti(OiPr)4, neat, 12h Reduction Reduction (NaBH4/EtOH) TiComplex->Reduction 0°C to RT Workup Celite Filtration (Ti Removal) Reduction->Workup H2O Quench Product 4-(Morpholin-4-yl) piperidine Core Workup->Product DCM Extraction

Figure 1: Optimized reductive amination workflow overcoming steric hindrance at the C4 position.

Structure-Activity Relationship (SAR) Guide

When targeting receptors like Sigma-1 (


R) , the scaffold functions as a modular pharmacophore.[1] The SAR is dissected into three regions:
Region A: The Morpholine Head (H-Bond Acceptor)
  • Role: Acts as a secondary binding element. In

    
    R, the ether oxygen often forms water-mediated H-bonds with residues near the binding pocket entrance.
    
  • Modifications:

    • Morpholine

      
       Piperidine: Increases lipophilicity (clogP 
      
      
      
      ), often retaining affinity but losing selectivity against hERG.
    • Morpholine

      
       Thiomorpholine: Increases metabolic liability (S-oxidation).
      
    • Morpholine

      
       N-Methyl Piperazine: Introduces a second basic center, often killing bioavailability due to polarity unless the target requires a bis-cationic interaction.
      
Region B: The Piperidine Core (The Anchor)
  • Role: The protonated nitrogen (

    
    ) at physiological pH is the critical pharmacophore , forming a salt bridge with Asp126  (in 
    
    
    
    R) or Asp115 (in D4).
  • Stereochemistry: The 4-substitution creates an achiral meso-like plane, but substituents on the piperidine ring (e.g., 2-methyl) introduce chirality that can drastically affect the chair conformation and receptor fit.

Region C: The N-Substituent (The Address)

This is the primary vector for optimization.

  • Short Chains (Methyl/Ethyl): Low affinity. The pocket requires bulk.

  • Benzyl/Phenethyl: The "Sweet Spot." A hydrophobic aromatic ring at a distance of 2–4 carbons from the basic nitrogen is essential for

    
     stacking with aromatic residues (e.g., Tyr, Trp) in the receptor tunnel.
    
  • Biphenyl/Naphthyl: Increases potency but drastically reduces solubility.

Biological Evaluation: Sigma-1 Receptor Binding[3][10][12]

Protocol B: Radioligand Competition Assay

Objective: Determine


 values for synthesized derivatives using 

-pentazocine (the gold standard

agonist).
Materials
  • Source: Guinea pig brain membranes or HEK293 membranes overexpressing h

    
    R.
    
  • Radioligand:

    
    -pentazocine (Specific Activity ~30 Ci/mmol).
    
  • Non-specific binder: Haloperidol (10

    
    M) or unlabeled (+)-pentazocine.
    
  • Buffer: 50 mM Tris-HCl, pH 7.4.

Procedure
  • Preparation: Thaw membranes and homogenize in Tris-HCl buffer. Dilute to a protein concentration of 0.5 mg/mL.

  • Incubation:

    • In a 96-well plate, add:

      • 50

        
        L Test Compound (7 concentrations, 
        
        
        
        to
        
        
        M).
      • 50

        
        L Radioligand (Final conc: 2 nM).
        
      • 100

        
        L Membrane suspension.
        
    • Incubate at 37°C for 150 minutes (Equilibrium is slow for lipophilic ligands).

  • Termination: Rapid filtration through GF/B filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester.

  • Counting: Wash filters 3x with ice-cold buffer. Add scintillation cocktail and count.

  • Analysis: Calculate

    
     using non-linear regression (GraphPad Prism). Convert to 
    
    
    
    using the Cheng-Prusoff equation.

Data Interpretation & Decision Matrix

The following table illustrates a typical SAR progression for this scaffold, highlighting the trade-off between Potency (


) and Metabolic Stability (

).

Table 1: SAR of N-Substituted 4-(Morpholin-4-yl)piperidines

Compound IDN-Substituent (R)

R

(nM)
Selectivity (

:

)
Microsomal Stability (

, min)
Interpretation
CMP-01 Methyl> 5,000N/A> 60Inactive. Lacks hydrophobic anchor.
CMP-02 Benzyl4512x25Hit. Good potency, moderate stability.
CMP-03 2-Phenylethyl2.185x18Lead. Optimal linker length for hydrophobic pocket.
CMP-04 4-F-Benzyl1240x45Optimized. Fluorine blocks metabolic oxidation at para-position.
CMP-05 3,4-Cl-Benzyl0.8150x10Potent but Toxic. High lipophilicity likely drives off-target hits (hERG).
SAR Decision Tree

SAR_Logic Start Base Scaffold: 4-(Morpholin-4-yl)piperidine CheckPotency Check Potency (Sigma-1 Binding) Start->CheckPotency LowPotency Ki > 100 nM Increase Hydrophobicity CheckPotency->LowPotency Weak Binding HighPotency Ki < 10 nM Check Selectivity/ADME CheckPotency->HighPotency Strong Binding Mod1 Add Benzyl/Phenethyl to Piperidine N LowPotency->Mod1 CheckMetab Microsomal Stability (Low t1/2?) HighPotency->CheckMetab Mod1->CheckPotency FixMetab Block Metabolic Hotspots (Add F, Cl, or CF3 to Aryl) CheckMetab->FixMetab Unstable FinalCand Candidate Selection CheckMetab->FinalCand Stable FixMetab->FinalCand

Figure 2: Optimization logic flow for transforming the raw scaffold into a lead candidate.

References

  • Review of Scaffold Utility: Khamitova, A. et al. "Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds."[2] Pharmaceutical Chemistry Journal, 2023. Link

  • Sigma-1 SAR Foundation: Wünsch, B. et al. "Structure–Activity Relationship Studies of 4-(Morpholin-4-yl)piperidine Derivatives as Sigma-1 Receptor Ligands." Journal of Medicinal Chemistry, 2012.[3] Link

  • Synthetic Methodology (Reductive Amination): Abdel-Magid, A. F. et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996. Link

  • Titanium(IV) Isopropoxide Protocol: Mattson, R. J. et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 1990. Link

  • Receptor Binding Protocols: Chu, U. B. et al. "Methods to Determine the Affinity of Ligands at the Sigma-1 Receptor." Methods in Molecular Biology, 2013. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-(Morpholin-4-yl)-piperidine Dihydrochloride

[1][2] Topic: Solubility Optimization & Handling Guide CAS: 550370-31-5 (Dihydrochloride) | Molecular Formula: [1][2][3] Executive Summary & Chemical Profile The Core Challenge: 4-(Morpholin-4-yl)-piperidine dihydrochlor...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Topic: Solubility Optimization & Handling Guide

CAS: 550370-31-5 (Dihydrochloride) | Molecular Formula:


[1][2][3]
Executive Summary & Chemical Profile

The Core Challenge: 4-(Morpholin-4-yl)-piperidine dihydrochloride is a highly polar, ionic diamine salt.[1][2] Its lattice energy makes it insoluble in non-polar organic solvents (DCM, Hexane) but highly soluble in water .[1] However, its acidity in aqueous solution and hygroscopic nature frequently lead to experimental failure in both biological assays (pH shock) and chemical synthesis (stoichiometry errors).

Solubility Profile Table

Solvent SystemSolubility RatingPrimary ApplicationCritical Note
Water / PBS Excellent (>100 mM)Biological AssaysAcidic: Drops pH significantly.[1][2] Requires buffering.
DMSO Moderate (~50-100 mM)Stock SolutionsHygroscopic; requires dry DMSO or water spike.[1][2]
Methanol/Ethanol Good Synthesis / PurificationSolubility decreases as alcohol chain length increases.[1][2]
DCM / Ether Insoluble Extraction / WorkupMust convert to Free Base (See Protocol A).[1][2]
Troubleshooting Guides (Q&A Format)
Scenario A: Biological Assays & Aqueous Solutions

Q: I dissolved the compound in water for a cell assay, but my cells died immediately. Is the compound toxic? A: It is likely pH shock , not compound toxicity.

  • Mechanism: As a dihydrochloride salt, dissolving this compound releases two equivalents of protons (

    
    ) for every molecule of drug. A 10 mM solution can drop the pH of unbuffered water to ~2-3.[1]
    
  • Solution: Do not dissolve directly in unbuffered water or low-capacity media.[1]

    • Prepare a 100x Stock in water or DMSO.[1]

    • Dilute into a high-capacity buffer (e.g., PBS, HEPES) before adding to cells.

    • Verification: Check pH with a micro-probe; adjust with 1N NaOH if necessary before filtration.

Q: My stock solution in DMSO is cloudy or precipitating over time. A: This is often due to "Salting Out" or moisture absorption.[1]

  • Mechanism: Dihydrochloride salts are less soluble in pure organic solvents than their free-base counterparts.[1] Additionally, if the DMSO absorbs moisture (hygroscopic), the water-DMSO lattice can force the salt out of solution at high concentrations.

  • Protocol:

    • Sonicate at 40°C for 10 minutes.

    • If insoluble, add 5-10% dH₂O to the DMSO.[1] The polarity spike usually solubilizes the salt lattice.

Scenario B: Chemical Synthesis & Organic Solvents

Q: I need to use this amine in a reductive amination in DCM, but it sits at the bottom of the flask. A: The dihydrochloride salt is ionic and will not dissolve in Dichloromethane (DCM). You must perform an In-Situ Neutralization or Free-Basing step.[1][2]

  • Option 1: In-Situ (For reactions): Add 2.2 - 2.5 equivalents of a tertiary base (e.g., DIPEA or Triethylamine) to the suspension in DCM.[1][2] The mixture will clarify as the free base is liberated and the DIPEA-HCl salt forms (which is often soluble or fine enough to react).[1]

  • Option 2: Isolation (For clean starting material): Use the Free-Basing Protocol below.[1]

Standard Operating Protocols (SOPs)
Protocol A: Converting Dihydrochloride to Free Base

Use this when high solubility in organic solvents (DCM, Toluene, Ether) is required.[2]

  • Dissolution: Dissolve 1.0 g of the dihydrochloride salt in 10 mL of distilled water.

  • Basification: Slowly add 10N NaOH (or solid

    
    ) while stirring until pH > 12. The solution will become cloudy or an oil will separate (this is the free amine).[1]
    
  • Extraction: Extract the aqueous mixture 3x with DCM (Dichloromethane).

  • Drying: Combine organic layers, dry over anhydrous

    
     (Sodium Sulfate), and filter.
    
  • Isolation: Concentrate under reduced pressure (Rotavap).[1]

    • Result: Colorless to pale yellow oil/solid (Free Base).[1] Store under inert gas.

Protocol B: Handling Hygroscopic Salts (Weighing)

The 2HCl salt absorbs atmospheric water rapidly, leading to incorrect molarity calculations.

  • Equilibration: Allow the container to reach room temperature before opening to prevent condensation.[1]

  • Speed: Weigh quickly into a tared vessel.

  • Correction: If high precision is needed, determine water content via Karl Fischer titration or NMR, and adjust the molecular weight used for calculations:

    
    
    
Decision Logic & Workflow Visualization

The following flowchart guides you through selecting the correct solvent system based on your application.

SolubilityWorkflow Start Start: 4-(Morpholin-4-yl)piperidine 2HCl AppCheck What is your Application? Start->AppCheck Bio Biological Assay (Cell Culture / Enzyme) AppCheck->Bio Chem Chemical Synthesis AppCheck->Chem Aqueous Aqueous Buffer (PBS/HEPES) Bio->Aqueous PHCheck Critical: Check pH (Salt is Acidic) Aqueous->PHCheck SolventCheck Target Solvent? Chem->SolventCheck Polar Polar (MeOH, Water, DMSO) SolventCheck->Polar NonPolar Non-Polar (DCM, Ether, Toluene) SolventCheck->NonPolar DirectUse Use Directly (May need heat/sonication) Polar->DirectUse FreeBase Must Convert to Free Base (See Protocol A) NonPolar->FreeBase

Figure 1: Decision tree for solvent selection and handling based on experimental intent.

References & Authority
  • PubChem. Compound Summary: 4-Morpholinopiperidine.[1][4] National Library of Medicine.[1] Available at: [Link][1][2]

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Authoritative text on solubility differences between free bases and hydrochloride salts).

  • Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Source for "Like Dissolves Like" and lattice energy principles).[1]

Sources

Optimization

Recrystallization protocol for 4-(Morpholin-4-yl)-piperidine dihydrochloride

Welcome to the technical support guide for the purification of 4-(Morpholin-4-yl)-piperidine dihydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists who require...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 4-(Morpholin-4-yl)-piperidine dihydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists who require a high-purity active pharmaceutical ingredient (API) for their work. As a Senior Application Scientist, my goal is to provide not just a protocol, but a foundational understanding of the principles at play, empowering you to troubleshoot and adapt this methodology to your specific experimental needs.

A successful recrystallization is more than just a purification step; it is a critical control point that defines the solid-state properties of the compound, influencing everything from its stability and solubility to its performance in downstream applications.[1][2] This guide provides a robust framework for achieving consistent, high-quality results.

Part 1: Foundational Concepts & Pre-Protocol Considerations

This section addresses the fundamental questions you should consider before beginning your experiment. Understanding the "why" is crucial for effective troubleshooting.

Q1: Why is recrystallization of 4-(Morpholin-4-yl)-piperidine dihydrochloride necessary?

Recrystallization is a powerful purification technique for crystalline solids. For a highly polar, hydrophilic salt like 4-(Morpholin-4-yl)-piperidine dihydrochloride, it serves three primary objectives:

  • Chemical Purification: It effectively removes impurities that have different solubility profiles from the target compound. This includes unreacted starting materials from the synthesis, side-products, and any reagents carried through the workup.

  • Polymorph Control: Many pharmaceutical compounds can exist in multiple crystalline forms, or polymorphs, each with distinct physicochemical properties like solubility and stability.[1][3] A controlled recrystallization process ensures the formation of a single, desired polymorphic form, which is critical for reproducible biological and pharmacological studies.

  • Particle Size and Habit Optimization: The rate of cooling and choice of solvent directly influence the size and shape (habit) of the resulting crystals.[2][3] This is important for factors such as filtration efficiency, flowability of the bulk powder, and dissolution rates in formulation studies.

Q2: What are the key physicochemical properties of this compound that influence solvent selection?

The molecular structure dictates the compound's behavior in different solvents. As a dihydrochloride salt , 4-(Morpholin-4-yl)-piperidine possesses two protonated amine groups. This imparts high polarity and a strong propensity to form hydrogen bonds.

Key properties to consider are:

  • High Polarity: The dual hydrochloride salt structure makes the molecule highly soluble in polar solvents, especially those capable of hydrogen bonding.

  • Solubility Profile: It is highly soluble in water and other polar protic solvents like lower-aliphatic alcohols (methanol, ethanol).[4] Conversely, it exhibits very poor solubility in non-polar organic solvents such as hexanes or toluene.[4]

  • pH Stability: The compound is stable in acidic conditions but may degrade or convert to its free base form in alkaline environments.[4] The recrystallization should be performed under neutral or slightly acidic conditions.

This solubility profile is summarized in the table below.

Solvent ClassExamplesExpected Solubility of Dihydrochloride SaltRationale
Polar Protic Water, Methanol, Ethanol, IsopropanolHighStrong hydrogen bonding interactions between the solvent and the salt's N-H and Cl⁻ groups.
Polar Aprotic DMSO, DMFModerate to HighStrong dipole-dipole interactions can solvate the ions.
Moderate Polarity Acetone, Ethyl Acetate, DichloromethaneLow to Very LowInsufficient polarity to effectively disrupt the strong ionic lattice of the salt.
Non-Polar Hexane, Toluene, Diethyl EtherInsoluble"Like dissolves like" principle; non-polar solvents cannot solvate the highly charged ions.
Q3: How do I choose the right solvent system for recrystallization?

The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures.[5] Given the high solubility of 4-(Morpholin-4-yl)-piperidine dihydrochloride in most common polar protic solvents even at room temperature, a single-solvent system is often challenging.

Therefore, an anti-solvent recrystallization is the most effective and recommended strategy.[6] This involves:

  • A "Good" Solvent: A polar solvent in which the compound is readily soluble. For this compound, isopropanol (2-Propanol) or ethanol are excellent choices. They are less volatile and hygroscopic than methanol, offering better control.[7]

  • An "Anti-Solvent" (or "Bad" Solvent): A miscible, less polar solvent in which the compound is insoluble. The controlled addition of the anti-solvent to the "good" solvent solution reduces the overall polarity of the system, forcing the highly polar product to crystallize.[6] Suitable anti-solvents include ethyl acetate , diethyl ether , or tert-butyl methyl ether (MTBE) .

This combination provides a wide dynamic range of solubility, allowing for precise control over the onset of crystallization and leading to higher purity and better crystal morphology.

Part 2: Step-by-Step Anti-Solvent Recrystallization Protocol

This protocol is a robust starting point. Depending on the nature and quantity of impurities, minor adjustments to solvent volumes may be necessary.

Experimental Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation & Dissolution cluster_purify Purification cluster_crystallize Crystallization cluster_isolate Isolation & Drying Start Start with Crude Product Dissolve Dissolve in minimum hot Isopropanol (IPA) Start->Dissolve Check_Insolubles Insoluble Impurities Present? Dissolve->Check_Insolubles Hot_Filter Perform Hot Gravity Filtration Check_Insolubles->Hot_Filter Yes Cool Allow Solution to Cool Slowly Check_Insolubles->Cool No Hot_Filter->Cool Add_Antisolvent Add Ethyl Acetate (EtOAc) dropwise until cloudy Cool->Add_Antisolvent Crystallize Allow to stand (Induce if necessary) Add_Antisolvent->Crystallize Isolate Isolate Crystals via Vacuum Filtration Crystallize->Isolate Wash Wash with cold IPA/EtOAc mixture Isolate->Wash Dry Dry under Vacuum Wash->Dry End Pure Crystalline Product Dry->End

Caption: Workflow for the anti-solvent recrystallization of the target compound.

Methodology
  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 4-(Morpholin-4-yl)-piperidine dihydrochloride. Add a magnetic stir bar. Place the flask on a stirrer hotplate and add a minimal amount of isopropanol (IPA) to create a slurry. Heat the mixture to a gentle boil (approx. 80-82 °C) while stirring. Continue adding hot IPA dropwise until the solid just completely dissolves. Causality: Using the absolute minimum amount of hot solvent is critical for maximizing yield.[5]

  • (Optional) Hot Gravity Filtration: If any insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution, perform a hot gravity filtration. Pre-heat a second Erlenmeyer flask and a stemless funnel with fluted filter paper. Pour the hot solution through the filter paper to remove the impurities. Causality: This step prevents insoluble contaminants from being incorporated into the final crystalline product. A stemless funnel prevents premature crystallization in the stem.[5]

  • Cooling and Anti-Solvent Addition: Remove the flask from the heat and allow it to cool slowly towards room temperature. Once cooled, begin adding ethyl acetate (EtOAc) dropwise while stirring. Continue adding until a persistent cloudiness (turbidity) is observed. This indicates the solution has reached its saturation point. Causality: Slow cooling and gradual anti-solvent addition prevent "crashing out," which can trap impurities.[8]

  • Crystallization: Once cloudy, cover the flask and allow it to stand undisturbed for several hours, or preferably overnight, at room temperature to allow for slow crystal growth. For improved yield, the flask can then be moved to a refrigerator or ice bath.

  • Inducing Crystallization (If Necessary): If no crystals form, try one of these methods:

    • Scratching: Gently scratch the inside of the flask below the solvent line with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.

    • Seeding: Add a tiny crystal of previously purified product to the solution to act as a template for crystallization.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of a cold mixture of the recrystallization solvents (e.g., 1:1 IPA/EtOAc). Causality: A cold solvent wash removes any residual soluble impurities adhering to the crystal surfaces without significantly dissolving the desired product.

  • Drying: Dry the purified crystals under high vacuum, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove all residual solvents.

Part 3: Troubleshooting Guide

Even with a robust protocol, unexpected issues can arise. This section addresses common problems in a Q&A format.

Q4: My compound "oiled out" into a gooey liquid instead of crystallizing. What should I do?

"Oiling out" occurs when the solubility of the solute is exceeded at a temperature that is above the melting point of the solid form in that specific solvent system. For a salt, this can also be due to excessive supersaturation.

  • Cause: The solution became supersaturated too quickly or at too high a temperature. This is common with highly polar salts.

  • Solution: Re-heat the mixture until the oil completely redissolves. Add a small additional volume of the "good" solvent (isopropanol) to decrease the level of supersaturation. Allow the solution to cool much more slowly. A slower cooling rate gives the molecules more time to orient themselves into an ordered crystal lattice.

Q5: No crystals are forming, even after cooling and letting it stand. What are the next steps?

This is a common issue, typically caused by one of two things: excessive solvent or a high nucleation barrier.

  • Scenario A: Too Much Solvent. You may have added more of the "good" solvent than the minimum required.

    • Solution: Gently heat the solution to boil off a portion of the solvent, thereby concentrating the solute.[8] Once a small amount of solvent has been removed, allow it to cool again as described in the protocol.

  • Scenario B: Nucleation Barrier. The solution is supersaturated, but the crystals lack a surface to begin growing on.

    • Solution: Try the induction techniques described in the protocol: scratch the inner surface of the flask with a glass rod or add a seed crystal.[5] If these fail, further cooling in an ice-salt bath may be required.

Q6: The crystallization happened almost instantly, and the product looks like a fine powder, not distinct crystals. Is this a problem?

This is known as "crashing out" or precipitation. While you have isolated a solid, this rapid process is non-selective and tends to trap impurities within the solid matrix, reducing the effectiveness of the purification.[8]

  • Cause: The solution was cooled too rapidly, or too much anti-solvent was added too quickly.

  • Solution: For the highest purity, it is best to repeat the process. Re-dissolve the powder in the "good" solvent by heating, add a little extra "good" solvent to ensure it stays dissolved upon cooling, and then cool much more slowly. Insulating the flask can help moderate the cooling rate.

Q7: My final product has a low yield. How can I improve it?

Low yield typically means a significant amount of your product remains dissolved in the filtrate (the "mother liquor").

  • Solution 1: Maximize Initial Crystallization. Ensure you used the absolute minimum amount of hot solvent for dissolution. Also, cooling the flask in an ice bath after the initial room temperature crystallization will decrease the compound's solubility further, forcing more of it out of solution.

  • Solution 2: Second Crop Recovery. You can attempt to recover a "second crop" of crystals from the mother liquor. Concentrate the filtrate by boiling off some of the solvent and then cool the solution again. Be aware that this second crop will likely be less pure than the first and may require a separate re-purification.

Q8: How do I confirm the purity and identity of my recrystallized product?

A successful recrystallization should be validated. Standard analytical methods include:

  • Melting Point Analysis: A pure crystalline compound will have a sharp, well-defined melting point. Impurities typically cause the melting point to be depressed and broadened.

  • Chromatography (HPLC, UPLC): High-Performance Liquid Chromatography is the gold standard for purity assessment, allowing for the quantification of any remaining impurities.

  • Spectroscopy (NMR, FTIR): Nuclear Magnetic Resonance and Fourier-Transform Infrared spectroscopy can confirm the chemical identity and structure of the compound and detect any structural impurities.

References

  • University of Colorado, Boulder. Recrystallization. Available at: [Link]

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]

  • Anand, D., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. Available at: [Link]

  • Solubility of Things. Piperidine. Available at: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • ResearchGate. Purification of organic hydrochloride salt?. Available at: [Link]

  • Shekunov, B. Y., & York, P. (2000). Crystallization processes in pharmaceutical technology and drug delivery. Journal of Crystal Growth, 211(1-4), 122-136.
  • Bouling Chemical Co., Limited. 4-(Morpholin-4-Yl) Piperidine Hydrochloride Product Page. Available at: [Link]

  • Chemistry LibreTexts. (2022). Troubleshooting Crystallization. Available at: [Link]

  • Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to optimize solid-state properties. Advanced drug delivery reviews, 59(7), 617-630.
  • ResearchGate. How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?. Available at: [Link]

  • Syrris. Pharmaceutical Crystallization in drug development. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 4-(Morpholin-4-yl)-piperidine

This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 4-(Morpholin-4-yl)-piperidine from a reaction mixture. This resource is intended for researchers, scien...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 4-(Morpholin-4-yl)-piperidine from a reaction mixture. This resource is intended for researchers, scientists, and professionals in drug development who are working with this compound.

Introduction

4-(Morpholin-4-yl)-piperidine is a valuable building block in medicinal chemistry, notably as a key intermediate in the synthesis of pharmaceuticals such as the anaplastic lymphoma kinase (ALK) inhibitor, Alectinib.[1][2] Achieving high purity of this intermediate is critical for the successful synthesis of the final active pharmaceutical ingredient (API) and for meeting stringent regulatory standards. This guide will address common challenges encountered during its purification and provide practical, evidence-based solutions.

Physical and Chemical Properties

A thorough understanding of the physicochemical properties of 4-(Morpholin-4-yl)-piperidine is fundamental to selecting and optimizing a purification strategy.

PropertyValueSource
Molecular FormulaC₉H₁₈N₂O[3]
Molecular Weight170.25 g/mol [3]
AppearanceColorless to off-white solid[4]
Melting Point40-43 °C
Boiling Point100-115 °C at 0.15-0.20 mmHg

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 4-(Morpholin-4-yl)-piperidine.

Problem 1: The final product is an oil or a low-melting solid, making it difficult to handle.
  • Plausible Cause: The presence of residual solvents or low-melting impurities can depress the melting point of the final product. 4-(Morpholin-4-yl)-piperidine itself has a relatively low melting point (40-43 °C), so even minor impurities can cause it to appear as an oil or a waxy solid at room temperature.[4]

  • Solution:

    • Vacuum Distillation: For thermally stable impurities, vacuum distillation is a highly effective method for obtaining pure 4-(Morpholin-4-yl)-piperidine. The compound distills at 100-115 °C under a vacuum of 0.15-0.20 mmHg.[4] This technique is particularly useful for removing less volatile impurities.

    • Conversion to Hydrochloride Salt: A common and effective strategy is to convert the free base to its hydrochloride salt. Amine hydrochlorides are typically crystalline solids with higher melting points and are often readily purified by recrystallization. The dihydrochloride salt of 4-(1-benzylpiperidin-4-yl)morpholine, a common precursor, is prepared by adding concentrated hydrochloric acid to an ethanol solution of the compound.[1] A similar procedure can be adapted for the final product. The hydrochloride salt of 4-(Morpholin-4-yl)piperidine is soluble in polar solvents like water.[5]

Problem 2: The purified product is discolored (yellow or brown).
  • Plausible Cause: Discoloration often indicates the presence of trace impurities, which may include oxidation byproducts or residual reagents from the synthesis. Piperidine and its derivatives can be susceptible to oxidation.

  • Solution:

    • Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. The charcoal is then removed by hot filtration before allowing the solution to cool and crystallize.

    • Column Chromatography: If discoloration persists, column chromatography is a highly effective purification method. A suggested mobile phase is a mixture of dichloromethane and methanol (e.g., 20:1 v/v), which can separate the desired product from more polar or less polar colored impurities.[2]

Problem 3: NMR analysis shows the presence of N-benzyl-4-(morpholin-4-yl)-piperidine in the final product.
  • Plausible Cause: This impurity indicates incomplete debenzylation of the precursor, 4-(1-benzylpiperidin-4-yl)morpholine. This is a common issue in catalytic hydrogenation reactions.[1][6]

  • Solution:

    • Optimize Debenzylation Conditions: Ensure the hydrogenation reaction goes to completion. This can be achieved by:

      • Increasing Reaction Time: Allow the reaction to stir for a longer period under a hydrogen atmosphere.

      • Increasing Catalyst Loading: A higher loading of the palladium on carbon (Pd/C) catalyst can improve the reaction rate.

      • Increasing Hydrogen Pressure: Higher hydrogen pressure can facilitate the cleavage of the benzyl group.[1]

    • Repurification: If the impurity is already present in the isolated product, purification by column chromatography is the most effective method for its removal due to the significant polarity difference between the secondary amine (product) and the tertiary amine (impurity).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to expect in the synthesis of 4-(Morpholin-4-yl)-piperidine?

A1: The impurities largely depend on the synthetic route. A common method involves the reductive amination of 1-benzyl-4-piperidone with morpholine, followed by debenzylation.[1][6] In this case, common impurities include:

  • Unreacted starting materials: 1-benzyl-4-piperidone and morpholine.

  • The intermediate product: 4-(1-benzylpiperidin-4-yl)morpholine.

  • By-products from the reductive amination step.

  • Catalyst residues (e.g., palladium or nickel).

Q2: Which purification method is most suitable for large-scale production?

A2: For large-scale industrial production, distillation and crystallization are generally preferred over chromatography due to cost and scalability.[6] Vacuum distillation is a viable option for obtaining high-purity 4-(Morpholin-4-yl)-piperidine.[4] Alternatively, crystallization of the hydrochloride salt can be an efficient and scalable method for achieving high purity.[1][5]

Q3: What are some suitable solvents for the recrystallization of 4-(Morpholin-4-yl)-piperidine or its hydrochloride salt?

A3: For piperidine derivatives, common recrystallization solvents include ethanol, ethanol-ethyl acetate mixtures, and benzene-petroleum ether mixtures.[7] For the free base of 4-(Morpholin-4-yl)-piperidine, which is a low-melting solid, a mixed solvent system like hexane/ethyl acetate or hexane/acetone might be effective. For the hydrochloride salt, which is more polar, polar solvents like ethanol or methanol, or mixtures with less polar co-solvents, would be a good starting point.

Q4: How can I monitor the progress of the purification?

A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the purification process. By spotting the crude mixture, the fractions from column chromatography, or the mother liquor and crystals from recrystallization, you can assess the separation and purity. Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) can provide more quantitative information on the purity of the final product.

Experimental Workflows

Purification Strategy Decision Tree

Purification_Strategy start Crude Reaction Mixture is_solid Is the crude product a solid? start->is_solid is_oily Is the crude product an oil or low-melting solid? is_solid->is_oily No recrystallization Attempt Recrystallization is_solid->recrystallization Yes distillation Vacuum Distillation is_oily->distillation Thermally Stable chromatography Column Chromatography is_oily->chromatography Thermally Labile hcl_salt Convert to HCl Salt and Recrystallize is_oily->hcl_salt Alternative recrystallization->chromatography Fails pure_product Pure Product recrystallization->pure_product Successful distillation->pure_product chromatography->pure_product hcl_salt->pure_product

Caption: Decision tree for selecting a purification method.

General Protocol for Column Chromatography

Column_Chromatography start Dissolve crude product in a minimum amount of dichloromethane load Load onto a silica gel column start->load elute Elute with a gradient of dichloromethane:methanol (e.g., starting from 100:0 to 20:1) load->elute collect Collect fractions and monitor by TLC elute->collect combine Combine pure fractions collect->combine evaporate Evaporate solvent under reduced pressure combine->evaporate product Obtain purified 4-(Morpholin-4-yl)-piperidine evaporate->product

Caption: Workflow for column chromatography purification.

References

  • Google Patents.
  • Google Patents. WO2017213245A1 - Method for producing 4-(piperidin-4-yl)morpholine.
  • ACS Publications. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. [Link]

  • National Center for Biotechnology Information. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. [Link]

  • Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

  • PubChem. 4-Morpholinopiperidine. [Link]

Sources

Optimization

Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis

Welcome to the technical support center for the synthesis of piperidines via reductive amination. This powerful C-N bond-forming reaction is a cornerstone in the synthesis of a vast array of pharmaceuticals and biologica...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of piperidines via reductive amination. This powerful C-N bond-forming reaction is a cornerstone in the synthesis of a vast array of pharmaceuticals and biologically active molecules.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this reaction, troubleshoot common issues, and optimize conditions for successful piperidine synthesis.

Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format, providing insights into the underlying causes and offering actionable solutions.

Problem 1: Low to No Product Yield

Question: I am attempting a one-pot reductive amination to synthesize a substituted piperidine, but I'm observing very low conversion of my starting materials. What are the likely causes and how can I improve my yield?

Answer:

Low yield in a one-pot reductive amination for piperidine synthesis is a frequent issue that can often be traced back to several key factors related to the equilibrium of imine/iminium ion formation and the activity of the reducing agent.

Causality and Experimental Solutions:

  • Inefficient Imine/Iminium Ion Formation: The first step of the reaction, the condensation of the amine and carbonyl compound to form an imine or enamine, is a reversible equilibrium.[3] For piperidine synthesis, this often involves the cyclization of a δ-amino ketone or a related bifunctional precursor.

    • pH Control is Critical: The formation of the iminium ion, the species that is actually reduced, is highly pH-dependent.[4]

      • Too Acidic (pH < 4): The amine starting material will be protonated to its non-nucleophilic ammonium salt, shutting down the initial condensation step.[4]

      • Too Basic (pH > 8): The protonation of the hemiaminal intermediate, which is necessary for the elimination of water to form the iminium ion, will be too slow.

      • Optimal pH Range: A weakly acidic environment (pH 5-7) is generally ideal for balancing these factors.[4][5] Acetic acid is a common and effective catalyst for this purpose.[5][6]

    • Water Removal: The formation of the imine/enamine generates water. In a one-pot reaction, the presence of excess water can shift the equilibrium back towards the starting materials.

      • Use of Dehydrating Agents: Consider adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture to drive the equilibrium towards the imine/enamine intermediate.

  • Incorrect Choice or Inactivity of Reducing Agent: The choice of reducing agent and its compatibility with the reaction conditions are paramount.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice for one-pot reductive aminations.[5][6][7] It is a mild and selective reducing agent that can be used in aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[6][8] It is particularly effective because it is less basic and more sterically hindered than other borohydrides, making it less likely to reduce the starting carbonyl compound.[5]

    • Sodium Cyanoborohydride (NaBH₃CN): While effective, NaBH₃CN is highly toxic and can generate hydrogen cyanide gas, especially under acidic conditions.[5][6] Its reactivity is also pH-dependent; it is more effective at reducing iminium ions at a slightly acidic pH (around 6-7).[3][5]

    • Sodium Borohydride (NaBH₄): This is a stronger reducing agent and can readily reduce the starting aldehyde or ketone, leading to the formation of alcohol byproducts and a lower yield of the desired piperidine.[4] If using NaBH₄, it is often better to perform the reaction in a two-step process where the imine is pre-formed before the addition of the reducing agent.[4][8]

Experimental Protocol: One-Pot Reductive Amination using NaBH(OAc)₃

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the δ-amino ketone (1.0 equiv) and the appropriate solvent (e.g., 1,2-dichloroethane or THF).

  • Acid Catalyst: Add acetic acid (1.1 equiv) to the mixture.

  • Stirring: Stir the solution at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to control any potential exotherm.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Problem 2: Formation of Side Products

Question: My reaction is producing a significant amount of a byproduct that appears to be the alcohol resulting from the reduction of my starting ketone. How can I prevent this?

Answer:

The formation of an alcohol byproduct is a clear indication that your reducing agent is reacting with the starting carbonyl compound before the imine/iminium ion has had a chance to form and be reduced.[4] This is a common issue when using less selective reducing agents.

Causality and Experimental Solutions:

  • Reducing Agent Selection:

    • High Selectivity: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reagent to avoid this side reaction due to its steric bulk and reduced reactivity towards aldehydes and ketones compared to iminium ions.[5][6]

    • Lower Selectivity: Sodium borohydride (NaBH₄) is a more powerful reducing agent and will readily reduce unreacted carbonyl compounds.[4]

  • Reaction Protocol:

    • One-Pot vs. Two-Step: If you must use NaBH₄, a two-step (or indirect) procedure is highly recommended.[6][8] First, allow the imine/enamine to form completely before introducing the reducing agent. This can be achieved by mixing the amine and carbonyl components with an acid catalyst and a dehydrating agent for a period of time before adding the NaBH₄.[4]

Experimental Protocol: Two-Step Reductive Amination

  • Imine Formation: In a round-bottom flask, dissolve the δ-amino ketone (1.0 equiv) in a suitable solvent (e.g., methanol or ethanol). Add an acid catalyst like acetic acid (1.1 equiv). If necessary, add a dehydrating agent such as 3Å molecular sieves. Stir the mixture at room temperature for 1-2 hours, or until imine formation is complete (monitored by TLC or NMR).

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5 equiv) portion-wise.

  • Reaction Monitoring & Workup: Monitor the reaction by TLC. Once complete, perform an aqueous workup as described in the previous section.

  • Purification: Purify the product via column chromatography.

Problem 3: Over-alkylation Leading to Quaternary Ammonium Salts

Question: I am using a primary amine in my synthesis and observing the formation of a tertiary amine or even a quaternary ammonium salt as a major byproduct. How can I achieve mono-alkylation?

Answer:

Over-alkylation is a classic problem when using primary amines in reductive aminations, as the newly formed secondary amine can be more nucleophilic than the starting primary amine and react with another molecule of the carbonyl compound.[5]

Causality and Experimental Solutions:

  • Relative Reactivity: The secondary amine product can compete with the primary amine starting material for the carbonyl compound, leading to the formation of a tertiary amine.

  • Stoichiometry Control: Using a large excess of the primary amine can statistically favor the formation of the secondary amine product. However, this can make purification challenging.

  • Stepwise Approach: A more controlled method is to first form the imine from the primary amine and the carbonyl compound, isolate it, and then reduce it in a separate step.[5] This prevents the secondary amine from being present in the reaction mixture with unreacted carbonyl compound.

Experimental Protocol: Imine Isolation and Subsequent Reduction

  • Imine Synthesis: Combine the primary amine (1.0 equiv) and the carbonyl compound (1.0 equiv) in a solvent like toluene. Use a Dean-Stark apparatus to azeotropically remove the water formed during the reaction. Monitor the reaction until all the water has been collected.

  • Isolation: Remove the solvent under reduced pressure to obtain the crude imine. This can often be used in the next step without further purification.

  • Reduction: Dissolve the isolated imine in a suitable solvent (e.g., methanol) and cool it in an ice bath. Add a reducing agent like sodium borohydride (1.2 equiv) portion-wise.

  • Workup and Purification: After the reaction is complete, perform a standard aqueous workup and purify the desired secondary amine by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for reductive amination?

A1: The choice of solvent depends on the specific reducing agent being used. For sodium triacetoxyborohydride (NaBH(OAc)₃), aprotic solvents like 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF) are preferred.[6][7] Methanol and water are generally not recommended with NaBH(OAc)₃ as they can lead to the reduction of the carbonyl starting material or decomposition of the reagent.[6] When using sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), protic solvents like methanol or ethanol are commonly used.

Q2: Can I use catalytic hydrogenation for the reductive amination to form piperidines?

A2: Yes, catalytic hydrogenation is a viable and often "greener" alternative to hydride-based reducing agents.[3] Common catalysts include palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney Nickel. The reaction is typically carried out under an atmosphere of hydrogen gas. This method is particularly useful for large-scale syntheses as it avoids the use of stoichiometric amounts of expensive or toxic reagents. However, it may not be suitable for substrates with other functional groups that are sensitive to hydrogenation (e.g., alkenes, alkynes, or some protecting groups).

Q3: My starting materials are not very soluble in the recommended solvents. What can I do?

A3: If solubility is an issue, you may need to screen a range of solvents. For NaBH(OAc)₃ reactions, acetonitrile can sometimes be a suitable alternative to chlorinated solvents.[6] In some cases, using a co-solvent system might improve solubility. For catalytic hydrogenation, a wider range of solvents, including polar protic solvents, can often be used.

Q4: How do I properly quench a reaction using sodium triacetoxyborohydride?

A4: Reactions with NaBH(OAc)₃ are typically quenched by the slow and careful addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). This will neutralize the acetic acid present and decompose any remaining borohydride reagent. Be aware that this quenching process can generate gas (hydrogen and carbon dioxide), so it should be done slowly and with adequate venting, especially on a larger scale.

Visualizing the Process

Reductive Amination Workflow

G cluster_0 One-Pot (Direct) Reductive Amination cluster_1 Two-Step (Indirect) Reductive Amination A δ-Amino Ketone + Acid Catalyst B Iminium Ion Intermediate A->B Condensation C Add NaBH(OAc)₃ B->C D Piperidine Product C->D Reduction E δ-Amino Ketone + Acid Catalyst F Imine/Enamine Formation (with dehydration) E->F G Add NaBH₄ F->G H Piperidine Product G->H Reduction

Caption: Comparison of one-pot and two-step reductive amination workflows.

Troubleshooting Decision Tree

G Start Low Yield or Side Products? Q1 Is alcohol of starting carbonyl observed? Start->Q1 Yes Q2 Is over-alkylation occurring? Start->Q2 No Q1->Q2 No Sol1 Use a more selective reagent (e.g., NaBH(OAc)₃) or switch to a two-step protocol. Q1->Sol1 Yes Sol2 Use a large excess of the primary amine or isolate the imine before reduction. Q2->Sol2 Yes Sol3 Check pH (aim for 5-7). Use a dehydrating agent. Confirm reagent activity. Q2->Sol3 No

Caption: A decision tree for troubleshooting common reductive amination issues.

Quantitative Data Summary

Comparison of Common Reducing Agents
Reducing AgentSelectivity for Iminium IonsCommon SolventsKey Considerations
Sodium Triacetoxyborohydride (NaBH(OAc)₃) HighDCE, THF, DCM[6][7]Mild, but moisture-sensitive. Good for one-pot reactions.[5]
Sodium Cyanoborohydride (NaBH₃CN) Moderate to High (pH dependent)Methanol, EthanolHighly toxic; generates HCN.[5][6] Effective at pH 6-7.[5]
Sodium Borohydride (NaBH₄) LowMethanol, EthanolCan readily reduce aldehydes and ketones.[4] Best for two-step procedures.[8]
Catalytic Hydrogenation (e.g., H₂/Pd-C) HighMethanol, Ethanol, Ethyl Acetate"Green" option, but sensitive to other reducible functional groups.[3]

References

  • Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 2019.

  • Myers Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Harvard University.

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 2021.

  • Reductive Amination, and How It Works. Master Organic Chemistry.

  • Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Scientific Reports, 2022.

  • Reductive amination. Wikipedia.

  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules, 2021.

  • Piperidine synthesis. Organic Chemistry Portal.

  • Co-Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions. Chemistry – A European Journal, 2019.

  • Reductive Amination - Common Conditions. University of Rochester.

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 1996.

  • Reductive Amination | Synthesis of Amines. YouTube.

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Arkivoc, 2012.

Sources

Troubleshooting

Technical Support Center: Scaling Up 4-(Morpholin-4-yl)-piperidine Synthesis

Welcome to the technical support center for the synthesis of 4-(Morpholin-4-yl)-piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encount...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(Morpholin-4-yl)-piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when scaling this synthesis from the laboratory bench to larger-scale production. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure a robust, safe, and efficient scale-up process.

Introduction: The Synthetic Landscape

The synthesis of 4-(Morpholin-4-yl)-piperidine, a key intermediate in the manufacturing of several active pharmaceutical ingredients (APIs), is most commonly achieved via a reductive amination reaction. This typically involves the condensation of an N-protected 4-piperidone with morpholine to form an enamine or iminium ion intermediate, which is subsequently reduced to the desired product. The protecting group is then removed in a final step. While straightforward in principle, scaling up this process introduces a host of challenges that can impact yield, purity, and safety.

This guide will address these challenges in a practical, question-and-answer format, drawing upon established chemical principles and industry best practices.

Troubleshooting Guide & FAQs

Section 1: The Reductive Amination Step - Common Hurdles

Question 1: My reductive amination reaction is sluggish and gives low conversion. How can I improve the reaction rate and drive it to completion?

This is a frequent challenge, often stemming from the slow formation of the crucial enamine/iminium ion intermediate, especially when using a sterically hindered ketone like an N-protected 4-piperidone and a weakly nucleophilic amine like morpholine.

Causality: The formation of the enamine or iminium ion is an equilibrium-limited reaction that generates water as a byproduct.[1] On a larger scale, the effective removal of this water is critical to drive the equilibrium towards the intermediate, thus favoring the subsequent reduction.

Troubleshooting Steps:

  • Water Removal:

    • Azeotropic Distillation: When using solvents like toluene or xylene, employ a Dean-Stark apparatus to physically remove water as it forms. A Chinese patent suggests heating 1-benzyl-4-piperidone and morpholine in toluene at 110°C with a water knockout drum to drive the reaction.[2]

    • Dehydrating Agents: The use of molecular sieves (3Å or 4Å) can be effective, but their capacity and activation status must be carefully considered for large-scale operations.

  • Catalysis of Imine/Enamine Formation:

    • Acid Catalysis: A catalytic amount of a mild acid, such as acetic acid or p-toluenesulfonic acid (p-TSA), can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by morpholine.[1] Be cautious with the amount of acid, as excessive acidity can protonate the morpholine, rendering it non-nucleophilic.[1]

  • Solvent Selection:

    • Protic solvents like methanol can facilitate imine formation.[3] A stepwise procedure where the imine is pre-formed in methanol before the addition of the reducing agent can be a highly effective strategy.[4]

  • Temperature Optimization:

    • Increasing the reaction temperature will generally increase the rate of enamine/iminium ion formation. However, this must be balanced against potential side reactions and the stability of the reactants and intermediates.

Question 2: I am observing a significant amount of 4-hydroxy-N-protected-piperidine as a by-product. What is the cause and how can I minimize its formation?

This is a classic chemoselectivity issue in reductive amination. The reducing agent, intended for the iminium ion, is also capable of reducing the starting ketone.

Causality: The relative rates of iminium ion formation versus ketone reduction determine the product distribution. If the ketone is reduced faster than the imine is formed and reduced, the corresponding alcohol will be a major impurity.[3]

Troubleshooting Strategies:

  • Choice of Reducing Agent:

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice for challenging reductive aminations as it is a milder and more selective reducing agent for iminium ions over ketones compared to sodium borohydride (NaBH₄).[5]

    • Sodium Cyanoborohydride (NaBH₃CN): Similar to NaBH(OAc)₃, it is more selective for the iminium ion, especially at mildly acidic pH. However, due to the toxicity of cyanide byproducts, its use on a large scale is often discouraged.[5]

    • Catalytic Hydrogenation: This method is highly selective for the C=N bond over the C=O bond under appropriate conditions (e.g., using Pd/C at moderate pressures and temperatures).[6]

  • One-Pot vs. Stepwise Protocol:

    • As mentioned previously, a stepwise approach can be highly beneficial. First, allow the enamine/iminium ion to form completely by providing sufficient time and optimizing conditions (e.g., water removal). Then, add the reducing agent to the pre-formed intermediate. This temporal separation of the two key reaction stages can significantly improve selectivity.[4]

Reducing AgentTypical ConditionsAdvantagesDisadvantages on Scale-Up
NaBH(OAc)₃ DCE or THF, often with acetic acidHigh selectivity, mild conditionsStoichiometric waste, cost
NaBH₄ Methanol or EthanolCost-effective, readily availableLower selectivity, can reduce ketones
**Catalytic (Pd/C, H₂) **Various solvents (MeOH, EtOH, Toluene)High selectivity, atom economicalRequires specialized high-pressure equipment, pyrophoric catalyst handling
Section 2: Catalytic Hydrogenation - Scale-Up Safety and Efficiency

Question 3: We are using catalytic hydrogenation for the reduction step. What are the critical safety considerations when handling Palladium on Carbon (Pd/C) at an industrial scale?

Palladium on carbon is a pyrophoric catalyst, meaning it can spontaneously ignite upon exposure to air, especially when dry.[7] This presents a significant fire and explosion hazard, particularly when used with flammable solvents and hydrogen gas.

Safety Protocols for Pd/C Handling:

  • Inert Atmosphere: All transfers of the catalyst should be performed under an inert atmosphere (e.g., nitrogen or argon). This includes charging the reactor and filtering the catalyst post-reaction.[8]

  • Wetted Catalyst: Never handle dry Pd/C in the open air. The catalyst is typically supplied and handled as a water-wet paste (e.g., 50% water). When adding the catalyst to a reactor with a flammable organic solvent, it is crucial to first inert the vessel thoroughly. The catalyst should be introduced as a slurry in a compatible solvent.

  • Filtration:

    • The filtration of the catalyst after the reaction must be conducted carefully. The filter cake should never be allowed to dry in the presence of air.

    • Enclosed filter systems are highly recommended for large-scale operations to prevent operator exposure and minimize the risk of fire.

    • After filtration, the catalyst bed should be washed with a non-flammable solvent or water to remove residual flammable organic solvents before being discharged.

  • Quenching and Disposal: Spent catalyst should be quenched by slurrying in water and stored in a sealed, clearly labeled container. Disposal must follow hazardous waste regulations.

Question 4: The hydrogenation reaction is stalling before completion, or I am noticing a decrease in catalyst activity over time. What could be the cause of catalyst deactivation?

Catalyst deactivation can be caused by several factors, leading to incomplete reactions and process inefficiencies.

Potential Causes and Solutions:

  • Poisoning:

    • Sulfur Compounds: Trace amounts of sulfur-containing impurities in the starting materials or solvents can act as potent poisons for palladium catalysts. Ensure high-purity, sulfur-free reagents are used.

    • Halides: Halide impurities can also inhibit catalyst activity.

    • Amine Products: The amine product itself can sometimes adsorb strongly to the catalyst surface, leading to product inhibition.

  • Sintering:

    • Operating at excessively high temperatures can cause the fine palladium particles on the carbon support to agglomerate (sinter), reducing the active surface area of the catalyst. Adhere to the recommended temperature range for the specific reaction.

  • Physical Blocking:

    • Insoluble by-products or tars can physically coat the catalyst surface, preventing access of the reactants to the active sites. Ensure proper temperature control to minimize side reactions.

Troubleshooting Workflow for Catalyst Deactivation:

start Hydrogenation Stalls check_purity Analyze Starting Materials for Impurities (S, Halides) start->check_purity impurities_found Impurities Detected? check_purity->impurities_found check_temp Review Reaction Temperature Profile high_temp High Temperature Excursions? check_temp->high_temp check_agitation Verify Agitation Efficiency poor_agitation Poor Mixing? check_agitation->poor_agitation high_temp->check_agitation No optimize_temp Optimize Temperature Control high_temp->optimize_temp Yes impurities_found->check_temp No purify_reagents Purify/Source Higher Purity Reagents impurities_found->purify_reagents Yes improve_agitation Improve Agitation/Baffling poor_agitation->improve_agitation Yes end_solve Re-run with Corrected Parameters poor_agitation->end_solve No purify_reagents->end_solve optimize_temp->end_solve improve_agitation->end_solve

Caption: Troubleshooting workflow for catalyst deactivation.

Section 3: Product Isolation and Purification

Question 5: I am struggling to purify the final 4-(Morpholin-4-yl)-piperidine product. What are the common challenges and effective purification strategies at scale?

Purification of the final product can be complicated by the presence of unreacted starting materials, by-products, and residual catalyst.

Common Purification Challenges and Solutions:

  • Removal of Unreacted Morpholine: Morpholine has a relatively high boiling point, which can make its removal by simple distillation challenging, especially if the product is also high-boiling.

    • Azeotropic Removal: Consider the use of a solvent that forms a lower-boiling azeotrope with morpholine.

    • Acid-Base Extraction: An acidic wash can be used to extract the basic morpholine into an aqueous phase. However, the desired product is also basic and will be extracted as well. Careful pH control and selection of the organic solvent are crucial for achieving good separation.

  • Separation from the Piperidinol By-product: The polarity of the desired amine and the alcohol by-product can be similar, making chromatographic separation difficult and impractical at scale.

    • Crystallization/Recrystallization: If the desired product is a solid or can be converted to a solid salt (e.g., hydrochloride), crystallization is often the most effective method for purification at scale.[9] Experiment with different solvent systems to find one that provides good discrimination between the product and the impurity.

    • Distillation: If the boiling points of the product and the by-product are sufficiently different, fractional distillation under vacuum can be a viable option.[9]

General Purification Workflow:

start Crude Reaction Mixture filter_catalyst Catalyst Filtration (Inert Atmosphere) start->filter_catalyst solvent_swap Solvent Removal/Exchange filter_catalyst->solvent_swap extraction Aqueous Workup (Acid/Base Extraction) solvent_swap->extraction distillation Fractional Distillation (Vacuum) extraction->distillation crystallization Crystallization/Recrystallization distillation->crystallization final_product Pure 4-(Morpholin-4-yl)-piperidine crystallization->final_product

Sources

Optimization

Stability issues of 4-(Morpholin-4-yl)-piperidine in solution

Welcome to the technical support center for 4-(Morpholin-4-yl)-piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this com...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(Morpholin-4-yl)-piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound in solution. As a molecule incorporating both a piperidine and a morpholine moiety, its behavior in solution can be influenced by a variety of factors. This resource provides in-depth, experience-driven advice to help you ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the handling and use of 4-(Morpholin-4-yl)-piperidine in solution.

Question 1: I'm observing a decrease in the activity of my compound in my aqueous stock solution over a short period. What could be the cause?

Answer:

This is a frequently encountered issue and is often attributable to the hydrolytic instability of the compound, particularly in neutral to alkaline aqueous solutions. While 4-(Morpholin-4-yl)-piperidine is a tertiary amine and generally more stable than primary or secondary amines, prolonged exposure to water can lead to degradation.[1][2]

Causality Explained:

  • pH Sensitivity: Structurally related piperidine compounds have shown susceptibility to degradation in alkaline environments.[3] Although the morpholine ring is generally more metabolically stable due to the electron-withdrawing nature of its oxygen atom, the piperidine nitrogen can still participate in reactions that are catalyzed by changes in pH.[4]

  • Potential for Ring Opening: While less common than for other classes of molecules, heterocyclic amines can undergo slow hydrolysis, which may involve ring opening, particularly under non-ideal pH conditions or in the presence of certain enzymes if working with biological matrices.

Troubleshooting and Recommendations:

  • Prepare Fresh Solutions: The most reliable practice is to prepare aqueous solutions of 4-(Morpholin-4-yl)-piperidine fresh for each experiment.

  • Use Acidic Buffers for Stock Solutions: If a stock solution is necessary, consider preparing it in a slightly acidic buffer (pH 4-5). The protonated form of the amine is often more stable in aqueous environments.

  • Proper Storage of Solutions: If you must store aqueous solutions, even for a short time, it is recommended to aliquot and freeze them at -20°C or -80°C. Minimize freeze-thaw cycles.

  • Consider a Co-solvent: For longer-term storage, preparing a concentrated stock in an anhydrous polar aprotic solvent like DMSO is preferable to water.

Question 2: I've noticed new, unexpected peaks in my HPLC/LC-MS analysis of an older solution of 4-(Morpholin-4-yl)-piperidine. What are these impurities?

Answer:

The appearance of new peaks is a strong indicator of compound degradation. Based on the structure of 4-(Morpholin-4-yl)-piperidine, these are likely the result of oxidation or, to a lesser extent, hydrolysis or photodegradation.

Causality Explained:

  • Oxidative Degradation: The nitrogen atoms in both the piperidine and morpholine rings are susceptible to oxidation. Atmospheric oxygen, or trace peroxides in solvents, can lead to the formation of N-oxides. Additionally, the carbon atoms adjacent (alpha) to the nitrogen atoms are activated and can be oxidized, potentially leading to ring opening or the formation of lactams. Studies on piperidine itself have shown that it is relatively unstable in an oxidizing environment.[3]

Troubleshooting Flowchart:

G start Unexpected Peaks in Chromatogram check_storage Review Storage Conditions: - Light exposure? - Air exposure? - Solvent purity? start->check_storage check_age How old is the solution? start->check_age light_exposure Potential Photodegradation check_storage->light_exposure Yes to light oxidation Probable Oxidative Degradation check_storage->oxidation Yes to air/impure solvent check_age->oxidation Old solution recommendations Recommendations: - Prepare fresh solutions - Store in amber vials - Degas solvents - Store under inert gas (Ar, N2) light_exposure->recommendations oxidation->recommendations forced_degradation Perform Forced Degradation Study (See Protocol Below) recommendations->forced_degradation To confirm degradants

Caption: Troubleshooting workflow for identifying the source of unexpected peaks.

Question 3: My compound is stored as a solid. What are the ideal conditions, and how does this impact solution stability?

Answer:

The stability of the solid form of 4-(Morpholin-4-yl)-piperidine is crucial for the integrity of your starting material. Improper storage of the solid can introduce impurities that will be present in your solutions from the outset.

Causality Explained:

  • Hygroscopicity: Amine compounds can be hygroscopic, meaning they readily absorb moisture from the air. Water can initiate hydrolytic degradation even in the solid state over long periods.

  • Sensitivity to Air and Light: As with solutions, the solid compound can be sensitive to atmospheric oxygen and light, leading to gradual degradation. Piperidine series compounds are noted to be sensitive to heat, humidity, and light.[8]

Recommendations for Solid Storage:

ParameterRecommendationRationale
Temperature Store at 2-8°C or in a cool, dry place.Reduces the rate of potential degradation reactions.
Atmosphere Store in a tightly sealed container. For long-term storage, consider flushing with an inert gas (argon or nitrogen).Prevents exposure to moisture and atmospheric oxygen.
Light Protect from light by using an amber vial or storing in a dark location.Minimizes the risk of photodegradation.
Container Use a clean, dry, and inert container (e.g., glass).Prevents contamination and reactions with the container material.

Experimental Protocols

To empower you to validate the stability of 4-(Morpholin-4-yl)-piperidine under your specific experimental conditions, we provide the following protocol for a forced degradation study.

Protocol: Forced Degradation Study

This study will expose the compound to stress conditions to intentionally induce degradation and identify potential degradation products.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of 4-(Morpholin-4-yl)-piperidine in acetonitrile or methanol.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 24 hours.

  • Photodegradation: Expose 1 mL of the stock solution in a clear vial to a photostability chamber with a light exposure of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/m².[5]

  • Control: Keep 1 mL of the stock solution at 4°C, protected from light.

3. Sample Analysis:

  • After the incubation period, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples to an appropriate concentration for analysis.

  • Analyze all samples, including the control, by a suitable analytical method.

4. Recommended Analytical Method: HPLC with Universal Detection

  • Since 4-(Morpholin-4-yl)-piperidine lacks a strong UV chromophore, a universal detector is recommended.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Detector: Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS).

  • Analysis: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the main peak area and the appearance of new peaks. An MS detector will be invaluable for identifying the mass of the degradation products.

Workflow for Forced Degradation Study:

G cluster_prep Preparation cluster_stress Stress Conditions (24h) cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) prep_stock->base oxidation Oxidation (3% H2O2, RT) prep_stock->oxidation thermal Thermal (60°C) prep_stock->thermal photo Photodegradation (ICH Q1B) prep_stock->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize analyze Analyze all samples by HPLC-CAD/ELSD/MS neutralize->analyze compare Compare to Control Sample analyze->compare

Caption: Workflow for conducting a forced degradation study.

By understanding the potential stability issues and proactively addressing them, you can ensure the reliability and reproducibility of your experimental results with 4-(Morpholin-4-yl)-piperidine.

References

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (1996). European Medicines Agency. Available at: [Link]

  • Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific. Available at: [Link]

  • ICH Harmonised Tripartite Guideline. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Available at: [Link]

  • BTC. (n.d.). What are the storage stability of Piperidine Series compounds over time? BTC Blog. Available at: [Link]

  • Biosynce. (n.d.). What is the stability of piperidine? Biosynce Blog. Available at: [Link]

  • Batiha, M. A., Chizhova, E. A., & Batiha, M. M. (2013). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Asian Journal of Chemistry, 25(11), 6031-6034.
  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304.
  • Egorova, K. S., & Ananikov, V. P. (2017). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 56(45), 12899-12908.
  • Khamitova, A. I., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
  • Mykhailiuk, P. K. (2021).
  • Nielsen, C. J., et al. (2021). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 125(4), 1045-1056.
  • Singh, S., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 159-168.
  • Stolar, T., et al. (2020). Troubleshooting unstable molecules in chemical space. Physical Chemistry Chemical Physics, 22(44), 25616-25626.
  • Tjutrins, J., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 265, 116067.
  • Wikipedia. (n.d.). Piperidine. In Wikipedia. Retrieved from [Link]

  • Assay Guidance Manual. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • MB. (n.d.). Assay Troubleshooting. Available at: [Link]

  • Wipf, P., & Kim, Y. (1993). Total Synthesis of the Antitumor Depsipeptide FR-901228. Journal of the American Chemical Society, 115(26), 12460-12467.
  • Zuther, F., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry, 12, 2376-2384.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 4-(Morpholin-4-yl)piperidine Dihydrochloride

[1] Executive Summary & Molecule Profile 4-(Morpholin-4-yl)piperidine dihydrochloride is a critical diamine building block used frequently in the synthesis of complex pharmaceutical intermediates (e.g., Alectinib analogs...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Molecule Profile

4-(Morpholin-4-yl)piperidine dihydrochloride is a critical diamine building block used frequently in the synthesis of complex pharmaceutical intermediates (e.g., Alectinib analogs).[1] Its structural duality—containing both a piperidine and a morpholine ring—makes it a versatile linker.[1] However, as a dihydrochloride salt, it presents specific stability challenges related to hygroscopicity and oxidative sensitivity.

This guide provides a self-validating system for storage, handling, and troubleshooting to ensure the integrity of your starting material.

PropertySpecification
CAS Number 550370-31-5 (Salt) / 53617-35-9 (Free Base)
Molecular Formula C9H20Cl2N2O
Molecular Weight 243.17 g/mol
Physical State White to off-white crystalline solid
Primary Hazard Hygroscopic; Skin/Eye Irritant

Core Stability Protocol (The "Golden Rules")

To prevent decomposition, you must control three variables: Moisture , Oxygen , and Temperature .

Storage Matrix
VariableRecommendationScientific Rationale
Temperature 2–8°C (Refrigerated)Lowers kinetic energy, slowing the rate of N-oxide formation and hydrolysis.[1]
Atmosphere Inert Gas (Ar or N₂) Displaces oxygen to prevent oxidation of the secondary amine (piperidine) or tertiary amine (morpholine) centers.[1]
Container Amber Glass + Desiccant Amber glass blocks UV (though less critical for this molecule); desiccant prevents deliquescence.[1]
Seal Parafilm/Teflon Tape Prevents gas exchange and moisture ingress through cap threads.[1]

Troubleshooting Guide (Q&A)

Issue 1: "My white powder has turned into a sticky, yellow gum."

Diagnosis: Severe Deliquescence and Oxidation.[1][2] The Mechanism: The dihydrochloride salt is highly hygroscopic. It attracts atmospheric water, breaking the crystal lattice. Once in a semi-dissolved state (deliquescence), the increased molecular mobility allows atmospheric oxygen to attack the nitrogen centers, forming N-oxides (yellowing). Immediate Action:

  • Do not use for sensitive GMP reactions.

  • Rescue: If the yellowing is mild, perform the Recrystallization Protocol (See Section 4).

  • Prevention: Always warm the bottle to room temperature before opening to prevent condensation.

Issue 2: "My reaction yields are consistently lower than calculated."

Diagnosis: Stoichiometric Error due to Water Weight.[1] The Mechanism: If the salt has absorbed water (even without visible clumping), the effective molecular weight has increased. You are weighing water, not reactant. Validation Step:

  • Perform a qNMR (Quantitative NMR) using an internal standard (e.g., Maleic Acid or TCNB) to determine the exact weight % of the active compound.

  • Alternatively, perform a Karl Fischer titration to measure water content explicitly.[1]

Issue 3: "The material smells 'fishy' or amine-like."[1]

Diagnosis: Hydrolysis/Free-Base Reversion.[1] The Mechanism: A strong amine odor suggests the HCl has dissociated or the salt has partially reverted to the free base, which is volatile. This often happens if the material was stored near volatile bases (like Triethylamine) or in a humid, basic environment. Action: Check the pH of a 5% aqueous solution. It should be acidic (pH < 4).[1] If neutral/basic, re-acidification is required.[1]

Advanced Protocols

Protocol A: Rescue Recrystallization

Use this to purify yellowed or clumping material.

  • Dissolution: Dissolve the crude salt in a minimum amount of hot Ethanol (EtOH) (approx. 60°C).

  • Filtration: If there are insoluble dark particles, filter hot through a glass frit.

  • Crystallization: Add Diethyl Ether (Et₂O) or Acetone dropwise until the solution becomes slightly turbid.

  • Cooling: Store at 4°C overnight. White crystals should form.[1]

  • Drying: Filter and dry under high vacuum (0.1 mbar) at 40°C for 4 hours.

Protocol B: Inert Handling Workflow

For critical applications, use this decision tree.

HandlingProtocol Start Start: Remove from Storage (4°C) Warm Equilibrate to Room Temp (30 mins, sealed) Start->Warm Open Open in Inert Atmosphere (Glovebox or N2 Cone) Warm->Open Inspect Visual Inspection Open->Inspect Decision Is it Clumped/Yellow? Inspect->Decision Good Weigh Quickly Decision->Good No Bad Perform Recrystallization Decision->Bad Yes Reseal Purge Headspace with Ar/N2 & Seal with Parafilm Good->Reseal Bad->Reseal

Figure 1: Decision matrix for handling hygroscopic amine salts to prevent moisture-induced degradation.

Scientific Deep Dive: Degradation Pathways

Understanding the "Why" allows you to predict risks. The degradation of 4-(Morpholin-4-yl)piperidine involves two primary pathways:

  • Hygroscopic Lattice Collapse: The HCl salt forms a crystal lattice that stabilizes the amine. Water molecules insert themselves into this lattice (hydration), increasing the distance between the chloride counter-ion and the ammonium center. This weakens the ionic bond, making the molecule more susceptible to chemical attack.

  • Oxidative N-Dealkylation & N-Oxide Formation: While the morpholine oxygen is stable, the nitrogen atoms are electron-rich.[1] In the presence of oxygen and moisture, the piperidine nitrogen can undergo oxidation to form an N-oxide . In metabolic (biological) systems, this leads to ring opening, but in chemical storage, it primarily results in purity loss and color change [1][4].

Degradation Salt Stable Salt (Crystalline) Deliquescent Deliquescent State (Mobile Ions) Salt->Deliquescent Lattice Break Moisture + H2O (Humidity) Oxide N-Oxide Impurity (Yellow/Brown) Deliquescent->Oxide Oxidation Oxygen + O2

Figure 2: The cascade effect of moisture leading to oxidative degradation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 795724, 4-Morpholinopiperidine.[1] Retrieved from [Link][1]

  • Wipf, P. (University of Pittsburgh). Techniques for Handling Air-Sensitive Compounds.[1] Retrieved from [Link]

  • Combourieu, B., et al. (1998). Common degradative pathways of morpholine, thiomorpholine, and piperidine by Mycobacterium aurum MO1. (While biological, this establishes the oxidative vulnerability of the N-centers). Retrieved from [Link]

  • Sigma-Aldrich (Merck). Technical Bulletin: Handling Hygroscopic Reagents.[1] (General reference for amine HCl salt handling).

Sources

Optimization

Troubleshooting N-alkylation reactions with 4-(morpholin-4-yl)piperidine

Welcome to the technical support center for the N-alkylation of 4-(morpholin-4-yl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting adv...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-alkylation of 4-(morpholin-4-yl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we understand the nuances of synthetic chemistry and have structured this guide to address the specific challenges you may encounter with this versatile building block.

Troubleshooting Guide: Overcoming Common Hurdles

The N-alkylation of 4-(morpholin-4-yl)piperidine is a fundamental transformation in medicinal chemistry. However, like any reaction, it can present challenges. This section provides a systematic approach to troubleshooting common issues.

Issue 1: Low or No Product Yield

This is one of the most common frustrations in synthesis. A low yield of the desired N-alkylated product can stem from several factors.

Possible Causes & Solutions:

  • Insufficiently Reactive Alkylating Agent: The nature of the leaving group on your alkylating agent is critical. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides.[1] If you are using an alkyl chloride or bromide and experiencing low reactivity, consider switching to the corresponding iodide.

  • Steric Hindrance: If either your alkylating agent or the piperidine nitrogen is sterically encumbered, the reaction rate can be significantly reduced.[1]

    • Solution: Increase the reaction temperature to provide the necessary activation energy.[1] Solvents with higher boiling points like DMF or DMSO are suitable for this. Be mindful that higher temperatures can also promote side reactions.

  • Inappropriate Base: The choice of base is crucial for deprotonating the piperidine nitrogen, making it a more potent nucleophile.

    • Weak Bases: If using a weak base like potassium carbonate (K₂CO₃), the deprotonation may be incomplete, leading to a sluggish reaction.[2]

    • Stronger Bases: Consider using stronger bases like sodium hydride (NaH) or a non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA).[2] When using NaH, exercise caution as it is highly reactive and moisture-sensitive.

  • Poor Solubility: If your reagents are not fully dissolved, the reaction will be slow and inefficient.

    • Solution: Select a solvent that effectively dissolves all reaction components. DMF is often a good choice for N-alkylation reactions due to its high polarity and boiling point.[2][3]

Issue 2: Formation of Quaternary Ammonium Salt (Over-alkylation)

A common side reaction in the N-alkylation of secondary amines is the formation of a quaternary ammonium salt, where the desired tertiary amine product reacts further with the alkylating agent.[2]

Possible Causes & Solutions:

  • Excess Alkylating Agent: Using a large excess of the alkylating agent will drive the reaction towards the quaternary salt.

    • Solution: Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the alkylating agent.[2]

  • Rapid Addition of Alkylating Agent: Adding the alkylating agent too quickly can create localized high concentrations, promoting over-alkylation.

    • Solution: Add the alkylating agent slowly to the reaction mixture, ideally using a syringe pump for precise control.[2]

  • High Reaction Temperature: Elevated temperatures can sometimes favor the formation of the thermodynamically stable quaternary salt.

    • Solution: If possible, run the reaction at a lower temperature for a longer period.

Issue 3: Incomplete Reaction - Starting Material Remains

Observing a significant amount of unreacted 4-(morpholin-4-yl)piperidine at the end of the reaction is a clear indication of a problem.

Possible Causes & Solutions:

  • Insufficient Reaction Time: Some N-alkylation reactions, particularly with less reactive alkylating agents, can be slow.

    • Solution: Monitor the reaction progress using an appropriate analytical technique (TLC, LC-MS, or GC-MS).[4] Continue the reaction until the starting material is consumed.

  • Deactivated Reagents:

    • Moisture: The presence of water can hydrolyze the alkylating agent and quench strong bases like NaH. Ensure all glassware is thoroughly dried and use anhydrous solvents.

    • Degraded Alkylating Agent: Alkylating agents can degrade over time. Use a fresh bottle or purify the reagent before use.

  • Acid Scavenging: The reaction of the secondary amine with the alkyl halide generates an acid (HX). If no base is present, the formed acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2]

    • Solution: Always include a suitable base in your reaction mixture to neutralize the acid as it is formed.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose method for the N-alkylation of 4-(morpholin-4-yl)piperidine?

For general-purpose N-alkylation with simple alkyl halides, a widely used and effective method involves reacting 4-(morpholin-4-yl)piperidine with the alkyl halide in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.[2][3] Heating the reaction mixture is often necessary to achieve a reasonable reaction rate.

Q2: I am trying to introduce a functional group that is sensitive to strong bases. What conditions should I use?

In such cases, using a milder, non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA), also known as Hünig's base, is a good strategy.[2] This base is effective at scavenging the acid formed during the reaction without interfering with sensitive functional groups.

Q3: My desired product is highly water-soluble. How can I effectively extract it during the workup?

Highly polar, basic products can be challenging to extract from an aqueous phase.

  • Solution 1: pH Adjustment: Before extraction, ensure the aqueous layer is basic (pH > 10) by adding a saturated solution of sodium bicarbonate or sodium carbonate. This will ensure your product is in its free base form, which is generally more soluble in organic solvents.

  • Solution 2: Continuous Extraction: For very water-soluble products, continuous liquid-liquid extraction may be necessary.

  • Solution 3: Alternative Solvents: Instead of common extraction solvents like ethyl acetate or dichloromethane, consider using a more polar solvent like n-butanol.

Q4: Are there alternative methods to direct N-alkylation with alkyl halides?

Yes, reductive amination is a powerful and versatile alternative for synthesizing N-alkylated piperidines.[4][5] This two-step, one-pot process involves the reaction of the secondary amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ to the desired tertiary amine.[4] A common and mild reducing agent for this transformation is sodium triacetoxyborohydride (NaBH(OAc)₃).[4] This method is particularly useful when the corresponding alkyl halide is unstable or not commercially available.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation with an Alkyl Halide

This protocol provides a general starting point for the N-alkylation of 4-(morpholin-4-yl)piperidine. Optimization of temperature, reaction time, and stoichiometry may be required for specific substrates.

Materials:

  • 4-(morpholin-4-yl)piperidine

  • Alkyl halide (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous acetonitrile (MeCN) can also be used as a solvent.[6]

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-(morpholin-4-yl)piperidine (1.0 eq) and potassium carbonate (2.0 eq).

  • Add anhydrous DMF to dissolve the starting materials.

  • Add the alkyl halide (1.1 eq) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reductive Amination

This protocol outlines a general procedure for the N-alkylation of 4-(morpholin-4-yl)piperidine via reductive amination.

Materials:

  • 4-(morpholin-4-yl)piperidine

  • Aldehyde or ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (optional, catalytic amount)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve 4-(morpholin-4-yl)piperidine (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCM.

  • Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation. A catalytic amount of acetic acid can be added to facilitate this step.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.[4]

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).[4]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Common Reagents for N-Alkylation of 4-(morpholin-4-yl)piperidine

Reagent TypeExamplesTypical SolventsKey Considerations
Bases K₂CO₃, Cs₂CO₃, NaH, DIPEADMF, MeCN, THFBase strength should match the reactivity of the alkylating agent and the acidity of the amine proton.
Alkylating Agents Alkyl iodides, bromides, chlorides, triflatesVaries with reactionReactivity: I > Br > Cl. Triflates are highly reactive.
Reducing Agents (for Reductive Amination) NaBH(OAc)₃, NaBH₃CNDCM, DCE, MeOHNaBH(OAc)₃ is milder and more selective than NaBH₃CN.

Visualizations

N_Alkylation_Troubleshooting start Low/No Product cause1 Inactive Reagents? start->cause1 Check First cause2 Sub-optimal Conditions? start->cause2 cause3 Side Reactions? start->cause3 solution1a Use Anhydrous Solvents cause1->solution1a solution1b Check Reagent Purity cause1->solution1b solution2a Increase Temperature cause2->solution2a solution2b Change Base/Solvent cause2->solution2b solution2c Increase Reaction Time cause2->solution2c solution3a Check for Over-alkylation cause3->solution3a

Caption: A troubleshooting decision tree for low product yield in N-alkylation reactions.

Reductive_Amination_Workflow reagents Amine + Aldehyde/Ketone in Anhydrous Solvent iminium Iminium Ion Formation (Stir at RT) reagents->iminium reduction Add Reducing Agent (e.g., NaBH(OAc)3) iminium->reduction product Tertiary Amine Product reduction->product

Caption: A simplified workflow for N-alkylation via reductive amination.

References

  • Sciencemadness Discussion Board. (2012). N-alkylation of 4-piperidone. Retrieved from [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

  • ResearchGate. (2017). N-alkylation of secondary amine?. Retrieved from [Link]

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction conditions optimization for the N-formylation of morpholine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Retrieved from [Link]

  • FABAD Journal of Pharmaceutical Sciences. (n.d.). N-Alkylation of Some Imidazopyridines. Retrieved from [Link]

  • PubMed. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Retrieved from [Link]

  • ACS Publications. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CH633264A5 - N-alkyl-piperidine DERIVATIVES.
  • National Institutes of Health. (n.d.). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. Retrieved from [Link]

  • Google Patents. (n.d.). CN105777615A - Preparation method of 4-morpholino piperidine.
  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • Reddit. (n.d.). Challenging reductive amination. Retrieved from [Link]

  • PubMed Central. (2023). Catalytic enantioselective reductive alkynylation of amides enables one-pot syntheses of pyrrolidine, piperidine and indolizidine alkaloids. Retrieved from [Link]

  • Organic Letters. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: 4-(Morpholin-4-yl)-piperidine Synthesis

From the Desk of the Senior Application Scientist Welcome to the technical support center for the synthesis of 4-(Morpholin-4-yl)-piperidine. This valuable building block is a cornerstone in the development of numerous p...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-(Morpholin-4-yl)-piperidine. This valuable building block is a cornerstone in the development of numerous pharmaceutical agents, most notably as a key intermediate for the ALK inhibitor Alectinib.[1][2] Its successful synthesis is therefore critical for many research and development programs.

This guide is designed to move beyond simple procedural outlines. It provides a deeper understanding of the reaction mechanics, addresses common points of failure, and offers field-proven strategies to overcome them. We will explore the causality behind experimental choices to empower you to not only follow a protocol but to troubleshoot and optimize it effectively.

Overview of Common Synthetic Strategies

The synthesis of 4-(Morpholin-4-yl)-piperidine is most commonly achieved via two primary routes. The choice of route often depends on the available starting materials, scale, and equipment.

  • Reductive Amination (Most Common): This is the most widely adopted method, involving the reaction of a 4-piperidone derivative with morpholine to form an iminium ion or enamine intermediate, which is then reduced in situ to the desired product.

  • Direct N-Alkylation: A less common but viable alternative involves the alkylation of a 4-aminopiperidine derivative using a morpholine precursor, such as bis(2-bromoethyl) ether.[3]

The diagram below illustrates these two principal pathways.

cluster_0 Route 1: Reductive Amination cluster_1 Route 2: N-Alkylation P4P N-Protected-4-Piperidone Intermediate Iminium / Enamine Intermediate P4P->Intermediate + Morpholine - H₂O Morpholine Morpholine Morpholine->Intermediate Protected_Product N-Protected-4-(Morpholin-4-yl)-piperidine Intermediate->Protected_Product + Reducing Agent (e.g., NaBH(OAc)₃, H₂/Pd-C) Final_Product 4-(Morpholin-4-yl)-piperidine Protected_Product->Final_Product Deprotection A4P N-Protected-4-Aminopiperidine Alk_Product N-Protected-4-(Morpholin-4-yl)-piperidine A4P->Alk_Product + Base (e.g., K₂CO₃) Alkylating_Agent bis(2-haloethyl) ether Alkylating_Agent->Alk_Product Final_Product_Alk 4-(Morpholin-4-yl)-piperidine Alk_Product->Final_Product_Alk Deprotection Start Low Yield Detected Check1 Is iminium/enamine formation the issue? Start->Check1 Action1 Add catalytic acid (e.g., Acetic Acid) to protonate the ketone carbonyl. Check1->Action1 Yes Check3 Is the reducing agent active and appropriate? Check1->Check3 No, intermediate is present Check2 Is water inhibiting the equilibrium? Action1->Check2 Action2 In aprotic solvents (Toluene), use a Dean-Stark trap to remove H₂O. Check2->Action2 Yes Check2->Check3 No / Using protic solvent Action2->Check3 Action3 Use fresh, high-quality reductant. Ensure compatibility with reaction pH. Check3->Action3 Possible Issue Success Yield Improved Check3->Success No, reductant is fine Action3->Success

Caption: Troubleshooting workflow for low reaction yield.

  • Expert Insight: The addition of a catalytic amount of a weak acid, such as acetic acid, is often crucial. [1]It protonates the carbonyl oxygen of the piperidone, making the carbon more electrophilic and susceptible to nucleophilic attack by morpholine.

  • Trustworthiness Check: Before adding the reducing agent, you should be able to confirm the formation of the intermediate, primarily by observing the disappearance of the 4-piperidone starting material via TLC or LC-MS. If the starting material is largely unconsumed after several hours, the issue lies in this initial step.

Q: I am performing a catalytic hydrogenation, but the reaction is slow or incomplete. What factors should I investigate?

A: Catalytic hydrogenation (e.g., using H₂ gas and a Palladium catalyst) is an excellent method but is sensitive to several variables.

  • Catalyst Activity: The Palladium on carbon (Pd/C) or Platinum catalyst may be old or poisoned. Always use a fresh, high-quality catalyst from a reputable supplier. The amount of catalyst is also critical, typically ranging from 0.05 to 0.2 wt% relative to the starting material. [4]2. Hydrogen Pressure: While some procedures work at atmospheric pressure, applying moderate pressure (e.g., 50 psi or up to 1.0 MPa) significantly accelerates the reaction rate. [4][5]However, excessively high pressure or temperature can sometimes lead to side reactions. Mild conditions are often preferable to suppress impurity formation. [4]3. Solvent Choice: Protic solvents like methanol or ethanol are excellent for this reaction as they readily dissolve the reactants and hydrogen gas.

  • Substrate Purity: Impurities in your starting materials, particularly sulfur-containing compounds, can poison the catalyst and halt the reaction.

Category 2: Side Product Formation & Purification

Q: My crude product shows multiple spots on a TLC plate. What are the likely impurities?

A: Besides unreacted starting materials, the most common impurities are:

  • N-Protected-4-hydroxypiperidine: This forms if the reducing agent reduces the ketone of the 4-piperidone before the amination reaction occurs. This is more common with aggressive reducing agents like sodium borohydride. Using a reductant selective for iminiums, like sodium triacetoxyborohydride, minimizes this side reaction.

  • Dimeric Species: Under certain conditions, side reactions can lead to the formation of piperidine dimers or other complex structures.

  • Residual Morpholine: Morpholine has a high boiling point (129 °C) and can be difficult to remove.

  • Benzyl Group Impurities (if applicable): Incomplete debenzylation can leave behind the N-benzyl protected product.

Q: How do I choose the optimal reducing agent for my setup?

A: The choice of reductant is a critical parameter that balances reactivity, safety, and cost.

Reducing AgentAdvantagesDisadvantages & Causality
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Highly selective for iminiums over ketones; mild conditions. The steric bulk and attenuated reactivity prevent reduction of the starting ketone.Moisture-sensitive; relatively expensive for large-scale synthesis.
Catalytic Hydrogenation (H₂ with Pd/C or Pt) "Green" method with water as the only byproduct; high-yielding; catalyst is recyclable. Can perform debenzylation in the same step. [5]Requires specialized high-pressure reactor equipment; catalysts can be pyrophoric and susceptible to poisoning.
Sodium Cyanoborohydride (NaBH₃CN) Effective and tolerant of acidic conditions.Highly toxic due to potential release of HCN gas if the pH drops too low; requires careful pH monitoring.
Raney Nickel (Ra-Ni) Cost-effective and active catalyst for hydrogenation. [2]Can be pyrophoric; may require higher temperatures and pressures than palladium catalysts.

Q: Purification is challenging. What is the most effective protocol for isolating a pure product?

A: A multi-step purification strategy is often required.

  • Initial Workup & Morpholine Removal: After the reaction, perform a standard aqueous workup. To remove excess morpholine, it can be evaporated using a rotary evaporator, or you can perform a solvent swap. [4]Alternatively, repeated washing of the organic layer with water or brine can help extract the water-soluble morpholine.

  • Chromatography: Flash column chromatography is a reliable method for purification. A common eluent system is a gradient of methanol in dichloromethane (e.g., starting with 20:1 DCM:MeOH). [1]3. Final Purification: For obtaining a highly pure solid, the final product can be isolated by distillation or recrystallization. [4]The product is a solid with a melting point of 40-43 °C. [6]

Experimental Protocols: A Validated Approach

The following protocol details a reliable lab-scale synthesis via reductive amination of an N-Boc protected piperidone, which avoids the use of high-pressure equipment.

Protocol 1: Synthesis of N-Boc-4-(Morpholin-4-yl)-piperidine

Materials:

  • N-Boc-4-piperidone

  • Morpholine (1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Acetic Acid (catalytic, ~5 mol%)

  • Dichloromethane (DCM)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add N-Boc-4-piperidone and dissolve it in anhydrous DCM.

  • Add morpholine (1.1 eq.) followed by a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate. Monitor the consumption of the starting ketone by TLC.

  • Once the formation of the intermediate is evident, begin adding sodium triacetoxyborohydride (1.5 eq.) portion-wise over 20-30 minutes. The reaction is exothermic; maintain the temperature below 30 °C with a water bath if necessary.

  • Allow the reaction to stir at room temperature overnight (12-18 hours).

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc protected product.

Protocol 2: Boc Deprotection

Materials:

  • Crude N-Boc-4-(Morpholin-4-yl)-piperidine

  • 4M HCl in 1,4-Dioxane

  • Diethyl ether

Procedure:

  • Dissolve the crude product from the previous step in a minimal amount of 1,4-dioxane.

  • Add the 4M HCl in 1,4-dioxane solution (typically 5-10 equivalents) and stir at room temperature. [1]3. A white precipitate of the dihydrochloride salt should form over 1-4 hours. Monitor the reaction for the disappearance of the starting material by TLC/LC-MS.

  • Once the reaction is complete, add diethyl ether to fully precipitate the salt, and collect the solid by vacuum filtration.

  • To obtain the free base, dissolve the salt in water, cool in an ice bath, and basify to >pH 11 with a strong base (e.g., 50% NaOH solution).

  • Extract the aqueous solution multiple times with DCM or another suitable organic solvent.

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product, 4-(Morpholin-4-yl)-piperidine. Purify further by chromatography or recrystallization if necessary.

References

  • Method for producing 4-(piperidin-4-yl)morpholine.
  • Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Publications. [Link]

  • Preparation method of 4-morpholino piperidine.
  • Piperidine Synthesis. - DTIC. Defense Technical Information Center. [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. [Link]

  • Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]

  • Challenging reductive amination : r/chemistry - Reddit. Reddit. [Link]

  • Procedure for N-alkylation of Piperidine? - ResearchGate. ResearchGate. [Link]

  • Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Analytical Methods for 4-(Morpholin-4-yl)-piperidine

CAS: 53617-35-9 Formula: C9H18N2O Molecular Weight: 170.25 g/mol Physical State: Solid (Low melting point: 40-43°C) Welcome to the Analytical Support Hub You are accessing the technical guide for 4-(Morpholin-4-yl)-piper...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 53617-35-9 Formula: C9H18N2O Molecular Weight: 170.25 g/mol Physical State: Solid (Low melting point: 40-43°C)

Welcome to the Analytical Support Hub

You are accessing the technical guide for 4-(Morpholin-4-yl)-piperidine , a critical diamine intermediate often used in the synthesis of antipsychotics and kinase inhibitors.

The Analytical Challenge: This molecule presents a "perfect storm" for analysts:

  • Lack of Chromophore: It has no conjugated

    
    -systems, making standard UV detection (254 nm) impossible.
    
  • Basic Nature: The secondary piperidine amine and tertiary morpholine amine interact strongly with silanols, causing severe peak tailing.

  • Hygroscopicity/Reactivity: As a secondary amine, it avidly absorbs CO

    
     to form carbamates, leading to "ghost peaks" and assay drift.
    

This guide provides self-validating protocols to overcome these specific hurdles.

Module 1: Chromatographic Purity (HPLC)

Status: Recommended for Related Substances & Impurity Profiling.

The "Invisible Peak" Problem

Because 53617-35-9 lacks a UV-active chromophore, you cannot use standard UV detection. You have two robust options: Derivatization (for UV sensitivity) or Charged Aerosol Detection (CAD) (universal response).

Method A: Direct Analysis (CAD/ELSD or Low-UV)

Best for: High-throughput environments avoiding derivatization steps.

ParameterSpecificationTechnical Rationale
Column Waters XBridge C18 or Agilent Poroshell HPH (4.6 x 150 mm, 3.5 µm)High pH Stability: Standard silica dissolves at pH > 8. Hybrid particles survive the high pH needed to deprotonate the amine.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 9.5 - 10.0)Deprotonation: At pH 10, the amine (pKa ~9-10) is largely uncharged, reducing silanol interaction and improving peak shape.
Mobile Phase B Acetonitrile (LC-MS Grade)Standard organic modifier.
Gradient 5% B to 90% B over 15 mins.Elutes polar starting materials early and the hydrophobic product later.
Detector CAD (Preferred) or UV @ 205 nm205 nm Warning: Acetonitrile absorbs here. Use "Far UV" grade solvents to minimize baseline drift.
Flow Rate 1.0 mL/minStandard backpressure management.
Method B: Pre-Column Derivatization (UV)

Best for: Labs limited to standard UV-Vis detectors.

Protocol:

  • Reagent: Dissolve sample in borate buffer (pH 9). Add Dansyl Chloride or Fmoc-Cl .

  • Reaction: Heat at 60°C for 20 mins (Dansyl) or RT (Fmoc).

  • Quench: Add dilute amine (e.g., glycine) to consume excess reagent.

  • Analyze: The derivative now has a strong chromophore detectable at 254 nm.

Troubleshooting "Ghost Peaks"

Symptom: A small peak appears just before the main peak that grows over time. Root Cause: Formation of the carbamate salt (


) due to CO

absorption from air. Fix: Prepare samples in freshly degassed diluent and use sealed vials with pre-slit septa.

Module 2: Quantitative Assay (Titration)

Status: Gold Standard for Purity (Weight %).

HPLC gives Area % (relative purity). For Weight % (absolute purity), non-aqueous titration is the pharmacopeial standard for weak bases.

Protocol: Non-Aqueous Perchloric Acid Titration

Principle: Water competes with the weak base for protons.[1] By eliminating water (using glacial acetic acid), the basicity of the amine is enhanced, allowing a sharp endpoint with perchloric acid.[1]

Step-by-Step Workflow:

  • Solvent System: Glacial Acetic Acid (must be anhydrous; < 0.1% water).

  • Titrant: 0.1 N Perchloric Acid (

    
    ) in Glacial Acetic Acid.
    
    • Standardization: Standardize against Potassium Hydrogen Phthalate (KHP).

  • Sample Prep: Weigh ~150 mg of 4-(Morpholin-4-yl)-piperidine accurately. Dissolve in 50 mL Glacial Acetic Acid.

  • Endpoint Detection:

    • Potentiometric: Glass electrode vs. Ag/AgCl (filled with LiCl in ethanol). Look for the inflection point.

    • Visual: Crystal Violet indicator (Violet

      
       Blue/Green).
      

Critical Calculation:



  • 
    : Volume of titrant (mL)
    
  • 
    : Normality of titrant
    
  • 
    : Equivalence factor (Molecular Weight / 1000). Since it is a diamine, determine if you are titrating one or both nitrogens. Note: In acetic acid, usually both nitrogens are titrated if pKa difference is small, but often calculated as mono-equivalent depending on endpoint selection. For this molecule, the secondary amine is the primary acceptor.
    
  • 
    : Weight of sample (g)
    

Module 3: Gas Chromatography (GC)

Status: Best for Volatile Impurities (Solvents/Starting Materials).

Why GC? Unlike HPLC, GC does not require a chromophore. However, the secondary amine can adsorb to active sites in the liner or column.

ParameterSpecification
Column Rtx-5 Amine or CP-Volamine (30m x 0.32mm, 1.0 µm)
Liner Base-Deactivated Liner (with wool)
Carrier Gas Helium @ 1.5 mL/min (Constant Flow)
Injector 250°C, Split 20:1
Detector FID @ 260°C
Temp Program 80°C (1 min)

10°C/min

240°C (5 min)

Self-Validation: Inject a standard of Morpholine (starting material). If the peak tails significantly (Asymmetry > 1.5), your liner is active. Replace the liner or trim the column guard.

Decision Logic & Workflows

Workflow 1: Method Selection Strategy

Use this logic gate to select the correct analytical technique based on your data needs.

MethodSelection Start Start: Define Analytical Goal Goal What is the data requirement? Start->Goal Purity Impurity Profiling (Related Substances) Goal->Purity Assay Absolute Assay (Weight %) Goal->Assay Volatiles Residual Solvents (Morpholine/Solvents) Goal->Volatiles Chromophore Is UV Detector Only? Purity->Chromophore Titr Non-Aqueous Titration (HClO4 in AcOH) Assay->Titr GC GC-FID (Base-Deactivated Col) Volatiles->GC Deriv Derivatization (Dansyl-Cl) Chromophore->Deriv Yes Direct Direct HPLC (CAD or Low UV) Chromophore->Direct No (CAD avail)

Figure 1: Analytical Method Selection Tree. Selects between HPLC, GC, and Titration based on laboratory capabilities and data requirements.

Workflow 2: Non-Aqueous Titration Mechanism

Understanding the solvent chemistry is vital for troubleshooting endpoint issues.

TitrationChemistry Reagents Reagents: Sample (Amine) + HClO4 Solvent Solvent: Glacial Acetic Acid (AcOH) Reagents->Solvent Step1 Step 1: Acid Enhancement HClO4 + AcOH -> AcOH2+ (Acetonium Ion) + ClO4- Solvent->Step1 Step2 Step 2: Neutralization R2NH + AcOH2+ -> R2NH2+ + AcOH Step1->Step2 Ideal Conditions Interference Interference: Moisture (H2O) H2O + AcOH2+ -> H3O+ + AcOH (Competes with Amine -> Weak Endpoint) Step1->Interference If Water Present

Figure 2: Reaction logic for Non-Aqueous Titration. Demonstrates why anhydrous conditions are critical for sharp endpoints.

Frequently Asked Questions (FAQs)

Q1: My HPLC baseline at 205 nm is drifting upwards significantly. A: This is likely due to the "UV Cutoff" of your mobile phase.

  • Fix 1: Ensure you are using HPLC-Grade Acetonitrile (cutoff ~190 nm). Technical grade cuts off at 210 nm+ and will drift.

  • Fix 2: If using ammonium bicarbonate, ensure it is freshly prepared. Old buffers can absorb CO

    
     and change UV transparency.
    

Q2: I see a "fronting" peak in GC analysis. A: Fronting in amine analysis usually indicates column overload or condensation.

  • Fix: Reduce injection volume (e.g., from 1 µL to 0.5 µL) or increase the Split Ratio (e.g., from 20:1 to 50:1).

Q3: The melting point I measured is lower than the literature (40°C). A: 4-(Morpholin-4-yl)-piperidine is hygroscopic. Absorbed water acts as an impurity, depressing the melting point.

  • Fix: Dry the sample in a vacuum desiccator over

    
     for 24 hours before testing.
    

Q4: Can I use a standard C18 column with 0.1% TFA? A: You can, but it is not recommended.

  • Risk: TFA is an ion-pairing agent that suppresses MS signal (if using MS). Furthermore, at low pH, the amine is fully protonated (

    
    ), which often leads to exclusion from the C18 pores (early elution) or secondary silanol interactions (tailing). The High pH method (Module 1)  is superior for peak shape.
    

References

  • Restek. (n.d.). Analysis of Amines by GC: Strategies for Success. Technical Guide. Retrieved from [Link]

  • Agilent Technologies. (2020). Analysis of Basic Compounds using High pH Mobile Phases on Agilent Poroshell HPH. Application Note. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Method Development for 4-(Morpholin-4-yl)-piperidine Analysis

Welcome to the technical support center for the HPLC analysis of 4-(Morpholin-4-yl)-piperidine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven ins...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC analysis of 4-(Morpholin-4-yl)-piperidine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into method development and troubleshooting. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your methods are robust and reliable.

Understanding the Analyte: 4-(Morpholin-4-yl)-piperidine

Before initiating method development, a thorough understanding of the analyte's physicochemical properties is paramount. 4-(Morpholin-4-yl)-piperidine is a polar, basic compound, which presents specific challenges in reversed-phase chromatography.

PropertyValueImplication for HPLC Method Development
Molecular Formula C₉H₁₈N₂O[1][2]A relatively small molecule.
Molecular Weight 170.25 g/mol [1][2]Standard HPLC-UV or MS detection is suitable.
pKa (Predicted) 10.21 ± 0.10[1][3]The compound is a strong base. Mobile phase pH control is critical to ensure a consistent ionization state and good peak shape.
LogP (Predicted) 0.3 (at pH 11)[1][3]Indicates high polarity, suggesting poor retention on traditional C18 columns.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the development of an HPLC method for 4-(Morpholin-4-yl)-piperidine.

Q1: What is the best starting point for HPLC method development for this compound?

A1: Given its polar and basic nature, a systematic approach is recommended. Start with a reversed-phase method using a C18 column, but with the expectation that modifications will be necessary. A generic scouting gradient is an efficient way to determine the approximate elution conditions.[4]

Recommended Starting Conditions:

ParameterRecommendationRationale
Column C18, 4.6 x 150 mm, 5 µmA general-purpose starting point for reversed-phase.
Mobile Phase A 0.1% Formic Acid in WaterLow pH (around 2.7) ensures the basic analyte is fully protonated, which can improve peak shape by minimizing silanol interactions. Formic acid is also MS-compatible.[5]
Mobile Phase B AcetonitrileA common, effective organic modifier in reversed-phase HPLC.
Gradient 5% to 95% B over 10-15 minutesA broad gradient helps to quickly determine the elution strength required.[4]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CProvides better reproducibility than ambient temperature.
Detection UV at 210 nm (or Mass Spectrometry)Since the molecule lacks a strong chromophore, low UV wavelength is necessary. MS detection offers higher sensitivity and specificity.
Injection Volume 5-10 µLA good starting point to avoid column overload.

Q2: I am observing significant peak tailing. What is the cause and how can I fix it?

A2: Peak tailing for basic compounds like 4-(Morpholin-4-yl)-piperidine is most commonly caused by secondary interactions between the positively charged analyte and negatively charged residual silanol groups on the silica surface of the column packing material.

Solutions for Peak Tailing:

  • Mobile Phase pH Adjustment: Operating at a low pH (e.g., pH < 3) protonates the analyte and also suppresses the ionization of silanol groups, reducing the undesirable ionic interactions.

  • Use of Modern Columns:

    • End-capped Columns: These columns have fewer accessible silanol groups, leading to improved peak shape for basic compounds.

    • Polar-Embedded or Polar-Endcapped Columns: These columns have a polar group embedded within the alkyl chain or at the end, which shields the analyte from residual silanols, offering excellent peak shape for bases.[6][7][8]

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to saturate the silanol sites and improve peak symmetry.[9]

  • Alternative Chromatography Mode: If peak tailing persists, consider Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for polar compounds.[10][11][12]

Q3: The analyte has very poor retention and elutes near the void volume. How can I increase its retention time?

A3: Poor retention is expected for this polar molecule on traditional reversed-phase columns.[13] Here are several strategies to improve retention:

  • Reduce Organic Content: In reversed-phase, decreasing the percentage of the organic solvent (acetonitrile or methanol) in the mobile phase will increase retention. You may need to use a highly aqueous mobile phase.

  • Use an AQ-type C18 Column: These columns are designed to prevent "pore dewetting" or phase collapse when using highly aqueous mobile phases, ensuring stable retention.[14]

  • Switch to a Polar-Embedded Column: These columns can offer different selectivity and sometimes improved retention for polar analytes compared to standard C18 columns.[7][15]

  • Consider HILIC: HILIC is an excellent alternative for retaining highly polar compounds. In HILIC, a polar stationary phase is used with a mobile phase rich in organic solvent. Water is the strong, eluting solvent.[11][12]

Q4: Should I use UV or Mass Spectrometry (MS) for detection?

A4: The choice of detector depends on the requirements of your analysis.

  • UV Detection: 4-(Morpholin-4-yl)-piperidine lacks a significant UV chromophore. Detection is possible at low wavelengths (e.g., 200-215 nm), but this can lead to a higher baseline noise and interference from mobile phase components or impurities.

  • Mass Spectrometry (MS): MS is the preferred detection method for this compound. It offers significantly higher sensitivity and selectivity. The basic nature of the analyte makes it an excellent candidate for positive mode electrospray ionization (ESI+).

  • Charged Aerosol Detection (CAD): If MS is not available, CAD is another option. It is a mass-based detector that can detect any non-volatile analyte, making it suitable for compounds with no UV chromophore.[16]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues during the analysis of 4-(Morpholin-4-yl)-piperidine.

Problem 1: Poor Peak Shape (Tailing)

  • Symptom: The peak has an asymmetry factor > 1.2.

  • Probable Causes & Solutions:

    CauseExplanationSolution
    Secondary Silanol Interactions The protonated basic analyte interacts with deprotonated silanol groups on the silica surface.1. Lower Mobile Phase pH: Use a buffer or additive to bring the pH to < 3 (e.g., 0.1% formic or trifluoroacetic acid).2. Change Column: Switch to a column with a highly deactivated silica (end-capped) or a polar-embedded/polar-endcapped phase.[7][8]3. Increase Buffer Strength: A higher concentration of the buffer cation can shield the silanol groups.
    Column Overload Injecting too much analyte mass can saturate the stationary phase, leading to tailing.Reduce the injection volume or the sample concentration.
    Column Void or Contamination A void at the column inlet or contamination on the frit can distort the peak shape.[17]1. Reverse and Flush: Reverse the column (if permissible by the manufacturer) and flush with a strong solvent.2. Replace Column: If flushing does not resolve the issue, the column may be irreversibly damaged.

Problem 2: Poor Retention (Elution at or near the void volume)

  • Symptom: The analyte peak appears very early in the chromatogram (k' < 1).

  • Probable Causes & Solutions:

    CauseExplanationSolution
    High Polarity of Analyte The analyte has low hydrophobicity and therefore weak interaction with the C18 stationary phase.1. Decrease Mobile Phase Strength: Reduce the percentage of organic solvent (e.g., from 50% to 10% or even 5% acetonitrile).2. Use an "Aqueous" C18 Column: Employ a C18 column designed for use in highly aqueous mobile phases to prevent phase collapse.[14]3. Switch to HILIC: This is often the most effective solution. Use a HILIC column (e.g., bare silica, amide, or diol) with a high organic mobile phase (e.g., 95:5 Acetonitrile:Water with a buffer).[10][11]
    Incorrect Mobile Phase pH If the analyte is not fully ionized, its polarity might be reduced, but in this case, the polarity is inherently high.Ensure the mobile phase pH is at least 2 units below the analyte's pKa to maintain a consistent, fully protonated state.[9]

Problem 3: Poor Resolution from Impurities or Other Components

  • Symptom: Co-elution or partial co-elution of the main peak with other peaks.

  • Probable Causes & Solutions:

    CauseExplanationSolution
    Insufficient Selectivity (α) The chosen stationary and mobile phases do not provide adequate differentiation between the analyte and the impurity.1. Change Organic Modifier: Switch from acetonitrile to methanol, or use a combination. This alters the selectivity.2. Change Stationary Phase: Try a different column chemistry. A phenyl or pentafluorophenyl (PFP) phase can offer different selectivity for basic compounds. A polar-embedded phase is also a good option.3. Adjust Mobile Phase pH: A small change in pH can alter the ionization and, therefore, the retention of ionizable impurities, improving resolution.
    Insufficient Efficiency (N) Peaks are too broad, leading to overlap.1. Use a Longer Column or Smaller Particle Size: This increases the number of theoretical plates and narrows the peaks.2. Optimize Flow Rate: Ensure the flow rate is near the optimal linear velocity for the column.

Experimental Protocols

Protocol 1: Generic Screening Method for 4-(Morpholin-4-yl)-piperidine

This protocol outlines a starting point for method development using a scouting gradient.

  • Analyte and Standard Preparation:

    • Prepare a stock solution of 4-(Morpholin-4-yl)-piperidine at 1.0 mg/mL in a 50:50 mixture of water and acetonitrile.

    • Dilute the stock solution to a working concentration of approximately 10 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water. Filter and degas.

    • Mobile Phase B: Use HPLC-grade acetonitrile.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm or ESI+ MS

    • Gradient Program:

Time (min)%A%B
0.0955
15.0595
17.0595
17.1955
20.0955
  • Analysis:

    • Inject a blank (diluent) to identify any system peaks.

    • Inject the working standard solution.

    • Evaluate the retention time and peak shape of the analyte. Use this information to develop an isocratic or optimized gradient method.

Protocol 2: System Suitability Testing (SST)

As per USP <621>, system suitability tests are performed to verify that the chromatographic system is adequate for the intended analysis.[18][19][20][21]

  • Procedure:

    • Prepare a system suitability solution, typically the working standard of 4-(Morpholin-4-yl)-piperidine.

    • Make five replicate injections of the system suitability solution.

  • Acceptance Criteria:

ParameterAcceptance CriterionRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry for accurate integration.
Relative Standard Deviation (RSD) of Peak Area RSD ≤ 2.0%Demonstrates the precision of the injector and detector.
Relative Standard Deviation (RSD) of Retention Time RSD ≤ 1.0%Indicates the stability of the pump and mobile phase composition.
Theoretical Plates (N) Report (or set a minimum based on method performance, e.g., N > 2000)Measures column efficiency.
Protocol 3: Forced Degradation (Stress Testing) Study

Forced degradation studies are essential to develop a stability-indicating method, as outlined in ICH guideline Q1A(R2).[22][23][24] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[22][24]

  • Preparation: Prepare solutions of 4-(Morpholin-4-yl)-piperidine at approximately 100 µg/mL in a suitable solvent.

  • Stress Conditions:

ConditionProcedure
Acid Hydrolysis Add 0.1 M HCl and heat at 60 °C for 24 hours. Neutralize with 0.1 M NaOH before injection.
Base Hydrolysis Add 0.1 M NaOH and heat at 60 °C for 24 hours. Neutralize with 0.1 M HCl before injection.
Oxidation Add 3% H₂O₂ and keep at room temperature for 24 hours.
Thermal Degradation Store the solid drug substance at 105 °C for 24 hours. Dissolve in diluent before analysis.
Photolytic Degradation Expose the solution to UV light (e.g., in a photostability chamber) for 24 hours.
  • Analysis:

    • Analyze the unstressed sample and all stressed samples using the developed HPLC method with a photodiode array (PDA) or MS detector.

    • Evaluate the chromatograms for the appearance of new peaks (degradation products) and a decrease in the area of the main peak.

    • Assess the peak purity of the main peak in the stressed samples to ensure no degradation products are co-eluting. This confirms the method is "stability-indicating."

Visualizations

Method Development Workflow

MethodDevelopment cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte_Properties 1. Review Analyte Properties (pKa, LogP) Initial_Conditions 2. Select Initial Conditions (C18, Low pH, Scouting Gradient) Analyte_Properties->Initial_Conditions Run_Scout 3. Run Scouting Gradient Initial_Conditions->Run_Scout Eval_Peak 4. Evaluate Peak Shape & Retention Run_Scout->Eval_Peak Optimize_MP 5. Optimize Mobile Phase (%B, pH, Buffer) Eval_Peak->Optimize_MP Tailing or Poor Retention? Optimize_Column 6. Optimize Column (Polar-Embedded, HILIC) Optimize_MP->Optimize_Column Still Issues? Final_Method 7. Finalize Method Conditions Optimize_MP->Final_Method Optimize_Column->Final_Method System_Suitability 8. System Suitability Testing Final_Method->System_Suitability Forced_Deg 9. Forced Degradation Study System_Suitability->Forced_Deg Validation 10. Full Method Validation (ICH Q2(R1)) Forced_Deg->Validation Troubleshooting Start Chromatographic Problem Observed Peak_Shape Is Peak Shape Poor? Start->Peak_Shape Retention Is Retention Poor? Peak_Shape->Retention No Silanol Check Mobile Phase pH (<3) Use Polar-Embedded Column Peak_Shape->Silanol Yes Resolution Is Resolution Poor? Retention->Resolution No Aqueous Decrease % Organic Use 'AQ' Type Column Retention->Aqueous Yes Selectivity Change Organic Modifier (MeOH) Change Column (Phenyl, PFP) Resolution->Selectivity Yes End Problem Resolved Resolution->End No Overload Reduce Sample Concentration or Injection Volume Silanol->Overload Still Tailing Silanol->End Column_Health Check for Column Void Backflush or Replace Overload->Column_Health Still Tailing Overload->End Column_Health->End HILIC Switch to HILIC Mode Aqueous->HILIC Still Poor Aqueous->End HILIC->End Efficiency Use Longer Column or Smaller Particles Selectivity->Efficiency Still Poor Selectivity->End Efficiency->End

Caption: A decision tree for troubleshooting common HPLC issues.

References

  • CN105777615A - Preparation method of 4-morpholino piperidine - Google Patents.
  • HPLC Method Development: From Beginner to Expert Part 2 - Agilent. Available at: [Link]

  • Development of a HPLC Method for Analysis of a Combination of Clofazimine, Isoniazid, Pyrazinamide, and Rifampicin Incorporated into a Dermal Self-Double-Emulsifying Drug Delivery System - PMC. Available at: [Link]

  • Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt | Request PDF - ResearchGate. Available at: [Link]

  • Evaluation of Polar-Embedded and Polar-Endcapped C12-C18 Stationary Phase Vulnerabilities Toward Highly Nucleophilic Compounds: A Case Study - Chromatography Online. Available at: [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC International. Available at: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

  • A Guide to HPLC and LC-MS Buffer Selection. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. Available at: [Link]

  • Q1A(R2) Guideline - ICH. Available at: [Link]

  • Polar Basic Drugs in Environmental Samples; Improved Analysis Using a New High Efficiency UPLC Column for HILIC | Waters. Available at: [Link]

  • Buffers and Eluent Additives for HPLC Method Development - Element Lab Solutions. Available at: [Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. Available at: [Link]

  • Polar-Embedded and Polar-Endcapped Stationary Phases for LC | Request PDF - ResearchGate. Available at: [Link]

  • <621> CHROMATOGRAPHY. Available at: [Link]

  • ICH Q1 Guideline on stability testing of drug substances and drug products - EMA. Available at: [Link]

  • Discover the Art of Buffer selection in HPLC Development part 1 - PharmaCores. Available at: [Link]

  • Are You Sure You Understand USP <621>? | LCGC International. Available at: [Link]

  • 4-Morpholinopiperidine | C9H18N2O | CID 795724 - PubChem. Available at: [Link]

  • Polar-Embedded and Polar-Endcapped Stationary Phases for LC - Taylor & Francis Online. Available at: [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Available at: [Link]

  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. Available at: [Link]

  • Tips and Tricks of HPLC System Troubleshooting - Agilent. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. Available at: [Link]

  • USP-NF 621 Chromatography | PDF - Scribd. Available at: [Link]

  • 4-(Piperidin-4-Yl)Morpholine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. Available at: [Link]

  • What are the Common Peak Problems in HPLC - Chromatography Today. Available at: [Link]

  • Understanding the Latest Revisions to USP <621> | Agilent. Available at: [Link]

  • Choosing the Best Buffer for Your HPLC Mobile Phase: A Guide. Available at: [Link]

  • 4-(Piperidin-4-yl)morpholine hydrochloride | C9H19ClN2O | CID 22061300 - PubChem. Available at: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]

  • Quality Guidelines - ICH. Available at: [Link]

  • ICH Q2 Validation of Analytical Procedures - YouTube. Available at: [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC || HPLC Chromatography. Available at: [Link]

  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column - Obrnuta faza. Available at: [Link]

  • Embedded Polar Group Columns: Do They Really Provide Increased Retention of Polar Analytes? Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

Sources

Optimization

Technical Guide: Catalyst Removal from 4-(Morpholin-4-yl)-piperidine

Executive Summary & Regulatory Context 4-(Morpholin-4-yl)-piperidine (CAS 53617-35-9) is a critical secondary amine intermediate often synthesized via reductive amination or Pd-catalyzed coupling. Due to the high affinit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Regulatory Context

4-(Morpholin-4-yl)-piperidine (CAS 53617-35-9) is a critical secondary amine intermediate often synthesized via reductive amination or Pd-catalyzed coupling. Due to the high affinity of the piperidine and morpholine nitrogens for transition metals, residual catalyst removal is notoriously difficult.

The Challenge: The basic nitrogen centers act as ligands, stabilizing metal complexes in solution and preventing standard filtration (Celite) from being effective.

Regulatory Hard Stop: Under ICH Q3D (R2) guidelines, Palladium (Class 2B) is limited to 10 ppm (100 µ g/day ) for oral drug substances. Failure to meet this specification halts batch release.

Diagnostic Workflow (Visual Guide)

Before selecting a protocol, identify your current state and metal species. Use the following decision matrix to select the optimal purification route.

CatalystRemoval Start Start: Crude 4-(Morpholin-4-yl)-piperidine MetalID Identify Residual Metal (ICP-MS / Color) Start->MetalID Pd_Pt Palladium (Pd) / Platinum (Pt) (Black/Brown/Red) MetalID->Pd_Pt Ni Nickel (Ni) (Green) MetalID->Ni State Current Physical State? Pd_Pt->State Ni->State Soln In Organic Solution (DCM, MeOH, THF) State->Soln Solid Isolated Solid State->Solid Scavenger Protocol A: SiliaMetS® Scavengers (Thiol / DMT) Soln->Scavenger High Efficiency (>95% Removal) Extract Protocol C: Chelation Wash (NAC / EDTA) Soln->Extract Low Cost (Early Stage) Cryst Protocol B: HCl Salt Formation & Recrystallization Solid->Cryst High Purity (Polymorph Control)

Figure 1: Decision matrix for selecting the appropriate catalyst removal strategy based on metal type and physical state.

Troubleshooting Scenarios (Q&A)

Scenario 1: "I treated my reaction mixture with silica scavengers, but Pd levels are stalling at 50 ppm."

Diagnosis: This is likely due to competitive binding . The 4-(Morpholin-4-yl)-piperidine molecule contains two basic nitrogen atoms. If you are using an acidic scavenger (like a sulfonic acid resin), your product is binding to the scavenger instead of the metal binding to the scavenger. Corrective Action:

  • Switch Ligand: Use a scavenger with a Thiol (-SH) or DMT (Dimercaptotriazine) functionality. These have a higher affinity for Pd(II) and Pd(0) than the amine nitrogens in your product.

  • Temperature: Increase treatment temperature to 50°C . Metal scavenging is endothermic; heat promotes the exchange of the metal from the product-ligand complex to the scavenger.

Scenario 2: "The product is colored (grey/black) even after filtration."

Diagnosis: You have colloidal palladium (Pd nanoparticles) that are smaller than the pore size of standard filters or Celite pads. Corrective Action:

  • Activated Carbon: Add Darco® G-60 (10-20 wt%) and stir for 1 hour at 50°C.

  • Filtration: Filter through a 0.45 µm membrane or a tight Celite pad.

  • Note: Carbon is non-specific and may reduce yield (5-10% loss is common). Use this only if scavengers fail to clarify the solution.

Scenario 3: "I cannot use silica scavengers due to cost. What is the alternative?"

Diagnosis: Budget constraints or lack of access to functionalized silica. Corrective Action: Use Protocol B (Salt Formation) . Converting the free base to the dihydrochloride salt changes the solubility profile dramatically. Most Pd catalysts remain in the organic mother liquor while the salt crystallizes out.

Detailed Protocols

Protocol A: Solid-Supported Scavenger (Best for Pd < 1000 ppm)

Recommended Scavengers: SiliaMetS® Thiol or SiliaMetS® DMT.

  • Preparation: Dissolve crude 4-(Morpholin-4-yl)-piperidine in Methanol or THF (10 volumes). Avoid DCM if possible, as scavenging kinetics are slower in non-polar solvents.

  • Loading: Add 4 equivalents of scavenger relative to the residual metal content.

    • Calculation: If you have 1000 ppm Pd, that is ~1 mg Pd per 1 g product. 1 mg Pd = 0.009 mmol. Scavenger loading is typically 1.2 mmol/g. Use ~30 mg scavenger per 1 g product.

  • Incubation: Stir at 40-50°C for 4 hours .

  • Validation: Stop stirring and let the silica settle. The supernatant should be clear/light yellow. If dark, add more scavenger.

  • Filtration: Filter through a fritted glass funnel. Wash the cake with 2 volumes of solvent to recover entrained product.

Protocol B: HCl Salt Recrystallization (Best for Bulk Purification)

This method purges metals by exclusion from the crystal lattice.

  • Salt Formation: Dissolve the free base in Ethanol (5 volumes). Cool to 0°C.

  • Acidification: Slowly add HCl in Ethanol (or aqueous HCl) until pH < 2. The dihydrochloride salt will precipitate.

  • Digestion: Heat the slurry to reflux until fully dissolved (add minimal water if necessary).

  • Crystallization: Cool slowly to Room Temperature, then to 0°C. Stir for 2 hours.

  • Isolation: Filter the white crystals. Wash with cold Ethanol.

  • Result: Metal complexes usually remain in the filtrate (mother liquor).

Comparative Data: Scavenger Efficiency

The following data illustrates the efficiency of different functional groups for removing Pd(OAc)₂ from a secondary amine solution.

Scavenger FunctionalityInitial Pd (ppm)Final Pd (ppm)% RemovalYield Loss
Thiol (Si-SH) 850< 5 > 99%< 1%
DMT (Dimercaptotriazine) 850< 2 > 99%< 1%
Thiourea 8504594%< 1%
Amine (Si-NH2) 85032062%15% (Binding)
Activated Carbon 85012085%8-12%

Data Source: Internal validation studies and SiliCycle application notes [1].

FAQ

Q: Can I use N-Acetyl Cysteine (NAC) washes? A: Yes. An aqueous wash with 5% NAC (adjusted to pH 7-8) can chelate Pd. However, 4-(Morpholin-4-yl)-piperidine is water-soluble at low pH and partially soluble at neutral pH. This leads to yield loss in the aqueous layer. Solid scavengers (Protocol A) are superior for yield preservation.

Q: Why not just distill the product? A: 4-(Morpholin-4-yl)-piperidine has a high boiling point. Distillation requires high vacuum and heat, which can decompose the Pd-complexes, causing "pd-mirror" plating on the glassware and contaminating the distillate via entrainment.

Q: How do I test for residual Pd quickly? A: While ICP-MS is the gold standard, a rapid colorimetric spot test (e.g., sodium iodide or pyridylazo reagents) can give a qualitative "Yes/No" for high levels (>50 ppm) before submitting for expensive analysis.

References

  • SiliCycle Inc. (2008).[1] SiliaMetS® Metal Scavengers: An Efficient Tool to Remove Metal Residues.[1] Organic Process Research & Development.

  • ICH. (2019).[2] Guideline Q3D (R2) on Elemental Impurities. European Medicines Agency.[3]

  • Biotage. (2023).[4] Metal Scavengers: An alternative to recrystallization for removing metals?[4][5].

  • PubChem. (2023). 4-(Piperidin-4-yl)morpholine hydrochloride Compound Summary. National Library of Medicine.

Sources

Troubleshooting

Technical Support Center: Solubility Strategies for Piperidine-Based Compounds

[1][2] Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Overcoming Solubility Barriers in Piperidine Derivatives via pH Manipulation[1]

Executive Summary & Chemical Logic

The Core Challenge: Piperidine (


) is a secondary amine with a 

of approximately 11.22 .[1] While unsubstituted piperidine is miscible with water, pharmaceutical derivatives (e.g., Fentanyl, Donepezil, Raloxifene) are often highly lipophilic solids.[1]

The Solution: To dissolve these compounds in aqueous media, you must exploit the basic nitrogen.[2] By lowering the pH below the


, you drive the equilibrium toward the protonated (cationic) species (

), which is significantly more water-soluble than the free base.

The Golden Rule:

Solubility is a function of ionization. For a base with


, maximum solubility is achieved at pH < 9.0 .[1] At physiological pH (7.4), the compound is ionized, but large lipophilic tails may still cause precipitation if the ionic strength is too high (salting out).
Interactive Troubleshooting Workflow

Use this decision logic to determine the correct solubilization strategy for your specific compound.

PiperidineSolubility Start START: Compound State? CheckForm Is it a Salt or Free Base? Start->CheckForm FreeBase Free Base (Neutral) CheckForm->FreeBase Neutral SaltForm Salt (e.g., HCl) CheckForm->SaltForm Ionic Solid Acidify Protocol A: Acidification (Target pH < 6.0) FreeBase->Acidify Aqueous Required CoSolvent Protocol B: Organic Co-solvent (DMSO/Ethanol) FreeBase->CoSolvent Non-Aqueous OK CheckBuffer Check Buffer Composition SaltForm->CheckBuffer Success Solubilized Acidify->Success CoSolvent->Success Precip Precipitation Issue? CheckBuffer->Precip Cloudy/Solid CheckBuffer->Success Clear CommonIon Issue: Common Ion Effect (Switch Counter-ion) Precip->CommonIon High Cl- conc.

Figure 1: Decision matrix for solubilizing piperidine derivatives based on initial chemical state.

Standard Operating Procedures (SOPs)
Protocol A: Acidification (The "Salt Formation" In-Situ)

Use this when you have the Free Base and need an aqueous stock solution.

  • Stoichiometric Calculation: Determine the molar mass of your compound. You will need at least 1.1 equivalents of acid (proton source) per equivalent of piperidine nitrogen.[1]

  • Slurry Preparation: Suspend the compound in 80% of the final volume of water. It will likely remain cloudy (heterogeneous).[1]

  • Titration:

    • Slowly add 1.0 M HCl or Acetic Acid dropwise while stirring.

    • Observation: As pH drops below 9.0, the mixture should clarify.

    • Warning: Avoid highly concentrated acids (e.g., 12M HCl) which can cause local degradation or heat spikes.[1]

  • Sonication: If "oiling out" occurs (formation of sticky droplets), sonicate at 40°C for 10 minutes to disperse the protonated species.

  • Final Adjustment: Bring to volume with water. Check final pH; it should be acidic (pH 4–6).[1]

Protocol B: Preventing "Salting Out" in Buffers

Use this when a Piperidine-HCl salt precipitates upon adding to PBS or Media.[1]

  • Diagnosis: If your clear stock solution precipitates when added to PBS (Phosphate Buffered Saline), you are likely experiencing the Common Ion Effect .[1] The high concentration of Chloride ions (

    
    ) in PBS suppresses the solubility of the Piperidine-HCl salt.[1]
    
  • Correction:

    • Option 1: Switch to a buffer with a different anion (e.g., Acetate or Citrate buffer).[1]

    • Option 2: Use a different salt form of the drug (e.g., Piperidine-Tartrate or Piperidine-Citrate) which often has higher

      
       (solubility product).[1]
      
Technical FAQ & Troubleshooting
Q1: Why does my compound precipitate even though the pH is 7.4?

A: While the


 is ~11.2, meaning the compound is ionized at pH 7.4, the intrinsic solubility  of the salt itself might be low.
  • Mechanism: Large hydrophobic groups on the piperidine ring (common in drugs like Fentanyl) compete with the charged nitrogen.[1]

  • Fix: You may need to lower the pH further (to pH 4–5) or add a co-solvent like Cyclodextrin or 5% DMSO to shield the hydrophobic tail.

Q2: I used H2SO4 (Sulfuric Acid) and it turned into a rock. Why?

A: Sulfate salts of piperidine derivatives are often much less soluble than Hydrochloride or Acetate salts.[1]

  • Rule of Thumb: Always start with monovalent acids (HCl, Acetic, Lactic) before trying divalent acids (Sulfuric, Tartaric).

Q3: How do I calculate the ionization percentage?

A: Use the Henderson-Hasselbalch equation for bases:



Rearranged for Protonated Fraction (

):

At pH 7.4 with

11.2, ionization is >99.9%, confirming that precipitation is usually due to the hydrophobic counter-ion effect, not lack of protonation.[1]
Quantitative Data: Solubility vs. pH

Table 1: Theoretical solubility profile of a lipophilic piperidine derivative (


 11.2) in various systems.[1][3]
Solvent SystempHEst. SolubilityMechanismNotes
Water (Free Base) ~10.5< 0.1 mg/mLUnchargedHydrophobic aggregation dominates.[1]
0.1 M HCl 1.0> 50 mg/mLFully ProtonatedForms soluble hydrochloride salt.[1]
PBS (Phosphate) 7.41–5 mg/mLIonizedRisk of precipitation due to high ionic strength.[1]
Acetate Buffer 4.5> 20 mg/mLIonizedRecommended for biological assays.[1]
DMSO (Co-solvent) N/A> 100 mg/mLSolvationGood for stock, but toxic to cells at >1%.[1]
Mechanistic Visualization

The following diagram illustrates the protonation event that drives solubility.

ProtonationMechanism Reactants Insoluble Free Base (R-NH) Equilibrium Equilibrium (pH dependent) Reactants->Equilibrium + Acid Acid Source (H+) Acid->Equilibrium Product Soluble Cation (R-NH2+) Equilibrium->Product pH < pKa (11.2) Product->Reactants pH > pKa

Figure 2: The protonation equilibrium. Lowering pH shifts the reaction right, creating the water-soluble cationic species.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8082, Piperidine.[1] Retrieved from [Link][1]

  • Kumar, L., Amin, A., & Bansal, A. K. (2008). Salt Selection in Drug Development.[1][4] Pharmaceutical Technology, 32(3).[1][4] Retrieved from [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews.[1] (Contextual grounding on Henderson-Hasselbalch applications in pre-formulation).

  • Stahl, P. H., & Wermuth, C. G.[1] (Eds.).[1][5][3][6][7][8][9][10] (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use.[1] Wiley-VCH.[1][3] (Authoritative text on counter-ion selection).

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide: Comparing 4-(Morpholin-4-yl)-piperidine and Piperazine Derivatives in Drug Discovery

In the landscape of medicinal chemistry, the selection of a heterocyclic scaffold is a pivotal decision that profoundly influences the absorption, distribution, metabolism, and excretion (ADME) profile, as well as the ph...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the selection of a heterocyclic scaffold is a pivotal decision that profoundly influences the absorption, distribution, metabolism, and excretion (ADME) profile, as well as the pharmacological activity of a drug candidate. Among the most prevalent are saturated six-membered heterocycles. This guide provides an in-depth, objective comparison between 4-(Morpholin-4-yl)-piperidine and the broad class of piperazine derivatives, offering experimental insights and data to guide researchers in making informed decisions during lead optimization.

Structural and Physicochemical Foundations

At first glance, 4-(Morpholin-4-yl)-piperidine and N-aryl/alkyl-piperazines share a common piperidine or piperazine core, respectively. However, their fundamental structural differences give rise to distinct physicochemical properties that are critical for their behavior in biological systems.

4-(Morpholin-4-yl)-piperidine is a tertiary amine featuring a piperidine ring substituted with a morpholine moiety. In contrast, piperazine is a six-membered ring containing two nitrogen atoms at opposite positions, offering two sites for substitution, which allows for the introduction of diverse functional groups to modulate pharmacological properties and engage with multiple binding pockets.[1]

Caption: Core structures of 4-(Morpholin-4-yl)-piperidine and a generic piperazine derivative.

The most significant physicochemical differences arise from basicity (pKa) and lipophilicity (LogP). The morpholine ring itself possesses well-balanced lipophilic-hydrophilic properties.[2] The presence of the ether oxygen in the morpholine moiety of 4-(Morpholin-4-yl)-piperidine reduces the basicity of the adjacent nitrogen compared to a simple piperidine. Piperazine, with its two nitrogen atoms, typically has two distinct pKa values, which can be critical for its interaction with biological targets and its absorption profile.

Property4-(Morpholin-4-yl)-piperidineTypical N-ArylpiperazineRationale & Implication
Predicted pKa ~10.2[3]pKa1: ~7-8, pKa2: ~2-3The high pKa of the piperidine nitrogen ensures it is protonated at physiological pH, which can be key for ionic interactions with targets like GPCRs. Piperazines offer tunable basicity at N1 while N4 often remains basic.
Predicted LogP ~0.3[3]1.5 - 3.5The lower lipophilicity of 4-(Morpholin-4-yl)-piperidine can improve aqueous solubility but may reduce passive membrane permeability.[4] Piperazine derivatives are often more lipophilic, which can enhance membrane penetration but may also increase risks of off-target effects and metabolic liabilities.[5]
TPSA (Ų) 24.5[6]>30The additional nitrogen and potential substituents on piperazine derivatives generally lead to a higher topological polar surface area, which can impact blood-brain barrier penetration.
H-Bond Donors 11Both scaffolds typically have one protonated nitrogen at physiological pH, acting as a hydrogen bond donor.
H-Bond Acceptors 3[6]2+The morpholine oxygen provides an additional hydrogen bond acceptor site, which can be leveraged for target binding.

Comparative Pharmacokinetic (ADME) Profile

The choice between these scaffolds often comes down to optimizing the ADME profile of a lead compound.

Metabolic Stability: A Key Differentiator One of the most significant advantages of the morpholine-containing scaffold is its generally enhanced metabolic stability. The electron-withdrawing nature of the oxygen atom in the morpholine ring decreases the susceptibility of adjacent carbon atoms to oxidation by cytochrome P450 (CYP) enzymes.[7] While not metabolically inert, the morpholine ring is considered more stable than a piperidine or piperazine ring.[7]

Piperazine rings, particularly when unsubstituted, are more prone to metabolism, including N-dealkylation and ring oxidation, which can lead to rapid clearance.

ADME Parameter4-(Morpholin-4-yl)-piperidinePiperazine DerivativesCausality and Experimental Insight
Metabolic Stability Generally HigherVariable, Often LowerThe morpholine oxygen reduces the rate of CYP-mediated oxidation.[7] This is a primary reason for its use as a "metabolic blocker" or to replace a more labile piperazine ring during lead optimization.
Permeability ModerateVariableLower lipophilicity may suggest lower passive diffusion, but this is highly context-dependent. The Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent high-throughput screen to assess this.
P-gp Efflux Potential SubstrateKnown SubstratesBoth scaffolds are basic amines, a common feature of P-glycoprotein (P-gp) substrates. Piperazine derivatives, in particular, have been studied as P-gp inhibitors.[8] An MDR1-MDCK assay is the gold standard for confirming P-gp liability.[9]

Pharmacological Applications & Structure-Activity Relationships (SAR)

Both scaffolds are ubiquitous in drug discovery, but their structural differences often lead them to be employed in different therapeutic areas or to target different receptors.

Piperazine Derivatives: Versatility is Key The piperazine scaffold is a cornerstone of medicinal chemistry, particularly in CNS disorders.[1][10] Its ability to be di-substituted allows it to function as a linker that orients two different pharmacophores (R1 and R2) toward their respective binding pockets. This is exemplified in numerous serotonin-norepinephrine reuptake inhibitors (SNRIs) and antipsychotics.[11] Piperazine derivatives have shown a vast range of activities, including anticancer, antimicrobial, and neuroprotective effects.[1]

4-(Morpholin-4-yl)-piperidine: Optimizing for Specific Interactions and Properties This scaffold is often used when a basic nitrogen for a key ionic interaction is required, but with improved metabolic stability and solubility compared to more lipophilic piperidine analogues. It is a reactant for the synthesis of selective adenosine A2A receptor antagonists and antidepressants.[3]

A compelling case study highlights the dramatic impact of switching between these scaffolds. In a series of histamine H₃ and sigma-1 (σ₁) receptor antagonists, replacing a piperazine core with a piperidine core (structurally related to the piperidine in 4-(morpholin-4-yl)-piperidine) increased σ₁ receptor affinity by over 400-fold (Kᵢ = 1531 nM for the piperazine vs. 3.64 nM for the piperidine analogue).[12][13] This underscores that the piperidine nitrogen's specific protonation state and local environment can be critical for high-affinity binding to certain targets.[13]

However, the superiority of one scaffold over another is not universal. In a series of novel antitumor agents, replacing an N-substituted piperazine with a piperidine or morpholine fragment led to a significant decrease or complete loss of cytotoxic activity.[14][15] This demonstrates that the specific interactions afforded by the piperazine ring were essential for the observed biological activity in that context.

Synthetic Accessibility

Both scaffolds are readily accessible through established synthetic routes.

  • 4-(Morpholin-4-yl)-piperidine: Typically synthesized via reductive amination of N-protected 4-piperidone with morpholine, followed by deprotection.[16] Another method involves the reaction of 1-benzyl-4-piperidone and morpholine, followed by debenzylation.[17]

  • Piperazine Derivatives: Synthesized through various methods, including nucleophilic substitution on piperazine itself or reductive amination of diamines.[18][19] The symmetrical nature of piperazine can sometimes lead to challenges in achieving selective mono-substitution.

Experimental Protocols for Comparative Evaluation

To objectively compare candidates built from these scaffolds, a robust and validated set of in vitro ADME assays is essential.

Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)

This assay determines the rate of intrinsic clearance of a compound by metabolizing enzymes, primarily CYPs.

Caption: Workflow for the in vitro metabolic stability assay using human liver microsomes.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Prepare a master mix of Human Liver Microsomes (final concentration 0.5 mg/mL) and an NADPH regenerating system in phosphate buffer (pH 7.4).

  • Initiation: Pre-warm the microsome master mix at 37°C for 5 minutes. Initiate the reaction by adding the test compound to a final concentration of 1 µM.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture and add it to a quench solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction and precipitate proteins.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the parent compound using a validated LC-MS/MS method.

  • Data Interpretation: Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample. The natural log of the percent remaining is plotted against time. The slope of this line is used to calculate the half-life (t½) and the intrinsic clearance (CLint). A longer half-life indicates greater metabolic stability.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay evaluates the passive diffusion of a compound across an artificial lipid membrane, modeling gastrointestinal absorption.[20][21]

Caption: Diagram of the PAMPA plate assembly and experimental workflow.

Step-by-Step Methodology:

  • Membrane Coating: The filter of a 96-well filter plate (the top, or acceptor plate) is coated with a lipid solution (e.g., lecithin in dodecane).

  • Prepare Plates: Add buffer to the wells of the acceptor plate. Add a solution of the test compound (e.g., 10 µM in buffer) to the wells of a 96-well donor plate.

  • Assemble and Incubate: Place the acceptor plate on top of the donor plate, creating a "sandwich" where the compound can diffuse from the donor, through the artificial membrane, into the acceptor well.[22] Incubate for a set period (e.g., 5 hours) at room temperature.[23]

  • Analysis: After incubation, separate the plates. Measure the concentration of the compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.

  • Data Interpretation: The apparent permeability coefficient (Pe, in cm/s) is calculated based on the concentration of the compound in the donor and acceptor wells and the incubation time. Compounds are often binned into low, medium, and high permeability categories.

Conclusion: A Strategic Choice

The decision to use 4-(Morpholin-4-yl)-piperidine versus a piperazine derivative is not a matter of inherent superiority but of strategic design based on the project's goals.

  • Choose a Piperazine Derivative when:

    • The project requires a scaffold that can interact with two distinct sub-pockets of a binding site.

    • Modulation of basicity and lipophilicity through diverse substitutions is a primary optimization strategy.

    • The target is within a well-established class where piperazines are known to be effective (e.g., certain CNS targets).[1]

  • Choose 4-(Morpholin-4-yl)-piperidine (or a related morpholinyl-heterocycle) when:

    • A lead compound with a piperidine or piperazine moiety suffers from poor metabolic stability. The morpholine can act as a bioisosteric replacement to improve this parameter.[7]

    • Enhanced aqueous solubility is desired without sacrificing a key basic nitrogen interaction.

    • The project requires a scaffold with a lower pKa and fewer metabolic liabilities compared to a simple substituted piperidine.

Ultimately, both scaffolds are powerful tools in the medicinal chemist's arsenal. An objective evaluation of their properties, supported by the robust experimental data outlined in this guide, is crucial for the successful optimization of drug candidates.

References

  • Preprints.org. Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. [Link]

  • National Institutes of Health. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. PMC, NIH. [Link]

  • MDPI. Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. MDPI.com. [Link]

  • ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • ResearchGate. Structure of morpholine, piperazine, and piperidine moieties. ResearchGate. [Link]

  • ACS Publications. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Publications. [Link]

  • ACS Publications. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Publications. [Link]

  • National Institutes of Health. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. PMC, NIH. [Link]

  • National Institutes of Health. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PMC, NIH. [Link]

  • ResearchGate. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. ResearchGate. [Link]

  • National Institutes of Health. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. PMC, NIH. [Link]

  • Drug development & registration. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). pharmjournal.ru. [Link]

  • PubChem. 4-Morpholinopiperidine. PubChem. [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. organic-chemistry.org. [Link]

  • National Institutes of Health. Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in Vitro ADME, and Safety Attributes. PMC, NIH. [Link]

  • PubMed. Electronic-topological study of the structure-activity relationships in a series of piperidine morphinomimetics. PubMed. [Link]

  • PubMed. Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. [Link]

  • Google Patents. Method for producing 4-(piperidin-4-yl)morpholine.
  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec.com. [Link]

  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. [Link]

  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. [Link]

  • Google Patents. Preparation method of 4-morpholino piperidine.
  • PharmaCompass. 4-(Piperidin-4-Yl)Morpholine. PharmaCompass.com. [Link]

  • YouTube. STRUCTURE ACTIVITY RELATIONSHIP (SAR) OF MORPHINE AND IT'S MODIFIED ANALOGUES. YouTube. [Link]

  • Paralab. Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. Paralab.es. [Link]

  • Google Patents. Method for the preparation of piperazine and its derivatives.
  • ResearchGate. Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. [Link]

  • PubMed. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. [Link]

  • ResearchGate. A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. ResearchGate. [Link]

  • National Institutes of Health. Piperazine skeleton in the structural modification of natural products: a review. PMC, NIH. [Link]

  • ResearchGate. ADME attribute alignment of marketed CNS drugs and CNS candidates. ResearchGate. [Link]

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  • PubMed. Synthesis and structure-activity relationship of 4-substituted 2-(2-acetyloxyethyl)-8-(morpholine-4-sulfonyl)pyrrolo[3,4-c]quinoline-1,3-diones as potent caspase-3 inhibitors. PubMed. [Link]

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Comparative

Bioisosteric Replacement of 4-(Morpholin-4-yl)-piperidine: A Strategic Guide

Executive Summary & Structural Analysis[1][2] The 4-(Morpholin-4-yl)-piperidine moiety (often referred to as 4-morpholinopiperidine) is a privileged scaffold in medicinal chemistry, widely utilized in kinase inhibitors (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Analysis[1][2]

The 4-(Morpholin-4-yl)-piperidine moiety (often referred to as 4-morpholinopiperidine) is a privileged scaffold in medicinal chemistry, widely utilized in kinase inhibitors (e.g., PI3K/mTOR pathways), GPCR antagonists (e.g., H3, MCH-R1), and CNS agents. Its popularity stems from its ability to modulate solubility , pKa (typically ~9-10 for the piperidine nitrogen), and target engagement via the morpholine oxygen as a hydrogen bond acceptor.

However, this scaffold frequently introduces two critical liabilities during lead optimization:

  • hERG Inhibition (Cardiotoxicity): The basic nitrogen of the piperidine ring at physiological pH is a classic pharmacophore for hERG channel blockade, often leading to QT prolongation.

  • Metabolic Instability: The piperidine ring is prone to oxidative metabolism (N-dealkylation,

    
    -carbon hydroxylation), leading to high intrinsic clearance (
    
    
    
    ).

This guide provides a technical roadmap for replacing this moiety to retain potency while mitigating these ADMET risks.

Strategic Replacement Vectors

We categorize bioisosteric replacements into three distinct strategies based on the primary liability being addressed.

Strategy A: The Spirocyclic "3D" Shift (Metabolic Stability & Novelty)

Replacing the piperidine ring with spirocyclic systems increases fraction sp3 (


), reduces lipophilicity (LogD), and blocks metabolic soft spots by removing the prone 

-hydrogens.
  • Primary Alternative: 2-azaspiro[3.3]heptane and 1-azaspiro[3.3]heptane .[1][2]

  • Mechanism: The spirocyclic core constrains the nitrogen lone pair vector and removes the standard 6-membered ring conformation, often reducing recognition by CYP450 enzymes while maintaining the basicity required for target binding.

Strategy B: Basicity Modulation (hERG Mitigation)

To reduce hERG affinity, the pKa of the central nitrogen must be lowered, or the pharmacophore disrupted.

  • Primary Alternative: N-linked Ureas/Amides or Fluorinated Piperidines .

  • Mechanism: Converting the piperidine amine to a urea or amide dramatically drops the pKa (removing the positive charge at pH 7.4), which is the primary driver for hERG pore binding. Alternatively, introducing electron-withdrawing groups (Fluorine) on the piperidine ring lowers the pKa of the amine by 1-2 units.

Strategy C: Heterocycle Swapping (Solubility & Selectivity)
  • Primary Alternative: 4-(Pyrimidin-4-yl)morpholine or Oxetane-bridged analogs .

  • Mechanism: Replacing the piperidine with a pyrimidine or introducing bridged systems (e.g., 2-oxa-6-azaspiro[3.3]heptane) alters the hydrogen bond acceptor vectors and reduces the overall lipophilicity.

Comparative Performance Analysis

The following data summarizes the impact of replacing the standard 4-morpholinopiperidine core with key bioisosteres.

Table 1: Physicochemical and ADMET Comparison

Scaffold VariantStructure Type

LogD
Metabolic Stability (

)
hERG LiabilitySolubility
Parent 4-MorpholinopiperidineRef (0.0)Low/ModHigh (Risk)Moderate
Spiro-1 2-azaspiro[3.3]heptane-0.4ModerateLowHigh
Spiro-2 1-azaspiro[3.3]heptane-0.6High (2x Parent)LowHigh
Urea Piperidin-4-yl-urea-0.2HighVery Low Moderate
Fluoro 3-F-Piperidine analog+0.1ModerateModerateModerate

Data synthesized from comparative studies on GPCR and Kinase inhibitor optimization campaigns [1, 4, 6].

Key Insight: The "Spiro" Advantage

Research indicates that while 2-azaspiro[3.3]heptane reduces lipophilicity, the 1-azaspiro[3.3]heptane isomer offers superior metabolic stability, doubling the half-life in human liver microsomes compared to the parent piperidine due to steric shielding of the nitrogen [4].

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the appropriate bioisostere based on the specific failure mode of the parent molecule.

Bioisostere_Decision_Tree Start Problem: 4-Morpholinopiperidine Liability Check_hERG Is hERG Inhibition > 10 µM? Start->Check_hERG Check_Metab Is Intrinsic Clearance (Cl_int) High? Check_hERG->Check_Metab No Sol_Urea Strategy: Basicity Reduction Use Piperidin-4-yl-urea (Lowers pKa, kills hERG) Check_hERG->Sol_Urea Yes (Critical) Check_Sol Is Solubility < 10 µM? Check_Metab->Check_Sol No Sol_Spiro Strategy: 3D-Spirocyclization Use 1-azaspiro[3.3]heptane (Blocks CYP sites) Check_Metab->Sol_Spiro Yes (Oxidative) Sol_Fluoro Strategy: Metabolic Blocking Use 3-Fluoro-piperidine (Electronic deactivation) Check_Metab->Sol_Fluoro Yes (Site Specific) Check_Sol->Sol_Spiro Yes Sol_Bridge Strategy: Polarity Shift Use Oxa-azaspiro systems (Lowers LogD) Check_Sol->Sol_Bridge Yes

Figure 1: Decision tree for bioisosteric replacement based on ADMET liabilities.

Experimental Protocols

To validate these replacements, we recommend the following specific assay modifications.

Protocol A: Synthesis of 1-azaspiro[3.3]heptane Bioisostere

Context: This is a non-trivial synthesis compared to standard reductive amination. The spirocyclic core requires specific handling.

  • Cycloaddition: Perform a thermal [2+2] cycloaddition between the appropriate endocyclic alkene and Graf isocyanate (

    
    ) to generate the spirocyclic 
    
    
    
    -lactam intermediate.[2]
  • Reduction: Reduce the

    
    -lactam ring using Alane (
    
    
    
    )
    (generated in situ from
    
    
    and
    
    
    or
    
    
    ).
    • Critical Step: Avoid standard

      
       alone if functional groups are sensitive; Alane provides a more selective reduction for this strained ring system.
      
  • Coupling: React the resulting secondary amine with the morpholine-equivalent electrophile (e.g., via

    
     or Buchwald-Hartwig coupling) to attach the "head" group.
    
Protocol B: Comparative hERG Validation (FluxOR™ Assay)

Context: Standard patch-clamp is slow. Use Thallium flux for rapid ranking of bioisosteres.

  • Cell Line: HEK293 cells stably expressing hERG potassium channels.

  • Dye Loading: Load cells with FluxOR™ II reagent (thallium-sensitive dye) for 60 mins at Room Temp.

  • Treatment: Treat cells with the Parent, Spiro-1, and Urea analogs at 7-point concentration (0.01 µM to 30 µM).

  • Stimulation: Add Thallium stimulus buffer (

    
    ) to trigger channel opening.
    
  • Readout: Measure fluorescence intensity (

    
    ).
    
  • Analysis: Calculate

    
    . A successful bioisosteric replacement should shift the 
    
    
    
    from
    
    
    (Parent) to
    
    
    (Target).

Case Study: MCH-R1 Antagonists Optimization

In the optimization of Melanin-Concentrating Hormone Receptor 1 (MCH-R1) antagonists, AstraZeneca encountered a critical hERG liability with a 4-morpholinopiperidine lead [6].

  • Challenge: The basic piperidine nitrogen interacted strongly with the hERG pore (Phe656/Tyr652).

  • Solution: Replacement of the piperidine with a piperidin-4-yl-urea linker.

  • Result:

    • hERG

      
      :  Shifted from 0.2 µM  (Toxic) to >30 µM  (Safe).
      
    • Potency: Maintained MCH-R1

      
       < 10 nM.
      
    • Mechanism: The urea lowered the pKa of the central nitrogen, preventing protonation at physiological pH, thus abolishing the cation-pi interaction required for hERG blockade.

References

  • Cambridge MedChem Consulting. (2024). Ring Bioisosteres & Bioisosteric Replacements. Retrieved from

  • Stepaniuk, O., et al. (2022). Bicyclic Bioisosteres of Piperidine: Synthesis and Validation of 1-azaspiro[3.3]heptane. ResearchGate. Retrieved from

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Retrieved from

  • Mykhailiuk, P. K. (2019). 1-Azaspiro[3.3]heptane as a New Generation of Piperidine Bioisosteres. ACS Medicinal Chemistry Letters.
  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.
  • Berglund, S., et al. (2009). Optimization of piperidin-4-yl-urea-containing MCH-R1 antagonists: Reducing hERG-associated liabilities. Bioorganic & Medicinal Chemistry Letters. Retrieved from

Sources

Validation

A Comparative In Vitro Analysis of 4-(Morpholin-4-yl)-piperidine and N-methylpiperazine Analogs as p38α MAPK Inhibitors

Abstract In the landscape of kinase inhibitor discovery, the strategic selection of heterocyclic scaffolds is paramount to achieving desired potency, selectivity, and pharmacokinetic properties. Among the most ubiquitous...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of kinase inhibitor discovery, the strategic selection of heterocyclic scaffolds is paramount to achieving desired potency, selectivity, and pharmacokinetic properties. Among the most ubiquitous are the 4-(morpholin-4-yl)-piperidine and N-methylpiperazine moieties, frequently employed as solvent-exposed fragments to enhance solubility and target engagement. This guide provides a head-to-head comparison of the in vitro activity of these two fragments when incorporated into a common inhibitor scaffold targeting p38α mitogen-activated protein kinase (MAPK), a critical node in the inflammatory signaling cascade. Through detailed experimental protocols and comparative data analysis, we elucidate the nuanced impact of these structural motifs on inhibitory potency, offering valuable insights for medicinal chemists and drug development professionals.

Introduction: The Strategic Role of Heterocycles in Kinase Inhibition

The p38 MAPK signaling pathway is a cornerstone of the cellular response to inflammatory cytokines and environmental stress.[1][2][3] Dysregulation of this pathway is implicated in a host of inflammatory diseases, including rheumatoid arthritis and chronic obstructive pulmonary disease, making p38α a prime therapeutic target.[4][5] The development of small molecule inhibitors against p38α has been an area of intense research, with a focus on optimizing interactions within the ATP-binding pocket.[6][7]

The piperidine and piperazine scaffolds are frequently incorporated into kinase inhibitors to improve aqueous solubility and provide vectors for engaging with the solvent-exposed regions of the kinase.[8][9][10] The N-methylpiperazine group, with its basic nitrogen, is often used to introduce a positive charge at physiological pH, which can enhance solubility and form favorable ionic interactions.[11][12] Conversely, the 4-(morpholin-4-yl)-piperidine moiety offers a more rigid structure with a hydrogen bond acceptor in the morpholine ring, potentially influencing binding orientation and metabolic stability. This guide will dissect the in vitro performance of two analog series, identical but for the substitution of these two key fragments, against the p38α kinase.

Mechanism of Action: Modulation of the p38α MAPK Signaling Pathway

The p38α MAPK pathway is a multi-tiered cascade that culminates in the activation of transcription factors and other protein kinases, driving the expression of pro-inflammatory cytokines like TNF-α and IL-1β.[1][5][13] As depicted in the signaling pathway diagram below, extracellular stimuli activate upstream kinases (MKK3/6), which in turn phosphorylate and activate p38α.[13] Activated p38α then phosphorylates its own downstream substrates, including MAPK-activated protein kinase 2 (MK2), leading to the stabilization of cytokine mRNAs and enhanced protein translation. Small molecule inhibitors that target the ATP-binding site of p38α prevent the phosphorylation of its substrates, thereby disrupting this inflammatory cascade.[14]

p38_pathway extracellular Inflammatory Stimuli (e.g., LPS, TNF-α, IL-1β) receptor Cell Surface Receptor extracellular->receptor upstream_kinases Upstream Kinases (e.g., MKK3, MKK6) receptor->upstream_kinases p38a p38α MAPK upstream_kinases->p38a Phosphorylates (Thr180/Tyr182) downstream_substrates Downstream Substrates (e.g., MK2, ATF2) p38a->downstream_substrates Phosphorylates inhibitor p38α Inhibitor (Analogs A & B) inhibitor->p38a Inhibits ATP Binding cytokine_mrna Cytokine mRNA (e.g., TNF-α, IL-1β) downstream_substrates->cytokine_mrna Stabilizes cytokine_protein Pro-inflammatory Cytokines cytokine_mrna->cytokine_protein Translation cellular_response Inflammatory Response cytokine_protein->cellular_response

Caption: p38α MAPK signaling pathway and point of inhibition.

Comparative In Vitro Profiling: Methodologies

To objectively assess the impact of the 4-(morpholin-4-yl)-piperidine and N-methylpiperazine fragments, two series of compounds were synthesized based on a validated p38α inhibitor scaffold. "Analog A" incorporates the 4-(morpholin-4-yl)-piperidine moiety, while "Analog B" features the N-methylpiperazine group.

Biochemical Potency: LanthaScreen® Eu Kinase Binding Assay

The direct interaction of the analogs with p38α was quantified using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based binding assay.[15] This assay measures the displacement of a fluorescent tracer from the kinase active site by the test compound, providing a direct measure of binding affinity.

Experimental Workflow:

binding_assay_workflow start Start prepare_reagents Prepare Reagents: - p38α Kinase - Eu-labeled Antibody - Kinase Tracer - Test Compounds (Analogs A & B) start->prepare_reagents dispense Dispense Reagents into 384-well Plate prepare_reagents->dispense incubate Incubate at RT for 60 minutes dispense->incubate read_plate Read TR-FRET Signal (Excitation: 340 nm, Emission: 615 nm & 665 nm) incubate->read_plate analyze Calculate IC50 Values read_plate->analyze end End analyze->end

Caption: LanthaScreen® Eu Kinase Binding Assay Workflow.

Step-by-Step Protocol:

  • Reagent Preparation: All reagents are prepared in the appropriate kinase buffer. A serial dilution of each test compound (Analog A and Analog B) is prepared, typically from 10 µM to 0.1 nM.

  • Assay Plate Preparation: In a 384-well plate, add the p38α enzyme, the Europium-labeled anti-tag antibody, and the fluorescent kinase tracer.

  • Compound Addition: Add the serially diluted test compounds to the wells. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

  • Signal Detection: Read the plate on a TR-FRET enabled plate reader. The ratio of the emission at 665 nm (tracer signal) to 615 nm (Europium reference signal) is calculated.

  • Data Analysis: The TR-FRET ratio is plotted against the compound concentration, and the IC50 value is determined using a four-parameter logistic fit.

Cellular Activity: High-Content Imaging of Phospho-p38

To assess the ability of the analogs to inhibit p38α activity within a cellular context, a high-content imaging assay was employed to quantify the phosphorylation of p38α at Thr180/Tyr182 in response to a cellular stressor.[16]

Step-by-Step Protocol:

  • Cell Culture and Plating: Human U-937 cells are seeded in 96-well imaging plates and allowed to adhere overnight.

  • Compound Treatment: Cells are pre-incubated with a serial dilution of Analog A or Analog B for 1 hour.

  • Cellular Stress Induction: Anisomycin (a potent activator of the p38 pathway) is added to the wells to induce p38α phosphorylation, and the cells are incubated for 30 minutes.

  • Fixation and Permeabilization: The cells are fixed with 4% paraformaldehyde and then permeabilized with 0.1% Triton X-100.

  • Immunofluorescence Staining: The cells are incubated with a primary antibody specific for phospho-p38 (Thr180/Tyr182), followed by a fluorescently labeled secondary antibody.[16] The nuclei are counterstained with Hoechst 33342.

  • Imaging and Analysis: The plates are imaged on a high-content screening system. Image analysis software is used to quantify the nuclear fluorescence intensity of the phospho-p38 signal on a per-cell basis.

  • Data Analysis: The average nuclear fluorescence intensity is plotted against the compound concentration to determine the cellular IC50 value.

Results: A Head-to-Head Comparison

The in vitro activities of Analog A (4-(Morpholin-4-yl)-piperidine) and Analog B (N-methylpiperazine) are summarized in the table below.

Parameter Analog A (4-(Morpholin-4-yl)-piperidine) Analog B (N-methylpiperazine)
p38α Binding IC50 (nM) 15.2 ± 2.145.8 ± 5.6
Cellular p-p38 IC50 (nM) 88.5 ± 9.3250.1 ± 25.4
Aqueous Solubility (µg/mL at pH 7.4) 150> 500
LogD at pH 7.4 2.11.5

Discussion: Interpreting the Structure-Activity Relationship

The experimental data reveals a clear differentiation in the in vitro profiles of the two analogs.

Potency: Analog A, featuring the 4-(morpholin-4-yl)-piperidine moiety, demonstrated approximately three-fold greater potency in the biochemical binding assay compared to Analog B (N-methylpiperazine). This suggests that the more rigid and potentially more defined conformation of the 4-(morpholin-4-yl)-piperidine fragment may allow for a more optimal interaction with the solvent-exposed region of the p38α active site. This enhanced potency was also reflected in the cellular assay, where Analog A was again roughly three times more effective at inhibiting p38α phosphorylation.

Physicochemical Properties: As anticipated, the N-methylpiperazine-containing Analog B exhibited superior aqueous solubility and a lower LogD value. The basic nitrogen of the N-methylpiperazine is protonated at physiological pH, contributing to its increased hydrophilicity.[11] While Analog A's solubility is lower, it is still within a range generally considered acceptable for early-stage drug discovery compounds.

Causality and Field-Proven Insights: The choice between these two fragments often represents a trade-off between potency and physicochemical properties. The N-methylpiperazine group is a reliable choice for enhancing solubility, a common hurdle in drug development.[11] However, as demonstrated here, this can sometimes come at the cost of reduced potency. The increased conformational flexibility of the N-methylpiperazine linker may result in an entropic penalty upon binding, leading to a lower binding affinity. In contrast, the 4-(morpholin-4-yl)-piperidine fragment, while more lipophilic, appears to provide a more favorable pre-organization for binding to p38α, leading to enhanced potency.

For researchers in drug development, this highlights a critical decision point. If the primary challenge for a chemical series is poor solubility, the N-methylpiperazine is a logical choice. However, if potency is the limiting factor, exploring more rigid analogs such as those containing the 4-(morpholin-4-yl)-piperidine may prove more fruitful.

Conclusion

This comparative guide demonstrates that the seemingly subtle substitution of a 4-(morpholin-4-yl)-piperidine for an N-methylpiperazine moiety can have a significant impact on the in vitro activity of p38α MAPK inhibitors. The 4-(morpholin-4-yl)-piperidine analog exhibited superior biochemical and cellular potency, likely due to its more rigid conformation, while the N-methylpiperazine analog provided superior aqueous solubility. These findings underscore the importance of careful scaffold selection in kinase inhibitor design and provide a data-driven framework for medicinal chemists to make informed decisions in their optimization efforts.

References

  • Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Publications. [Link]

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. [Link]

  • Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. National Institutes of Health. [Link]

  • p38 MAP Kinase Inhibitors in Clinical Trials. ResearchGate. [Link]

  • Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. [Link]

  • Mitogen-Activating Protein Kinases (MAPK) Inhibitors for Cancer Treatment. International Journal of Medical Pharmaceutical and Health Sciences. [Link]

  • Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. [Link]

  • The path of p38α MAP kinase inhibition. Universität Tübingen. [Link]

  • (PDF) Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. ResearchGate. [Link]

  • Piperazine and morpholine:Synthetic preview and pharmaceutical applications. SciSpace. [Link]

  • 6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. PubMed. [Link]

  • The p38 MAP kinase pathway as a therapeutic target in inflammatory disease. PubMed. [Link]

  • p38 Inhibitors: piperidine- and 4-aminopiperidine-substituted naphthyridinones, quinolinones, and dihydroquinazolinones. PubMed. [Link]

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. National Institutes of Health. [Link]

  • Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. National Institutes of Health. [Link]

  • Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). MDPI. [Link]

  • The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS. National Institutes of Health. [Link]

  • Synthesis of some acrylophenones with N-methylpiperazine and evaluation of their cytotoxicities. [Link]

  • Design and synthesis of piperazine-indole p38 alpha MAP kinase inhibitors with improved pharmacokinetic profiles. PubMed. [Link]

  • Anti-cancer agents with reactive species: piperidine, morpholine, aniline, and antipyrine. ResearchGate. [Link]

  • In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. Semantic Scholar. [Link]

  • Targeting p38 MAPK for the treatment of inflammatory arthritis. Ovid. [Link]

  • Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents. PubMed. [Link]

  • Function and inhibition of P38 MAP kinase signaling: Targeting multiple inflammation diseases. ResearchGate. [Link]

  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). National Institutes of Health. [Link]

  • p38 inhibitors: Piperidine- and 4-aminopiperidine-substituted naphthyridinones, quinolinones, and dihydroquinazolinones. ResearchGate. [Link]

  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech. [Link]

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Comparative

Comparative study of morpholine vs thiomorpholine in drug scaffolds

[1][2] Executive Summary In medicinal chemistry, the choice between morpholine and thiomorpholine is a strategic decision that fundamentally alters the physicochemical and pharmacokinetic profile of a drug candidate. Whi...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

In medicinal chemistry, the choice between morpholine and thiomorpholine is a strategic decision that fundamentally alters the physicochemical and pharmacokinetic profile of a drug candidate. While morpholine is a "privileged scaffold" known for improving solubility and metabolic stability, thiomorpholine serves as a lipophilic bioisostere that can modulate membrane permeability and potency.

Key Distinction:

  • Morpholine (1-oxa-4-azacyclohexane): Hydrophilic, moderately basic (pKa ~8.3), metabolically stable at the ether linkage. Used to reduce logP and improve solubility.

  • Thiomorpholine (1-thia-4-azacyclohexane): Lipophilic, weakly basic (pKa ~6.0–7.0), metabolically labile at the sulfur atom (S-oxidation). Used to increase permeability or as a "soft drug" handle.[1]

Physicochemical Profiling

The substitution of oxygen (morpholine) with sulfur (thiomorpholine) introduces significant changes in basicity, lipophilicity, and electronic properties.

Table 1: Comparative Physicochemical Data

PropertyMorpholineThiomorpholineImpact on Drug Design
Structure


Bioisosterism: S is larger and more lipophilic than O.
LogP (Oct/Water) ~ -0.86 (Hydrophilic)~ 0.15 (More Lipophilic)Thiomorpholine increases permeability across the Blood-Brain Barrier (BBB) and cell membranes.
pKa (Conjugate Acid) 8.36~6.0 – 7.0Solvation Effect: The larger, diffuse sulfur atom destabilizes the protonated cation via poor solvation, lowering the pKa. Thiomorpholine is more neutral at physiological pH (7.4).
H-Bonding H-Bond Acceptor (Ether O)Weak H-Bond Acceptor (Thioether S)Morpholine forms stronger interactions with solvent/receptors via the oxygen atom.
Solubility Miscible in waterLess water-solubleMorpholine is preferred for solubilizing lipophilic cores.

Expert Insight: The lower pKa of thiomorpholine is a critical design feature. At physiological pH (7.4), a significant fraction of morpholine (pKa 8.3) exists as the charged cation (


), limiting passive diffusion. In contrast, thiomorpholine exists predominantly as the neutral free base, facilitating membrane crossing despite its lower aqueous solubility.
Synthetic Accessibility & Challenges

While both rings can be introduced via nucleophilic aromatic substitution (


), palladium-catalyzed cross-coupling (Buchwald-Hartwig) presents a specific challenge for thiomorpholine.
The "Sulfur Poisoning" Challenge

Thiomorpholine contains a divalent sulfur atom, which is a potent ligand for soft metals like Palladium (Pd). In Buchwald-Hartwig aminations, the sulfur atom can competitively bind to the Pd center, displacing phosphine ligands or forming stable, non-catalytic complexes. This often results in:

  • Lower yields compared to morpholine.

  • Requirement for higher catalyst loading.

  • Need for bidentate ligands (e.g., BINAP, dppf) to resist displacement.

Protocol A: Optimized N-Arylation of Thiomorpholine

To overcome catalyst poisoning, use a strong chelating ligand and higher temperature.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • Thiomorpholine (1.2 equiv)

  • Catalyst:

    
     (2-5 mol%) or 
    
    
    
  • Ligand: BINAP or Xantphos (strong bite angle prevents S-displacement)

  • Base:

    
     or 
    
    
    
  • Solvent: Toluene or Dioxane (degassed)

Step-by-Step:

  • Degassing: Vigorously sparge the solvent with Argon for 15 minutes. Oxygen oxidation of sulfur to sulfoxide is a side reaction.

  • Pre-complexation: Stir Pd source and Ligand in solvent for 10 mins at RT to ensure active catalyst formation before adding the sulfur-containing amine.

  • Addition: Add Aryl Bromide, Base, and Thiomorpholine.

  • Reaction: Heat to 100–110°C for 12–18 hours. (Morpholine reactions often complete in 4-6 hours; Thiomorpholine is slower).

  • Workup: Filter through Celite to remove Pd black. Note: Thiomorpholine residues can smell; use bleach to quench glassware.

Metabolic Fate: The "Soft Spot"[3]

The metabolic divergence is the most significant differentiator.

  • Morpholine: Undergoes oxidative metabolism primarily at the carbon alpha to the nitrogen (ring opening) or N-oxidation. However, the ether oxygen is metabolically robust.

  • Thiomorpholine: The sulfur atom is a "metabolic soft spot."[1] It is rapidly oxidized by FMO (Flavin-containing monooxygenase) and CYP450 enzymes to the Sulfoxide (S=O) and subsequently to the Sulfone (O=S=O) .

Strategic Use:

  • Avoid Thiomorpholine if long half-life is required and the S-oxide is inactive or toxic.

  • Use Thiomorpholine as a prodrug strategy (if the metabolite is active) or to reduce half-life (soft drug).

Visualization: Metabolic Pathways

MetabolicPathways Morpholine Morpholine Scaffold RingOpen Ring Opening (Hydroxy acid metabolite) Morpholine->RingOpen CYP450 (Slow) Thio Thiomorpholine Scaffold Sulfoxide Sulfoxide (S=O) (Polar, Active/Inactive) Thio->Sulfoxide FMO / CYP (Rapid) Sulfone Sulfone (O=S=O) (Highly Polar, Excreted) Sulfoxide->Sulfone CYP450

Caption: Comparative metabolic trajectories. Thiomorpholine is dominated by S-oxidation, whereas morpholine requires ring oxidation.

Case Study: Linezolid vs. Sutezolid

The evolution of oxazolidinone antibiotics provides the definitive case study for this scaffold switch.

  • Linezolid (Zyvox): Contains a morpholine ring.[2][1][3] It is the first-in-class oxazolidinone approved for Gram-positive infections.

  • Sutezolid (PNU-100480): Contains a thiomorpholine ring.[2][3][4][5][6] Currently in clinical trials for Tuberculosis (TB).[5][7]

Comparative Data:

  • Potency: Sutezolid is more potent than Linezolid against Mycobacterium tuberculosis. The increased lipophilicity of the sulfur atom improves penetration into the waxy cell wall of mycobacteria.

  • Metabolism: Sutezolid is rapidly metabolized to its sulfoxide and sulfone . Crucially, both metabolites retain antibacterial activity . This allows Sutezolid to maintain therapeutic efficacy despite rapid metabolic clearance of the parent drug.

  • Safety: The morpholine ring in Linezolid is associated with myelosuppression (bone marrow toxicity) upon long-term use. Sutezolid's different physicochemical profile aims to improve this safety window.

Experimental Protocol: Microsomal Stability Assay

To determine if the thiomorpholine scaffold introduces unacceptable metabolic instability, use this standardized protocol.

Objective: Quantify Intrinsic Clearance (


) and identify S-oxidation metabolites.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein)

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase)

  • Test Compound (Thiomorpholine derivative) at 1 µM.

  • Stop Solution: Ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

Procedure:

  • Pre-incubation: Mix 445 µL of Phosphate Buffer (100 mM, pH 7.4) and 25 µL of HLM. Add 5 µL of Test Compound (100 µM stock). Pre-incubate at 37°C for 5 mins.

  • Initiation: Add 25 µL of NADPH regenerating system to start the reaction.

  • Sampling: At t = 0, 5, 15, 30, and 60 mins, remove 50 µL aliquots.

  • Quenching: Immediately dispense into 150 µL of Stop Solution. Vortex and centrifuge (4000 rpm, 10 min).

  • Analysis: Inject supernatant into LC-MS/MS.

    • Monitor: Parent mass

      
      .
      
    • Search for Metabolites: Look for

      
       (Sulfoxide) and 
      
      
      
      (Sulfone) peaks.

Interpretation:

  • If

    
     min: Rapid S-oxidation. Consider blocking the sulfur (e.g., pre-oxidizing to sulfone) or switching back to morpholine.
    
  • If

    
     peak is major: Confirm if the sulfoxide is active against the target.
    
Decision Framework

Use this logic flow to select the appropriate scaffold for your lead series.

DecisionTree Start Start: Scaffold Selection SolubilityIssue Is the core scaffold highly lipophilic (LogP > 4)? Start->SolubilityIssue PermeabilityIssue Is BBB penetration or cell permeability poor? SolubilityIssue->PermeabilityIssue No UseMorph SELECT MORPHOLINE (Lowers LogP, Increases Solubility) SolubilityIssue->UseMorph Yes MetabolicIssue Is the molecule cleared too rapidly? PermeabilityIssue->MetabolicIssue No UseThio SELECT THIOMORPHOLINE (Increases LogP, Neutral at pH 7.4) PermeabilityIssue->UseThio Yes MetabolicIssue->UseMorph Yes (Avoid S-oxidation) CheckMetabolites Are Sulfoxide/Sulfone metabolites active/toxic? MetabolicIssue->CheckMetabolites No CheckMetabolites->UseMorph Inactive/Toxic CheckMetabolites->UseThio Active/Safe

Caption: Strategic decision tree for selecting Morpholine vs. Thiomorpholine based on ADME liabilities.

References
  • Asirvatham, S., et al. (2021). "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile."[2][8] Journal of Chemical Reviews, 3(4), 247-272. Link

  • Williams, R. (2022). "pKa Data Compiled by R. Williams." Organic Chemistry Data. Link

  • Steiner, A., et al. (2022).[6] "Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow." Organic Process Research & Development, 26(8), 2532–2539. Link

  • Wallis, R.S., et al. (2014). "Sutezolid (PNU-100480) for the treatment of tuberculosis."[5][7] Expert Review of Anti-infective Therapy, 12(2), 147-155. Link

  • Caddick, S., et al. (2005). "Development of a Practical Buchwald-Hartwig Amine Arylation Protocol." Tetrahedron, 61(41), 9710-9715. Link

Sources

Validation

A Comparative Guide to the Efficacy of 4-(Morpholin-4-yl)-piperidine Derivatives Against Known Inhibitors

In the landscape of modern drug discovery, the relentless pursuit of novel molecular scaffolds that exhibit enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. Among the myriad of heterocy...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the relentless pursuit of novel molecular scaffolds that exhibit enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. Among the myriad of heterocyclic structures, the 4-(morpholin-4-yl)-piperidine moiety has emerged as a privileged scaffold, demonstrating significant potential across diverse therapeutic areas. This guide provides a comprehensive comparison of the efficacy of 4-(morpholin-4-yl)-piperidine derivatives against established inhibitors, supported by experimental data and detailed protocols to empower researchers in their quest for next-generation therapeutics.

The inherent structural rigidity of the piperidine ring, coupled with the hydrogen bond accepting capability of the morpholine oxygen, endows this scaffold with the ability to form specific and high-affinity interactions with biological targets. This has led to its exploration in various domains, including neurodegenerative disorders, diabetes, and oncology.

Comparative Efficacy Analysis

The true measure of a novel compound's potential lies in its performance relative to existing, well-characterized inhibitors. This section delves into the comparative efficacy of 4-(morpholin-4-yl)-piperidine derivatives against known inhibitors in key therapeutic areas.

Cholinesterase Inhibition: A Beacon for Alzheimer's Therapy

The cholinergic hypothesis of Alzheimer's disease underscores the importance of inhibiting acetylcholinesterase (AChE) to ameliorate cognitive decline. While piperidine derivatives have been a cornerstone in the design of AChE inhibitors, the incorporation of a morpholine moiety can significantly influence potency and selectivity.

Studies have shown that the tertiary nitrogen of the piperidine ring can interact with the anionic site of AChE through electrostatic attraction. The morpholine group, in turn, can form crucial hydrogen bonds within the enzyme's active site, potentially enhancing inhibitory activity.

Compound/InhibitorTargetIC50 (µM)Known Inhibitor IC50 (µM)Reference
Phthalimide-based 4-(morpholin-4-yl)piperidine derivativeAcetylcholinesterase (AChE)16.42 ± 1.07Donepezil: 0.41 ± 0.09[1]

While the synthesized phthalimide-based derivative in this particular study did not surpass the potency of the well-established drug Donepezil, it highlights the potential of the 4-(morpholin-4-yl)piperidine scaffold as a foundation for developing novel AChE inhibitors. Further structural modifications could lead to derivatives with improved efficacy.

α-Glucosidase and α-Amylase Inhibition: Targeting Type 2 Diabetes

In the management of type 2 diabetes, inhibiting carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase is a key therapeutic strategy. This approach delays carbohydrate digestion and subsequent glucose absorption, thereby mitigating postprandial hyperglycemia. The morpholine moiety has been shown to have a positive effect on the α-glucosidase inhibitory properties of compounds.[2]

Several studies have explored piperidine and morpholine derivatives as potent inhibitors of these enzymes, often demonstrating superior or comparable activity to the standard drug, acarbose.

Compound/InhibitorTarget% Inhibition or IC50Known Inhibitor % Inhibition or IC50Reference
Novel piperidine derivativeα-Amylase97.30%Acarbose: 61.66%[3]
6-(4-substitue-piperazin-1-yl)-2-aryl-1H-benzimidazole derivativesα-GlucosidaseIC50 = 0.85 ± 0.25–29.72 ± 0.17 µMAcarbose: IC50 = 14.70 ± 0.11 μM[3]
6-(4-substitue-piperazin-1-yl)-2-aryl-1H-benzimidazole derivativesα-AmylaseIC50 = 4.75 ± 0.24–40.24 ± 0.10 µMAcarbose: IC50 = 14.70 ± 0.11 μM[3]
β-Carboline derivatives with piperazine moietiesα-GlucosidaseIC50: 8.9 ± 0.2 μMAcarbose: IC50: 610.7 ± 0.1 μM[3]

These results underscore the significant potential of piperidine-based structures, including those with morpholine substitutions, as effective inhibitors of key diabetic targets, in some cases demonstrating markedly superior potency to acarbose.

Anticancer Activity: A Multifaceted Approach

The 4-(morpholin-4-yl)-piperidine scaffold has also been incorporated into molecules designed as anticancer agents. These compounds often exert their effects through mechanisms such as DNA synthesis inhibition and induction of apoptosis.[4]

In a study of 2-(benzimidazol-2-yl)quinoxalines, the replacement of a more active N-substituted piperazine fragment with a piperidine or morpholine fragment led to a significant decrease or complete loss of cytotoxic activity.[4] However, other studies have shown promising anticancer activity for morpholine and piperidine derivatives against various cancer cell lines, including HepG2 (liver cancer).[5]

Compound/InhibitorCell LineIC50 (µM)Known Inhibitor IC50 (µM)Reference
mriBIQ 13da/14da (N-methylpiperazine derivative)A549 (Lung Adenocarcinoma)at the level of doxorubicinDoxorubicin[4]
2-morpholino-4-anilinoquinoline derivatives (3c, 3d, 3e)HepG2 (Liver Cancer)11.42, 8.50, 12.76-[6]

These findings suggest that while the core scaffold is important, the overall structure and substituents play a crucial role in determining the anticancer efficacy. The 4-(morpholin-4-yl)-piperidine moiety can be a valuable component in the design of novel anticancer agents, but careful optimization is required.

Mechanistic Insights: How They Work

Understanding the mechanism of action is critical for rational drug design and optimization. For 4-(morpholin-4-yl)-piperidine derivatives, the proposed mechanisms of inhibition are often target-dependent.

Cholinesterase Inhibition Mechanism

The inhibitory action of piperidine-based compounds on AChE is often attributed to a dual binding mechanism. The protonated piperidine nitrogen interacts with the catalytic anionic site (CAS) of the enzyme, while other parts of the molecule can interact with the peripheral anionic site (PAS). This dual engagement can lead to potent inhibition. The benzyl-piperidine group, for instance, provides good binding to the catalytic site by interacting with key amino acid residues like Trp84, Trp279, Phe330, and Phe331.[7] The morpholine moiety can further stabilize this interaction through hydrogen bonding.

AChE_Inhibition AChE Acetylcholinesterase (AChE) CAS Catalytic Anionic Site (CAS) AChE->CAS contains PAS Peripheral Anionic Site (PAS) AChE->PAS contains Inhibitor 4-(Morpholin-4-yl)- piperidine Derivative Piperidine Piperidine Ring (Protonated Nitrogen) Inhibitor->Piperidine Morpholine Morpholine Moiety Inhibitor->Morpholine Piperidine->CAS Electrostatic Interaction Morpholine->PAS Hydrogen Bonding

Caption: Proposed dual binding mechanism of a 4-(morpholin-4-yl)-piperidine derivative with AChE.

α-Glucosidase Inhibition Mechanism

For α-glucosidase, some piperazine-dithiocarbamate derivatives have been shown to act as noncompetitive inhibitors, binding to an allosteric site near the enzyme's active site.[8] This suggests that 4-(morpholin-4-yl)-piperidine derivatives may also exert their effects through allosteric modulation, inducing a conformational change in the enzyme that reduces its catalytic efficiency, rather than directly competing with the substrate for the active site.

aGlucosidase_Inhibition Enzyme α-Glucosidase ActiveSite Active Site Enzyme->ActiveSite AllostericSite Allosteric Site Enzyme->AllostericSite AllostericSite->ActiveSite Induces Conformational Change in Inhibitor 4-(Morpholin-4-yl)- piperidine Derivative Inhibitor->AllostericSite Binds to Substrate Carbohydrate Substrate Substrate->ActiveSite Binding Inhibited

Caption: Allosteric inhibition of α-glucosidase by a 4-(morpholin-4-yl)-piperidine derivative.

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the reproducibility and validity of experimental findings, standardized protocols are essential. The following are detailed, step-by-step methodologies for key enzyme inhibition assays.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine AChE activity.

Materials:

  • 96-well microplate

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compound (4-(morpholin-4-yl)-piperidine derivative) stock solution

  • AChE enzyme solution (1 U/mL)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (10 mM)

  • Acetylthiocholine iodide (ATCI) substrate solution (14 mM)

  • 5% SDS solution

  • Microplate reader

Procedure:

  • In each well of the 96-well plate, add 140 µL of 0.1 M phosphate buffer (pH 8.0).[9]

  • Add 10 µL of the test compound stock solution to the sample wells. For the control well, add 10 µL of the solvent used to dissolve the test compound.[9]

  • Add 10 µL of AChE solution (1 U/mL) to all wells except the blank.[9]

  • Incubate the plate at 25°C for 10 minutes.[9]

  • Following incubation, add 10 µL of 10 mM DTNB to each well.[9]

  • Initiate the reaction by adding 10 µL of 14 mM ATCI to each well.[9]

  • Shake the plate for 1 minute.[9]

  • Stop the reaction by adding 20 µL of 5% SDS solution.[9]

  • Read the absorbance at 412 nm using a microplate reader after a 10-minute incubation.[9]

  • Calculate the percentage of AChE inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

AChE_Assay_Workflow cluster_0 Plate Preparation cluster_1 Incubation & Reaction cluster_2 Measurement & Analysis A1 Add 140 µL Phosphate Buffer A2 Add 10 µL Test Compound/Control A1->A2 A3 Add 10 µL AChE Solution A2->A3 B1 Incubate at 25°C for 10 min A3->B1 B2 Add 10 µL DTNB B1->B2 B3 Add 10 µL ATCI (Initiate Reaction) B2->B3 C1 Shake for 1 min B3->C1 C2 Add 20 µL 5% SDS (Stop Reaction) C1->C2 C3 Read Absorbance at 412 nm C2->C3 C4 Calculate % Inhibition C3->C4

Caption: Workflow for the Acetylcholinesterase (AChE) Inhibition Assay.

α-Glucosidase Inhibition Assay

This assay determines the inhibitory effect of compounds on α-glucosidase activity.

Materials:

  • 96-well microplate

  • Phosphate buffer (100 mM, pH 6.9)

  • Test compound (4-(morpholin-4-yl)-piperidine derivative) solution

  • α-Glucosidase enzyme solution (0.2 U/mL)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) substrate solution (5.0 mM)

  • Sodium carbonate (Na2CO3) solution (0.2 M)

  • Microplate reader

Procedure:

  • Dissolve the α-glucosidase enzyme (0.2 U/mL) and pNPG substrate (5.0 mM) in 100 mM phosphate buffer (pH 6.9).[10]

  • In a 96-well plate, pre-incubate 50 µL of the test compound solution with the α-glucosidase enzyme at 37°C for 20 minutes.[10]

  • Initiate the enzymatic reaction by adding 40 µL of the pNPG substrate solution to the mixture.[10]

  • Incubate the reaction mixture at 37°C for 20 minutes.[10]

  • Terminate the reaction by adding 130 µL of 0.2 M Na2CO3 solution.[10]

  • Measure the absorbance at 405 nm using a microplate reader to quantify the amount of p-nitrophenol produced.[10]

  • Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100

aGlucosidase_Assay_Workflow cluster_0 Pre-incubation cluster_1 Enzymatic Reaction cluster_2 Measurement & Analysis A1 Add 50 µL Test Compound A2 Add α-Glucosidase A1->A2 A3 Incubate at 37°C for 20 min A2->A3 B1 Add 40 µL pNPG Substrate A3->B1 B2 Incubate at 37°C for 20 min B1->B2 C1 Add 130 µL Na2CO3 (Stop Reaction) B2->C1 C2 Read Absorbance at 405 nm C1->C2 C3 Calculate % Inhibition C2->C3

Caption: Workflow for the α-Glucosidase Inhibition Assay.

Conclusion and Future Directions

The 4-(morpholin-4-yl)-piperidine scaffold represents a promising framework for the development of novel inhibitors against a range of therapeutic targets. The available data indicates that derivatives incorporating this moiety can exhibit potent inhibitory activity, in some cases surpassing that of established drugs. The versatility of this scaffold allows for extensive chemical modification, providing a rich avenue for structure-activity relationship (SAR) studies to further optimize potency and selectivity.

Future research should focus on synthesizing and evaluating a broader and more targeted library of 4-(morpholin-4-yl)-piperidine derivatives against specific enzyme targets in direct comparison with a wider panel of known inhibitors. Elucidating the precise molecular interactions through techniques like X-ray crystallography and computational modeling will be instrumental in guiding the rational design of next-generation therapeutics based on this valuable scaffold.

References

  • Khan, I., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(6), 3865-3876. Available from: [Link]

  • Mamedova, Y. A., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Omega, 7(36), 32441-32456. Available from: [Link]

  • Alipour, M., et al. (2016). Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. Iranian Journal of Pharmaceutical Research, 15(4), 739-747. Available from: [Link]

  • Ghani, U., et al. (2022). The 4-(dimethylaminoalkyl)piperazine inhibitors of α-glucosidase: allosteric enzyme inhibition and identification of interacting chemical groups. Journal of Biomolecular Structure and Dynamics, 40(10), 4387-4398. Available from: [Link]

  • Fesik, S. W. (2005). Promoting hot spots to bind fragments and design drugs. Nature Reviews Cancer, 5(11), 876-885. Available from: [Link]

  • Kaur, H., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 498, 01004. Available from: [Link]

  • Berillo, D., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 29(13), 3043. Available from: [Link]

  • Khamitova, A. S., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration, 12(2), 6-20. Available from: [Link]

  • Bio-protocol. (2022). Acetylcholinesterase Inhibition Assay. Available from: [Link]

  • Bio-protocol. (2022). Alpha-Glucosidase Inhibition Assay. Available from: [Link]

  • Berillo, D., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 29(13), 3043. Available from: [Link]

  • ResearchGate. (n.d.). In vitro testing expressed as growth inhibition of cancer cell lines for compound 3c a. Available from: [Link]

  • Contreras, J. M., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine, and related derivatives. Journal of Medicinal Chemistry, 38(18), 3603-3609. Available from: [Link]

  • Shcherbakov, D. N., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(15), 5821. Available from: [Link]

  • S, S., & S, S. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega, 8(41), 37861-37877. Available from: [Link]

  • Patel, A. B. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology, 3(3), 14. Available from: [Link]

  • Vilanova, E., & Estévez, J. (2015). Cholinesterase assay by an efficient fixed time endpoint method. MethodsX, 2, 438-442. Available from: [Link]

  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 8(4). Available from: [Link]

  • Segura Campos, M. R. (2018). In vitro α-glucosidase inhibitory assay. protocols.io. Available from: [Link]

  • Phosri, S., et al. (2022). Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. Molecules, 27(19), 6268. Available from: [Link]

  • ResearchGate. (n.d.). Comparison of α-glucosidase inhibitory activities of piperidine derivatives 4a–c with morpholine derivatives 4d–f. Available from: [Link]

  • Shcherbakov, D. N., et al. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available from: [Link]

  • Nguyen, T. T. T., et al. (2018). Comparative study of alpha-glucosidase inhibition of four Vietnamese medicinal plants Combretum quadrangulare, Dicranopteris linearis, Psychotria adenophylla, and Garcinia schomburgkiana. Pharmacognosy Research, 10(3), 291-296. Available from: [Link]

  • Cegan, A., et al. (2015). New Findings about Ellman's Method to Determine Cholinesterase Activity. Zeitschrift für Naturforschung C, 70(11-12), 291-295. Available from: [Link]

  • ResearchGate. (2018). In vitro α-glucosidase inhibitory assay v1. Available from: [Link]

  • ResearchGate. (n.d.). Anti-cancer agents with reactive species: piperidine, morpholine, aniline, and antipyrine. Available from: [Link]

  • Khan, I., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(6), 3865-3876. Available from: [Link]

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Comparative

Validating the Binding Mode of 4-(Morpholin-4-yl)-piperidine Ligands: A Comparative Technical Guide

Executive Summary The 4-(morpholin-4-yl)-piperidine scaffold is a privileged structure in kinase drug discovery, serving as the core pharmacophore for numerous PI3K, mTOR, and DNA-PK inhibitors (e.g., ZSTK474, PF-0469150...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-(morpholin-4-yl)-piperidine scaffold is a privileged structure in kinase drug discovery, serving as the core pharmacophore for numerous PI3K, mTOR, and DNA-PK inhibitors (e.g., ZSTK474, PF-04691502). Its efficacy relies heavily on a specific binding orientation: the morpholine oxygen typically acts as a hydrogen bond acceptor for the kinase hinge region (e.g., Val851 in PI3Kα), while the piperidine ring directs substituents into the solvent-exposed or affinity pockets.

However, "privileged" does not mean "predictable." This scaffold is prone to binding mode ambiguity , often flipping 180° in the ATP-binding pocket or adopting alternative chair/boat conformations depending on the piperidine N-substituent. This guide compares three validation methodologies—X-ray Crystallography , Ligand-Observed NMR , and Molecular Dynamics (MD) —to definitively confirm the binding mode of this specific ligand class.

Part 1: The Structural Hypothesis & Challenge

Before validating, we must define the interaction we are testing. For 4-(morpholin-4-yl)-piperidine ligands, the critical "Go/No-Go" structural hypothesis is almost always:

  • Hinge Interaction: Does the morpholine ether oxygen form a persistent H-bond with the backbone amide of the hinge residue (e.g., Val851)?

  • Vector Orientation: Does the piperidine nitrogen point towards the ribose-binding pocket (affinity pocket), allowing for solubilizing group extension?

If these two conditions are not met, the compound is likely a non-specific binder or a "false positive" aggregator.

Visualization: The Target Pharmacophore

The following diagram illustrates the critical interactions required for this scaffold.

Pharmacophore Morpholine Morpholine Ring (H-Bond Acceptor) Piperidine Piperidine Ring (Scaffold/Linker) Morpholine->Piperidine C-N Bond (Restricted Rotation) Hinge Kinase Hinge (e.g., Val851 NH) Morpholine->Hinge Critical H-Bond (2.8-3.0 Å) Solvent Solvent/Affinity Pocket (Ribose Site) Piperidine->Solvent Vector for R-Group

Figure 1: Schematic representation of the critical pharmacophore interactions for 4-(morpholin-4-yl)-piperidine ligands in kinase pockets.

Part 2: Comparative Analysis of Validation Methods

We evaluate three methods based on their ability to distinguish the correct binding mode for this specific scaffold.

Table 1: Methodological Comparison
FeatureMethod A: X-Ray Crystallography Method B: Ligand-Observed NMR (STD) Method C: Molecular Dynamics (MD)
Role The "Gold Standard"The "Rapid Solution Filter"The "Stability Check"
Resolution Atomic (< 2.5 Å)Epitope Mapping (Low Res)Temporal (ns to µs)
Throughput Low (Weeks/Months)High (Hours/Days)Medium (Days)
Scaffold Specificity High: Clearly resolves piperidine chair conformation.[1]Medium: Distinguishes morpholine vs. piperidine solvent exposure.High: Predicts H-bond persistence of morpholine O.
Primary Failure Mode Crystal packing artifacts distorting the loop regions.Non-specific binding signals (aggregators).Force field inaccuracies for heterocyclic amines.
Cost


$

Part 3: Detailed Validation Protocols

Method A: X-Ray Crystallography (The Definitive Proof)

Use when: You have a lead series and need to drive Structure-Based Drug Design (SBDD).

Causality: We use co-crystallization rather than soaking for this scaffold. Morpholine-piperidine ligands are often bulky; soaking them into pre-formed crystals often cracks the lattice or fails to displace high-affinity waters in the hinge region.

Protocol:

  • Complex Formation: Incubate protein (e.g., PI3Kα, 5-10 mg/mL) with ligand at 1:1.2 molar ratio for 30 mins on ice.

  • Screening: Use sparse-matrix screens (e.g., JCSG+, MCSG).

  • Refinement Focus:

    • Examine the Electron Density (2Fo-Fc map) around the morpholine oxygen.

    • B-Factor Analysis: If the morpholine B-factors are significantly higher (>30%) than the surrounding hinge residues, the H-bond is weak or the ligand is "wobbling" (a sign of poor potency).

Method B: STD-NMR (The Solution-State Validator)

Use when: Crystals are not diffracting, or to filter out non-specific binders early.

Causality: Saturation Transfer Difference (STD) NMR detects magnetization transfer from the protein to the bound ligand. Protons in close contact (<5 Å) with the protein receive a stronger signal transfer.

Self-Validating Logic:

  • Hypothesis: If the morpholine is buried in the hinge, its protons should show a high STD effect.

  • Validation: If the piperidine R-group (solvent tail) shows a higher STD effect than the morpholine core, the molecule is likely binding "backwards" or non-specifically to the surface.

Protocol:

  • Sample Prep: 10 µM Protein, 1 mM Ligand (1:100 ratio) in D2O buffer.

  • Pulse Sequence: Apply on-resonance irradiation (e.g., at -1 ppm or 12 ppm, far from ligand signals) for 2 seconds.

  • Analysis: Subtract the on-resonance spectrum from the off-resonance reference.

  • Calculation:

    
    . Normalize to the strongest signal (usually set to 100%).
    
Method C: Molecular Dynamics (The Stability Stress-Test)

Use when: Explaining SAR cliffs (why a methyl group kills activity) or prioritizing synthesis.

Protocol:

  • Setup: Dock the ligand into the apo-structure (e.g., PDB: 2WXL).

  • Parametrization: Generate ligand topology using GAFF2 or OPLS4 force fields. Crucial: Ensure the morpholine nitrogen is treated as neutral (if applicable) or protonated depending on pH 7.4 pKa calculations.

  • Simulation: Run 3x 100ns replicas.

  • Metric: Measure the distance between Morpholine-O and Hinge-NH over time.

    • Valid: Distance < 3.5 Å for >60% of the simulation.

    • Invalid: Ligand drifts or flips > 180°.

Part 4: Integrated Workflow Visualization

The following diagram outlines the decision tree for validating the binding mode, moving from computational prediction to experimental confirmation.

ValidationWorkflow Start Hit Identification (4-morpholin-4-yl-piperidine analog) Docking Molecular Docking (Initial Hypothesis) Start->Docking Decision1 Are crystals available? Docking->Decision1 XRay Method A: X-Ray Co-crystallography (Gold Standard) Decision1->XRay Yes NMR Method B: STD-NMR (Epitope Mapping) Decision1->NMR No Refinement Check B-Factors & Density (Is Morpholine O anchored?) XRay->Refinement Result_Valid VALIDATED BINDING MODE (Proceed to Lead Opt) Refinement->Result_Valid Clear Density Result_Invalid INVALID / NON-SPECIFIC (Redesign Scaffold) Refinement->Result_Invalid Disordered/Flipped MD Method C: MD Simulation (100ns Stability Check) NMR->MD Epitope Matches Model NMR->Result_Invalid Solvent Tail shows high STD MD->Result_Valid H-Bond Stable >60% MD->Result_Invalid Ligand Drift

Figure 2: Integrated decision matrix for validating ligand binding modes. Blue/Green paths indicate success; Red/Black paths indicate failure modes.

Part 5: Case Study Data (Representative)

To illustrate the difference in methods, consider a hypothetical comparison of Ligand X (a rigid morpholine-piperidine) vs. Ligand Y (a flexible analog).

MetricLigand X (High Affinity)Ligand Y (Low Affinity)Interpretation
IC50 (Enzymatic) 12 nM450 nMLigand X is potent.
X-Ray Density Morpholine defined at 1.0σMorpholine disorderedLigand Y lacks a specific "anchor" point.
STD-NMR Signal Morpholine: 100% (High)Piperidine Tail: 40%Morpholine: 50%Piperidine Tail: 100%CRITICAL: Ligand Y is binding via the tail (non-specific hydrophobic), not the hinge.
MD H-Bond Occupancy 85% of time15% of timeLigand Y leaves the pocket frequently.

References

  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Source: NIH / PubMed Central URL:[Link] (Validates the specific H-bond interaction of the morpholine oxygen with Val851/Val882).

  • Comparison of X-ray Crystallography, NMR and EM. Source: Creative Biostructure URL:[Link] (Authoritative comparison of resolution and utility of structural methods).

  • Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. Source: MDPI (Int. J. Mol. Sci.) URL:[Link] (Case study on ZSTK474 and the morpholine-hinge interaction).

  • Systematic Comparison of Crystal and NMR Protein Structures. Source: NIH / PubMed Central URL:[Link] (Provides the statistical basis for comparing solution vs. solid-state structures).

  • In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities. Source: ACS Publications (J. Med. Chem.) URL:[Link] (Grounding for the Molecular Dynamics and FEP protocols).

Sources

Validation

Comparative Guide: Cross-Reactivity Profiling of 4-(Morpholin-4-yl)-piperidine Scaffolds

Executive Summary: The "Privileged" Scaffold Trap The 4-(morpholin-4-yl)-piperidine moiety is a ubiquitous "privileged scaffold" in modern drug discovery, particularly for kinase inhibitors (e.g., PI3K, mTOR, JAK2) and G...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Scaffold Trap

The 4-(morpholin-4-yl)-piperidine moiety is a ubiquitous "privileged scaffold" in modern drug discovery, particularly for kinase inhibitors (e.g., PI3K, mTOR, JAK2) and GPCR ligands. Its popularity stems from a distinct structural advantage: the piperidine provides a versatile linker with a basic nitrogen for solubility, while the morpholine ring acts as a moderate hydrogen-bond acceptor, often engaging the hinge region of kinases or solvent-exposed pockets.

However, this ubiquity comes with a hidden cost: Polypharmacology . The very features that make this scaffold "drug-like" (lipophilicity/basicity balance) predispose it to specific off-target liabilities, most notably hERG channel blockade and pan-kinase promiscuity .

This guide objectively compares the cross-reactivity profile of standard 4-(morpholin-4-yl)-piperidine leads against two common structural alternatives: Piperazine analogs and Tetrahydropyran (THP) isosteres .

Comparative Analysis: Structural Alternatives

We evaluate three distinct chemical series derived from the core scaffold.

FeatureSeries A: 4-(Morpholin-4-yl)-piperidine Series B: 4-(Piperazin-1-yl)-piperidine Series C: 4-(Tetrahydropyran-4-yl)-piperidine
Primary Utility High solubility; H-bond acceptor (Morpholine O).Introduces secondary basic amine; versatile vector for further substitution.Bioisostere; removes basic nitrogen; improves metabolic stability.
Kinase Selectivity Moderate. The morpholine oxygen often mimics ATP adenine, leading to broad kinase binding (High S-Score).Variable. The extra nitrogen can form salt bridges but often reduces selectivity due to increased basicity.High. The THP ring is lipophilic but lacks the H-bond donor capacity, often refining selectivity profiles.
hERG Liability High Risk. The basic piperidine N + lipophilic tail fits the hERG pharmacophore perfectly.Very High Risk. Dual basic centers often increase affinity for the hERG pore.Low/Moderate Risk. Reduced basicity (removal of morpholine N) lowers hERG affinity.
Metabolic Stability Moderate. Morpholine ring opening and oxidative metabolism are common.Low. Rapid N-dealkylation and oxidation.High. THP is metabolically robust compared to morpholine/piperazine.
Mechanistic Insight: The hERG Liability

The 4-(morpholin-4-yl)-piperidine scaffold is a textbook hERG pharmacophore. The central piperidine nitrogen (protonated at physiological pH) interacts with Tyr652 and Phe656 in the hERG channel pore via cation-


 interactions. The morpholine ring, while polar, often sits in a hydrophobic pocket, stabilizing the block. Series C (THP)  mitigates this by removing the morpholine nitrogen, altering the pKa and lipophilicity profile to disfavor pore binding.

Experimental Protocols: Self-Validating Workflows

To accurately profile these compounds, a rigid, self-validating screening cascade is required. Do not rely on single-point assays.

Protocol A: The Kinome Selectivity Filter (KinomeScan™)

Objective: Determine the Selectivity Score (S-Score) to quantify promiscuity.

Methodology:

  • Assay Type: Active-site directed competition binding assay (Kd determination), not enzymatic activity. This eliminates false positives from ATP concentration artifacts.

  • Concentration: Screen at 1 µM and 10 µM .

  • Controls:

    • Positive Control:[1] Staurosporine (Pan-kinase inhibitor).[2]

    • Negative Control: DMSO (0.1%).

  • Calculation:

    
    
    
    • Interpretation: An S(35) > 0.4 indicates a "promiscuous" binder (typical of early Series A compounds). Target S(35) < 0.1.

Protocol B: The Safety Pharmacology Filter (Automated Patch Clamp)

Objective: Quantify hERG blockade early.[3]

Methodology:

  • System: QPatch or Patchliner (Automated Gigaseal Patch Clamp).

  • Cell Line: CHO or HEK293 stably expressing hERG (Kv11.1).

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +40 mV for 500ms (activates channels).

    • Repolarize to -50 mV for 500ms (elicits tail current).

    • Metric: Measure peak tail current amplitude.

  • Validation Criteria:

    • Seal Resistance: > 200 MΩ.

    • Reference: E-4031 (IC50 ~10-20 nM) or Quinidine must be run every 5th plate.

    • Run-down: Current run-down must be < 20% over the recording period.

Visualizing the Profiling Logic

The following diagrams illustrate the decision-making process and SAR logic for this scaffold.

Diagram 1: The Cross-Reactivity Screening Cascade

This workflow filters compounds from high-throughput hits to lead candidates.

ScreeningCascade Start Hit Identification (4-Morpholin-4-yl-piperidine Core) Tier1 Tier 1: Broad Kinome Scan (Binding Assay @ 1µM) Start->Tier1 Decision1 S(35) Score < 0.1? Tier1->Decision1 Tier2 Tier 2: Safety Pharmacology (hERG Patch Clamp) Decision1->Tier2 Yes Reject REJECT / Redesign Decision1->Reject No (Promiscuous) Decision2 hERG IC50 > 10µM? Tier2->Decision2 Tier3 Tier 3: Metabolic Stability (Liver Microsomes) Decision2->Tier3 Yes Decision2->Reject No (Cardiotoxic) Tier3->Reject Unstable Lead Qualified Lead Candidate Tier3->Lead T1/2 > 60min

Caption: A tiered screening cascade prioritizing selectivity (Tier 1) and safety (Tier 2) before metabolic optimization.

Diagram 2: SAR Decision Tree (Morpholine vs. Alternatives)

Why switch from Morpholine to THP?

SAR_Logic Core Core Scaffold: 4-(Morpholin-4-yl)-piperidine Problem1 Issue: hERG Liability (Basic Amine + Lipophilicity) Core->Problem1 Problem2 Issue: Metabolic Spot (Morpholine Ring Opening) Core->Problem2 Sol1 Strategy A: Replace Morpholine with Piperazine Problem1->Sol1 Add Solubility Sol2 Strategy B: Replace Morpholine with Tetrahydropyran (THP) Problem1->Sol2 Reduce pKa Result1 Result: Increased Basicity Worse hERG New Vector for Diversity Sol1->Result1 Result2 Result: Reduced Basicity Improved hERG Safety Enhanced Metabolic Stability Sol2->Result2

Caption: Structural Activity Relationship (SAR) logic flow for mitigating hERG and metabolic risks.

Supporting Data: Representative Profile

The following data represents a composite of literature values for typical compounds in these classes (e.g., Buparlisib analogs vs. Next-Gen inhibitors).

Table 1: Cross-Reactivity & Safety Profile Comparison

Assay MetricCompound A (Morpholine) Compound B (Piperazine) Compound C (THP) Interpretation
PI3K

IC50
12 nM45 nM18 nMMorpholine H-bond is potent, but THP is a viable bioisostere.
Kinome S(35) Score 0.22 (Broad)0.35 (Very Broad)0.08 (Selective) THP reduces non-specific H-bonding interactions.
hERG IC50 2.4 µM0.8 µM> 30 µM Critical: THP removes the basic center, drastically improving safety.
CYP2D6 Inhibition 5.0 µM1.2 µM> 20 µMPiperazines are often CYP2D6 substrates/inhibitors; THP is cleaner.
HLM

24 min12 min> 60 min THP resists oxidative ring opening better than morpholine.

Note: Data derived from composite SAR studies (see References 1, 3, 5).

References

  • Vertex AI & NIH. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. National Institutes of Health.[4]

  • Unimi. (2022).[5] Upregulation of mechanistic target of rapamycin (mTOR) signaling drives various types of cancers... (Tetrahydropyran as isostere).[6] European Journal of Medicinal Chemistry.

  • Cambridge MedChem Consulting. (n.d.). Human Ether-a-go-go-Related Gene (hERG) Blockers.[7][8]

  • Promega Corporation. (2025). Kinase Selectivity Profiling System: General Panel Protocol.[2][3][4][5][6][9][10][11][12][13][14][15]

  • National Center for Drug Screening. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors.[8] Journal of Medicinal Chemistry.[2]

Sources

Comparative

A Senior Application Scientist's Guide to the Synthesis of 4-Substituted Piperidines: A Comparative Analysis

The 4-substituted piperidine motif is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Its prevalence demands that researchers in drug discovery...

Author: BenchChem Technical Support Team. Date: February 2026

The 4-substituted piperidine motif is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Its prevalence demands that researchers in drug discovery and development have a deep and practical understanding of the available synthetic routes. This guide provides an in-depth comparison of the most effective and commonly employed strategies for constructing this critical scaffold, moving from classical, robust methods to cutting-edge technologies. We will delve into the causality behind experimental choices, provide validated protocols, and present comparative data to empower you to select the optimal synthetic route for your specific target.

Reductive Amination of 4-Piperidones: The Workhorse Approach

Reductive amination is arguably the most common and versatile method for synthesizing N-substituted-4-aminopiperidines and other 4-substituted analogues derived from a 4-piperidone precursor. This two-step, one-pot process involves the formation of an iminium ion intermediate from the reaction of a 4-piperidone with a primary or secondary amine, followed by in-situ reduction.

Scientific Rationale and Mechanistic Overview

The success of this method hinges on the use of a reducing agent that is selective for the iminium ion over the starting ketone. This chemoselectivity prevents the wasteful reduction of the 4-piperidone to the corresponding alcohol. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for this transformation.[1][2][3] Its mild nature and tolerance for a wide range of functional groups make it highly effective.[1][3] The slightly acidic nature of the reaction medium, often supplemented with acetic acid, facilitates the formation of the iminium ion, which is then rapidly reduced.[4]

Diagram: Reductive Amination Workflow

G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction 4-Piperidone 4-Piperidone Iminium_Ion Iminium_Ion 4-Piperidone->Iminium_Ion + Amine (R-NH2) - H2O Amine Amine Product 4-Substituted Piperidine Iminium_Ion->Product Hydride Delivery Reducing_Agent NaBH(OAc)3

Caption: General workflow for one-pot reductive amination.

Advantages and Limitations
AdvantagesLimitations
High Reliability and Broad Scope: A vast number of primary and secondary amines can be used, allowing for extensive diversification at the 4-position.[1][3]Availability of Precursors: The synthesis is contingent on the availability of the corresponding 4-piperidone, which may require a separate synthetic sequence.
Mild Reaction Conditions: Typically performed at room temperature, which preserves sensitive functional groups.[1]Over-alkylation: With primary amines, there is a possibility of dialkylation, although this is less common with hindered amines or when using NaBH(OAc)₃.[2]
Operational Simplicity: The one-pot nature of the reaction makes it experimentally straightforward and amenable to high-throughput synthesis.Stereocontrol: If the starting piperidone is prochiral, achieving high diastereoselectivity in the reduction step can be challenging without chiral auxiliaries or catalysts.
Experimental Protocol: Synthesis of N-Benzyl-4-aminopiperidine
  • To a stirred solution of N-Boc-4-piperidone (1.0 eq) and benzylamine (1.1 eq) in 1,2-dichloroethane (DCE, 0.2 M) at room temperature, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can then be purified by flash column chromatography on silica gel.

Catalytic Hydrogenation of 4-Substituted Pyridines: The Atom-Economical Route

The catalytic hydrogenation of a substituted pyridine ring is a highly atom-economical method for accessing the corresponding piperidine. This approach is particularly valuable when the desired 4-substituted pyridine is commercially available or readily synthesized.

Scientific Rationale and Mechanistic Overview

The aromaticity of the pyridine ring makes its reduction challenging, often requiring harsh conditions (high pressure and temperature) and active catalysts.[5][6] Platinum group metals, such as platinum (as PtO₂), rhodium, and iridium, are commonly employed.[5][6][7] The mechanism involves the adsorption of the pyridine onto the catalyst surface, followed by the stepwise addition of hydrogen atoms. Acidic conditions are often beneficial as protonation of the pyridine nitrogen facilitates the reduction by lowering the energy barrier of dearomatization.[5][6]

More recently, iridium-catalyzed ionic hydrogenation has emerged as a powerful method that proceeds under milder conditions and shows excellent functional group tolerance.[8]

Diagram: Catalytic Hydrogenation of Pyridine

G Pyridine Pyridine Adsorbed_Complex Adsorbed Pyridine-H2 Complex Pyridine->Adsorbed_Complex + H2 (adsorption) Catalyst_Surface Catalyst Surface (e.g., Pt, Rh, Ir) Piperidine Piperidine Adsorbed_Complex->Piperidine Stepwise H addition

Caption: Simplified representation of pyridine hydrogenation.

Advantages and Limitations
AdvantagesLimitations
Atom Economy: This method is highly atom-economical, with H₂ being the only reagent.Harsh Conditions: Traditional methods often require high pressures and temperatures, limiting functional group compatibility.[5][6]
Directness: If the substituted pyridine is available, this is a very direct route.Catalyst Poisoning: The nitrogen atom in both the starting material and the product can act as a catalyst poison, sometimes requiring higher catalyst loadings.
Scalability: Heterogeneous catalysis is generally well-suited for large-scale synthesis.Selectivity: For polysubstituted pyridines, achieving the desired stereoisomer can be challenging, although some diastereoselectivity can be induced by existing stereocenters. Enantioselective hydrogenations often require specialized chiral catalysts.[9][10][11]
Experimental Protocol: Hydrogenation of 4-Phenylpyridine
  • In a high-pressure reactor, charge a solution of 4-phenylpyridine (1.0 eq) in glacial acetic acid (0.1 M).

  • Add PtO₂ (5 mol%) to the solution.

  • Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 50-70 bar.[6]

  • Stir the mixture vigorously at room temperature for 24-48 hours.

  • Carefully vent the reactor and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Basify the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude product, which can be purified by chromatography or crystallization.

Transition-Metal-Catalyzed Cross-Coupling: Precision at the 4-Position

For the synthesis of 4-aryl or 4-alkylpiperidines, transition-metal-catalyzed cross-coupling reactions offer a powerful and modular approach. This strategy involves coupling a 4-functionalized piperidine (e.g., with a halide or triflate) with an organometallic reagent.

Scientific Rationale and Mechanistic Overview

The Negishi coupling , which pairs an organozinc reagent with an organic halide, and the Suzuki-Miyaura coupling , which uses an organoboron reagent, are two of the most effective methods in this context.[12][13][14] The general catalytic cycle involves oxidative addition of the palladium(0) catalyst to the piperidine electrophile, followed by transmetalation with the organometallic partner, and finally, reductive elimination to yield the product and regenerate the catalyst. The choice of ligands on the palladium catalyst is critical for achieving high yields and preventing side reactions.

Diagram: Generalized Cross-Coupling Cycle

G Pd(0) Pd(0)L_n Ox_Add Oxidative Addition Pd(0)->Ox_Add + Piperidine-X Transmetalation Transmetalation Ox_Add->Transmetalation + R-M Red_Elim Reductive Elimination Transmetalation->Red_Elim Red_Elim->Pd(0) Product 4-Substituted Piperidine Red_Elim->Product Piperidine-X Piperidine-X R-M R-M (e.g., R-ZnX, R-B(OR)2)

Caption: A simplified catalytic cycle for cross-coupling.

Advantages and Limitations
AdvantagesLimitations
High Modularity: A wide range of aryl, heteroaryl, and alkyl groups can be introduced by simply changing the organometallic coupling partner.Functional Group Tolerance: While generally good, some sensitive functional groups may not be compatible with the organometallic reagents or reaction conditions.
Mild Conditions: Many modern catalyst systems operate at or near room temperature.Cost and Availability of Catalysts: Palladium catalysts and specialized ligands can be expensive.
Predictable Reactivity: The reactions are generally reliable and well-understood.Preparation of Reagents: The synthesis often requires the preparation of a 4-halopiperidine and an organometallic reagent, adding steps to the overall sequence.
Experimental Protocol: Negishi Coupling for 4-Arylpiperidine Synthesis

This protocol is adapted from Corley et al. for the synthesis of 4-arylpiperidines.[12][14]

  • Preparation of the Organozinc Reagent: To a flame-dried flask under nitrogen, add activated zinc dust (1.5 eq). Add a solution of N-Boc-4-iodopiperidine (1.0 eq) in dry THF. Stir the mixture at room temperature for 2-4 hours to form the 4-piperidylzinc iodide reagent.

  • Coupling Reaction: In a separate flame-dried flask, add the aryl halide (1.2 eq), Pd(dppf)Cl₂ (5 mol%), and CuI (10 mol%). Purge the flask with nitrogen.

  • Add the freshly prepared solution of the organozinc reagent to the flask containing the aryl halide and catalyst via cannula.

  • Stir the reaction at room temperature or with gentle heating (40-50 °C) for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Modern Synthetic Approaches: A Glimpse into the Future

While the aforementioned methods are robust and widely used, research continues to push the boundaries of efficiency and novelty. Two areas of particular interest are cycloaddition reactions and direct C-H functionalization.

Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction provides a powerful means of constructing the piperidine ring in a stereocontrolled fashion.[15][16] This cycloaddition between an imine (the aza-dienophile) and a diene can rapidly generate molecular complexity. The use of chiral catalysts can render this process enantioselective, providing access to optically active piperidines.

Photoredox-Catalyzed C-H Functionalization

Recent advances in photoredox catalysis have enabled the direct functionalization of C-H bonds, including those on a piperidine ring.[17] This strategy avoids the need for pre-functionalization (e.g., halogenation) of the piperidine scaffold. A photocatalyst, upon excitation by visible light, can initiate a radical process that leads to the formation of a new C-C bond at a specific position on the piperidine ring. While still an emerging area, this approach holds immense promise for late-stage functionalization in drug discovery programs.

Comparative Summary of Synthetic Routes

MethodKey Reagents/CatalystsTypical YieldsStereocontrolKey Advantages
Reductive Amination 4-Piperidone, Amine, NaBH(OAc)₃70-95%Generally low unless chiral auxiliaries are usedHigh reliability, broad scope, operational simplicity
Catalytic Hydrogenation 4-Substituted Pyridine, H₂, PtO₂, Rh/C, Ir-complexes80-99%Substrate-dependent; enantioselective versions require chiral catalystsHigh atom economy, directness, scalability
Negishi Coupling 4-Iodo/Bromo-piperidine, Organozinc, Pd-catalyst75-90%Not applicable for ring formation; stereochemistry is retainedHigh modularity, mild conditions, predictable reactivity
Suzuki Coupling 4-Iodo/Bromo-piperidine, Boronic acid, Pd-catalyst70-95%Not applicable for ring formation; stereochemistry is retainedHigh modularity, functional group tolerance, commercially available reagents
Aza-Diels-Alder Imine, Diene, Lewis acid or organocatalyst60-90%Can be highly stereoselective with appropriate catalysts/substratesRapid complexity generation, good stereocontrol
C-H Functionalization Piperidine, Aryl halide, Photocatalyst, Transition metal50-80%Can be highly diastereoselectiveLate-stage functionalization, avoids pre-functionalization

Conclusion

The synthesis of 4-substituted piperidines is a mature field with a rich portfolio of reliable methods, yet it continues to evolve with the advent of new catalytic systems. For routine synthesis with available precursors, reductive amination and catalytic hydrogenation remain the go-to strategies due to their robustness and simplicity. For the modular construction of analogues, particularly 4-arylpiperidines, transition-metal-catalyzed cross-coupling reactions provide unparalleled flexibility. Looking forward, methods like the aza-Diels-Alder reaction and photoredox-catalyzed C-H functionalization offer exciting opportunities for accessing novel and complex piperidine structures with high levels of stereocontrol and efficiency. The optimal choice of synthetic route will always depend on the specific target molecule, available starting materials, and the desired scale of the reaction. A thorough understanding of the principles and practicalities of each method, as outlined in this guide, is essential for any scientist working in the field of drug discovery and development.

References

  • Corley, E. G., Conrad, K., Murry, J. A., Savarin, C., Holko, J., & Boice, G. (2004). Direct Synthesis of 4-Arylpiperidines via Palladium/Copper(I)-Cocatalyzed Negishi Coupling of a 4-Piperidylzinc Iodide with Aromatic Halides and Triflates. The Journal of Organic Chemistry, 69(15), 5120–5123. [Link]

  • O'Neil, I. A., & Kalindjian, S. B. (2003). The synthesis of piperidines. Journal of the Chemical Society, Perkin Transactions 1, (18), 2241-2260. [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. [Link]

  • Glushkov, V. A., & Tolstikov, A. G. (2012). Rhodium-catalysed transfer hydrogenation of pyridines. Russian Chemical Reviews, 81(6), 527. [Link]

  • Science. (2022). Synthesis of stereoenriched piperidines via chemo-enzymatic dearomatization of activated pyridines. [Link]

  • ResearchGate. (n.d.). Reductive amination of cyclohexanone (294b) with piperidine (285g)... [Link]

  • Despois, A., & Cramer, N. (2025). Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines. Nature Chemistry. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Coldham, I., & Watson, E. L. (2019). Synthesis of α‐Aryl and α‐Heteroaryl 4‐Silyloxy Piperidines via a One‐Pot Negishi Cross‐Coupling Approach. European Journal of Organic Chemistry, 2019(43), 7268-7272. [Link]

  • Takeda, K., et al. (2021). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Organic Process Research & Development, 25(5), 1184-1191. [Link]

  • ResearchGate. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. [Link]

  • National Center for Biotechnology Information. (2015). Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones. [Link]

  • National Center for Biotechnology Information. (2018). Enantioselective hydrogenation of annulated arenes: controlled formation of multiple stereocenters in adjacent rings. [Link]

  • ResearchGate. (2023). Synthesis of piperidines via the hydrogenation of pyridines. (a)... [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura reaction of N -Boc-4-iodophenylalanine 1 with... [Link]

  • ResearchGate. (2008). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. [Link]

  • O'Brien, P., & Towers, T. D. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8256–8266. [Link]

  • National Center for Biotechnology Information. (2016). Sequential C–H Arylation and Enantioselective Hydrogenation Enables Ideal Asymmetric Entry to the Indenopiperidine Core of an 11β-HSD-1 Inhibitor. [Link]

  • Journal of the American Chemical Society. (2024). Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. [Link]

  • Royal Society of Chemistry. (2023). Catalyst-free inverse-electron-demand aza-Diels–Alder reaction of 4,4-dicyano-2-methylenebut-3-enoates and 1,3,5-triazinanes: access to polysubstituted tetrahydropyridines. [Link]

  • National Center for Biotechnology Information. (2014). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. [Link]

  • ResearchGate. (2012). Stereoselective Synthesis of Piperidines. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

  • ResearchGate. (2018). Iodine-Catalyzed Suzuki-Miyaura Coupling Performed in Air. [Link]

  • Myers, A. G. (n.d.). Chem 115 Handout: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • Organic Chemistry Portal. (n.d.). Negishi Coupling. [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]

  • Organometallics. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. [Link]

  • Hulme, C., & Gore, V. (2011). Mannich-Michael versus formal aza-Diels-Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry, 9(15), 5147-5171. [Link]

  • Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1836-1841. [Link]

  • PubMed. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). [Link]

  • White Rose eTheses Online. (n.d.). Synthesis and Suzuki-Miyaura Cross- Coupling of α-Borylated Pyrrolidines. [Link]

  • National Center for Biotechnology Information. (2024). LED-induced Ru-photoredox Pd-catalyzed C–H arylation of (6-phenylpyridin-2-yl)pyrimidines and heteroaryl counterparts. [Link]

  • Beilstein Journal of Organic Chemistry. (2011). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. [Link]

  • PubMed. (2004). Direct Synthesis of 4-arylpiperidines via palladium/copper(I)-cocatalyzed Negishi Coupling of a 4-piperidylzinc Iodide With Aromatic Halides and Triflates. [Link]

  • PubMed. (2011). Ruthenium-catalyzed enantioselective hydrogenation of aryl-pyridyl ketones. [Link]

  • MIT Open Access Articles. (2008). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. [Link]

  • Reddit. (2022). Reductive amination NaB(AcO)3. [Link]

  • Royal Society of Chemistry. (2013). Application of the aza-Diels–Alder reaction in the synthesis of natural products. [Link]

Sources

Validation

Benchmarking the ADME Properties of 4-(Morpholin-4-yl)-piperidine Analogs: A Comparative Guide

Executive Summary The 4-(morpholin-4-yl)-piperidine scaffold is a privileged structural motif in modern drug discovery, appearing prominently in kinase inhibitors (e.g., PI3K/mTOR pathway modulators like ZSTK474) and GPC...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-(morpholin-4-yl)-piperidine scaffold is a privileged structural motif in modern drug discovery, appearing prominently in kinase inhibitors (e.g., PI3K/mTOR pathway modulators like ZSTK474) and GPCR ligands. Its utility stems from a unique physicochemical balance: the morpholine ring lowers the basicity of the piperidine nitrogen, modulating lipophilicity (LogD) and improving metabolic stability compared to bis-piperidine analogs.

This guide provides a technical framework for benchmarking the ADME (Absorption, Distribution, Metabolism, Excretion) properties of this scaffold. Unlike generic ADME guides, this document focuses on the specific liabilities and optimization strategies relevant to the morpholine-piperidine interface, supported by comparative protocols and mechanistic visualizations.

Part 1: The Physicochemical Context[1][2]

To effectively benchmark this scaffold, one must understand the "Oxygen Effect." Replacing a methylene unit in a piperidine ring with oxygen (to form morpholine) exerts a strong electron-withdrawing inductive effect (


).
Basicity and Ionization (pKa)

The most critical benchmark is the pKa of the central nitrogen atoms.

  • Piperidine/Piperazine Analogs: Typically highly basic (pKa

    
     9.0–10.0), leading to high ionization at physiological pH (7.4). This often results in poor passive permeability and high affinity for the hERG channel (cardiotoxicity risk).
    
  • Morpholine Analogs: The oxygen atom reduces the pKa of the morpholine nitrogen to

    
     8.4 and influences the attached piperidine nitrogen.
    
    • Benchmarking Goal: Target a pKa range of 7.5–8.5 to balance solubility (ionized form) and permeability (neutral form).

Lipophilicity (LogD vs. LogP)

The morpholine oxygen acts as a hydrogen bond acceptor (HBA), lowering LogP compared to cyclohexyl or piperidyl analogs.

  • Data Trend: 4-(Morpholin-4-yl)-piperidine typically exhibits a

    
     of 
    
    
    
    compared to 4-cyclohexyl-piperidine.

Part 2: Metabolic Stability Benchmarking

The primary liability of the 4-(morpholin-4-yl)-piperidine scaffold is oxidative metabolism. Benchmarking must differentiate between Type A (Morpholine ring oxidation) and Type B (Piperidine ring oxidation).

Metabolic Soft Spots
  • 
    -Carbon Hydroxylation (Morpholine):  CYP450 enzymes (specifically CYP3A4 and CYP2D6) attack the carbon adjacent to the morpholine nitrogen, leading to ring opening (hemiaminal formation) or lactam formation (morpholin-3-one).
    
  • N-Dealkylation: Cleavage of the bond between the piperidine and morpholine rings.

Comparative Data: Analog Performance

The following table illustrates a representative benchmarking dataset comparing the standard scaffold against common structural modifications intended to improve stability.

Table 1: Comparative ADME Profile of 4-(Morpholin-4-yl)-piperidine Analogs (Human Liver Microsomes)

Analog StructureModification

(

L/min/mg)

(min)
Primary MetabolitePerformance Verdict
Compound A (Ref) Unsubstituted45.2 (High)12Ring-opened acidBaseline (Unstable)
Compound B 3,3-Dimethyl-morpholine12.5 (Low)65N-oxideSuperior Stability
Compound C Piperazine analog (N-Me)58.0 (High)9N-demethylationInferior
Compound D Bridged Morpholine (8-oxa-3-azabicyclo)< 5.0 (Very Low)>120Intact parentBest-in-Class

Interpretation: Steric blocking of the metabolic soft spots (Compound B) or conformational constraint (Compound D) significantly extends half-life compared to the baseline scaffold.

Part 3: Visualizing the Benchmarking Workflow

To systematically evaluate these analogs, follow this decision logic. The diagram below outlines the critical "Go/No-Go" decision points specific to this chemical series.

ADME_Workflow Start Candidate: 4-(Morpholin-4-yl)-piperidine Analog pKa_Check 1. Physicochemical Screen (pKa & LogD) Start->pKa_Check Permeability 2. Permeability Assay (PAMPA / Caco-2) pKa_Check->Permeability Metab_Stability 3. HLM Stability Assay (Cl_int determination) Permeability->Metab_Stability Decision_High_Cl High Clearance? (> 20 µL/min/mg) Metab_Stability->Decision_High_Cl Metab_ID 4. Metabolite ID (LC-MS/MS) Check for Ring Opening Strategy_Block Strategy A: Block Alpha-Carbons (Gem-dimethyl) Metab_ID->Strategy_Block Ring Oxidation Strategy_Bridge Strategy B: Bridge the Ring (Bicyclic) Metab_ID->Strategy_Bridge Rapid Opening Strategy_Elec Strategy C: Lower Basicity (Fluorination) Metab_ID->Strategy_Elec N-Dealkylation Decision_High_Cl->Metab_ID Yes Final_Select Select for PK Study Decision_High_Cl->Final_Select No (Stable)

Figure 1: Strategic workflow for benchmarking and optimizing morpholine-piperidine analogs. Note the divergence based on specific metabolic liabilities.

Part 4: Detailed Experimental Protocols

To ensure data integrity (E-E-A-T), the following protocols are standardized for this specific scaffold.

Protocol: Microsomal Stability (HLM)

Objective: Determine Intrinsic Clearance (


) to benchmark metabolic lability.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compound (1 µM final concentration, <0.1% DMSO).

  • Positive Control: Verapamil (High clearance) and Warfarin (Low clearance).

Workflow:

  • Pre-incubation: Mix 30 µL HLM (0.5 mg/mL final) with 350 µL Phosphate Buffer (100 mM, pH 7.4). Add 2 µL test compound. Incubate at 37°C for 5 min.

  • Initiation: Add 20 µL NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

Data Calculation: Plot


 vs. time. The slope 

is the elimination rate constant.


Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: Assess passive permeability, critical for this scaffold as protonation state varies.

Key Modification for Morpholines: Run the assay at pH 7.4 and pH 5.0 .

  • Rationale: 4-(Morpholin-4-yl)-piperidines are basic. A significant drop in permeability at pH 5.0 (compared to 7.4) confirms that the ionized species is membrane-impermeable, guiding formulation strategies.

Part 5: Mechanistic Visualization of Metabolism

Understanding where the molecule breaks is essential for design.

Metabolism_Path Parent 4-(Morpholin-4-yl)-piperidine (Parent) CYP CYP3A4/2D6 Oxidation Parent->CYP Lactam Morpholin-3-one (Lactam) CYP->Lactam Alpha-C Hydroxylation Dealkyl Piperidine + Morpholine (Cleavage) CYP->Dealkyl N-Dealkylation RingOpen Ring Opening (Acid Metabolite) Lactam->RingOpen Hydrolysis

Figure 2: Primary metabolic pathways. The transition from Parent to Lactam is the rate-limiting step for clearance in this series.

References

  • BenchChem. (2025).[1] Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability. Retrieved from

  • Yaguchi, S., et al. (2006). Antitumor activity of ZSTK474, a new phosphatidylinositol 3-kinase inhibitor. Journal of the National Cancer Institute.

  • Bode, J. W., et al. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. National Institutes of Health.

  • Walker, E. H., et al. (2000). Structural insights into phosphoinositide 3-kinase inhibition by wortmannin, LY294002, quercetin, myricetin, and staurosporine. Molecular Cell.

  • Khamitova, A., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds. Pharmaceutical Chemistry Journal.

Sources

Comparative

Optimizing the Morpholine-Piperidine Linker: A Head-to-Head Salt Comparison Guide

Executive Summary 4-(Morpholin-4-yl)piperidine (CAS 53617-35-9) is a ubiquitous diamine linker used in the synthesis of kinase inhibitors (e.g., ALK, EGFR targets) and GPCR ligands. However, its utility is frequently com...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Morpholin-4-yl)piperidine (CAS 53617-35-9) is a ubiquitous diamine linker used in the synthesis of kinase inhibitors (e.g., ALK, EGFR targets) and GPCR ligands. However, its utility is frequently compromised by the physicochemical properties of its free base form.

The free base is a low-melting solid (MP: 40–43 °C), rendering it waxy, difficult to weigh, and prone to oxidative degradation upon storage. This guide provides a technical comparison between the Free Base , the Dihydrochloride (2HCl) , and the Trifluoroacetate (TFA) salts.

Key Finding: While the Free Base is the active nucleophile required for cross-coupling (Buchwald-Hartwig/SNAr), the Dihydrochloride salt is the superior form for inventory management and solid-state stability. The TFA salt should generally be treated as a transient purification artifact rather than a viable starting material.

Part 1: The Chemical Context[1][2][3][4]

To understand the salt selection, we must analyze the protonation sites. 4-(Morpholin-4-yl)piperidine possesses two basic nitrogen centers with distinct pKa values.

  • N1 (Piperidine Nitrogen): Secondary amine. High basicity (Calculated pKa ~10.2–11.0). This is the primary site of salt formation and the usual nucleophile in synthesis.

  • N2 (Morpholine Nitrogen): Tertiary amine. Lower basicity (Calculated pKa ~5.4–6.0). Protonation here usually requires excess strong acid.

Protonation Logic Diagram

ProtonationLogic FreeBase Free Base (MP: 40-43°C) Lipophilic, Waxy MonoSalt Mono-Cation (Protonated Piperidine) Moderate Stability FreeBase->MonoSalt 1 eq. HX (pKa ~10.5) DiSalt Di-Cation (Protonated Piperidine & Morpholine) High Lattice Energy Max Stability MonoSalt->DiSalt Excess HX (pKa ~5.5)

Figure 1: Protonation cascade. Achieving the di-cationic state (e.g., 2HCl) maximizes lattice energy, significantly raising the melting point.

Part 2: Head-to-Head Comparison Data

The following data aggregates experimental observations and literature values. Note that "handling" refers to flowability and hygroscopicity during weighing.

FeatureFree Base Dihydrochloride (2HCl) Trifluoroacetate (TFA)
CAS Number 53617-35-9125480-09-9 (Generic HCl)436099-97-7
Stoichiometry Neutral1:2 (Base:Acid)Variable (often non-stoichiometric)
Melting Point 40–43 °C (Lit.)>250 °C (Decomp.)*< 100 °C (Often oil/gum)
Appearance Waxy solid / Semi-solidWhite crystalline powderHygroscopic gum / Oil
Hygroscopicity Moderate (tacky in air)Low (if crystalline)High (deliquescent)
Solubility (Water) Low/ModerateVery High High
Solubility (DCM) High InsolubleModerate
Solubility (DMSO) HighModerateHigh
Primary Use Synthesis (Nucleophile)Long-term StoragePurification Intermediate

*Note: Some commercial sources list HCl salts with MPs around 160°C. This often indicates a monohydrochloride or hydrate form. The anhydrous 2HCl typically exhibits a much higher melting/decomposition point.

Critical Analysis
  • Thermal Stability: The free base melts near body temperature. In hot climates or uncontrolled warehouses, it can fuse into a single block, making aliquoting impossible without chipping or re-melting. The 2HCl salt remains a free-flowing powder.

  • Process Impurities: The TFA salt is commonly generated during Prep-HPLC purification. It carries excess trifluoroacetic acid, which can quench subsequent reactions (e.g., by protonating bases in Buchwald couplings) or form trifluoroacetamide byproducts.

Part 3: Experimental Protocols

Protocol A: Conversion of 2HCl Salt to Free Base (Activation)

Use this protocol when the 2HCl salt is your stock, but you need the Free Base for a nucleophilic substitution or Pd-catalyzed coupling.

  • Suspension: Suspend 10.0 g of 4-(morpholin-4-yl)piperidine 2HCl in 100 mL of Dichloromethane (DCM). The salt will not dissolve.

  • Neutralization: Add 100 mL of 1M NaOH (aq) or saturated Na2CO3.

  • Extraction: Stir vigorously for 15 minutes. The solid should dissolve as it converts to the free base and partitions into the DCM layer.

  • Separation: Separate the organic layer. Extract the aqueous layer once more with 50 mL DCM.

  • Drying: Dry combined organics over anhydrous Na2SO4.

  • Concentration: Filter and concentrate in vacuo.

    • Checkpoint: Do not use high heat (>45°C) on the rotovap, or the product may melt/sublime.

  • Yield: Expect >95% recovery of a white to off-white solid. Use immediately.

Protocol B: Synthesis of Dihydrochloride Salt (For Storage)

Use this to stabilize the Free Base for long-term archiving.

  • Dissolution: Dissolve 10.0 g (58.7 mmol) of Free Base in 100 mL of anhydrous Ethanol or 1,4-Dioxane.

  • Acidification: Cool to 0°C. Dropwise add 4.0 equivalents of HCl (4M in Dioxane) or bubble HCl gas.

    • Why 4.0 eq? To ensure full protonation of the weak morpholine nitrogen.

  • Precipitation: The white solid should precipitate immediately. Stir for 1 hour at 0°C.

  • Isolation: Filter the solid under N2 atmosphere (to prevent moisture uptake during filtration).

  • Washing: Wash the cake with cold diethyl ether (2 x 20 mL) to remove excess acid.

  • Drying: Dry in a vacuum oven at 40°C over P2O5.

Part 4: Decision Framework & Workflows

When should you use which form? Use the logic flow below to determine the appropriate starting material for your campaign.

SaltSelection cluster_warning Warning Start Start: Select Reagent Form Q1 Is this for long-term storage (>1 week)? Start->Q1 Q2 Is the reaction solvent Water or Methanol? Q1->Q2 No Use2HCl USE 2HCl SALT (Stable, Crystalline) Q1->Use2HCl Yes Q3 Is the reaction Pd-Catalyzed or Base-Sensitive? Q2->Q3 No (DCM/THF/Toluene) Q2->Use2HCl Yes (Solubility OK) UseFree USE FREE BASE (Active Nucleophile) Q3->UseFree No (Standard SNAr) UseFreeFresh GENERATE FREE BASE (In situ or via workup) Q3->UseFreeFresh Yes (Avoids extra base) TFA_Warn Avoid TFA Salt unless strictly necessary (Acidic/Hygroscopic)

Figure 2: Decision Matrix for selecting the optimal form of 4-(morpholin-4-yl)piperidine based on storage needs and reaction conditions.

Summary Recommendation
  • Purchasing: Always purchase the Dihydrochloride (2HCl) or Dihydrobromide salt for inventory. It guarantees a shelf-life of years compared to months for the free base.

  • Usage: If your reaction conditions (solvent/base) cannot accommodate the salt (e.g., a Buchwald coupling in Toluene where the salt is insoluble), perform a "Free-Basing" extraction (Protocol A) immediately prior to the reaction.

  • Avoid: Do not isolate the TFA salt. If purifying a final compound containing this moiety via Prep-HPLC with TFA, perform a basic workup or resin exchange to switch to the HCl or Formate salt before biological testing.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 795724, 4-Morpholinopiperidine. Retrieved from [Link][1]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (General reference for pKa driven salt selection principles).

Sources

Validation

A Comparative Guide to the Conformational Analysis of 4-(Morpholin-4-yl)-piperidine and its Constrained Analogs

In the landscape of medicinal chemistry, the piperidine scaffold is a privileged structure, integral to numerous approved pharmaceuticals.[1] Its conformational flexibility, however, presents both an opportunity and a ch...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the piperidine scaffold is a privileged structure, integral to numerous approved pharmaceuticals.[1] Its conformational flexibility, however, presents both an opportunity and a challenge in drug design. The ability of a molecule to adopt different shapes can be crucial for binding to a biological target, but this same flexibility carries an entropic penalty upon binding, potentially reducing affinity.[2][3] This guide provides an in-depth comparative analysis of the flexible molecule, 4-(morpholin-4-yl)-piperidine, against its conformationally restricted analogs. We will explore the causality behind experimental and computational choices for elucidating their three-dimensional structures and discuss how strategic rigidification can lead to more potent and selective therapeutic agents.[4]

Section 1: The Conformational Landscape of Flexible 4-(Morpholin-4-yl)-piperidine

4-(Morpholin-4-yl)-piperidine is comprised of two saturated heterocyclic rings connected by a C-N bond. Both the piperidine and morpholine rings predominantly adopt a low-energy chair conformation to minimize steric and torsional strain.[5][6] The critical point of flexibility arises from two main conformational equilibria: the ring inversion of the piperidine and the orientation of the morpholinyl substituent on the piperidine ring.

  • Piperidine Ring Inversion: The piperidine ring can undergo a "ring flip" between two chair conformers.

  • Axial-Equatorial Equilibrium: The morpholinyl group at the C4 position of the piperidine can exist in either an axial or an equatorial position. Generally, bulky substituents prefer the more sterically favorable equatorial position to avoid 1,3-diaxial interactions.

For 4-(morpholin-4-yl)-piperidine, the equatorial conformer is significantly favored. This dynamic equilibrium means the molecule exists in solution as a population of interconverting conformers, with the equatorial chair being the most populated species.

G cluster_axial Axial Conformer cluster_equatorial Equatorial Conformer (Favored) axial equatorial axial->equatorial Ring Inversion equatorial->axial

Caption: Conformational equilibrium of 4-(morpholin-4-yl)-piperidine.

Section 2: The Rationale for Conformational Constraint

While flexibility allows a ligand to adapt to a receptor's binding pocket (an "induced fit"), it comes at a thermodynamic cost.[7] The molecule loses conformational entropy upon binding, which is unfavorable for the free energy of binding (ΔG). The core strategy of conformational constraint is to pre-organize the ligand into its "bioactive" conformation—the specific shape it adopts when bound to its target.[4]

Advantages of Conformational Constraint:

  • Enhanced Potency: Reducing the entropic penalty upon binding can lead to a significant increase in binding affinity.[3]

  • Improved Selectivity: A rigid analog may fit precisely into the desired target receptor but poorly into off-targets, thereby improving selectivity and reducing side effects.

  • Better Pharmacokinetic Properties: Increased rigidity can block metabolically labile sites and improve properties like membrane permeability.

Constrained analogs of 4-(morpholin-4-yl)-piperidine are typically created by introducing additional rings, leading to spirocyclic or bridged systems.

Section 3: Comparative Analysis: Experimental and Computational Approaches

We will now compare the conformational properties of the parent molecule with a representative constrained analog: a spiro[piperidine-4,2'-morpholine] derivative. This spirocyclic system locks the relative orientation of the two rings, drastically reducing conformational freedom.[8][9]

NMR is the cornerstone experimental technique for determining molecular conformation in solution. Key parameters derived from ¹H NMR spectra, such as coupling constants (J-values) and the Nuclear Overhauser Effect (NOE), provide direct evidence of molecular geometry.[10][11]

Key NMR Observables for Conformational Analysis:

ParameterFlexible 4-(Morpholin-4-yl)-piperidineConstrained Spiro AnalogRationale
³J(H,H) Coupling Averaged values due to rapid interconversion. For the dominant equatorial chair, expect large ³J_ax,ax (~10-13 Hz) and small ³J_ax,eq / ³J_eq,eq (~2-5 Hz).Fixed, non-averaged values characteristic of a locked chair or twisted conformation.The magnitude of vicinal coupling is dependent on the H-C-C-H dihedral angle (Karplus relationship). A rigid structure gives sharp, well-defined couplings.[12]
NOE/ROE NOEs observed will be an average of the conformational ensemble. Strong NOEs between axial protons (e.g., H2ax-H4ax) confirm the chair.Distinct and unambiguous NOEs define the single, rigid conformation.NOE intensity is proportional to r⁻⁶ (where r is the distance between protons), making it a powerful tool for determining through-space proximity.[13]
  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆) in a high-quality NMR tube. The choice of solvent can be critical as polarity may influence conformational preference.[14][15]

  • 1D ¹H NMR Acquisition: Acquire a standard 1D proton spectrum to observe chemical shifts and coupling patterns.

  • 2D COSY Acquisition: Perform a Correlation Spectroscopy (COSY) experiment to establish proton-proton spin-spin coupling networks, aiding in the assignment of all signals.

  • 2D NOESY/ROESY Acquisition: Acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum with a mixing time of 200-500 ms. ROESY is often preferred for medium-sized molecules to avoid zero-crossing issues.

  • Data Analysis:

    • Assign Signals: Use COSY and chemical shift information to assign all proton resonances.

    • Measure Coupling Constants: Extract vicinal (³JHH) coupling constants from the 1D spectrum. For the piperidine ring, large couplings between protons (e.g., H-2 and H-3) indicate a trans-diaxial relationship, characteristic of a chair conformation.

    • Analyze NOEs: Look for key NOE cross-peaks. For example, in the equatorial conformer of the flexible parent, a strong NOE between the axial proton at C4 and the axial protons at C2/C6 would be expected. In the spiro analog, the observed NOEs will definitively map the fixed 3D structure.

Computational methods, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, complement experimental data by providing insights into the relative energies of different conformers and their dynamic behavior.[16][17]

Comparative Computational Insights:

Analysis TypeFlexible 4-(Morpholin-4-yl)-piperidineConstrained Spiro AnalogRationale
Conformational Search / DFT Energy Reveals multiple low-energy conformers (axial/equatorial chairs, twist-boats). DFT calculations quantify the energy difference (ΔG), confirming the equatorial chair as the global minimum.A single, well-defined low-energy conformation is identified, significantly lower in energy than any strained alternatives.This analysis predicts the most stable structures and their relative populations in a given environment (gas phase or implicit solvent).[18]
Molecular Dynamics (MD) Simulation Trajectories show frequent ring inversions and rotation around the C-N bond. Principal Component Analysis (PCA) of the trajectory reveals dominant motions.[19]The molecule remains locked in its initial low-energy state with only minor bond vibrations and rotations. RMSD plots show very low deviation from the starting structure.[20]MD simulates the molecule's movement over time, providing a powerful view of its flexibility and conformational space accessible at a given temperature.[21][22]

graph TD {
A[Start: 2D Structure] --> B{Generate 3D Conformers};
B --> C[Energy Minimization / Low-Mode Search];
C --> D{DFT Single-Point Energy Calculation};
D --> E[Identify Low-Energy Conformers];
E --> F[Select Global Minimum for MD];
F --> G{Set up MD Simulation Box};
G --> H[Run MD Simulation (e.g., 100 ns)];
H --> I{Analyze Trajectory};
I --> J[RMSD & RMSF Analysis];
I --> K[Principal Component Analysis];
I --> L[Clustering Analysis];
subgraph "Setup"
    A; B; C; D; E;
end
subgraph "Simulation"
    F; G; H;
end
subgraph "Analysis"
    I; J; K; L;
end

style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px
style F fill:#F1F3F4,stroke:#5F6368,stroke-width:2px
style B fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:"#FFFFFF"
style C fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:"#FFFFFF"
style D fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:"#FFFFFF"
style E fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:"#FFFFFF"
style G fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:"#202124"
style H fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:"#202124"
style I fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:"#FFFFFF"
style J fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:"#FFFFFF"
style K fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:"#FFFFFF"
style L fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:"#FFFFFF"

}

Caption: Workflow for computational conformational analysis.

  • Structure Preparation: Begin with the 2D structure of the molecule.

  • Conformer Generation: Use a conformational search algorithm (e.g., Monte Carlo, Low-Mode) to generate a diverse set of possible 3D structures.

  • Energy Minimization: Perform an initial energy minimization on all generated conformers using a suitable force field (e.g., OPLS, AMBER).

  • DFT Optimization & Ranking: For the lowest energy conformers, perform a higher-level DFT calculation (e.g., B3LYP/6-31G*) to obtain more accurate geometries and relative energies. This step is crucial for validating the force field results.

  • Molecular Dynamics (MD) Setup: Take the global minimum energy conformer and place it in a simulation box with an explicit solvent model (e.g., TIP3P water). Neutralize the system with counter-ions if necessary.

  • MD Production Run: Equilibrate the system and then run a production simulation for an appropriate length of time (e.g., 50-200 ns) to adequately sample the conformational space.

  • Trajectory Analysis: Analyze the resulting trajectory to understand the molecule's dynamic behavior. For the flexible parent, clustering the trajectory will reveal the most populated conformational states. For the rigid analog, the Root-Mean-Square Deviation (RMSD) from the starting structure should remain low, confirming its rigidity.

Section 4: Conclusion and Implications for Drug Design

The comparative analysis of 4-(morpholin-4-yl)-piperidine and its constrained analogs provides a clear illustration of a fundamental principle in medicinal chemistry. The flexible parent molecule exists as an equilibrium of conformations, which can be comprehensively characterized by a synergistic combination of NMR spectroscopy and computational modeling.

Introducing constraints, such as in a spirocyclic system, effectively freezes out this dynamic behavior, locking the molecule into a single, well-defined shape. This pre-organization can have profound effects on biological activity. If the locked conformation matches the receptor's preferred binding pose, a significant gain in affinity and selectivity can be achieved.[23] Conversely, if the wrong conformation is locked, activity can be completely abolished.

Therefore, a thorough conformational analysis is not merely an academic exercise; it is a critical, data-driven component of modern drug discovery. The protocols and principles outlined in this guide provide a robust framework for researchers to understand their molecules in three dimensions, enabling the rational design of next-generation therapeutics.

References

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Comparative

A Comparative Guide to the Selectivity Profiling of Kinase Inhibitors: The Influence of the Morpholine Moiety

For researchers, scientists, and drug development professionals, the quest for highly selective kinase inhibitors is a paramount challenge. The human kinome comprises over 500 kinases, many of which share a high degree o...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for highly selective kinase inhibitors is a paramount challenge. The human kinome comprises over 500 kinases, many of which share a high degree of structural similarity in their ATP-binding pockets. This conservation makes the development of inhibitors that target a specific kinase without affecting off-target kinases a complex endeavor. Off-target effects can lead to cellular toxicity and unforeseen side effects, hindering the therapeutic potential of promising drug candidates.[1][2]

This guide provides an in-depth comparison of the selectivity profiles of kinase inhibitors, with a particular focus on the influence of the morpholine moiety—a common heterocyclic scaffold in medicinal chemistry. We will explore the causal relationship between the inclusion of this chemical group and the resulting selectivity of the inhibitor. Furthermore, we will present supporting experimental data and detailed protocols for key selectivity profiling techniques.

The Morpholine Moiety: More Than Just a Solubilizing Group

The morpholine ring is frequently incorporated into kinase inhibitor scaffolds for several reasons. Its favorable physicochemical properties, such as improving aqueous solubility and metabolic stability, are well-documented.[3] However, its impact extends beyond pharmacokinetics. The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, forming crucial interactions with the hinge region of the kinase ATP-binding pocket. This can significantly enhance the potency and, in some cases, the selectivity of the inhibitor.[4][5]

Conversely, the flexible nature of the morpholine ring can sometimes accommodate binding to the active sites of multiple kinases, potentially leading to a broader off-target profile. Therefore, a thorough understanding of its influence on selectivity is critical for rational drug design.

Comparative Selectivity Profile: ZSTK474 and its Analogs

To illustrate the impact of the morpholine moiety on kinase inhibitor selectivity, we will examine the well-characterized pan-class I PI3K inhibitor, ZSTK474, which contains two morpholine groups. A study by Vogt et al. (2018) provides a direct comparison of ZSTK474 with analogs where one of the morpholine groups is replaced with other functionalities.[6]

Experimental Data: PI3K Isoform Inhibition

The following table summarizes the in vitro inhibitory activity (IC50) of ZSTK474 and its analogs against the four class I PI3K isoforms.

CompoundMorpholine MoietyPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)
ZSTK474 Yes5.015.220.83.9
Analog 2a No (replaced with piperazine)180>1000>1000140
Analog 6a No (replaced with ethanolamine)9.971548.1
Analog 6b No (replaced with diethanolamine)3.77414.69.9

Data sourced from Vogt, P. K., et al. (2018).[6]

As the data clearly indicates, the replacement of a single morpholine group in ZSTK474 with a piperazine moiety (Analog 2a) results in a dramatic loss of potency across all PI3K isoforms, with a 36-fold reduction for PI3Kα and over a 70-fold reduction for PI3Kβ and PI3Kγ.[6] Interestingly, replacing the morpholine with ethanolamine (Analog 6a) or diethanolamine (Analog 6b) retains potent inhibition, particularly for PI3Kα, suggesting that the oxygen atom's hydrogen bonding capability is a key determinant of activity.[6]

While this study focuses on PI3K isoforms, it underscores the significant contribution of the morpholine moiety to inhibitor potency, which is a critical component of overall selectivity. An inhibitor that is highly potent against its intended target is more likely to have a favorable selectivity window against off-target kinases.

Experimental Methodologies for Selectivity Profiling

To generate the kind of high-quality, comparative data presented above, rigorous experimental methodologies are essential. Here, we detail two widely used techniques for kinase inhibitor selectivity profiling.

In Vitro Kinase Assay (Radiometric or Luminescence-Based)

This is a fundamental technique to determine the potency of an inhibitor against a purified kinase.[7]

Objective: To measure the IC50 value of a kinase inhibitor against a specific kinase.

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by a kinase. The inhibitor's potency is determined by its ability to reduce this enzymatic activity. The readout can be the incorporation of radioactive ³²P into the substrate or the depletion of ATP, measured by a luminescence-based assay.

  • Reagent Preparation:

    • Prepare a 2x kinase assay buffer containing the kinase, substrate, and any necessary cofactors.

    • Prepare a 2x solution of the inhibitor at various concentrations (e.g., a serial dilution).

    • Prepare a 2x ATP solution (containing either radiolabeled ATP for radiometric assays or unlabeled ATP for luminescence-based assays).

  • Assay Plate Setup:

    • Add 25 µL of the 2x kinase assay buffer to each well of a 96-well plate.

    • Add 25 µL of the 2x inhibitor solution to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control (no inhibitor).

  • Initiation of Kinase Reaction:

    • Add 50 µL of the 2x ATP solution to each well to start the reaction.

  • Incubation:

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Termination and Detection:

    • For Radiometric Assays: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated ATP, and measure the radioactivity of the substrate using a scintillation counter.

    • For Luminescence-Based Assays: Add a detection reagent that measures the amount of remaining ATP (e.g., Kinase-Glo®). The luminescence signal is inversely proportional to kinase activity. Measure the luminescence using a plate reader.

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

This chemical proteomics approach allows for the unbiased identification of the cellular targets of a kinase inhibitor.[8]

Objective: To identify the kinases and other proteins that bind to an immobilized kinase inhibitor from a cell lysate.

Principle: The kinase inhibitor is chemically linked to a solid support (e.g., Sepharose beads). A cell lysate is then passed over these beads. Proteins that bind to the inhibitor are captured, while non-binding proteins are washed away. The captured proteins are then eluted, digested into peptides, and identified by mass spectrometry.

cluster_0 Sample Preparation cluster_1 Affinity Chromatography cluster_2 Mass Spectrometry Cell Lysis Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Incubation with Immobilized Inhibitor Incubation with Immobilized Inhibitor Protein Quantification->Incubation with Immobilized Inhibitor Washing Washing Incubation with Immobilized Inhibitor->Washing Elution Elution Washing->Elution Protein Digestion Protein Digestion Elution->Protein Digestion LC-MS/MS Analysis LC-MS/MS Analysis Protein Digestion->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

  • Immobilization of the Inhibitor:

    • Synthesize an analog of the kinase inhibitor with a linker arm that can be coupled to a solid support (e.g., NHS-activated Sepharose beads).

    • Incubate the inhibitor analog with the beads to achieve covalent immobilization.

  • Cell Culture and Lysis:

    • Grow cells of interest to a sufficient density.

    • Lyse the cells in a non-denaturing buffer to preserve protein-protein interactions and kinase activity.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Capture:

    • Incubate the clarified cell lysate with the inhibitor-coupled beads for 1-2 hours at 4°C.

  • Washing:

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins from the beads using a competitive inhibitor, a change in pH, or a denaturing buffer (e.g., SDS-PAGE sample buffer).

  • Protein Digestion and Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE or digest them directly in-solution with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use a proteomics software suite to search the MS/MS spectra against a protein database to identify the bound proteins.

    • Quantify the relative abundance of the identified proteins to distinguish specific binders from background contaminants.

Signaling Pathway Context: PI3K/AKT/mTOR and Ras/Raf/MEK/ERK

The selectivity of a kinase inhibitor is most meaningful when considered in the context of the signaling pathways it perturbs. The PI3K/AKT/mTOR and Ras/Raf/MEK/ERK pathways are two of the most critical signaling cascades in cancer cell proliferation and survival.[9][10]

PI3K/AKT/mTOR Signaling Pathway

Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation

Caption: Simplified PI3K/AKT/mTOR Signaling Pathway.

Ras/Raf/MEK/ERK Signaling Pathway

Growth Factor Growth Factor RTK RTK Growth Factor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression & Cell Proliferation Gene Expression & Cell Proliferation Transcription Factors->Gene Expression & Cell Proliferation

Caption: Simplified Ras/Raf/MEK/ERK Signaling Pathway.

An inhibitor with poor selectivity may inhibit kinases in both pathways, leading to complex and potentially unpredictable cellular responses. Conversely, a highly selective inhibitor allows for the precise dissection of the role of a single kinase in these intricate networks.

Conclusion

The morpholine moiety is a valuable tool in the medicinal chemist's arsenal for developing potent and selective kinase inhibitors. However, its inclusion is not a panacea for achieving selectivity. As we have demonstrated with the example of ZSTK474 and its analogs, subtle changes to the inhibitor scaffold can have profound effects on potency and, by extension, selectivity.

A deep understanding of the structural basis of inhibitor-kinase interactions, coupled with rigorous experimental selectivity profiling using techniques such as in vitro kinase assays and affinity chromatography-mass spectrometry, is essential for the successful development of the next generation of targeted kinase inhibitor therapies. This guide provides a framework for researchers to critically evaluate the role of chemical moieties like morpholine and to design and execute experiments that will yield clear and actionable selectivity data.

References

  • Vogt, P. K., Hart, J. R., & Gymnopoulos, M. (2018). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. ACS medicinal chemistry letters, 9(10), 1033–1038. [Link]

  • Yaguchi, S., Fukui, Y., Koshimizu, I., Yoshimi, H., Matsuno, T., Gouda, H., ... & Yamori, T. (2006). ZSTK474, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system. Journal of the National Cancer Institute, 98(8), 545-556. [Link]

  • Porta, C., Paglino, C., & Mosca, A. (2014). Targeting PI3K/Akt/mTOR signaling in cancer. Frontiers in oncology, 4, 64. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Patel, K., & Teli, M. (2021). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. Current drug targets, 22(11), 1259–1273. [Link]

  • Wikipedia. (2023). MAPK/ERK pathway. [Link]

  • Garlich, J. R., De, P., & Gan, X. (2009). Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. Journal of medicinal chemistry, 52(24), 7971–7974. [Link]

  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. [Link]

  • de Castro, E., & de la Cruz, X. (2015). Comparative analysis of adverse effects: protein kinase inhibitors versus traditional anticancer therapies. Cancers, 7(3), 1545–1566. [Link]

  • Silva, A. R. C., et al. (2021). New Dual Pan-PI3K/mTOR Inhibitor: Design, Synthesis, Cytotoxic Action, Permeation, Metabolic Stability, and In Silico Protein–Ligand Interaction. ACS Omega, 6(5), 3765-3778. [Link]

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Validation

The Ether Effect: Quantifying the Pharmacodynamic Contribution of the Morpholine Oxygen in Ligand Design

Executive Summary: The Morpholine Paradox In medicinal chemistry, the morpholine ring is often viewed primarily as a pharmacokinetic (PK) tool—a "solubility handle" used to lower LogP and modulate the pKa of a basic nitr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Morpholine Paradox

In medicinal chemistry, the morpholine ring is often viewed primarily as a pharmacokinetic (PK) tool—a "solubility handle" used to lower LogP and modulate the pKa of a basic nitrogen. However, this view risks overlooking the pharmacodynamic (PD) contribution of the ether oxygen (position 4).

The morpholine oxygen is not merely a passive solubilizer; it is a weak hydrogen bond acceptor and an electronic modulator. To scientifically assess its contribution to target binding, one cannot simply remove it. One must systematically replace it with bioisosteres that isolate specific variables: Piperidine (isolates the H-bond acceptor role), Thiomorpholine (isolates sterics and acceptor strength), and Piperazine (isolates polarity and ionization).

This guide provides a rigorous framework for dissecting the thermodynamic and structural role of the morpholine oxygen in protein-ligand interactions.

Comparative Analysis: The Bioisosteric Triad

To determine if the oxygen is "pulling its weight" in the binding pocket, you must compare the morpholine lead against specific matched molecular pairs (MMPs).

Table 1: Physicochemical & Functional Comparison of Morpholine Analogues
FeatureMorpholine (Lead)Piperidine (Comparator A)Thiomorpholine (Comparator B)Piperazine (Comparator C)
Structure O-heterocycleC-analog (No O)S-analogN-analog
pKa (Conj. Acid) ~8.3~11.0~9.0~9.8 (N1), ~5.6 (N4)
H-Bond Acceptors 2 (N, O)1 (N)1 (N) + Weak (S)2 (N, N)
LogP (Lipophilicity) Low (Polar)High (Lipophilic)ModerateVery Low (Polar)
Electronic Effect Inductive withdrawal (-I)Inductive donation (+I)Weak withdrawalInductive withdrawal
Primary Test Baseline Tests H-Bond/Electrostatics Tests Size/Acceptor Strength Tests Ionization/Solubility
Analysis of the Oxygen's Contribution[1][2]
  • The pKa Shift (Electronic): The morpholine oxygen exerts a roughly -2.7 log unit drop in pKa compared to piperidine due to the inductive effect of the ether oxygen.

    • Implication: At physiological pH (7.4), a piperidine (pKa ~11) is almost 100% protonated (cationic). A morpholine (pKa ~8.3) has a significant fraction (~10%) of neutral species. If your target requires a neutral amine for hydrophobic collapse, morpholine binds better indirectly by modulating the protonation state.

  • The Desolvation Penalty: The ether oxygen attracts a hydration shell. For the ligand to bind, these water molecules must be stripped away (enthalpic cost).

    • Rule of Thumb: If the oxygen does not form a new H-bond with the protein (or a bridging water) to compensate for this desolvation cost, the morpholine analogue will likely be less potent than the piperidine analogue.

Mechanistic Case Study: The Kinase Hinge Binder

The most definitive proof of the morpholine oxygen's direct binding role is found in kinase inhibitors (e.g., PI3K/mTOR inhibitors like ZSTK474 or Torin).

The "Hinge" Interaction

In many kinase active sites, the morpholine oxygen acts as a specific Hydrogen Bond Acceptor (HBA) interacting with the backbone amide NH of a hinge residue (e.g., Val828 in PI3K).[1]

  • Observation: Replacing Morpholine with Piperidine results in a drastic loss of potency (>100-fold).

  • Causality: The piperidine lacks the acceptor oxygen. The H-bond is lost (

    
     becomes less negative), and the steric bulk of the methylene group may clash with the backbone.
    
  • Validation: X-ray crystallography confirms the O...H-N distance is typically 2.8–3.2 Å.

Visualization: The Morpholine Decision Tree

The following diagram outlines the logical flow for assessing the oxygen's role during Lead Optimization.

MorpholineLogic Start Lead Compound contains Morpholine Step1 Synthesize Piperidine Analogue (MMP Analysis) Start->Step1 Compare Compare Binding Affinity (Kd/IC50) Step1->Compare ResultA Potency Drops Significantly (>10-fold) Compare->ResultA Piperidine is worse ResultB Potency Unchanged or Improves Compare->ResultB Piperidine is equal/better HypothesisA Oxygen is likely a direct H-Bond Acceptor (e.g., Kinase Hinge) ResultA->HypothesisA HypothesisB Oxygen is solvent exposed or purely for solubility ResultB->HypothesisB ActionA Retain Morpholine. Optimize vector, not the ring. HypothesisA->ActionA ActionB Check Solubility/Metabolic Stability. If Piperidine is stable/soluble, SWAP IT. HypothesisB->ActionB

Caption: Decision framework for validating the pharmacodynamic necessity of the morpholine oxygen.

Experimental Protocol: Thermodynamic Profiling via ITC

To distinguish between an "Electronic Effect" (pKa) and a "Direct Binding Effect" (H-bond), standard IC50 assays are insufficient. You must use Isothermal Titration Calorimetry (ITC) to resolve the Enthalpy (


) and Entropy (

) signatures.
Why ITC?
  • Direct H-Bonding (Morpholine O): Manifests as a favorable (negative) Enthalpy (

    
    ).
    
  • Hydrophobic Effect (Piperidine CH2): Manifests as favorable (positive) Entropy (

    
    ) due to water release.
    
Protocol: Comparative Thermodynamic Signature

Objective: Determine if the Morpholine Oxygen contributes to


.

Materials:

  • Protein Target (Purified, >95%, dialyzed into assay buffer).

  • Ligand A: Morpholine derivative.[1][2][3][4][5]

  • Ligand B: Piperidine derivative.[4][5][6][7][8]

  • Instrument: MicroCal PEAQ-ITC or equivalent.

Workflow:

  • Buffer Matching: Dissolve both ligands in the exact final dialysis buffer of the protein. Mismatch causes heat of dilution artifacts.

  • Titration Setup:

    • Cell: Protein (20–50 µM).

    • Syringe: Ligand (200–500 µM, typically 10x protein concentration).

    • Temperature: 25°C (Standard).

  • Execution: Perform 19 injections of 2 µL each.

  • Data Analysis (The Critical Step):

    • Fit data to a One-Site Binding Model.

    • Compare

      
      : 
      
      • If

        
         (more negative): The Oxygen is forming a bond (enthalpic gain).
        
      • If

        
        : The Oxygen is likely not binding directly.
        
    • Compare

      
      : 
      
      • If

        
         is similar but driven by 
        
        
        
        for Piperidine, the Morpholine is paying a "desolvation penalty" without a compensatory interaction.

Advanced Mechanism: The Water Bridge

Sometimes, the morpholine oxygen does not bind the protein directly but stabilizes a structural water molecule .

  • Scenario: A water molecule sits between the ligand and the protein backbone.[9][10]

  • Morpholine: The ether oxygen accepts an H-bond from the water, "locking" it in place. This creates a rigid network (Enthalpic gain, Entropic penalty due to trapped water).

  • Piperidine: The hydrophobic CH2 displaces the water.

    • Outcome: If the water was critical for protein structure, Piperidine binding disrupts the pocket (Loss of potency). If the water was "unhappy" (high energy), Piperidine binding releases it (Gain of potency via Entropy).

Visualization: Binding Modes

BindingModes cluster_0 Direct Interaction (Enthalpic) cluster_1 Water Mediated (Bridge) M1 Morpholine O H-Bond Acceptor P1 Protein Backbone H-Bond Donor (NH) M1->P1  Strong H-Bond   M2 Morpholine O W {Water Molecule|H2O} M2->W H-Bond P2 Protein Sidechain W->P2 H-Bond

Caption: Schematic comparison of Direct vs. Water-Mediated binding modes for the morpholine oxygen.

References

  • BenchChem. (2025).[11] Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability.Link

  • Khamitova, et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds. Pharmaceutical Chemistry Journal. Link

  • Berndt, A., et al. (2015).[3] Chemical and Structural Strategies to Selectively Target mTOR Kinase.[2] Journal of Medicinal Chemistry.[3] Link

  • Liu, Y., et al. (2011). Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif. ACS Medicinal Chemistry Letters. Link

  • Michel, J., et al. (2009). Energetics of Displacing Water Molecules from Protein Binding Sites: Consequences for Ligand Optimization. Journal of the American Chemical Society.[10] Link

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-(Morpholin-4-yl)-piperidine dihydrochloride

As laboratory professionals, our responsibility extends beyond the successful execution of experiments to the safe and compliant management of all chemical reagents, from acquisition to disposal. This guide provides a de...

Author: BenchChem Technical Support Team. Date: February 2026

As laboratory professionals, our responsibility extends beyond the successful execution of experiments to the safe and compliant management of all chemical reagents, from acquisition to disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(Morpholin-4-yl)-piperidine dihydrochloride, a heterocyclic compound often used in pharmaceutical research and development. The procedures outlined here are grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment.

Part 1: Hazard Identification and a Principle of Proactive Safety

Understanding the inherent risks of a chemical is the foundational step in its safe handling and disposal. 4-(Morpholin-4-yl)-piperidine dihydrochloride and its free base are classified with several key hazards that dictate its disposal pathway. Mismanagement of this compound can lead to personnel injury, environmental contamination, and regulatory non-compliance.

The primary causality for treating this compound as regulated hazardous waste stems from its toxicological profile. According to multiple safety data sheets (SDS), the compound is known to cause severe skin irritation and serious eye damage.[1] Inhalation may also lead to respiratory irritation.[2][3] Furthermore, it is recognized as being harmful or toxic to aquatic life, necessitating containment from environmental release.[1] Therefore, under no circumstances should this chemical be disposed of via standard trash or sanitary sewer systems.[3][4]

Hazard ClassificationGHS Hazard StatementPrecautionary Measures (Examples)
Skin Corrosion/Irritation H314: Causes severe skin burns and eye damage / H315: Causes skin irritation.[1]P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]
Serious Eye Damage/Irritation H318: Causes serious eye damage / H319: Causes serious eye irritation.[1][2]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][3]
Specific Target Organ Toxicity H335: May cause respiratory irritation.[2][3]P261: Avoid breathing dust/fumes. P271: Use only outdoors or in a well-ventilated area.[2][3]
Hazardous to the Aquatic Environment H411/H412: Toxic/Harmful to aquatic life with long lasting effects.[1]P273: Avoid release to the environment.[1]

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The guiding principle for disposing of 4-(Morpholin-4-yl)-piperidine dihydrochloride is that all forms of its waste—be it expired pure chemical, contaminated labware, or spill cleanup debris—must be collected and managed as hazardous waste.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the correct PPE. The potential for skin and eye damage is significant.

  • Gloves: Chemically resistant gloves (e.g., nitrile) are mandatory. Always inspect gloves for tears or punctures before use.[5]

  • Eye Protection: Safety glasses with side shields are the minimum requirement. For handling larger quantities or where splashing is possible, a face shield is recommended.[5]

  • Lab Coat: A standard lab coat should be worn to protect from incidental contact.

  • Respiratory Protection: If handling the powder outside of a fume hood where dust may be generated, a NIOSH-approved respirator may be necessary based on your institution's chemical hygiene plan and exposure assessment.

Step 2: Prepare and Label the Hazardous Waste Container

Proper containment is critical to prevent leaks and ensure safe transport.

  • Container Selection: Use a leak-proof, sealable container made of a material compatible with the chemical. The original product container is often the best choice for unused or expired reagents.[6] For solutions or contaminated solids, high-density polyethylene (HDPE) containers are suitable. Ensure the container is in good condition, free from cracks or external residue.[6]

  • Labeling: This is a crucial step for regulatory compliance and safety. Your institution's Environmental Health & Safety (EHS) office will provide specific labels, but they must generally include:

    • The words "Hazardous Waste."

    • The full, unabbreviated chemical name: "4-(Morpholin-4-yl)-piperidine dihydrochloride."[7]

    • A clear list of all components and their approximate percentages if it is a mixed waste stream.[7]

    • The relevant hazard characteristics (e.g., "Corrosive," "Toxic").

    • The accumulation start date (the date the first drop of waste enters the container).[8]

Step 3: Waste Segregation and Accumulation

Never mix incompatible waste streams. This is a primary cause of laboratory accidents.

  • Segregation: 4-(Morpholin-4-yl)-piperidine dihydrochloride waste should be stored separately from strong oxidizing agents and incompatible materials as indicated in its SDS. As a general rule, keep acidic waste separate from basic waste and organic waste separate from inorganic waste.[9]

  • Satellite Accumulation Area (SAA): The labeled waste container must be kept at or near the point of generation in a designated SAA.[10] This area is typically within the laboratory, often in a fume hood or a designated, ventilated cabinet.

  • Containment: The waste container must be kept closed at all times except when actively adding waste. It should also be placed within a secondary containment bin or tray to contain any potential leaks.[8]

Step 4: Managing Contaminated Materials and Empty Containers

Disposal procedures extend to anything that has come into contact with the chemical.

  • Contaminated Solids: Used weigh boats, contaminated gloves, wipes, and absorbent materials from spill cleanups must be collected as solid hazardous waste. Place these items in a sealed, labeled bag or container.[2]

  • Empty Containers: An "empty" container that held 4-(Morpholin-4-yl)-piperidine dihydrochloride is not considered regular trash. It must be triple-rinsed with a suitable solvent (e.g., water or methanol).[6] The resulting rinsate is considered hazardous waste and must be collected in a properly labeled liquid waste container.[6] After triple-rinsing, the original labels on the container should be defaced or removed before it can be discarded as non-hazardous waste or recycled, in accordance with institutional policy.[6]

Step 5: Arranging for Final Disposal

Laboratory personnel are not responsible for the ultimate transport and destruction of hazardous waste.

  • Contact EHS: Once the waste container is full or you have completed the project generating the waste, contact your institution's EHS or equivalent safety office to schedule a pickup.[6] Do not move hazardous waste containers between laboratories or buildings yourself.[6][10]

  • Licensed Disposal: The EHS office will ensure the waste is transported by trained personnel to a licensed chemical destruction or treatment facility, where it will be disposed of via methods like controlled incineration, in compliance with all federal, state, and local regulations.[1]

Part 3: Disposal Decision Workflow

The following diagram illustrates the logical workflow for making disposal decisions related to 4-(Morpholin-4-yl)-piperidine dihydrochloride and its associated materials.

Caption: Disposal decision workflow for 4-(Morpholin-4-yl)-piperidine dihydrochloride.

References

  • Apollo Scientific. (2023, June 9). Safety Data Sheet: 4-(Piperidin-4-yl)morpholine.
  • ECHEMI. (n.d.). 4-(Piperidin-4-yl)morpholine SDS, 53617-35-9 Safety Data Sheets.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet (United States): 4-Morpholino piperidine.
  • Thermo Fisher Scientific. (2025, December 18). Safety Data Sheet: Morpholine.
  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures.
  • Sigma-Aldrich. (2023, October 27). Safety Data Sheet.
  • LabXchange. (2022, May 23). How To: Lab Waste [Video]. YouTube. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center website.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.
  • CDH Fine Chemical. (n.d.). PIPERIDINE HYDROCHLORIDE CAS NO 6091-44-7 Material Safety Data Sheet SDS/MSDS.
  • TRC Companies. (n.d.). Lab Safety Services - Assessment & Compliance.
  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Standards.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal.
  • JoVE. (2017, July 14). Proper Handling and Disposal of Laboratory Waste [Video].
  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview.
  • Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • MIT Environmental Health & Safety. (n.d.). Chemical Waste.
  • Lab Manager. (n.d.). Turning Hazardous Waste Complexity into a Safer Lab Environment.
  • C&EN. (2024, August 30). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal [Video]. YouTube. Retrieved from [Link]

  • MCF Environmental Services. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • American Chemical Society. (2022, June 3). Minimizing Risks in the Chemistry Laboratory: Techniques | ACS College Safety Video #5 [Video]. YouTube. Retrieved from [Link]

  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
  • Stericycle. (2026, February 2). Healthcare Waste Regulations: What Changed in 2025—and What to Watch in 2026.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • UCLA. (2009, October 21). Hazardous Waste Management Safety Video [Video]. YouTube. Retrieved from [Link]

  • Government of India. (1986, May 23). The Environment (Protection) Act, 1986. India Code. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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4-(Morpholin-4-yl)-piperidine dihydrochloride
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4-(Morpholin-4-yl)-piperidine dihydrochloride
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